molecular formula C50H63ClO16 B563253 Chlorothricin CAS No. 34707-92-1

Chlorothricin

Cat. No.: B563253
CAS No.: 34707-92-1
M. Wt: 955.5 g/mol
InChI Key: WUXHQHDSSKBJFH-DELKKKATSA-N
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Description

Unii-I4O4K2raqr has been reported in Streptomyces and Streptomyces antibioticus with data available.

Properties

CAS No.

34707-92-1

Molecular Formula

C50H63ClO16

Molecular Weight

955.5 g/mol

IUPAC Name

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

InChI

InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1

InChI Key

WUXHQHDSSKBJFH-DELKKKATSA-N

Isomeric SMILES

C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O

Canonical SMILES

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O

Appearance

White solid

Synonyms

(4S,4aS,6aR,11E,12aR,15R,16aS,21aR,21bR)-4-[[4-O-[3-O-(3-chloro-6-methoxy-2-methylbenzoyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4,4a,6a,7,8,9,10,12a,15,16,21,21a,21b-hexadecahydro-22-hydroxy-15,21a-d

Origin of Product

United States

Foundational & Exploratory

The Discovery and Biosynthesis of Chlorothricin from Streptomyces antibioticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chlorothricin, a spirotetronate macrolide antibiotic, was first isolated from Streptomyces antibioticus. It exhibits a range of biological activities, including antibacterial and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, biosynthesis, and regulation of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

Introduction

This compound is a fascinating natural product belonging to the spirotetronate family, characterized by a distinctive pentacyclic aglycone.[1] Its discovery from Streptomyces antibioticus DSM 40725 (also known as Tü 99) opened up a new avenue for antibiotic research.[2][3] The complex structure and potent biological activities of this compound have made its biosynthetic pathway a subject of intense study. This guide delves into the genetic and molecular intricacies of its production, with a focus on the regulatory networks that govern its biosynthesis.

The this compound biosynthetic gene cluster in S. antibioticus spans a significant portion of its chromosome, approximately 101.8 to 122 kilobases, and comprises 35 distinct genes.[4] This cluster orchestrates the synthesis of the three primary building blocks of this compound: D-olivose, 2-methoxy-5-chloro-6-methylsalicyclic acid, and the chlorothricolide core.[5]

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of S. antibioticus DSM 40725. The following protocols outline the media and conditions for successful cultivation and subsequent isolation of the target compound.

Media Composition
Medium TypeComponentConcentration
Seed Culture (YEME Medium) Yeast Extract0.3%
Tryptone0.5%
Malt Extract0.3%
Sucrose34%
MgCl₂5 mM
Glucose1%
Glycine0.5%
Production Medium Cold Pressed Soybean Flour2%
Mannitol2%
CaCO₃0.2%
Solid Medium (MS Agar) Soybean Flour2%
Mannitol2%
Agar2%
Fermentation Protocol
  • Seed Culture Preparation: Inoculate a spore suspension of S. antibioticus DSM 40725 into a 250 mL flask containing 50 mL of YEME medium.

  • Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Production Culture: Inoculate the seed culture into the fermentation medium.

  • Incubate the production culture at 28°C for 7 days.

Isolation and Purification Protocol
  • Extraction: Harvest the culture and extract with methanol.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC).

    • System: Agilent 1100 HPLC

    • Column: Zorbax, SB-C18, 4.6 x 250 mm, 5 µm

    • Detection Wavelength: 222 nm

The this compound Biosynthetic Gene Cluster and its Regulation

The biosynthesis of this compound is a complex process governed by a cascade of regulatory proteins that respond to intracellular signaling molecules. Two key regulators have been identified within the chl gene cluster: ChlF1, a TetR family regulator, and ChlF2, a Streptomyces antibiotic regulatory protein (SARP) family regulator.

The Regulatory Network

ChlF1 and ChlF2 form a mini-network that fine-tunes the expression of biosynthetic genes. ChlF1 acts as both a repressor and an activator, while ChlF2 is a positive regulator. The final product, this compound, and its intermediates create a feedback loop by modulating the DNA-binding activity of ChlF1.

The following diagram illustrates the regulatory interactions between ChlF1, ChlF2, and their target genes.

Chlorothricin_Regulation cluster_regulators Regulatory Proteins cluster_genes Target Genes cluster_products Products ChlF1 ChlF1 (TetR) ChlF2 ChlF2 (SARP) ChlF1->ChlF2 Represses chlJ chlJ ChlF1->chlJ Activates chlG chlG ChlF1->chlG Represses chlK chlK ChlF1->chlK Represses chlF1_gene chlF1 ChlF1->chlF1_gene Represses ChlF2->chlJ Activates other_genes chlC3, chlC6, chlE1, chlM, chlL ChlF2->other_genes Activates This compound This compound & Intermediates This compound->ChlF1 Modulates Binding

Caption: Regulatory network of this compound biosynthesis.

Quantitative Analysis of Gene Regulation

The regulatory effects of ChlF1 and ChlF2 have been quantified through various molecular biology techniques, providing insights into the strength and nature of these interactions.

Microscale Thermophoresis (MST) has been used to determine the dissociation constants (Kd) of ChlF1 binding to the promoter regions of its target genes.

Target Gene PromoterDissociation Constant (Kd) in nM
chlJ139 ± 4.89
chlG102 ± 2.94
chlK140 ± 3.76

Quantitative real-time PCR (qRT-PCR) has been employed to measure the change in transcript levels of key biosynthetic genes in response to the disruption of regulatory genes.

GeneFold Change in ΔchlF1 vs. Wild-Type (at 48h)
chlJ~25-fold decrease
chlF1Increase
chlGIncrease
chlKIncrease
GeneFold Change in ΔchlF2 vs. Wild-Type
chlMSignificant decrease
chlLSignificant decrease
chlE1Significant decrease
chlC3Significant decrease
chlJSignificant decrease
chlC6Significant decrease
Enhancing this compound Production

Genetic engineering strategies targeting the regulatory network have proven effective in increasing the yield of this compound.

Genetic ModificationFold Increase in this compound Production
Co-expression of chlF2 and chlK840%

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis and regulation.

Gene Disruption in S. antibioticus

The following workflow outlines the process for creating targeted gene knockouts.

Gene_Disruption_Workflow start Start: Select Target Gene clone_fragments Amplify upstream and downstream flanking regions of the target gene via PCR start->clone_fragments ligate_cassette Ligate flanking regions with a resistance cassette (e.g., kanR) clone_fragments->ligate_cassette clone_vector Clone the entire construct into a non-replicating E. coli-Streptomyces shuttle vector (e.g., pKC1139) ligate_cassette->clone_vector conjugation Introduce the vector into S. antibioticus via intergeneric conjugation from E. coli (e.g., ET12567/pUZ8002) clone_vector->conjugation single_crossover Select for single-crossover events (apramycin resistance from pKC1139) conjugation->single_crossover double_crossover Select for double-crossover events (loss of apramycin (B1230331) resistance) single_crossover->double_crossover pcr_confirmation Confirm gene disruption via PCR analysis double_crossover->pcr_confirmation end End: Gene-disrupted mutant obtained pcr_confirmation->end

Caption: Workflow for gene disruption in S. antibioticus.

Expression and Purification of His-tagged ChlF1
  • Cloning: Amplify the chlF1 coding region by PCR and clone it into an expression vector (e.g., pET23b) to create a C-terminal His₆-tag.

  • Transformation: Transform the expression plasmid into an E. coli expression strain (e.g., C41(DE3)).

  • Expression: Grow the E. coli culture and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them to release the protein.

  • Purification: Purify the His-tagged ChlF1 protein using Ni-NTA affinity chromatography.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Isolate total RNA from S. antibioticus mycelia grown for 48, 72, and 96 hours. Triturate mycelia in liquid nitrogen and use a commercial RNA isolation kit.

  • DNase Treatment: Remove any contaminating genomic DNA with RNase-free DNase I.

  • cDNA Synthesis: Synthesize cDNA from 500 ng of total RNA using a reverse transcriptase.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. Use primers specific to the target genes and an internal control (e.g., 16S rRNA).

  • Analysis: Analyze the data using the 2-ΔΔCT method to determine relative gene expression levels.

Biological Activity of this compound

This compound and its deschloro- derivative exhibit significant activity against Gram-positive bacteria.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
This compoundBacillus subtilis31.25
Bacillus cereus31.25
Staphylococcus aureus62.5
deschloro-ChlorothricinBacillus subtilis62.5
Bacillus cereus62.5
Staphylococcus aureus100.00

Conclusion

The discovery of this compound from Streptomyces antibioticus has provided a valuable scaffold for antibiotic development and a model system for studying the regulation of secondary metabolism in Actinobacteria. The intricate regulatory network, involving the interplay of the TetR-family regulator ChlF1 and the SARP-family regulator ChlF2, highlights the sophisticated mechanisms that control antibiotic production. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research aimed at understanding and manipulating the biosynthesis of this potent natural product. Future work may focus on elucidating the enzymatic mechanisms of the biosynthetic pathway and leveraging this knowledge for the combinatorial biosynthesis of novel this compound analogs.

References

The Discovery and Biosynthesis of Chlorothricin from Streptomyces antibioticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chlorothricin, a spirotetronate macrolide antibiotic, was first isolated from Streptomyces antibioticus. It exhibits a range of biological activities, including antibacterial and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, biosynthesis, and regulation of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

Introduction

This compound is a fascinating natural product belonging to the spirotetronate family, characterized by a distinctive pentacyclic aglycone.[1] Its discovery from Streptomyces antibioticus DSM 40725 (also known as Tü 99) opened up a new avenue for antibiotic research.[2][3] The complex structure and potent biological activities of this compound have made its biosynthetic pathway a subject of intense study. This guide delves into the genetic and molecular intricacies of its production, with a focus on the regulatory networks that govern its biosynthesis.

The this compound biosynthetic gene cluster in S. antibioticus spans a significant portion of its chromosome, approximately 101.8 to 122 kilobases, and comprises 35 distinct genes.[4] This cluster orchestrates the synthesis of the three primary building blocks of this compound: D-olivose, 2-methoxy-5-chloro-6-methylsalicyclic acid, and the chlorothricolide core.[5]

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of S. antibioticus DSM 40725. The following protocols outline the media and conditions for successful cultivation and subsequent isolation of the target compound.

Media Composition
Medium TypeComponentConcentration
Seed Culture (YEME Medium) Yeast Extract0.3%
Tryptone0.5%
Malt Extract0.3%
Sucrose34%
MgCl₂5 mM
Glucose1%
Glycine0.5%
Production Medium Cold Pressed Soybean Flour2%
Mannitol2%
CaCO₃0.2%
Solid Medium (MS Agar) Soybean Flour2%
Mannitol2%
Agar2%
Fermentation Protocol
  • Seed Culture Preparation: Inoculate a spore suspension of S. antibioticus DSM 40725 into a 250 mL flask containing 50 mL of YEME medium.

  • Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Production Culture: Inoculate the seed culture into the fermentation medium.

  • Incubate the production culture at 28°C for 7 days.

Isolation and Purification Protocol
  • Extraction: Harvest the culture and extract with methanol.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC).

    • System: Agilent 1100 HPLC

    • Column: Zorbax, SB-C18, 4.6 x 250 mm, 5 µm

    • Detection Wavelength: 222 nm

The this compound Biosynthetic Gene Cluster and its Regulation

The biosynthesis of this compound is a complex process governed by a cascade of regulatory proteins that respond to intracellular signaling molecules. Two key regulators have been identified within the chl gene cluster: ChlF1, a TetR family regulator, and ChlF2, a Streptomyces antibiotic regulatory protein (SARP) family regulator.

The Regulatory Network

ChlF1 and ChlF2 form a mini-network that fine-tunes the expression of biosynthetic genes. ChlF1 acts as both a repressor and an activator, while ChlF2 is a positive regulator. The final product, this compound, and its intermediates create a feedback loop by modulating the DNA-binding activity of ChlF1.

The following diagram illustrates the regulatory interactions between ChlF1, ChlF2, and their target genes.

Chlorothricin_Regulation cluster_regulators Regulatory Proteins cluster_genes Target Genes cluster_products Products ChlF1 ChlF1 (TetR) ChlF2 ChlF2 (SARP) ChlF1->ChlF2 Represses chlJ chlJ ChlF1->chlJ Activates chlG chlG ChlF1->chlG Represses chlK chlK ChlF1->chlK Represses chlF1_gene chlF1 ChlF1->chlF1_gene Represses ChlF2->chlJ Activates other_genes chlC3, chlC6, chlE1, chlM, chlL ChlF2->other_genes Activates This compound This compound & Intermediates This compound->ChlF1 Modulates Binding

Caption: Regulatory network of this compound biosynthesis.

Quantitative Analysis of Gene Regulation

The regulatory effects of ChlF1 and ChlF2 have been quantified through various molecular biology techniques, providing insights into the strength and nature of these interactions.

Microscale Thermophoresis (MST) has been used to determine the dissociation constants (Kd) of ChlF1 binding to the promoter regions of its target genes.

Target Gene PromoterDissociation Constant (Kd) in nM
chlJ139 ± 4.89
chlG102 ± 2.94
chlK140 ± 3.76

Quantitative real-time PCR (qRT-PCR) has been employed to measure the change in transcript levels of key biosynthetic genes in response to the disruption of regulatory genes.

GeneFold Change in ΔchlF1 vs. Wild-Type (at 48h)
chlJ~25-fold decrease
chlF1Increase
chlGIncrease
chlKIncrease
GeneFold Change in ΔchlF2 vs. Wild-Type
chlMSignificant decrease
chlLSignificant decrease
chlE1Significant decrease
chlC3Significant decrease
chlJSignificant decrease
chlC6Significant decrease
Enhancing this compound Production

Genetic engineering strategies targeting the regulatory network have proven effective in increasing the yield of this compound.

Genetic ModificationFold Increase in this compound Production
Co-expression of chlF2 and chlK840%

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis and regulation.

Gene Disruption in S. antibioticus

The following workflow outlines the process for creating targeted gene knockouts.

Gene_Disruption_Workflow start Start: Select Target Gene clone_fragments Amplify upstream and downstream flanking regions of the target gene via PCR start->clone_fragments ligate_cassette Ligate flanking regions with a resistance cassette (e.g., kanR) clone_fragments->ligate_cassette clone_vector Clone the entire construct into a non-replicating E. coli-Streptomyces shuttle vector (e.g., pKC1139) ligate_cassette->clone_vector conjugation Introduce the vector into S. antibioticus via intergeneric conjugation from E. coli (e.g., ET12567/pUZ8002) clone_vector->conjugation single_crossover Select for single-crossover events (apramycin resistance from pKC1139) conjugation->single_crossover double_crossover Select for double-crossover events (loss of apramycin resistance) single_crossover->double_crossover pcr_confirmation Confirm gene disruption via PCR analysis double_crossover->pcr_confirmation end End: Gene-disrupted mutant obtained pcr_confirmation->end

Caption: Workflow for gene disruption in S. antibioticus.

Expression and Purification of His-tagged ChlF1
  • Cloning: Amplify the chlF1 coding region by PCR and clone it into an expression vector (e.g., pET23b) to create a C-terminal His₆-tag.

  • Transformation: Transform the expression plasmid into an E. coli expression strain (e.g., C41(DE3)).

  • Expression: Grow the E. coli culture and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them to release the protein.

  • Purification: Purify the His-tagged ChlF1 protein using Ni-NTA affinity chromatography.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Isolate total RNA from S. antibioticus mycelia grown for 48, 72, and 96 hours. Triturate mycelia in liquid nitrogen and use a commercial RNA isolation kit.

  • DNase Treatment: Remove any contaminating genomic DNA with RNase-free DNase I.

  • cDNA Synthesis: Synthesize cDNA from 500 ng of total RNA using a reverse transcriptase.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. Use primers specific to the target genes and an internal control (e.g., 16S rRNA).

  • Analysis: Analyze the data using the 2-ΔΔCT method to determine relative gene expression levels.

Biological Activity of this compound

This compound and its deschloro- derivative exhibit significant activity against Gram-positive bacteria.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
This compoundBacillus subtilis31.25
Bacillus cereus31.25
Staphylococcus aureus62.5
deschloro-ChlorothricinBacillus subtilis62.5
Bacillus cereus62.5
Staphylococcus aureus100.00

Conclusion

The discovery of this compound from Streptomyces antibioticus has provided a valuable scaffold for antibiotic development and a model system for studying the regulation of secondary metabolism in Actinobacteria. The intricate regulatory network, involving the interplay of the TetR-family regulator ChlF1 and the SARP-family regulator ChlF2, highlights the sophisticated mechanisms that control antibiotic production. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research aimed at understanding and manipulating the biosynthesis of this potent natural product. Future work may focus on elucidating the enzymatic mechanisms of the biosynthetic pathway and leveraging this knowledge for the combinatorial biosynthesis of novel this compound analogs.

References

The Discovery and Profiling of Chlorothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Isolation, Characterization, and Biological Action of a Potent Spirotetronate Antibiotic

Abstract

Chlorothricin, a complex macrolide antibiotic belonging to the spirotetronate family, has been a subject of scientific interest since its discovery. Produced by the bacterium Streptomyces antibioticus, it exhibits significant biological activity, primarily through the inhibition of key metabolic enzymes, pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. This technical guide provides a comprehensive historical account of the isolation and characterization of this compound, detailing the experimental protocols and quantitative data that have defined our understanding of this molecule. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important natural product.

Introduction

This compound is a structurally intricate natural product first isolated from Streptomyces antibioticus. Its unique spirotetronate core, coupled with a macrocyclic lactone and a disaccharide chain, contributes to its potent biological activities. This document outlines the key milestones in the journey of this compound from its initial discovery to the elucidation of its complex structure and mechanism of action.

History of Isolation

The initial isolation of this compound was a multi-step process involving fermentation of the producing organism, extraction of the active compound, and subsequent purification.

Producing Organism and Fermentation

This compound is produced by the Gram-positive bacterium Streptomyces antibioticus DSM 40725.[1] The fermentation process is critical for obtaining a high yield of the antibiotic.

Experimental Protocol: Fermentation of Streptomyces antibioticus

  • Seed Culture Preparation: A spore suspension of S. antibioticus is inoculated into a 250-mL flask containing 50 mL of Yeast Extract-Malt Extract (YEME) medium. The culture is incubated for 48 hours at 28°C on a rotary shaker at 220 rpm.[1]

  • Production Culture: The seed culture is then transferred into a fermentation medium with a composition of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.[1]

  • Incubation: The production culture is incubated for 7 days at 28°C.[1]

Extraction and Purification

Following fermentation, the bacterial culture is harvested for the extraction and purification of this compound.

Experimental Protocol: Extraction and Initial Purification

  • Extraction: The harvested cultures of S. antibioticus are extracted with methanol (B129727) to solubilize this compound and its derivatives.[2]

  • Preparative Chromatography: While specific historical protocols for large-scale preparative chromatography are not extensively detailed in the readily available literature, modern purification strategies for similar complex natural products typically involve a combination of normal-phase and reversed-phase chromatography. A general workflow would include:

    • Initial Fractionation: The crude methanol extract is concentrated and subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate major classes of compounds.

    • Reversed-Phase HPLC: Fractions enriched with this compound are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Physicochemical and Spectroscopic Characterization

The definitive identification and structural elucidation of this compound were achieved through a combination of physicochemical measurements and spectroscopic analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₀H₆₃ClO₁₆
Molecular Weight 955.5 g/mol
Appearance White powder
Melting Point Data not readily available
Specific Rotation Data not readily available
Solubility Soluble in methanol, acetone.
Spectroscopic Data

Spectroscopic techniques were instrumental in determining the complex structure of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for the identification and quantification of this compound.

Experimental Protocol: Analytical HPLC of this compound

  • Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with buffer A (5 mM HCOONH₄ in water) and buffer B (acetonitrile).

  • Flow Rate: 0.25 ml/min.

  • Detection: UV at 222 nm.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for its analysis.

  • Molecular Ion: The protonated molecule [M+H]⁺ is observed.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. A dominant fragmentation pathway involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, and fragmentation within the macrolide ring.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were crucial for elucidating the detailed connectivity and stereochemistry of this compound. While a complete, publicly available assigned dataset is not readily compiled, feeding experiments with ¹³C-labeled precursors were used to establish the polyketide origin of the molecule. The complex spectra would be analyzed using a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and establish through-bond connectivities.

3.2.4. X-ray Crystallography

The absolute stereochemistry of this compound was ultimately confirmed by X-ray crystallography. This technique provides a definitive three-dimensional model of the molecule's structure in the solid state. However, specific crystal structure data for this compound is not widely available in public databases.

Mechanism of Action and Biological Signaling

This compound exerts its biological effects by targeting and inhibiting two key enzymes in central metabolism: pyruvate carboxylase and malate dehydrogenase.

Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase
  • Pyruvate Carboxylase (PC): This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a critical anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.

  • Malate Dehydrogenase (MDH): This enzyme interconverts malate and oxaloacetate, playing a crucial role in the malate-aspartate shuttle and the TCA cycle.

By inhibiting these enzymes, this compound disrupts major metabolic pathways, including gluconeogenesis and the TCA cycle, leading to its observed antibiotic effects.

Signaling Pathway Diagram

The following diagram illustrates the central metabolic pathways affected by this compound.

Chlorothricin_Mechanism_of_Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Malate Malate Malate->Oxaloacetate MDH TCA_Cycle TCA Cycle Citrate->TCA_Cycle TCA_Cycle->Malate This compound This compound PC Pyruvate Carboxylase This compound->PC MDH Malate Dehydrogenase This compound->MDH PDH Pyruvate Dehydrogenase

Caption: Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase by this compound.

Conclusion

The history of this compound's isolation and characterization is a testament to the power of natural product chemistry. From its discovery in a soil bacterium to the detailed elucidation of its complex structure and mechanism of action, the study of this compound has provided valuable insights into microbial secondary metabolism and has identified a potent inhibitor of central metabolic pathways. This technical guide serves as a comprehensive resource, consolidating the key experimental findings and methodologies that have shaped our understanding of this remarkable antibiotic. Further research into the biosynthesis and derivatization of this compound may lead to the development of new therapeutic agents.

References

The Discovery and Profiling of Chlorothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Isolation, Characterization, and Biological Action of a Potent Spirotetronate Antibiotic

Abstract

Chlorothricin, a complex macrolide antibiotic belonging to the spirotetronate family, has been a subject of scientific interest since its discovery. Produced by the bacterium Streptomyces antibioticus, it exhibits significant biological activity, primarily through the inhibition of key metabolic enzymes, pyruvate carboxylase and malate dehydrogenase. This technical guide provides a comprehensive historical account of the isolation and characterization of this compound, detailing the experimental protocols and quantitative data that have defined our understanding of this molecule. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important natural product.

Introduction

This compound is a structurally intricate natural product first isolated from Streptomyces antibioticus. Its unique spirotetronate core, coupled with a macrocyclic lactone and a disaccharide chain, contributes to its potent biological activities. This document outlines the key milestones in the journey of this compound from its initial discovery to the elucidation of its complex structure and mechanism of action.

History of Isolation

The initial isolation of this compound was a multi-step process involving fermentation of the producing organism, extraction of the active compound, and subsequent purification.

Producing Organism and Fermentation

This compound is produced by the Gram-positive bacterium Streptomyces antibioticus DSM 40725.[1] The fermentation process is critical for obtaining a high yield of the antibiotic.

Experimental Protocol: Fermentation of Streptomyces antibioticus

  • Seed Culture Preparation: A spore suspension of S. antibioticus is inoculated into a 250-mL flask containing 50 mL of Yeast Extract-Malt Extract (YEME) medium. The culture is incubated for 48 hours at 28°C on a rotary shaker at 220 rpm.[1]

  • Production Culture: The seed culture is then transferred into a fermentation medium with a composition of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.[1]

  • Incubation: The production culture is incubated for 7 days at 28°C.[1]

Extraction and Purification

Following fermentation, the bacterial culture is harvested for the extraction and purification of this compound.

Experimental Protocol: Extraction and Initial Purification

  • Extraction: The harvested cultures of S. antibioticus are extracted with methanol to solubilize this compound and its derivatives.[2]

  • Preparative Chromatography: While specific historical protocols for large-scale preparative chromatography are not extensively detailed in the readily available literature, modern purification strategies for similar complex natural products typically involve a combination of normal-phase and reversed-phase chromatography. A general workflow would include:

    • Initial Fractionation: The crude methanol extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate major classes of compounds.

    • Reversed-Phase HPLC: Fractions enriched with this compound are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Physicochemical and Spectroscopic Characterization

The definitive identification and structural elucidation of this compound were achieved through a combination of physicochemical measurements and spectroscopic analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₀H₆₃ClO₁₆
Molecular Weight 955.5 g/mol
Appearance White powder
Melting Point Data not readily available
Specific Rotation Data not readily available
Solubility Soluble in methanol, acetone.
Spectroscopic Data

Spectroscopic techniques were instrumental in determining the complex structure of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for the identification and quantification of this compound.

Experimental Protocol: Analytical HPLC of this compound

  • Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with buffer A (5 mM HCOONH₄ in water) and buffer B (acetonitrile).

  • Flow Rate: 0.25 ml/min.

  • Detection: UV at 222 nm.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for its analysis.

  • Molecular Ion: The protonated molecule [M+H]⁺ is observed.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. A dominant fragmentation pathway involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, and fragmentation within the macrolide ring.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were crucial for elucidating the detailed connectivity and stereochemistry of this compound. While a complete, publicly available assigned dataset is not readily compiled, feeding experiments with ¹³C-labeled precursors were used to establish the polyketide origin of the molecule. The complex spectra would be analyzed using a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and establish through-bond connectivities.

3.2.4. X-ray Crystallography

The absolute stereochemistry of this compound was ultimately confirmed by X-ray crystallography. This technique provides a definitive three-dimensional model of the molecule's structure in the solid state. However, specific crystal structure data for this compound is not widely available in public databases.

Mechanism of Action and Biological Signaling

This compound exerts its biological effects by targeting and inhibiting two key enzymes in central metabolism: pyruvate carboxylase and malate dehydrogenase.

Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase
  • Pyruvate Carboxylase (PC): This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a critical anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.

  • Malate Dehydrogenase (MDH): This enzyme interconverts malate and oxaloacetate, playing a crucial role in the malate-aspartate shuttle and the TCA cycle.

By inhibiting these enzymes, this compound disrupts major metabolic pathways, including gluconeogenesis and the TCA cycle, leading to its observed antibiotic effects.

Signaling Pathway Diagram

The following diagram illustrates the central metabolic pathways affected by this compound.

Chlorothricin_Mechanism_of_Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Malate Malate Malate->Oxaloacetate MDH TCA_Cycle TCA Cycle Citrate->TCA_Cycle TCA_Cycle->Malate This compound This compound PC Pyruvate Carboxylase This compound->PC MDH Malate Dehydrogenase This compound->MDH PDH Pyruvate Dehydrogenase

Caption: Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase by this compound.

Conclusion

The history of this compound's isolation and characterization is a testament to the power of natural product chemistry. From its discovery in a soil bacterium to the detailed elucidation of its complex structure and mechanism of action, the study of this compound has provided valuable insights into microbial secondary metabolism and has identified a potent inhibitor of central metabolic pathways. This technical guide serves as a comprehensive resource, consolidating the key experimental findings and methodologies that have shaped our understanding of this remarkable antibiotic. Further research into the biosynthesis and derivatization of this compound may lead to the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Mechanism of Action of Chlorothricin on Pyruvate Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the macrolide antibiotic Chlorothricin on the enzyme pyruvate (B1213749) carboxylase (PC). It consolidates quantitative data, details experimental methodologies from key studies, and visualizes the mechanistic pathways and experimental workflows.

Core Mechanism of Action

This compound is a non-competitive inhibitor of pyruvate carboxylase.[1] This classification indicates that this compound binds to an allosteric site on the enzyme, a location distinct from both the catalytic active site where pyruvate is carboxylated and the allosteric site for the activator acetyl-CoA.[1] The binding of this compound reduces the maximum velocity (Vmax) of the enzyme's reaction without affecting the Michaelis constant (Km) for its substrates. This suggests that the inhibitor does not interfere with the binding of substrates to the active site but rather prevents the enzyme from efficiently converting the substrates into products.

The interaction of this compound with vertebrate liver pyruvate carboxylases leads to a sigmoidal relationship between the initial velocity of the reaction and the inhibitor concentration. This sigmoidal response suggests the presence of multiple, interacting binding sites for this compound on these enzymes. In contrast, the inhibition of pyruvate carboxylase from Azotobacter vinelandii by this compound follows a hyperbolic profile, indicating a more straightforward inhibitory interaction in this organism.[1]

The binding of this compound is believed to induce conformational changes in the enzyme that distort both the catalytic and activator sites, thereby impeding the enzyme's function.[1] Evidence for such conformational changes comes from studies showing that this compound can protect the enzyme from inactivation by other chemical modifying agents and by cold treatment.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against pyruvate carboxylase has been quantified in several studies. The following tables summarize the key quantitative data.

Enzyme SourceIC50 (mM)Inhibition ProfileReference
Rat Liver0.26Sigmoidal
Chicken Liver0.12Sigmoidal
Azotobacter vinelandii0.5Hyperbolic

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound for pyruvate carboxylases from different sources under standard assay conditions.

Enzyme SourceParameterControl+ 0.5 mM this compoundReference
Chicken LiverHill Coefficient (for Acetyl-CoA activation)2.73.3

Table 2: Effect of this compound on the Hill coefficient for acetyl-CoA activation of chicken liver pyruvate carboxylase. An increase in the Hill coefficient suggests that this compound enhances the cooperativity of acetyl-CoA binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on pyruvate carboxylase. These protocols are based on established methods for assaying pyruvate carboxylase activity.

Spectrophotometric Assay of Pyruvate Carboxylase Activity (Coupled to Malate (B86768) Dehydrogenase)

This is a continuous spectrophotometric assay that measures the rate of oxaloacetate production by pyruvate carboxylase. The oxaloacetate is then reduced to malate by malate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the pyruvate carboxylase activity.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Sodium Pyruvate (10 mM)

  • ATP (disodium salt, 2 mM)

  • Magnesium Chloride (MgCl2, 5 mM)

  • Sodium Bicarbonate (NaHCO3, 10 mM)

  • Acetyl-CoA (0.2 mM)

  • NADH (0.15 mM)

  • Malate Dehydrogenase (10 units)

  • Purified Pyruvate Carboxylase

  • This compound (various concentrations)

  • Distilled water

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, sodium pyruvate, ATP, MgCl2, NaHCO3, acetyl-CoA, and NADH.

  • Add the malate dehydrogenase to the mixture.

  • For inhibitor studies, add the desired concentration of this compound to the experimental cuvettes. For the control, an equal volume of the solvent used to dissolve this compound is added.

  • Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a small volume of purified pyruvate carboxylase to each cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve.

Inactivation of Pyruvate Carboxylase by Trinitrobenzenesulfonate (TNBS)

This experiment is designed to assess the effect of this compound on the rate of chemical inactivation of pyruvate carboxylase by TNBS, a reagent that modifies primary amino groups, such as the ε-amino group of lysine (B10760008) residues. Protection against inactivation can indicate that the inhibitor induces a conformational change that shields the reactive residues.

Reagents:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

  • Purified Pyruvate Carboxylase

  • Trinitrobenzenesulfonate (TNBS) solution (10 mM)

  • This compound (at a saturating concentration, e.g., 1 mM)

  • Acetyl-CoA (as a positive control for protection)

  • Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

  • Pre-incubate the purified pyruvate carboxylase in potassium phosphate buffer at a specific temperature (e.g., 30°C) under the following conditions:

    • No additions (control)

    • With this compound

    • With acetyl-CoA

  • Initiate the inactivation reaction by adding a stock solution of TNBS to each pre-incubation mixture.

  • At various time intervals, withdraw aliquots from each reaction mixture.

  • Immediately dilute the aliquots into the reaction mixture for the pyruvate carboxylase activity assay to stop the inactivation and measure the remaining enzyme activity.

  • Plot the logarithm of the remaining enzyme activity against the inactivation time.

  • The apparent first-order rate constant for inactivation is determined from the slope of this plot.

  • Compare the rate constants of inactivation in the presence and absence of this compound to determine the degree of protection.

Cold Inactivation of Pyruvate Carboxylase

This experiment assesses the ability of this compound to protect pyruvate carboxylase from inactivation at low temperatures, which is a characteristic of some multimeric enzymes.

Reagents:

  • Potassium phosphate buffer (50 mM, pH 7.2)

  • Purified Pyruvate Carboxylase (from a cold-sensitive species like chicken liver)

  • This compound (at a saturating concentration)

  • Acetyl-CoA (as a positive control for protection)

  • Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

  • Incubate aliquots of purified pyruvate carboxylase in potassium phosphate buffer at 2°C under the following conditions:

    • No additions (control)

    • With this compound

    • With acetyl-CoA

  • At various time intervals, remove aliquots from the cold incubation.

  • Immediately warm the aliquots to the temperature of the activity assay (e.g., 25°C) and measure the remaining enzyme activity using the spectrophotometric assay.

  • Plot the remaining enzyme activity as a percentage of the initial activity against the time of cold incubation.

  • Compare the rate of inactivation in the presence and absence of this compound to determine the extent of protection.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

G cluster_enzyme Pyruvate Carboxylase cluster_ligands Ligands cluster_products Products PC PC (Active) PC_Inactive PC (Inactive) PC->PC_Inactive Conformational Change (Distortion of Catalytic & Activator Sites) OAA Oxaloacetate PC->OAA Catalysis Pyruvate Pyruvate Pyruvate->PC Binds to Catalytic Site ATP ATP ATP->PC HCO3 HCO3- HCO3->PC AcetylCoA Acetyl-CoA AcetylCoA->PC Binds to Allosteric Activator Site This compound This compound This compound->PC Binds to Allosteric Inhibitor Site G cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Purify_PC Purify Pyruvate Carboxylase (e.g., from Rat Liver) Initiate Initiate Reaction: Add Pyruvate Carboxylase Purify_PC->Initiate Prep_Reagents Prepare Assay Reagents (Buffer, Substrates, NADH, Malate Dehydrogenase) Mix_Control Prepare Control Cuvette: Assay Mix Prep_Reagents->Mix_Control Mix_Exp Prepare Experimental Cuvettes: Assay Mix + this compound (Varying Concentrations) Prep_Reagents->Mix_Exp Equilibrate Equilibrate Cuvettes to Assay Temperature Mix_Control->Equilibrate Mix_Exp->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calc_Rate Calculate Initial Reaction Rates Monitor->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[this compound] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 G cluster_incubation Inactivation Incubation cluster_sampling Time-course Sampling and Activity Assay cluster_analysis Data Analysis Incubate_Control Incubate PC with Buffer Add_TNBS Add TNBS to all samples to initiate inactivation Incubate_Control->Add_TNBS Incubate_Chloro Incubate PC with This compound Incubate_Chloro->Add_TNBS Incubate_AcCoA Incubate PC with Acetyl-CoA (Control) Incubate_AcCoA->Add_TNBS Take_Aliquots Take Aliquots at Different Time Points Add_TNBS->Take_Aliquots Assay_Activity Measure Remaining PC Activity (Spectrophotometric Assay) Take_Aliquots->Assay_Activity Plot_Data Plot log(% Remaining Activity) vs. Time Assay_Activity->Plot_Data Calc_Rate_Const Calculate Inactivation Rate Constants (k) Plot_Data->Calc_Rate_Const Compare_Rates Compare k values to determine protection Calc_Rate_Const->Compare_Rates

References

An In-Depth Technical Guide to the Mechanism of Action of Chlorothricin on Pyruvate Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the macrolide antibiotic Chlorothricin on the enzyme pyruvate carboxylase (PC). It consolidates quantitative data, details experimental methodologies from key studies, and visualizes the mechanistic pathways and experimental workflows.

Core Mechanism of Action

This compound is a non-competitive inhibitor of pyruvate carboxylase.[1] This classification indicates that this compound binds to an allosteric site on the enzyme, a location distinct from both the catalytic active site where pyruvate is carboxylated and the allosteric site for the activator acetyl-CoA.[1] The binding of this compound reduces the maximum velocity (Vmax) of the enzyme's reaction without affecting the Michaelis constant (Km) for its substrates. This suggests that the inhibitor does not interfere with the binding of substrates to the active site but rather prevents the enzyme from efficiently converting the substrates into products.

The interaction of this compound with vertebrate liver pyruvate carboxylases leads to a sigmoidal relationship between the initial velocity of the reaction and the inhibitor concentration. This sigmoidal response suggests the presence of multiple, interacting binding sites for this compound on these enzymes. In contrast, the inhibition of pyruvate carboxylase from Azotobacter vinelandii by this compound follows a hyperbolic profile, indicating a more straightforward inhibitory interaction in this organism.[1]

The binding of this compound is believed to induce conformational changes in the enzyme that distort both the catalytic and activator sites, thereby impeding the enzyme's function.[1] Evidence for such conformational changes comes from studies showing that this compound can protect the enzyme from inactivation by other chemical modifying agents and by cold treatment.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against pyruvate carboxylase has been quantified in several studies. The following tables summarize the key quantitative data.

Enzyme SourceIC50 (mM)Inhibition ProfileReference
Rat Liver0.26Sigmoidal
Chicken Liver0.12Sigmoidal
Azotobacter vinelandii0.5Hyperbolic

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound for pyruvate carboxylases from different sources under standard assay conditions.

Enzyme SourceParameterControl+ 0.5 mM this compoundReference
Chicken LiverHill Coefficient (for Acetyl-CoA activation)2.73.3

Table 2: Effect of this compound on the Hill coefficient for acetyl-CoA activation of chicken liver pyruvate carboxylase. An increase in the Hill coefficient suggests that this compound enhances the cooperativity of acetyl-CoA binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on pyruvate carboxylase. These protocols are based on established methods for assaying pyruvate carboxylase activity.

Spectrophotometric Assay of Pyruvate Carboxylase Activity (Coupled to Malate Dehydrogenase)

This is a continuous spectrophotometric assay that measures the rate of oxaloacetate production by pyruvate carboxylase. The oxaloacetate is then reduced to malate by malate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the pyruvate carboxylase activity.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Sodium Pyruvate (10 mM)

  • ATP (disodium salt, 2 mM)

  • Magnesium Chloride (MgCl2, 5 mM)

  • Sodium Bicarbonate (NaHCO3, 10 mM)

  • Acetyl-CoA (0.2 mM)

  • NADH (0.15 mM)

  • Malate Dehydrogenase (10 units)

  • Purified Pyruvate Carboxylase

  • This compound (various concentrations)

  • Distilled water

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, sodium pyruvate, ATP, MgCl2, NaHCO3, acetyl-CoA, and NADH.

  • Add the malate dehydrogenase to the mixture.

  • For inhibitor studies, add the desired concentration of this compound to the experimental cuvettes. For the control, an equal volume of the solvent used to dissolve this compound is added.

  • Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a small volume of purified pyruvate carboxylase to each cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve.

Inactivation of Pyruvate Carboxylase by Trinitrobenzenesulfonate (TNBS)

This experiment is designed to assess the effect of this compound on the rate of chemical inactivation of pyruvate carboxylase by TNBS, a reagent that modifies primary amino groups, such as the ε-amino group of lysine residues. Protection against inactivation can indicate that the inhibitor induces a conformational change that shields the reactive residues.

Reagents:

  • Potassium phosphate buffer (50 mM, pH 7.8)

  • Purified Pyruvate Carboxylase

  • Trinitrobenzenesulfonate (TNBS) solution (10 mM)

  • This compound (at a saturating concentration, e.g., 1 mM)

  • Acetyl-CoA (as a positive control for protection)

  • Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

  • Pre-incubate the purified pyruvate carboxylase in potassium phosphate buffer at a specific temperature (e.g., 30°C) under the following conditions:

    • No additions (control)

    • With this compound

    • With acetyl-CoA

  • Initiate the inactivation reaction by adding a stock solution of TNBS to each pre-incubation mixture.

  • At various time intervals, withdraw aliquots from each reaction mixture.

  • Immediately dilute the aliquots into the reaction mixture for the pyruvate carboxylase activity assay to stop the inactivation and measure the remaining enzyme activity.

  • Plot the logarithm of the remaining enzyme activity against the inactivation time.

  • The apparent first-order rate constant for inactivation is determined from the slope of this plot.

  • Compare the rate constants of inactivation in the presence and absence of this compound to determine the degree of protection.

Cold Inactivation of Pyruvate Carboxylase

This experiment assesses the ability of this compound to protect pyruvate carboxylase from inactivation at low temperatures, which is a characteristic of some multimeric enzymes.

Reagents:

  • Potassium phosphate buffer (50 mM, pH 7.2)

  • Purified Pyruvate Carboxylase (from a cold-sensitive species like chicken liver)

  • This compound (at a saturating concentration)

  • Acetyl-CoA (as a positive control for protection)

  • Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

  • Incubate aliquots of purified pyruvate carboxylase in potassium phosphate buffer at 2°C under the following conditions:

    • No additions (control)

    • With this compound

    • With acetyl-CoA

  • At various time intervals, remove aliquots from the cold incubation.

  • Immediately warm the aliquots to the temperature of the activity assay (e.g., 25°C) and measure the remaining enzyme activity using the spectrophotometric assay.

  • Plot the remaining enzyme activity as a percentage of the initial activity against the time of cold incubation.

  • Compare the rate of inactivation in the presence and absence of this compound to determine the extent of protection.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

G cluster_enzyme Pyruvate Carboxylase cluster_ligands Ligands cluster_products Products PC PC (Active) PC_Inactive PC (Inactive) PC->PC_Inactive Conformational Change (Distortion of Catalytic & Activator Sites) OAA Oxaloacetate PC->OAA Catalysis Pyruvate Pyruvate Pyruvate->PC Binds to Catalytic Site ATP ATP ATP->PC HCO3 HCO3- HCO3->PC AcetylCoA Acetyl-CoA AcetylCoA->PC Binds to Allosteric Activator Site This compound This compound This compound->PC Binds to Allosteric Inhibitor Site G cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Purify_PC Purify Pyruvate Carboxylase (e.g., from Rat Liver) Initiate Initiate Reaction: Add Pyruvate Carboxylase Purify_PC->Initiate Prep_Reagents Prepare Assay Reagents (Buffer, Substrates, NADH, Malate Dehydrogenase) Mix_Control Prepare Control Cuvette: Assay Mix Prep_Reagents->Mix_Control Mix_Exp Prepare Experimental Cuvettes: Assay Mix + this compound (Varying Concentrations) Prep_Reagents->Mix_Exp Equilibrate Equilibrate Cuvettes to Assay Temperature Mix_Control->Equilibrate Mix_Exp->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calc_Rate Calculate Initial Reaction Rates Monitor->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[this compound] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 G cluster_incubation Inactivation Incubation cluster_sampling Time-course Sampling and Activity Assay cluster_analysis Data Analysis Incubate_Control Incubate PC with Buffer Add_TNBS Add TNBS to all samples to initiate inactivation Incubate_Control->Add_TNBS Incubate_Chloro Incubate PC with This compound Incubate_Chloro->Add_TNBS Incubate_AcCoA Incubate PC with Acetyl-CoA (Control) Incubate_AcCoA->Add_TNBS Take_Aliquots Take Aliquots at Different Time Points Add_TNBS->Take_Aliquots Assay_Activity Measure Remaining PC Activity (Spectrophotometric Assay) Take_Aliquots->Assay_Activity Plot_Data Plot log(% Remaining Activity) vs. Time Assay_Activity->Plot_Data Calc_Rate_Const Calculate Inactivation Rate Constants (k) Plot_Data->Calc_Rate_Const Compare_Rates Compare k values to determine protection Calc_Rate_Const->Compare_Rates

References

Chlorothricin as a spirotetronate family antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorothricin, a prominent member of the spirotetronate family of antibiotics. It covers the core aspects of its biosynthesis, mechanism of action, biological activity, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound is a complex macrolide antibiotic produced by Streptomyces antibioticus.[1] It belongs to the spirotetronate class of polyketides, which are characterized by a distinctive spiro-linked tetronic acid moiety within a macrocyclic structure.[2][3] First identified in 1969, this compound and its analogues have garnered significant interest due to their potent biological activities, including antibacterial and antitumor properties.[2][4] The intricate structure of this compound features a pentacyclic aglycone, a trans-decalin ring system, and a disaccharide chain attached to a modified methylsalicylic acid moiety.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large gene cluster in Streptomyces antibioticus DSM 40725. The assembly of the this compound molecule involves a polyketide synthase (PKS) pathway and subsequent modifying enzymes.

The biosynthetic gene cluster for this compound spans approximately 122 kb of DNA and contains 42 open reading frames, with 35 being directly involved in the antibiotic's formation. The biosynthesis can be conceptually divided into the formation of three key building blocks: the chlorothricolide macrolactone, the 2-methoxy-5-chloro-6-methylsalicylic acid moiety, and the D-olivose sugar units. The aglycone itself is constructed from ten acetate (B1210297) and two propionate (B1217596) units. A key step in the formation of the characteristic spirotetronate structure involves tandem Diels-Alder cyclizations.

The regulation of this compound biosynthesis is tightly controlled by pathway-specific regulatory proteins. One such regulator, ChlF1, a TetR family regulator, plays a dual role by repressing the transcription of some biosynthetic genes while activating others. The final product, this compound, and its intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes, creating a feedback loop. Another regulator, ChlF2, a SARP family activator, positively regulates the biosynthesis of this compound.

Chlorothricin_Biosynthesis_Pathway Simplified this compound Biosynthesis Pathway Acetate Acetate Units PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Units Propionate->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Diels_Alder1 Intramolecular Diels-Alder (IMDA) Polyketide_Chain->Diels_Alder1 Decalin Decalin Moiety Formation Diels_Alder1->Decalin Glyceryl_CoA Glyceryl-CoA Incorporation Decalin->Glyceryl_CoA Tetronate_Formation Tetronate Ring Formation Glyceryl_CoA->Tetronate_Formation Diels_Alder2 Second IMDA Tetronate_Formation->Diels_Alder2 Chlorothricolide Chlorothricolide (Aglycone) Diels_Alder2->Chlorothricolide Glycosylation Glycosylation Chlorothricolide->Glycosylation Methylsalicylic_Acid 2-methoxy-5-chloro-6-methylsalicylic acid Methylsalicylic_Acid->Glycosylation D_Olivose D-Olivose D_Olivose->Glycosylation This compound This compound Glycosylation->this compound

Caption: A flowchart illustrating the major steps in the biosynthesis of this compound.

Mechanism of Action

This compound exhibits its biological activity by inhibiting key enzymes in metabolic pathways. It has been identified as an inhibitor of pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. By targeting these enzymes, this compound disrupts central carbon metabolism, which is crucial for the survival of susceptible microorganisms. The glycosylation of the chlorothricolide core is essential for its biological activity.

Mechanism_of_Action This compound's Mechanism of Action cluster_effect Effect This compound This compound Pyruvate_Carboxylase Pyruvate Carboxylase This compound->Pyruvate_Carboxylase Malate_Dehydrogenase Malate Dehydrogenase This compound->Malate_Dehydrogenase Metabolism Central Carbon Metabolism Pyruvate_Carboxylase->Metabolism Catalyzes Malate_Dehydrogenase->Metabolism Catalyzes Disruption Disruption Inhibition Inhibition

Caption: Diagram showing this compound's inhibitory effect on key metabolic enzymes.

Quantitative Data

The antibacterial activity of this compound and its precursor, deschloro-chlorothricin, has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

CompoundTest OrganismMIC (μg/mL)
This compoundBacillus subtilis31.25
Bacillus cereus31.25
Staphylococcus aureus31.25
deschloro-chlorothricinBacillus subtilis62.5
Bacillus cereus62.5

Data sourced from Li et al., 2020.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Fermentation and Production

Objective: To cultivate Streptomyces antibioticus for the production of this compound.

Protocol:

  • Prepare a seed culture by inoculating a spore suspension of S. antibioticus into 50 mL of YEME medium in a 250-mL flask.

  • Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Inoculate the seed culture into a fermentation medium consisting of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.

  • Incubate the fermentation culture at 28°C for 7 days.

Isolation and Purification

Objective: To extract and purify this compound from the fermentation broth.

Protocol:

  • Harvest the culture from the fermentation by centrifugation.

  • Extract the mycelial cake and the supernatant with methanol (B129727).

  • Concentrate the methanol extract under reduced pressure.

  • Subject the crude extract to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a standard method for purification.

  • Analyze the samples on an Agilent 1100 HPLC system with a Zorbax SB-C18 column (4.6 × 250 mm, 5 μm).

  • Monitor the elution at a detection wavelength of 222 nm.

Bioactivity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against susceptible bacteria.

Protocol:

  • Perform the assay in 96-well microtiter plates.

  • Prepare a stock solution of purified this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Serially dilute the this compound stock solution in a suitable broth medium (e.g., Luria-Bertani broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Bacillus subtilis). The final DMSO concentration should be kept low (e.g., 0.5%) to avoid toxicity.

  • Incubate the plates at 37°C for 12-18 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow Workflow for MIC Determination Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C (12-18h) Inoculate->Incubate Read_Results Read Results (Visual Inspection or OD) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Chlorothricin as a spirotetronate family antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorothricin, a prominent member of the spirotetronate family of antibiotics. It covers the core aspects of its biosynthesis, mechanism of action, biological activity, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound is a complex macrolide antibiotic produced by Streptomyces antibioticus.[1] It belongs to the spirotetronate class of polyketides, which are characterized by a distinctive spiro-linked tetronic acid moiety within a macrocyclic structure.[2][3] First identified in 1969, this compound and its analogues have garnered significant interest due to their potent biological activities, including antibacterial and antitumor properties.[2][4] The intricate structure of this compound features a pentacyclic aglycone, a trans-decalin ring system, and a disaccharide chain attached to a modified methylsalicylic acid moiety.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large gene cluster in Streptomyces antibioticus DSM 40725. The assembly of the this compound molecule involves a polyketide synthase (PKS) pathway and subsequent modifying enzymes.

The biosynthetic gene cluster for this compound spans approximately 122 kb of DNA and contains 42 open reading frames, with 35 being directly involved in the antibiotic's formation. The biosynthesis can be conceptually divided into the formation of three key building blocks: the chlorothricolide macrolactone, the 2-methoxy-5-chloro-6-methylsalicylic acid moiety, and the D-olivose sugar units. The aglycone itself is constructed from ten acetate and two propionate units. A key step in the formation of the characteristic spirotetronate structure involves tandem Diels-Alder cyclizations.

The regulation of this compound biosynthesis is tightly controlled by pathway-specific regulatory proteins. One such regulator, ChlF1, a TetR family regulator, plays a dual role by repressing the transcription of some biosynthetic genes while activating others. The final product, this compound, and its intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes, creating a feedback loop. Another regulator, ChlF2, a SARP family activator, positively regulates the biosynthesis of this compound.

Chlorothricin_Biosynthesis_Pathway Simplified this compound Biosynthesis Pathway Acetate Acetate Units PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Units Propionate->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Diels_Alder1 Intramolecular Diels-Alder (IMDA) Polyketide_Chain->Diels_Alder1 Decalin Decalin Moiety Formation Diels_Alder1->Decalin Glyceryl_CoA Glyceryl-CoA Incorporation Decalin->Glyceryl_CoA Tetronate_Formation Tetronate Ring Formation Glyceryl_CoA->Tetronate_Formation Diels_Alder2 Second IMDA Tetronate_Formation->Diels_Alder2 Chlorothricolide Chlorothricolide (Aglycone) Diels_Alder2->Chlorothricolide Glycosylation Glycosylation Chlorothricolide->Glycosylation Methylsalicylic_Acid 2-methoxy-5-chloro-6-methylsalicylic acid Methylsalicylic_Acid->Glycosylation D_Olivose D-Olivose D_Olivose->Glycosylation This compound This compound Glycosylation->this compound

Caption: A flowchart illustrating the major steps in the biosynthesis of this compound.

Mechanism of Action

This compound exhibits its biological activity by inhibiting key enzymes in metabolic pathways. It has been identified as an inhibitor of pyruvate carboxylase and malate dehydrogenase. By targeting these enzymes, this compound disrupts central carbon metabolism, which is crucial for the survival of susceptible microorganisms. The glycosylation of the chlorothricolide core is essential for its biological activity.

Mechanism_of_Action This compound's Mechanism of Action cluster_effect Effect This compound This compound Pyruvate_Carboxylase Pyruvate Carboxylase This compound->Pyruvate_Carboxylase Malate_Dehydrogenase Malate Dehydrogenase This compound->Malate_Dehydrogenase Metabolism Central Carbon Metabolism Pyruvate_Carboxylase->Metabolism Catalyzes Malate_Dehydrogenase->Metabolism Catalyzes Disruption Disruption Inhibition Inhibition

Caption: Diagram showing this compound's inhibitory effect on key metabolic enzymes.

Quantitative Data

The antibacterial activity of this compound and its precursor, deschloro-chlorothricin, has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

CompoundTest OrganismMIC (μg/mL)
This compoundBacillus subtilis31.25
Bacillus cereus31.25
Staphylococcus aureus31.25
deschloro-chlorothricinBacillus subtilis62.5
Bacillus cereus62.5

Data sourced from Li et al., 2020.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Fermentation and Production

Objective: To cultivate Streptomyces antibioticus for the production of this compound.

Protocol:

  • Prepare a seed culture by inoculating a spore suspension of S. antibioticus into 50 mL of YEME medium in a 250-mL flask.

  • Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Inoculate the seed culture into a fermentation medium consisting of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.

  • Incubate the fermentation culture at 28°C for 7 days.

Isolation and Purification

Objective: To extract and purify this compound from the fermentation broth.

Protocol:

  • Harvest the culture from the fermentation by centrifugation.

  • Extract the mycelial cake and the supernatant with methanol.

  • Concentrate the methanol extract under reduced pressure.

  • Subject the crude extract to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a standard method for purification.

  • Analyze the samples on an Agilent 1100 HPLC system with a Zorbax SB-C18 column (4.6 × 250 mm, 5 μm).

  • Monitor the elution at a detection wavelength of 222 nm.

Bioactivity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against susceptible bacteria.

Protocol:

  • Perform the assay in 96-well microtiter plates.

  • Prepare a stock solution of purified this compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the this compound stock solution in a suitable broth medium (e.g., Luria-Bertani broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Bacillus subtilis). The final DMSO concentration should be kept low (e.g., 0.5%) to avoid toxicity.

  • Incubate the plates at 37°C for 12-18 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow Workflow for MIC Determination Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C (12-18h) Inoculate->Incubate Read_Results Read Results (Visual Inspection or OD) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

The Biological Activity of Chlorothricin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothricin, a spirotetronate antibiotic produced by Streptomyces antibioticus, and its analogs exhibit a range of biological activities, including notable antimicrobial and anticancer properties. This document provides a comprehensive overview of the biological activities of this compound and its primary analog, deschloro-chlorothricin. It includes quantitative data on their efficacy, detailed experimental protocols for key biological assays, and diagrams of the known signaling pathways involved in the regulation of this compound biosynthesis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, and drug development.

Introduction

This compound is a member of the spirotetronate class of polyketide antibiotics, characterized by a unique pentacyclic aglycone structure. Its biological activity stems from the inhibition of key metabolic enzymes, including pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase.[1][2][3] This mode of action confers upon this compound and its analogs a spectrum of bioactivities, including antibacterial effects against Gram-positive bacteria and cytotoxic effects against various cancer cell lines.[1][2] The structural complexity and potent biological activities of these compounds have made them attractive targets for biosynthetic engineering and drug development.

Quantitative Biological Data

The biological activities of this compound (CHL) and its analog, deschloro-chlorothricin (des-CHL), have been quantified through various in vitro assays. The following tables summarize the minimum inhibitory concentrations (MIC) against several bacterial strains and the half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Antimicrobial Activity of this compound and Deschloro-chlorothricin
MicroorganismThis compound (MIC, μg/mL)Deschloro-chlorothricin (MIC, μg/mL)
Bacillus subtilis31.2562.5
Bacillus cereus31.2562.5
Staphylococcus aureus31.25Not Reported
Staphylococcus epidermidis>100>100
Streptococcus pyogenes>100>100
Streptococcus pneumoniae>100>100
Pseudomonas aeruginosaNo activity detectedNo activity detected
Aspergillus longipesNo activity detectedNo activity detected
Candida albicansNo activity detectedNo activity detected
Table 2: Anticancer Activity of this compound and Deschloro-chlorothricin
Cell LineCancer TypeThis compound (IC50, μM)Deschloro-chlorothricin (IC50, μM)
A549Non-small-cell lung cancer22.545.2
Calu-3Human lung adenocarcinoma35.878.6
HepG2Liver cancer181.3155.7
MCF-7Breast cancer45.698.4

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration of this compound and its analogs against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the test bacteria overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum of approximately 2.5 x 10^5 CFU/mL.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm using a microplate reader.

Determination of 50% Inhibitory Concentration (IC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays (General Protocol)

While specific detailed protocols for this compound's inhibition of pyruvate carboxylase and malate dehydrogenase were not available in the initial search, a general protocol for a spectrophotometric enzyme inhibition assay is provided below.

Materials:

  • Purified pyruvate carboxylase or malate dehydrogenase

  • Substrates and cofactors for the respective enzymes (e.g., pyruvate, ATP, bicarbonate for pyruvate carboxylase; malate, NAD+ for malate dehydrogenase)

  • Assay buffer

  • This compound and its analogs

  • 96-well UV-transparent microplates

  • Spectrophotometer or microplate reader capable of kinetic measurements

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor (this compound or its analog).

    • Include a control without the inhibitor.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate(s) and cofactor(s).

  • Kinetic Measurement:

    • Immediately measure the change in absorbance over time at a specific wavelength. For malate dehydrogenase, this would typically involve monitoring the production of NADH at 340 nm. For pyruvate carboxylase, a coupled assay might be necessary to produce a spectrophotometrically detectable product.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Plot the enzyme activity (or percentage of inhibition) against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound in Streptomyces antibioticus is tightly regulated by a complex network of pathway-specific regulatory genes. The key regulators identified are ChlF1 and ChlF2. This compound and its biosynthetic intermediates also act as signaling molecules, creating a feedback loop in their own production.

Regulatory Role of ChlF1

ChlF1 is a TetR-family transcriptional regulator that plays a dual role in this compound biosynthesis. It acts as a repressor for the transcription of chlF1 (autoregulation), chlG (a transporter), and chlK (a thioesterase), and as an activator for the transcription of chlJ (an acyl-CoA carboxyl transferase). The binding of ChlF1 to the promoter regions of these genes is modulated by this compound and its glycosylated intermediates, which act as ligands. When these signaling molecules bind to ChlF1, they cause a conformational change that leads to the dissociation of ChlF1 from its target DNA, thereby de-repressing or enhancing the transcription of the respective genes.

ChlF1_Regulatory_Pathway cluster_regulators Regulator cluster_genes Target Genes cluster_products Signaling Molecules ChlF1 ChlF1 chlF1_gene chlF1 ChlF1->chlF1_gene Represses chlG_gene chlG ChlF1->chlG_gene Represses chlK_gene chlK ChlF1->chlK_gene Represses chlJ_gene chlJ ChlF1->chlJ_gene Activates This compound This compound This compound->ChlF1 Inhibits Binding Intermediates Glycosylated Intermediates Intermediates->ChlF1 Inhibits Binding

Caption: Regulatory cascade of ChlF1 in this compound biosynthesis.

Regulatory Role of ChlF2

ChlF2 is a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator that acts as an activator for the biosynthesis of this compound. It positively regulates the transcription of several genes within the this compound biosynthetic cluster, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL. The co-expression of chlF2 with chlK has been shown to significantly increase the production of this compound.

ChlF2_Regulatory_Pathway cluster_regulator Regulator cluster_genes Target Genes ChlF2 ChlF2 chlJ_gene chlJ ChlF2->chlJ_gene Activates chlC3_gene chlC3 ChlF2->chlC3_gene Activates chlC6_gene chlC6 ChlF2->chlC6_gene Activates chlE1_gene chlE1 ChlF2->chlE1_gene Activates chlM_gene chlM ChlF2->chlM_gene Activates chlL_gene chlL ChlF2->chlL_gene Activates

Caption: Activation of this compound biosynthetic genes by the regulator ChlF2.

Experimental Workflows

This section provides diagrams illustrating the general workflows for determining the biological activity of this compound and its analogs.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at Optimal Temperature inoculate_plate->incubate read_results Read MIC Values (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Workflow for In Vitro Anticancer Activity Assay

Anticancer_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 value using the MTT assay.

Conclusion

This compound and its analogs represent a promising class of natural products with significant antimicrobial and anticancer potential. This guide has provided a consolidated resource of their biological activities, including quantitative data and detailed experimental protocols. The elucidation of the regulatory networks governing this compound biosynthesis opens avenues for synthetic biology approaches to enhance production and generate novel analogs with improved therapeutic properties. Further research into the precise molecular mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of these compounds.

References

The Biological Activity of Chlorothricin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothricin, a spirotetronate antibiotic produced by Streptomyces antibioticus, and its analogs exhibit a range of biological activities, including notable antimicrobial and anticancer properties. This document provides a comprehensive overview of the biological activities of this compound and its primary analog, deschloro-chlorothricin. It includes quantitative data on their efficacy, detailed experimental protocols for key biological assays, and diagrams of the known signaling pathways involved in the regulation of this compound biosynthesis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, and drug development.

Introduction

This compound is a member of the spirotetronate class of polyketide antibiotics, characterized by a unique pentacyclic aglycone structure. Its biological activity stems from the inhibition of key metabolic enzymes, including pyruvate carboxylase and malate dehydrogenase.[1][2][3] This mode of action confers upon this compound and its analogs a spectrum of bioactivities, including antibacterial effects against Gram-positive bacteria and cytotoxic effects against various cancer cell lines.[1][2] The structural complexity and potent biological activities of these compounds have made them attractive targets for biosynthetic engineering and drug development.

Quantitative Biological Data

The biological activities of this compound (CHL) and its analog, deschloro-chlorothricin (des-CHL), have been quantified through various in vitro assays. The following tables summarize the minimum inhibitory concentrations (MIC) against several bacterial strains and the half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Antimicrobial Activity of this compound and Deschloro-chlorothricin
MicroorganismThis compound (MIC, μg/mL)Deschloro-chlorothricin (MIC, μg/mL)
Bacillus subtilis31.2562.5
Bacillus cereus31.2562.5
Staphylococcus aureus31.25Not Reported
Staphylococcus epidermidis>100>100
Streptococcus pyogenes>100>100
Streptococcus pneumoniae>100>100
Pseudomonas aeruginosaNo activity detectedNo activity detected
Aspergillus longipesNo activity detectedNo activity detected
Candida albicansNo activity detectedNo activity detected
Table 2: Anticancer Activity of this compound and Deschloro-chlorothricin
Cell LineCancer TypeThis compound (IC50, μM)Deschloro-chlorothricin (IC50, μM)
A549Non-small-cell lung cancer22.545.2
Calu-3Human lung adenocarcinoma35.878.6
HepG2Liver cancer181.3155.7
MCF-7Breast cancer45.698.4

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration of this compound and its analogs against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the test bacteria overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum of approximately 2.5 x 10^5 CFU/mL.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm using a microplate reader.

Determination of 50% Inhibitory Concentration (IC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays (General Protocol)

While specific detailed protocols for this compound's inhibition of pyruvate carboxylase and malate dehydrogenase were not available in the initial search, a general protocol for a spectrophotometric enzyme inhibition assay is provided below.

Materials:

  • Purified pyruvate carboxylase or malate dehydrogenase

  • Substrates and cofactors for the respective enzymes (e.g., pyruvate, ATP, bicarbonate for pyruvate carboxylase; malate, NAD+ for malate dehydrogenase)

  • Assay buffer

  • This compound and its analogs

  • 96-well UV-transparent microplates

  • Spectrophotometer or microplate reader capable of kinetic measurements

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor (this compound or its analog).

    • Include a control without the inhibitor.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate(s) and cofactor(s).

  • Kinetic Measurement:

    • Immediately measure the change in absorbance over time at a specific wavelength. For malate dehydrogenase, this would typically involve monitoring the production of NADH at 340 nm. For pyruvate carboxylase, a coupled assay might be necessary to produce a spectrophotometrically detectable product.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Plot the enzyme activity (or percentage of inhibition) against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound in Streptomyces antibioticus is tightly regulated by a complex network of pathway-specific regulatory genes. The key regulators identified are ChlF1 and ChlF2. This compound and its biosynthetic intermediates also act as signaling molecules, creating a feedback loop in their own production.

Regulatory Role of ChlF1

ChlF1 is a TetR-family transcriptional regulator that plays a dual role in this compound biosynthesis. It acts as a repressor for the transcription of chlF1 (autoregulation), chlG (a transporter), and chlK (a thioesterase), and as an activator for the transcription of chlJ (an acyl-CoA carboxyl transferase). The binding of ChlF1 to the promoter regions of these genes is modulated by this compound and its glycosylated intermediates, which act as ligands. When these signaling molecules bind to ChlF1, they cause a conformational change that leads to the dissociation of ChlF1 from its target DNA, thereby de-repressing or enhancing the transcription of the respective genes.

ChlF1_Regulatory_Pathway cluster_regulators Regulator cluster_genes Target Genes cluster_products Signaling Molecules ChlF1 ChlF1 chlF1_gene chlF1 ChlF1->chlF1_gene Represses chlG_gene chlG ChlF1->chlG_gene Represses chlK_gene chlK ChlF1->chlK_gene Represses chlJ_gene chlJ ChlF1->chlJ_gene Activates This compound This compound This compound->ChlF1 Inhibits Binding Intermediates Glycosylated Intermediates Intermediates->ChlF1 Inhibits Binding

Caption: Regulatory cascade of ChlF1 in this compound biosynthesis.

Regulatory Role of ChlF2

ChlF2 is a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator that acts as an activator for the biosynthesis of this compound. It positively regulates the transcription of several genes within the this compound biosynthetic cluster, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL. The co-expression of chlF2 with chlK has been shown to significantly increase the production of this compound.

ChlF2_Regulatory_Pathway cluster_regulator Regulator cluster_genes Target Genes ChlF2 ChlF2 chlJ_gene chlJ ChlF2->chlJ_gene Activates chlC3_gene chlC3 ChlF2->chlC3_gene Activates chlC6_gene chlC6 ChlF2->chlC6_gene Activates chlE1_gene chlE1 ChlF2->chlE1_gene Activates chlM_gene chlM ChlF2->chlM_gene Activates chlL_gene chlL ChlF2->chlL_gene Activates

Caption: Activation of this compound biosynthetic genes by the regulator ChlF2.

Experimental Workflows

This section provides diagrams illustrating the general workflows for determining the biological activity of this compound and its analogs.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at Optimal Temperature inoculate_plate->incubate read_results Read MIC Values (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Workflow for In Vitro Anticancer Activity Assay

Anticancer_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 value using the MTT assay.

Conclusion

This compound and its analogs represent a promising class of natural products with significant antimicrobial and anticancer potential. This guide has provided a consolidated resource of their biological activities, including quantitative data and detailed experimental protocols. The elucidation of the regulatory networks governing this compound biosynthesis opens avenues for synthetic biology approaches to enhance production and generate novel analogs with improved therapeutic properties. Further research into the precise molecular mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of these compounds.

References

An In-depth Technical Guide to the Chlorothricin Gene Cluster: Analysis and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorothricin biosynthetic gene cluster from Streptomyces antibioticus. It covers the genetic organization, the functions of the constituent genes, the intricate regulatory networks governing its expression, and detailed protocols for key analytical and genetic manipulation techniques. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a macrolide antibiotic belonging to the spirotetronate class of natural products, known for their complex chemical structures and potent biological activities. Produced by the soil bacterium Streptomyces antibioticus, this compound exhibits antibacterial and antitumor properties. The biosynthesis of this complex molecule is orchestrated by a large polyketide synthase (PKS) system and a suite of tailoring enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). Understanding the genetics and regulation of this cluster is paramount for efforts to engineer the biosynthesis of novel this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The this compound BGC from Streptomyces antibioticus spans approximately 122 kb of DNA and comprises 35 genes.[1] These genes encode the enzymes responsible for the synthesis of the polyketide backbone, the sugar moieties, and the various modifications required to produce the final active compound. The cluster also contains regulatory genes that control its expression.

Genetic Organization

The genes within the this compound cluster are organized in a contiguous region of the S. antibioticus chromosome. A detailed list of the genes and their putative functions, based on bioinformatic analysis and experimental characterization, is provided in the table below.

Gene Function Table
GeneLocus TagPredicted Function
chlA1AAZ77668.1Polyketide synthase
chlA2AAZ77669.1Polyketide synthase
chlA3AAZ77670.1Polyketide synthase
chlA4AAZ77671.1Polyketide synthase
chlA5AAZ77672.1Polyketide synthase
chlB1AAZ77674.1dTDP-glucose 4,6-dehydratase
chlB2AAZ77675.1dTDP-4-keto-6-deoxyglucose 3,5-epimerase
chlB3AAZ77677.1dTDP-D-glucose synthase
chlB4AAZ77678.1Halogenase
chlC1AAZ77680.1Acyl-CoA dehydrogenase
chlC2AAZ77681.1Enoyl-CoA hydratase/isomerase
chlC3AAZ77682.13-hydroxyacyl-CoA dehydrogenase
chlC4AAZ77683.1Acyl-CoA synthetase
chlC5AAZ77684.1Methyltransferase
chlC6AAZ77685.1Acyl carrier protein
chlD1AAZ77686.1Oxidoreductase
chlD2AAZ77687.1Dehydrogenase
chlD3AAZ77688.1Acyl-CoA synthetase
chlE1AAZ77689.1Baeyer-Villiger monooxygenase
chlE2AAZ77690.1FAD-dependent monooxygenase
chlE3AAZ77691.1Cytochrome P450
chlF1AAZ77692.1TetR family transcriptional regulator
chlF2AAZ77695.1SARP family transcriptional regulator
chlGAAZ77700.1MFS transporter
chlHAAZ77701.1Glycosyltransferase
chlIAAZ77702.1Acyltransferase
chlJAAZ77703.1Acyl-CoA carboxylase, alpha subunit
chlKAAZ77704.1Type II thioesterase
chlLAAZ77705.1Acyl-CoA carboxylase, beta subunit
chlMAAZ77706.1Glycerate kinase
chlNAAZ77707.1Phosphoglycerate mutase
chlPABI35990.1Enolpyruvyl transferase
chlQABI35989.1Phosphoenolpyruvate synthase
chlRABI35991.1Pyruvate kinase
chlXAAZ77673.1Hypothetical protein

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by at least two cluster-situated regulatory proteins: ChlF1, a TetR family regulator, and ChlF2, a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator.

The Role of ChlF1: A TetR Family Repressor and Activator

ChlF1 is a dual-function regulator that acts as both a repressor and an activator of transcription.[2] It binds to the promoter regions of several genes within the cluster, including its own promoter.

  • Repression: ChlF1 represses the transcription of chlF1 (autoregulation), chlG (a transporter gene), and chlK (a thioesterase gene).[2]

  • Activation: ChlF1 activates the transcription of the chlJ and chlL genes, which encode subunits of an acyl-CoA carboxylase, a key enzyme in providing extender units for polyketide synthesis.[2]

The regulatory activity of ChlF1 is modulated by the end product, this compound, and its glycosylated intermediates. These molecules act as signaling molecules, binding to ChlF1 and causing it to dissociate from its target DNA, thereby derepressing the genes it negatively regulates and potentially modulating its activation of other genes.[2]

The Role of ChlF2: A SARP Family Activator

ChlF2 is a positive regulator of this compound biosynthesis. As a member of the SARP family, it is predicted to bind to the promoter regions of biosynthetic genes and activate their transcription. Overexpression of chlF2 has been shown to significantly increase the production of this compound.

Regulatory Network

The interplay between ChlF1 and ChlF2, along with the feedback regulation by the final product and its intermediates, creates a complex regulatory network that fine-tunes the production of this compound.

Chlorothricin_Regulation ChlF1 ChlF1 (TetR) chlF1_gene chlF1 ChlF1->chlF1_gene chlG_gene chlG ChlF1->chlG_gene chlK_gene chlK ChlF1->chlK_gene chlJ_L_genes chlJ/chlL ChlF1->chlJ_L_genes ChlF2 ChlF2 (SARP) Biosynthesis_Genes Other Biosynthetic Genes ChlF2->Biosynthesis_Genes This compound This compound & Intermediates chlJ_L_genes->this compound Biosynthesis_Genes->this compound This compound->ChlF1 Inhibition of binding

Regulatory network of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of the this compound gene cluster.

Gene Knockout in Streptomyces antibioticus via Homologous Recombination

This protocol describes the generation of a gene knockout mutant using a temperature-sensitive plasmid and homologous recombination.

Gene_Knockout_Workflow cluster_0 Plasmid Construction in E. coli cluster_1 Conjugation and Integration cluster_2 Second Crossover and Mutant Screening p1 Amplify upstream and downstream flanking regions of the target gene p2 Clone flanking regions into a temperature-sensitive vector (e.g., pKC1139) containing a resistance marker p1->p2 p3 Transform into E. coli ET12567/pUZ8002 p2->p3 c1 Conjugate the recombinant plasmid from E. coli into S. antibioticus p3->c1 c2 Select for exconjugants at the permissive temperature (e.g., 30°C) c1->c2 c3 Grow exconjugants at the non-permissive temperature (e.g., 39°C) to select for single-crossover integrants c2->c3 s1 Propagate single-crossover mutants without selection c3->s1 s2 Screen for colonies that have lost the vector-mediated resistance (double-crossover) s1->s2 s3 Confirm gene deletion by PCR and Southern blotting s2->s3

Workflow for gene knockout in Streptomyces.

Materials:

  • Streptomyces antibioticus wild-type strain

  • E. coli ET12567/pUZ8002

  • Temperature-sensitive shuttle vector (e.g., pKC1139)

  • Restriction enzymes, T4 DNA ligase, and PCR reagents

  • Appropriate antibiotics for selection

  • Media: TSB, MS agar (B569324), LB agar

Procedure:

  • Construct the knockout plasmid:

    • Amplify by PCR ~1.5-2.0 kb DNA fragments corresponding to the upstream (left flank) and downstream (right flank) regions of the gene to be deleted from S. antibioticus genomic DNA.

    • Clone the left and right flanks into the temperature-sensitive shuttle vector, flanking a suitable antibiotic resistance cassette (e.g., apramycin).

    • Transform the resulting plasmid into E. coli DH5α for amplification and then into the methylation-deficient E. coli ET12567/pUZ8002 for conjugation.

  • Conjugation:

    • Grow S. antibioticus in TSB liquid medium to early-to-mid exponential phase.

    • Grow E. coli ET12567/pUZ8002 carrying the knockout plasmid in LB medium with appropriate antibiotics.

    • Mix the S. antibioticus and E. coli cultures, spot onto MS agar plates, and incubate overnight at 30°C.

    • Overlay the plates with an appropriate antibiotic to select for exconjugants.

  • Selection for Single Crossover:

    • Pick exconjugant colonies and streak them onto fresh MS agar plates containing the selection antibiotic.

    • Incubate at a non-permissive temperature (e.g., 39°C) to select for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection for Double Crossover:

    • Inoculate single-crossover mutants into non-selective TSB medium and grow at the permissive temperature (30°C) for several generations to allow for a second crossover event to occur.

    • Plate serial dilutions of the culture onto non-selective MS agar and incubate at 30°C.

    • Replica-plate the resulting colonies onto media with and without the antibiotic used for plasmid selection. Colonies that grow on the non-selective medium but not on the selective medium are potential double-crossover mutants.

  • Confirmation:

    • Confirm the gene deletion in the putative double-crossover mutants by PCR using primers that flank the deleted region and by Southern blot analysis.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes the use of EMSA to study the binding of a purified regulatory protein (e.g., ChlF1) to a specific DNA probe.

Materials:

  • Purified His-tagged regulatory protein

  • DNA probe (a PCR product or synthetic oligonucleotide corresponding to the promoter region of a target gene)

  • T4 polynucleotide kinase and [γ-³²P]ATP

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) as a non-specific competitor DNA

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer

Procedure:

  • Probe Labeling:

    • Label the 5' end of the DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.

    • Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • In a final volume of 20 µL, combine the binding buffer, a fixed amount of the labeled probe (e.g., 10,000 cpm), a non-specific competitor DNA (e.g., 1 µg poly(dI-dC)), and varying amounts of the purified regulatory protein.

    • For competition assays, add a molar excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the protein.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA. A "shifted" band indicates the formation of a protein-DNA complex.

Conclusion

The this compound gene cluster represents a fascinating and complex system for the biosynthesis of a potent antibiotic. The detailed genetic and regulatory information presented in this guide provides a foundation for further research into this important natural product. The experimental protocols included herein offer practical guidance for researchers seeking to explore the function of the this compound genes and to manipulate the biosynthetic pathway for the production of novel, therapeutically valuable compounds. The continued study of such systems holds great promise for the future of drug discovery and development.

References

An In-depth Technical Guide to the Chlorothricin Gene Cluster: Analysis and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorothricin biosynthetic gene cluster from Streptomyces antibioticus. It covers the genetic organization, the functions of the constituent genes, the intricate regulatory networks governing its expression, and detailed protocols for key analytical and genetic manipulation techniques. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a macrolide antibiotic belonging to the spirotetronate class of natural products, known for their complex chemical structures and potent biological activities. Produced by the soil bacterium Streptomyces antibioticus, this compound exhibits antibacterial and antitumor properties. The biosynthesis of this complex molecule is orchestrated by a large polyketide synthase (PKS) system and a suite of tailoring enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). Understanding the genetics and regulation of this cluster is paramount for efforts to engineer the biosynthesis of novel this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The this compound BGC from Streptomyces antibioticus spans approximately 122 kb of DNA and comprises 35 genes.[1] These genes encode the enzymes responsible for the synthesis of the polyketide backbone, the sugar moieties, and the various modifications required to produce the final active compound. The cluster also contains regulatory genes that control its expression.

Genetic Organization

The genes within the this compound cluster are organized in a contiguous region of the S. antibioticus chromosome. A detailed list of the genes and their putative functions, based on bioinformatic analysis and experimental characterization, is provided in the table below.

Gene Function Table
GeneLocus TagPredicted Function
chlA1AAZ77668.1Polyketide synthase
chlA2AAZ77669.1Polyketide synthase
chlA3AAZ77670.1Polyketide synthase
chlA4AAZ77671.1Polyketide synthase
chlA5AAZ77672.1Polyketide synthase
chlB1AAZ77674.1dTDP-glucose 4,6-dehydratase
chlB2AAZ77675.1dTDP-4-keto-6-deoxyglucose 3,5-epimerase
chlB3AAZ77677.1dTDP-D-glucose synthase
chlB4AAZ77678.1Halogenase
chlC1AAZ77680.1Acyl-CoA dehydrogenase
chlC2AAZ77681.1Enoyl-CoA hydratase/isomerase
chlC3AAZ77682.13-hydroxyacyl-CoA dehydrogenase
chlC4AAZ77683.1Acyl-CoA synthetase
chlC5AAZ77684.1Methyltransferase
chlC6AAZ77685.1Acyl carrier protein
chlD1AAZ77686.1Oxidoreductase
chlD2AAZ77687.1Dehydrogenase
chlD3AAZ77688.1Acyl-CoA synthetase
chlE1AAZ77689.1Baeyer-Villiger monooxygenase
chlE2AAZ77690.1FAD-dependent monooxygenase
chlE3AAZ77691.1Cytochrome P450
chlF1AAZ77692.1TetR family transcriptional regulator
chlF2AAZ77695.1SARP family transcriptional regulator
chlGAAZ77700.1MFS transporter
chlHAAZ77701.1Glycosyltransferase
chlIAAZ77702.1Acyltransferase
chlJAAZ77703.1Acyl-CoA carboxylase, alpha subunit
chlKAAZ77704.1Type II thioesterase
chlLAAZ77705.1Acyl-CoA carboxylase, beta subunit
chlMAAZ77706.1Glycerate kinase
chlNAAZ77707.1Phosphoglycerate mutase
chlPABI35990.1Enolpyruvyl transferase
chlQABI35989.1Phosphoenolpyruvate synthase
chlRABI35991.1Pyruvate kinase
chlXAAZ77673.1Hypothetical protein

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by at least two cluster-situated regulatory proteins: ChlF1, a TetR family regulator, and ChlF2, a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator.

The Role of ChlF1: A TetR Family Repressor and Activator

ChlF1 is a dual-function regulator that acts as both a repressor and an activator of transcription.[2] It binds to the promoter regions of several genes within the cluster, including its own promoter.

  • Repression: ChlF1 represses the transcription of chlF1 (autoregulation), chlG (a transporter gene), and chlK (a thioesterase gene).[2]

  • Activation: ChlF1 activates the transcription of the chlJ and chlL genes, which encode subunits of an acyl-CoA carboxylase, a key enzyme in providing extender units for polyketide synthesis.[2]

The regulatory activity of ChlF1 is modulated by the end product, this compound, and its glycosylated intermediates. These molecules act as signaling molecules, binding to ChlF1 and causing it to dissociate from its target DNA, thereby derepressing the genes it negatively regulates and potentially modulating its activation of other genes.[2]

The Role of ChlF2: A SARP Family Activator

ChlF2 is a positive regulator of this compound biosynthesis. As a member of the SARP family, it is predicted to bind to the promoter regions of biosynthetic genes and activate their transcription. Overexpression of chlF2 has been shown to significantly increase the production of this compound.

Regulatory Network

The interplay between ChlF1 and ChlF2, along with the feedback regulation by the final product and its intermediates, creates a complex regulatory network that fine-tunes the production of this compound.

Chlorothricin_Regulation ChlF1 ChlF1 (TetR) chlF1_gene chlF1 ChlF1->chlF1_gene chlG_gene chlG ChlF1->chlG_gene chlK_gene chlK ChlF1->chlK_gene chlJ_L_genes chlJ/chlL ChlF1->chlJ_L_genes ChlF2 ChlF2 (SARP) Biosynthesis_Genes Other Biosynthetic Genes ChlF2->Biosynthesis_Genes This compound This compound & Intermediates chlJ_L_genes->this compound Biosynthesis_Genes->this compound This compound->ChlF1 Inhibition of binding

Regulatory network of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of the this compound gene cluster.

Gene Knockout in Streptomyces antibioticus via Homologous Recombination

This protocol describes the generation of a gene knockout mutant using a temperature-sensitive plasmid and homologous recombination.

Gene_Knockout_Workflow cluster_0 Plasmid Construction in E. coli cluster_1 Conjugation and Integration cluster_2 Second Crossover and Mutant Screening p1 Amplify upstream and downstream flanking regions of the target gene p2 Clone flanking regions into a temperature-sensitive vector (e.g., pKC1139) containing a resistance marker p1->p2 p3 Transform into E. coli ET12567/pUZ8002 p2->p3 c1 Conjugate the recombinant plasmid from E. coli into S. antibioticus p3->c1 c2 Select for exconjugants at the permissive temperature (e.g., 30°C) c1->c2 c3 Grow exconjugants at the non-permissive temperature (e.g., 39°C) to select for single-crossover integrants c2->c3 s1 Propagate single-crossover mutants without selection c3->s1 s2 Screen for colonies that have lost the vector-mediated resistance (double-crossover) s1->s2 s3 Confirm gene deletion by PCR and Southern blotting s2->s3

Workflow for gene knockout in Streptomyces.

Materials:

  • Streptomyces antibioticus wild-type strain

  • E. coli ET12567/pUZ8002

  • Temperature-sensitive shuttle vector (e.g., pKC1139)

  • Restriction enzymes, T4 DNA ligase, and PCR reagents

  • Appropriate antibiotics for selection

  • Media: TSB, MS agar, LB agar

Procedure:

  • Construct the knockout plasmid:

    • Amplify by PCR ~1.5-2.0 kb DNA fragments corresponding to the upstream (left flank) and downstream (right flank) regions of the gene to be deleted from S. antibioticus genomic DNA.

    • Clone the left and right flanks into the temperature-sensitive shuttle vector, flanking a suitable antibiotic resistance cassette (e.g., apramycin).

    • Transform the resulting plasmid into E. coli DH5α for amplification and then into the methylation-deficient E. coli ET12567/pUZ8002 for conjugation.

  • Conjugation:

    • Grow S. antibioticus in TSB liquid medium to early-to-mid exponential phase.

    • Grow E. coli ET12567/pUZ8002 carrying the knockout plasmid in LB medium with appropriate antibiotics.

    • Mix the S. antibioticus and E. coli cultures, spot onto MS agar plates, and incubate overnight at 30°C.

    • Overlay the plates with an appropriate antibiotic to select for exconjugants.

  • Selection for Single Crossover:

    • Pick exconjugant colonies and streak them onto fresh MS agar plates containing the selection antibiotic.

    • Incubate at a non-permissive temperature (e.g., 39°C) to select for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection for Double Crossover:

    • Inoculate single-crossover mutants into non-selective TSB medium and grow at the permissive temperature (30°C) for several generations to allow for a second crossover event to occur.

    • Plate serial dilutions of the culture onto non-selective MS agar and incubate at 30°C.

    • Replica-plate the resulting colonies onto media with and without the antibiotic used for plasmid selection. Colonies that grow on the non-selective medium but not on the selective medium are potential double-crossover mutants.

  • Confirmation:

    • Confirm the gene deletion in the putative double-crossover mutants by PCR using primers that flank the deleted region and by Southern blot analysis.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes the use of EMSA to study the binding of a purified regulatory protein (e.g., ChlF1) to a specific DNA probe.

Materials:

  • Purified His-tagged regulatory protein

  • DNA probe (a PCR product or synthetic oligonucleotide corresponding to the promoter region of a target gene)

  • T4 polynucleotide kinase and [γ-³²P]ATP

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) as a non-specific competitor DNA

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer

Procedure:

  • Probe Labeling:

    • Label the 5' end of the DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.

    • Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • In a final volume of 20 µL, combine the binding buffer, a fixed amount of the labeled probe (e.g., 10,000 cpm), a non-specific competitor DNA (e.g., 1 µg poly(dI-dC)), and varying amounts of the purified regulatory protein.

    • For competition assays, add a molar excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the protein.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA. A "shifted" band indicates the formation of a protein-DNA complex.

Conclusion

The this compound gene cluster represents a fascinating and complex system for the biosynthesis of a potent antibiotic. The detailed genetic and regulatory information presented in this guide provides a foundation for further research into this important natural product. The experimental protocols included herein offer practical guidance for researchers seeking to explore the function of the this compound genes and to manipulate the biosynthetic pathway for the production of novel, therapeutically valuable compounds. The continued study of such systems holds great promise for the future of drug discovery and development.

References

The Structure-Activity Relationship of Chlorothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorothricin, a member of the spirotetronate family of antibiotics, presents a complex and fascinating scaffold for drug discovery. Its potent inhibitory activity against key metabolic enzymes, pyruvate (B1213749) carboxylator and malate (B86768) dehydrogenase, has made it a subject of significant interest.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its core structure and the influence of its peripheral moieties on biological activity.

Core Structure and Key Moieties

This compound is a macrolide antibiotic produced by Streptomyces antibioticus.[3] Its intricate architecture is characterized by three key components:

  • A pentacyclic aglycone core (Chlorothricolide): This forms the macrocyclic backbone of the molecule and features a spirotetronate moiety.[4]

  • A disaccharide chain: Composed of two D-olivose units, this sugar moiety is attached to the aglycone.[3]

  • A 2-methoxy-5-chloro-6-methylsalicylic acid (MSA) moiety: This acyl group is attached to the terminal sugar unit.

The interplay between these components is critical for the biological activity of this compound.

Structure-Activity Relationship Analysis

The antibacterial and anticancer activities of this compound and its analogs are highly dependent on specific structural features. The following sections detail the known SAR, with quantitative data summarized in the tables below.

The Essential Role of Glycosylation

The disaccharide moiety is paramount for the antibacterial activity of this compound. The aglycone alone, chlorothricolide, is devoid of antibacterial activity. This highlights the critical role of the sugar residues in molecular recognition at the target site or in influencing the overall conformation of the molecule to an active state. Studies have shown that this compound and its analogs containing deoxysugar moieties display antibacterial activity, whereas the aglycone shows no inhibition zone in bioassays against B. subtilis.

The Impact of the Acyl Chain

The nature of the acyl chain, specifically the modified methylsalicylic acid (MSA) moiety, significantly influences the potency of this compound.

  • Chlorination: The presence of a chlorine atom on the MSA ring is a key determinant of antibacterial efficacy. Deschloro-chlorothricin (des-CHL), which lacks this chlorine atom, exhibits reduced antibacterial activity compared to the parent compound. For instance, the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis and Bacillus cereus is 31.25 µg/mL, while for des-CHL, it is 62.5 µg/mL.

  • Methylation: The O-methylation of the salicylic (B10762653) acid moiety also appears to contribute to the overall activity profile.

The Spirotetronate Aglycone

While the peripheral moieties are crucial for antibacterial activity, the spirotetronate aglycone core is the defining feature of this class of antibiotics and is essential for its inhibitory action on pyruvate carboxylase and malate dehydrogenase. However, there is limited publicly available data on the systematic modification of the chlorothricolide core and its direct impact on biological activity. Broader studies on spirotetronates suggest that the biological significance of the aglycone can be target-dependent. For some spirotetronates, the aglycone is more critical for anti-mycobacterial activity, while the glycosylation pattern is more important for general antibacterial activity.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for this compound and its key analog, deschloro-chlorothricin.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacillus subtilis (µg/mL)Bacillus cereus (µg/mL)Staphylococcus aureus (µg/mL)
This compound (CHL)31.2531.2531.25
Deschloro-chlorothricin (des-CHL)62.562.5>100

Table 2: Anticancer Activity (IC50)

CompoundA549 (non-small-cell lung cancer) (µM)Calu-3 (human lung adenocarcinoma) (µM)HepG2 (liver cancer) (µM)MCF-7 (breast cancer) (µM)
This compound (CHL)22.5181.345.738.9
Deschloro-chlorothricin (des-CHL)35.6>20062.855.4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the methodologies described for assessing the antibacterial activity of this compound and its analogs.

  • Bacterial Strains: Use standard bacterial strains such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus.

  • Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Luria-Bertani) to a logarithmic phase.

  • Compound Preparation: Dissolve this compound and its analogs in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Microtiter Plate Assay:

    • Perform serial two-fold dilutions of the test compounds in broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pyruvate Carboxylase Inhibition Assay

This is a generalized protocol based on coupled enzyme assays used for determining pyruvate carboxylase activity.

  • Reagents:

    • Tris-HCl buffer (pH 8.0)

    • ATP

    • MgCl₂

    • NaHCO₃

    • Pyruvate

    • Acetyl-CoA

    • Malate dehydrogenase (coupling enzyme)

    • NADH

    • This compound or analog solution

  • Assay Procedure:

    • In a cuvette, combine the buffer, MgCl₂, NaHCO₃, pyruvate, acetyl-CoA, malate dehydrogenase, and NADH.

    • Add the this compound solution at various concentrations.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of reaction and determine the inhibitory concentration (e.g., IC50) of this compound.

Malate Dehydrogenase Inhibition Assay

This protocol is based on standard spectrophotometric assays for malate dehydrogenase activity.

  • Reagents:

    • Phosphate or Tris buffer (pH 7.5)

    • Oxaloacetate

    • NADH

    • This compound or analog solution

  • Assay Procedure:

    • In a cuvette, combine the buffer and NADH.

    • Add the this compound solution at various concentrations.

    • Initiate the reaction by adding oxaloacetate.

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Data Analysis: Calculate the reaction rate and determine the inhibitory concentration of the test compound.

Visualizing Pathways and Workflows

Regulation of this compound Biosynthesis

This compound and its biosynthetic intermediates act as signaling molecules in their own production pathway by modulating the activity of the regulatory protein ChlF1.

G cluster_regulation Regulation of this compound Biosynthesis ChlF1 ChlF1 (Regulatory Protein) chl_genes This compound Biosynthetic Genes ChlF1->chl_genes Represses/Activates Transcription This compound This compound (End Product) This compound->ChlF1 Binds and Inhibits Repression Intermediates Biosynthetic Intermediates (e.g., des-CHL) Intermediates->ChlF1 Binds and Inhibits Repression

Regulation of this compound biosynthesis by its own products.
Experimental Workflow for SAR Studies

The general workflow for investigating the structure-activity relationship of this compound involves synthesis, purification, and biological evaluation.

G cluster_workflow SAR Experimental Workflow start Design of This compound Analogs synthesis Chemical Synthesis or Biosynthetic Engineering start->synthesis purification Purification and Characterization synthesis->purification bioassay Biological Activity Assays (Antibacterial, Anticancer) purification->bioassay enzyme_assay Enzyme Inhibition Assays (Pyruvate Carboxylase, Malate Dehydrogenase) purification->enzyme_assay sar Structure-Activity Relationship Analysis bioassay->sar enzyme_assay->sar

A generalized workflow for SAR studies of this compound.
Signaling Pathway of this compound's Mechanism of Action

This compound's inhibition of pyruvate carboxylase and malate dehydrogenase disrupts central carbon metabolism, leading to a cascade of cellular effects.

G cluster_moa Mechanism of Action Signaling Pathway This compound This compound PC Pyruvate Carboxylase This compound->PC Inhibits MDH Malate Dehydrogenase This compound->MDH Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Product MDH->Oxaloacetate Product Pyruvate Pyruvate Pyruvate->PC Substrate TCA TCA Cycle Oxaloacetate->TCA Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Anaplerosis Anaplerosis Oxaloacetate->Anaplerosis CellGrowth Inhibition of Bacterial Growth TCA->CellGrowth Gluconeogenesis->CellGrowth Anaplerosis->CellGrowth

Metabolic consequences of this compound's enzymatic inhibition.

Conclusion

The structure-activity relationship of this compound is a nuanced interplay between its core aglycone and peripheral decorations. The glycosidic and acyl moieties are indispensable for potent antibacterial activity, with chlorination of the methylsalicylic acid group being a key determinant of potency. While the spirotetronate core is the pharmacophore responsible for enzyme inhibition, further research is needed to elucidate the specific SAR of the chlorothricolide backbone. The data and protocols presented in this guide provide a solid foundation for researchers engaged in the exploration and development of this compound-based therapeutics. The unique mechanism of action and complex structure of this compound continue to make it a promising lead compound for the development of novel antimicrobial and anticancer agents.

References

The Structure-Activity Relationship of Chlorothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorothricin, a member of the spirotetronate family of antibiotics, presents a complex and fascinating scaffold for drug discovery. Its potent inhibitory activity against key metabolic enzymes, pyruvate carboxylator and malate dehydrogenase, has made it a subject of significant interest.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its core structure and the influence of its peripheral moieties on biological activity.

Core Structure and Key Moieties

This compound is a macrolide antibiotic produced by Streptomyces antibioticus.[3] Its intricate architecture is characterized by three key components:

  • A pentacyclic aglycone core (Chlorothricolide): This forms the macrocyclic backbone of the molecule and features a spirotetronate moiety.[4]

  • A disaccharide chain: Composed of two D-olivose units, this sugar moiety is attached to the aglycone.[3]

  • A 2-methoxy-5-chloro-6-methylsalicylic acid (MSA) moiety: This acyl group is attached to the terminal sugar unit.

The interplay between these components is critical for the biological activity of this compound.

Structure-Activity Relationship Analysis

The antibacterial and anticancer activities of this compound and its analogs are highly dependent on specific structural features. The following sections detail the known SAR, with quantitative data summarized in the tables below.

The Essential Role of Glycosylation

The disaccharide moiety is paramount for the antibacterial activity of this compound. The aglycone alone, chlorothricolide, is devoid of antibacterial activity. This highlights the critical role of the sugar residues in molecular recognition at the target site or in influencing the overall conformation of the molecule to an active state. Studies have shown that this compound and its analogs containing deoxysugar moieties display antibacterial activity, whereas the aglycone shows no inhibition zone in bioassays against B. subtilis.

The Impact of the Acyl Chain

The nature of the acyl chain, specifically the modified methylsalicylic acid (MSA) moiety, significantly influences the potency of this compound.

  • Chlorination: The presence of a chlorine atom on the MSA ring is a key determinant of antibacterial efficacy. Deschloro-chlorothricin (des-CHL), which lacks this chlorine atom, exhibits reduced antibacterial activity compared to the parent compound. For instance, the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis and Bacillus cereus is 31.25 µg/mL, while for des-CHL, it is 62.5 µg/mL.

  • Methylation: The O-methylation of the salicylic acid moiety also appears to contribute to the overall activity profile.

The Spirotetronate Aglycone

While the peripheral moieties are crucial for antibacterial activity, the spirotetronate aglycone core is the defining feature of this class of antibiotics and is essential for its inhibitory action on pyruvate carboxylase and malate dehydrogenase. However, there is limited publicly available data on the systematic modification of the chlorothricolide core and its direct impact on biological activity. Broader studies on spirotetronates suggest that the biological significance of the aglycone can be target-dependent. For some spirotetronates, the aglycone is more critical for anti-mycobacterial activity, while the glycosylation pattern is more important for general antibacterial activity.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for this compound and its key analog, deschloro-chlorothricin.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacillus subtilis (µg/mL)Bacillus cereus (µg/mL)Staphylococcus aureus (µg/mL)
This compound (CHL)31.2531.2531.25
Deschloro-chlorothricin (des-CHL)62.562.5>100

Table 2: Anticancer Activity (IC50)

CompoundA549 (non-small-cell lung cancer) (µM)Calu-3 (human lung adenocarcinoma) (µM)HepG2 (liver cancer) (µM)MCF-7 (breast cancer) (µM)
This compound (CHL)22.5181.345.738.9
Deschloro-chlorothricin (des-CHL)35.6>20062.855.4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the methodologies described for assessing the antibacterial activity of this compound and its analogs.

  • Bacterial Strains: Use standard bacterial strains such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus.

  • Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Luria-Bertani) to a logarithmic phase.

  • Compound Preparation: Dissolve this compound and its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Microtiter Plate Assay:

    • Perform serial two-fold dilutions of the test compounds in broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pyruvate Carboxylase Inhibition Assay

This is a generalized protocol based on coupled enzyme assays used for determining pyruvate carboxylase activity.

  • Reagents:

    • Tris-HCl buffer (pH 8.0)

    • ATP

    • MgCl₂

    • NaHCO₃

    • Pyruvate

    • Acetyl-CoA

    • Malate dehydrogenase (coupling enzyme)

    • NADH

    • This compound or analog solution

  • Assay Procedure:

    • In a cuvette, combine the buffer, MgCl₂, NaHCO₃, pyruvate, acetyl-CoA, malate dehydrogenase, and NADH.

    • Add the this compound solution at various concentrations.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of reaction and determine the inhibitory concentration (e.g., IC50) of this compound.

Malate Dehydrogenase Inhibition Assay

This protocol is based on standard spectrophotometric assays for malate dehydrogenase activity.

  • Reagents:

    • Phosphate or Tris buffer (pH 7.5)

    • Oxaloacetate

    • NADH

    • This compound or analog solution

  • Assay Procedure:

    • In a cuvette, combine the buffer and NADH.

    • Add the this compound solution at various concentrations.

    • Initiate the reaction by adding oxaloacetate.

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Data Analysis: Calculate the reaction rate and determine the inhibitory concentration of the test compound.

Visualizing Pathways and Workflows

Regulation of this compound Biosynthesis

This compound and its biosynthetic intermediates act as signaling molecules in their own production pathway by modulating the activity of the regulatory protein ChlF1.

G cluster_regulation Regulation of this compound Biosynthesis ChlF1 ChlF1 (Regulatory Protein) chl_genes This compound Biosynthetic Genes ChlF1->chl_genes Represses/Activates Transcription This compound This compound (End Product) This compound->ChlF1 Binds and Inhibits Repression Intermediates Biosynthetic Intermediates (e.g., des-CHL) Intermediates->ChlF1 Binds and Inhibits Repression

Regulation of this compound biosynthesis by its own products.
Experimental Workflow for SAR Studies

The general workflow for investigating the structure-activity relationship of this compound involves synthesis, purification, and biological evaluation.

G cluster_workflow SAR Experimental Workflow start Design of This compound Analogs synthesis Chemical Synthesis or Biosynthetic Engineering start->synthesis purification Purification and Characterization synthesis->purification bioassay Biological Activity Assays (Antibacterial, Anticancer) purification->bioassay enzyme_assay Enzyme Inhibition Assays (Pyruvate Carboxylase, Malate Dehydrogenase) purification->enzyme_assay sar Structure-Activity Relationship Analysis bioassay->sar enzyme_assay->sar

A generalized workflow for SAR studies of this compound.
Signaling Pathway of this compound's Mechanism of Action

This compound's inhibition of pyruvate carboxylase and malate dehydrogenase disrupts central carbon metabolism, leading to a cascade of cellular effects.

G cluster_moa Mechanism of Action Signaling Pathway This compound This compound PC Pyruvate Carboxylase This compound->PC Inhibits MDH Malate Dehydrogenase This compound->MDH Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Product MDH->Oxaloacetate Product Pyruvate Pyruvate Pyruvate->PC Substrate TCA TCA Cycle Oxaloacetate->TCA Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Anaplerosis Anaplerosis Oxaloacetate->Anaplerosis CellGrowth Inhibition of Bacterial Growth TCA->CellGrowth Gluconeogenesis->CellGrowth Anaplerosis->CellGrowth

Metabolic consequences of this compound's enzymatic inhibition.

Conclusion

The structure-activity relationship of this compound is a nuanced interplay between its core aglycone and peripheral decorations. The glycosidic and acyl moieties are indispensable for potent antibacterial activity, with chlorination of the methylsalicylic acid group being a key determinant of potency. While the spirotetronate core is the pharmacophore responsible for enzyme inhibition, further research is needed to elucidate the specific SAR of the chlorothricolide backbone. The data and protocols presented in this guide provide a solid foundation for researchers engaged in the exploration and development of this compound-based therapeutics. The unique mechanism of action and complex structure of this compound continue to make it a promising lead compound for the development of novel antimicrobial and anticancer agents.

References

Natural Variants of Chlorothricin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural variants of Chlorothricin, a spirotetronate antibiotic produced by Streptomyces antibioticus. This document details the biological activities, experimental protocols for isolation and analysis, and the regulatory pathways governing the biosynthesis of these compounds.

Introduction to this compound and its Natural Variants

This compound (CHL), a potent antibiotic produced by Streptomyces antibioticus, is the parent member of the spirotetronate family of natural products[1]. These compounds are characterized by a unique pentacyclic aglycone structure, which includes a trans-decalin system and a spiro-conjugated tetronate or tetramate moiety[1]. The biosynthesis of this compound is a complex process encoded by a large gene cluster of over 122 kb in S. antibioticus DSM 40725, containing 35 identified genes.

Several natural variants of this compound have been isolated from S. antibioticus cultures, primarily differing in the functional groups attached to the core structure. The most well-characterized variants include:

  • Deschloro-chlorothricin (des-CHL): Lacks the chlorine atom present on the salicylic (B10762653) acid moiety of this compound.

  • Demethylsalicycloyl-chlorothricin (DM-CHL): An intermediate in the this compound biosynthesis pathway.

  • Chlorothricolide: The aglycone core of this compound, lacking the deoxysugar moieties.

These variants exhibit a range of biological activities, and understanding their structure-activity relationships is crucial for the development of new therapeutic agents.

Biological Activities of this compound Variants

The biological activities of this compound and its natural variants have been evaluated against various bacterial and cancer cell lines. The deoxysugar moieties are essential for the antibacterial activity of these compounds[1].

Antibacterial Activity

This compound and its glycosylated variants demonstrate significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for this compound and des-CHL have been determined against several bacterial strains.

CompoundBacillus subtilisBacillus cereusStaphylococcus aureus
This compound (CHL) 31.25 µg/mL62.5 µg/mL31.25 µg/mL
Deschloro-chlorothricin (des-CHL) 62.5 µg/mL100.00 µg/mL62.5 µg/mL
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its deschloro- variant against Gram-positive bacteria.[2]

Chlorothricolide, the aglycone without the sugar moieties, shows no antibacterial activity, highlighting the critical role of glycosylation for this effect.

Anticancer Activity

This compound and des-CHL have also been shown to possess inhibitory activity against various human cancer cell lines.

CompoundA549 (Non-small-cell lung cancer)Calu-3 (Human lung adenocarcinoma)HepG2 (Liver cancer)MCF-7 (Breast cancer)
This compound (CHL) 22.5 µM35.7 µM48.2 µM181.3 µM
Deschloro-chlorothricin (des-CHL) 28.4 µM41.3 µM55.6 µM>200 µM
Table 2: IC50 values of this compound and des-CHL against human cancer cell lines.

Experimental Protocols

This section details the methodologies for the fermentation, isolation, analysis, and bioactivity testing of this compound and its variants from Streptomyces antibioticus.

Bacterial Strains and Growth Conditions
  • Streptomyces antibioticus DSM 40725 and its derivatives: Grown on MS agar (B569324) for spore preparation and in liquid YEME medium for DNA isolation and seed culture preparation.

    • MS Agar: 2% soybean flour, 2% mannitol, 2% agar.

    • YEME Medium: 0.3% yeast extract, 0.5% tryptone, 0.3% malt (B15192052) extract, 20% sucrose, 5 mM MgCl₂, 1% glucose, 0.5% glycine.

  • Escherichia coli strains: Used for plasmid propagation (DH5α or JM109) and intergeneric conjugation with Streptomyces (ET12567/pUZ8002).

  • Indicator strains for bioassays: Bacillus subtilis and Staphylococcus aureus are commonly used.

Fermentation and Extraction of this compound Variants
  • Seed Culture Preparation: Inoculate a spore suspension of S. antibioticus into a 250-ml flask containing 50 ml of YEME medium. Incubate for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Production Fermentation: Inoculate the seed culture into a fermentation medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8).

  • Incubation: Grow the cultures at 28°C for 7 days.

  • Extraction: Harvest the cultures and extract the metabolites with methanol (B129727).

Analysis of this compound Variants
  • High-Performance Liquid Chromatography (HPLC): Analyze the methanol extracts on an Agilent 1100 HPLC system or equivalent.

    • Column: Zorbax, SB-C18, 4.6 × 250 mm, 5 µm.

    • Detection Wavelength: 222 nm.

    • Identification of peaks for CHL and des-CHL can be confirmed by LC-MS.

Bioassay Protocols
  • Prepare LB agar plates containing a 1% (v/v) culture of the indicator strain (B. subtilis or S. aureus).

  • Create wells with a diameter of 0.8 cm in the agar.

  • Add 30 µl of the purified compound (dissolved in methanol) into each well.

  • Incubate the plates at 37°C for 8 hours.

  • Measure the diameter of the inhibition zones to determine antibacterial activity.

  • Dissolve purified compounds in DMSO to create a stock solution (e.g., 100 mg/ml).

  • Perform serial dilutions of the stock solution in LB medium in a 96-well microtiter plate.

  • Add the indicator strain (pre-incubated overnight in LB) to each well to a final concentration of 0.5%. The final DMSO concentration should be kept low (e.g., 0.5%).

  • Incubate the plates and determine the lowest concentration of the compound that inhibits visible bacterial growth.

Regulatory Pathways of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by at least two cluster-situated regulators, ChlF1 (a TetR family regulator) and ChlF2 (a SARP family activator).

Regulation by ChlF1

ChlF1 acts as a bifunctional regulator, both repressing and activating different genes within the this compound biosynthetic cluster. The end product, this compound, and its glycosylated intermediates (DM-CHL and des-CHL) act as signaling molecules that modulate the DNA-binding activity of ChlF1.

ChlF1_Regulation ChlF1 ChlF1 (TetR Regulator) chlJ chlJ (Acyl-CoA Carboxylase) ChlF1->chlJ Activates chlF1_gene chlF1 (Regulator Gene) ChlF1->chlF1_gene Represses chlG chlG (Transporter) ChlF1->chlG Represses chlK chlK (Thioesterase) ChlF1->chlK Represses CHL_biosynthesis This compound Biosynthesis chlJ->CHL_biosynthesis Initiates CHL_variants This compound & Glycosylated Variants (Signaling Molecules) CHL_variants->ChlF1 Inhibits DNA Binding

Caption: Regulatory network of ChlF1 in this compound biosynthesis.

Regulation by ChlF2

ChlF2 is a SARP (Streptomyces Antibiotic Regulatory Protein) family activator that is essential for this compound biosynthesis. It positively regulates the transcription of several key biosynthetic genes.

ChlF2_Regulation ChlF2 ChlF2 (SARP Activator) target_genes chlJ, chlC3, chlC6, chlE1, chlM, chlL ChlF2->target_genes Activates Transcription CHL_biosynthesis This compound Biosynthesis target_genes->CHL_biosynthesis Leads to

Caption: Positive regulation of this compound biosynthesis by ChlF2.

Experimental Workflow for Strain Improvement

Genetic engineering strategies can be employed to enhance the production of this compound. Overexpression of positive regulators is a common approach.

Strain_Improvement_Workflow start Wild-Type S. antibioticus construct Construct Overexpression Plasmid (e.g., pSET152 with Pkan-chlF2-chlK) start->construct conjugation Intergeneric Conjugation (E. coli to S. antibioticus) construct->conjugation selection Select for Recombinants (e.g., Apramycin resistance) conjugation->selection fermentation Fermentation and Extraction selection->fermentation analysis HPLC Analysis and Bioassays fermentation->analysis result High-Producing Engineered Strain analysis->result

Caption: Workflow for generating a high-producing this compound strain.

Co-expression of chlF2 and chlK (encoding a type II thioesterase) has been shown to increase this compound production by up to 840% compared to the wild-type strain. Further optimization, such as overexpressing the halogenase gene chlB4 and supplementing the medium with sodium chloride, can further enhance the yield of the chlorinated final product.

Conclusion

The natural variants of this compound produced by Streptomyces antibioticus represent a promising source of bioactive compounds with potential applications in antibacterial and anticancer therapies. A thorough understanding of their biological activities, biosynthesis, and regulation is essential for harnessing their full therapeutic potential. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers in the field of natural product discovery and development.

References

Natural Variants of Chlorothricin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural variants of Chlorothricin, a spirotetronate antibiotic produced by Streptomyces antibioticus. This document details the biological activities, experimental protocols for isolation and analysis, and the regulatory pathways governing the biosynthesis of these compounds.

Introduction to this compound and its Natural Variants

This compound (CHL), a potent antibiotic produced by Streptomyces antibioticus, is the parent member of the spirotetronate family of natural products[1]. These compounds are characterized by a unique pentacyclic aglycone structure, which includes a trans-decalin system and a spiro-conjugated tetronate or tetramate moiety[1]. The biosynthesis of this compound is a complex process encoded by a large gene cluster of over 122 kb in S. antibioticus DSM 40725, containing 35 identified genes.

Several natural variants of this compound have been isolated from S. antibioticus cultures, primarily differing in the functional groups attached to the core structure. The most well-characterized variants include:

  • Deschloro-chlorothricin (des-CHL): Lacks the chlorine atom present on the salicylic acid moiety of this compound.

  • Demethylsalicycloyl-chlorothricin (DM-CHL): An intermediate in the this compound biosynthesis pathway.

  • Chlorothricolide: The aglycone core of this compound, lacking the deoxysugar moieties.

These variants exhibit a range of biological activities, and understanding their structure-activity relationships is crucial for the development of new therapeutic agents.

Biological Activities of this compound Variants

The biological activities of this compound and its natural variants have been evaluated against various bacterial and cancer cell lines. The deoxysugar moieties are essential for the antibacterial activity of these compounds[1].

Antibacterial Activity

This compound and its glycosylated variants demonstrate significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for this compound and des-CHL have been determined against several bacterial strains.

CompoundBacillus subtilisBacillus cereusStaphylococcus aureus
This compound (CHL) 31.25 µg/mL62.5 µg/mL31.25 µg/mL
Deschloro-chlorothricin (des-CHL) 62.5 µg/mL100.00 µg/mL62.5 µg/mL
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its deschloro- variant against Gram-positive bacteria.[2]

Chlorothricolide, the aglycone without the sugar moieties, shows no antibacterial activity, highlighting the critical role of glycosylation for this effect.

Anticancer Activity

This compound and des-CHL have also been shown to possess inhibitory activity against various human cancer cell lines.

CompoundA549 (Non-small-cell lung cancer)Calu-3 (Human lung adenocarcinoma)HepG2 (Liver cancer)MCF-7 (Breast cancer)
This compound (CHL) 22.5 µM35.7 µM48.2 µM181.3 µM
Deschloro-chlorothricin (des-CHL) 28.4 µM41.3 µM55.6 µM>200 µM
Table 2: IC50 values of this compound and des-CHL against human cancer cell lines.

Experimental Protocols

This section details the methodologies for the fermentation, isolation, analysis, and bioactivity testing of this compound and its variants from Streptomyces antibioticus.

Bacterial Strains and Growth Conditions
  • Streptomyces antibioticus DSM 40725 and its derivatives: Grown on MS agar for spore preparation and in liquid YEME medium for DNA isolation and seed culture preparation.

    • MS Agar: 2% soybean flour, 2% mannitol, 2% agar.

    • YEME Medium: 0.3% yeast extract, 0.5% tryptone, 0.3% malt extract, 20% sucrose, 5 mM MgCl₂, 1% glucose, 0.5% glycine.

  • Escherichia coli strains: Used for plasmid propagation (DH5α or JM109) and intergeneric conjugation with Streptomyces (ET12567/pUZ8002).

  • Indicator strains for bioassays: Bacillus subtilis and Staphylococcus aureus are commonly used.

Fermentation and Extraction of this compound Variants
  • Seed Culture Preparation: Inoculate a spore suspension of S. antibioticus into a 250-ml flask containing 50 ml of YEME medium. Incubate for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Production Fermentation: Inoculate the seed culture into a fermentation medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8).

  • Incubation: Grow the cultures at 28°C for 7 days.

  • Extraction: Harvest the cultures and extract the metabolites with methanol.

Analysis of this compound Variants
  • High-Performance Liquid Chromatography (HPLC): Analyze the methanol extracts on an Agilent 1100 HPLC system or equivalent.

    • Column: Zorbax, SB-C18, 4.6 × 250 mm, 5 µm.

    • Detection Wavelength: 222 nm.

    • Identification of peaks for CHL and des-CHL can be confirmed by LC-MS.

Bioassay Protocols
  • Prepare LB agar plates containing a 1% (v/v) culture of the indicator strain (B. subtilis or S. aureus).

  • Create wells with a diameter of 0.8 cm in the agar.

  • Add 30 µl of the purified compound (dissolved in methanol) into each well.

  • Incubate the plates at 37°C for 8 hours.

  • Measure the diameter of the inhibition zones to determine antibacterial activity.

  • Dissolve purified compounds in DMSO to create a stock solution (e.g., 100 mg/ml).

  • Perform serial dilutions of the stock solution in LB medium in a 96-well microtiter plate.

  • Add the indicator strain (pre-incubated overnight in LB) to each well to a final concentration of 0.5%. The final DMSO concentration should be kept low (e.g., 0.5%).

  • Incubate the plates and determine the lowest concentration of the compound that inhibits visible bacterial growth.

Regulatory Pathways of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by at least two cluster-situated regulators, ChlF1 (a TetR family regulator) and ChlF2 (a SARP family activator).

Regulation by ChlF1

ChlF1 acts as a bifunctional regulator, both repressing and activating different genes within the this compound biosynthetic cluster. The end product, this compound, and its glycosylated intermediates (DM-CHL and des-CHL) act as signaling molecules that modulate the DNA-binding activity of ChlF1.

ChlF1_Regulation ChlF1 ChlF1 (TetR Regulator) chlJ chlJ (Acyl-CoA Carboxylase) ChlF1->chlJ Activates chlF1_gene chlF1 (Regulator Gene) ChlF1->chlF1_gene Represses chlG chlG (Transporter) ChlF1->chlG Represses chlK chlK (Thioesterase) ChlF1->chlK Represses CHL_biosynthesis This compound Biosynthesis chlJ->CHL_biosynthesis Initiates CHL_variants This compound & Glycosylated Variants (Signaling Molecules) CHL_variants->ChlF1 Inhibits DNA Binding

Caption: Regulatory network of ChlF1 in this compound biosynthesis.

Regulation by ChlF2

ChlF2 is a SARP (Streptomyces Antibiotic Regulatory Protein) family activator that is essential for this compound biosynthesis. It positively regulates the transcription of several key biosynthetic genes.

ChlF2_Regulation ChlF2 ChlF2 (SARP Activator) target_genes chlJ, chlC3, chlC6, chlE1, chlM, chlL ChlF2->target_genes Activates Transcription CHL_biosynthesis This compound Biosynthesis target_genes->CHL_biosynthesis Leads to

Caption: Positive regulation of this compound biosynthesis by ChlF2.

Experimental Workflow for Strain Improvement

Genetic engineering strategies can be employed to enhance the production of this compound. Overexpression of positive regulators is a common approach.

Strain_Improvement_Workflow start Wild-Type S. antibioticus construct Construct Overexpression Plasmid (e.g., pSET152 with Pkan-chlF2-chlK) start->construct conjugation Intergeneric Conjugation (E. coli to S. antibioticus) construct->conjugation selection Select for Recombinants (e.g., Apramycin resistance) conjugation->selection fermentation Fermentation and Extraction selection->fermentation analysis HPLC Analysis and Bioassays fermentation->analysis result High-Producing Engineered Strain analysis->result

Caption: Workflow for generating a high-producing this compound strain.

Co-expression of chlF2 and chlK (encoding a type II thioesterase) has been shown to increase this compound production by up to 840% compared to the wild-type strain. Further optimization, such as overexpressing the halogenase gene chlB4 and supplementing the medium with sodium chloride, can further enhance the yield of the chlorinated final product.

Conclusion

The natural variants of this compound produced by Streptomyces antibioticus represent a promising source of bioactive compounds with potential applications in antibacterial and anticancer therapies. A thorough understanding of their biological activities, biosynthesis, and regulation is essential for harnessing their full therapeutic potential. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers in the field of natural product discovery and development.

References

Chlorothricin's Mode of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothricin, a macrolide antibiotic produced by Streptomyces antibioticus, exhibits potent activity against a range of Gram-positive bacteria. This document provides a detailed technical overview of its mechanism of action, focusing on its primary molecular target, the downstream metabolic consequences, and known resistance patterns. Quantitative data on its efficacy and enzyme inhibition are presented, along with detailed experimental protocols for key assays. Visualizations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound's antibacterial properties.

Core Mechanism of Action: Inhibition of Pyruvate (B1213749) Carboxylase

The primary mode of action of this compound is the inhibition of pyruvate carboxylase (PC), a crucial enzyme in central metabolism.[1][2][3] PC catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[3][4]

Kinetics of Inhibition

Kinetic studies on pyruvate carboxylase from various sources, including the Gram-positive bacterium Bacillus stearothermophilus, have elucidated the nature of this inhibition. This compound acts as a non-competitive inhibitor with respect to the substrates MgATP²⁻ and pyruvate. This suggests that this compound binds to a site on the enzyme distinct from the active site for these substrates. In studies involving pyruvate carboxylase from Azotobacter vinelandii, a hyperbolic inhibition profile was observed, whereas vertebrate enzymes showed a sigmoidal relationship, indicating potential differences in the allosteric regulation or binding of the antibiotic across species.

Molecular Interaction

The non-competitive inhibition pattern suggests that this compound interacts with a unique allosteric site on the pyruvate carboxylase enzyme, separate from both the catalytic and activator sites. This binding event induces a conformational change in the enzyme, leading to a decrease in its catalytic efficiency.

Metabolic Consequences of Pyruvate Carboxylase Inhibition

The inhibition of pyruvate carboxylase by this compound has significant downstream effects on bacterial metabolism, ultimately leading to growth inhibition and cell death.

Disruption of the TCA Cycle

By blocking the synthesis of oxaloacetate from pyruvate, this compound effectively cuts off a primary route for replenishing TCA cycle intermediates. Oxaloacetate is essential for the condensation with acetyl-CoA to form citrate, the first step of the TCA cycle. A deficiency in oxaloacetate severely limits the flux through the cycle, leading to a reduction in the production of reducing equivalents (NADH and FADH₂) and, consequently, a decrease in ATP synthesis via oxidative phosphorylation.

Impairment of Biosynthetic Pathways

TCA cycle intermediates are crucial precursors for the biosynthesis of various essential macromolecules, including amino acids, nucleotides, and fatty acids. The depletion of these intermediates due to pyruvate carboxylase inhibition disrupts these biosynthetic pathways, hindering bacterial growth and replication. For instance, oxaloacetate is a direct precursor for the synthesis of aspartate and asparagine.

Diagram: Proposed Signaling Pathway of this compound Action

Chlorothricin_Pathway cluster_cell Gram-Positive Bacterium This compound This compound PC Pyruvate Carboxylase (PC) This compound->PC Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Catalyzes Pyruvate Pyruvate Pyruvate->PC TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Replenishes Biosynthesis Biosynthesis (Amino Acids, Nucleotides, etc.) TCA_Cycle->Biosynthesis Provides Precursors Cell_Growth Cell Growth & Replication TCA_Cycle->Cell_Growth Energy (ATP) Biosynthesis->Cell_Growth Supports Chlorothricin_ext This compound (External) Chlorothricin_ext->this compound Enters Cell

Caption: Signaling pathway of this compound inhibiting pyruvate carboxylase.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound and its precursor, deschloro-chlorothricin (des-CHL), against several Gram-positive bacteria.

CompoundBacillus subtilisBacillus cereusStaphylococcus aureusS. epidermidisS. pyogenesS. pneumoniae
This compound (CHL) 31.25 µg/mL31.25 µg/mL31.25 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL
des-CHL 62.5 µg/mL62.5 µg/mL>100 µg/mL---

Data extracted from Li et al., 2020.

Inhibition of Pyruvate Carboxylase

The concentration of this compound required for half-maximal inhibition (IC₅₀) of oxaloacetate synthesis by pyruvate carboxylase from different organisms is presented below.

Enzyme SourceIC₅₀ of this compound
Azotobacter vinelandii0.5 mM
Rat Liver0.26 mM
Chicken Liver0.12 mM

Data extracted from Feir and Utter, 1973.

Resistance Mechanisms

Information on acquired resistance to this compound in pathogenic Gram-positive bacteria is limited. However, the producing organism, Streptomyces antibioticus, possesses a self-resistance mechanism.

Efflux Pump in the Producing Organism

The biosynthetic gene cluster of this compound in S. antibioticus contains a gene, chlG, which encodes a major facilitator superfamily (MFS) transporter. It is hypothesized that this transporter functions as an efflux pump, actively exporting this compound out of the cell to prevent toxic intracellular concentrations.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., S. aureus, B. subtilis) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Incubation:

    • Add the bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Bacterial Culture D Addition of Bacterial Inoculum A->D B This compound Stock Solution C Serial Dilutions of this compound B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pyruvate Carboxylase Inhibition Assay

This is a coupled-enzyme spectrophotometric assay.

  • Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

    • Substrates: Pyruvate, ATP, NaHCO₃.

    • Cofactors: MgCl₂, Acetyl-CoA (if required for the specific PC).

    • Coupling Enzymes: Malate dehydrogenase (MDH).

    • Indicator: NADH.

    • Inhibitor: this compound at various concentrations.

    • Enzyme: Purified pyruvate carboxylase.

  • Assay Principle:

    • Pyruvate carboxylase converts pyruvate to oxaloacetate.

    • Malate dehydrogenase then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process.

    • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, substrates, cofactors, MDH, and NADH.

    • Add the desired concentration of this compound (or solvent control).

    • Initiate the reaction by adding pyruvate carboxylase.

    • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the this compound concentration to determine the IC₅₀ and the mode of inhibition.

Conclusion

This compound's well-defined mode of action, targeting the essential enzyme pyruvate carboxylase, makes it an interesting candidate for further investigation in the development of new antibacterial agents against Gram-positive pathogens. Its non-competitive inhibition mechanism may present a higher barrier to the development of resistance through target site mutations compared to competitive inhibitors. Further research is warranted to explore its efficacy against a broader range of clinical isolates, to fully elucidate the metabolic perturbations it causes, and to identify potential acquired resistance mechanisms in target bacteria. The detailed protocols provided herein offer a foundation for such future studies.

References

Chlorothricin's Mode of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothricin, a macrolide antibiotic produced by Streptomyces antibioticus, exhibits potent activity against a range of Gram-positive bacteria. This document provides a detailed technical overview of its mechanism of action, focusing on its primary molecular target, the downstream metabolic consequences, and known resistance patterns. Quantitative data on its efficacy and enzyme inhibition are presented, along with detailed experimental protocols for key assays. Visualizations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound's antibacterial properties.

Core Mechanism of Action: Inhibition of Pyruvate Carboxylase

The primary mode of action of this compound is the inhibition of pyruvate carboxylase (PC), a crucial enzyme in central metabolism.[1][2][3] PC catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[3][4]

Kinetics of Inhibition

Kinetic studies on pyruvate carboxylase from various sources, including the Gram-positive bacterium Bacillus stearothermophilus, have elucidated the nature of this inhibition. This compound acts as a non-competitive inhibitor with respect to the substrates MgATP²⁻ and pyruvate. This suggests that this compound binds to a site on the enzyme distinct from the active site for these substrates. In studies involving pyruvate carboxylase from Azotobacter vinelandii, a hyperbolic inhibition profile was observed, whereas vertebrate enzymes showed a sigmoidal relationship, indicating potential differences in the allosteric regulation or binding of the antibiotic across species.

Molecular Interaction

The non-competitive inhibition pattern suggests that this compound interacts with a unique allosteric site on the pyruvate carboxylase enzyme, separate from both the catalytic and activator sites. This binding event induces a conformational change in the enzyme, leading to a decrease in its catalytic efficiency.

Metabolic Consequences of Pyruvate Carboxylase Inhibition

The inhibition of pyruvate carboxylase by this compound has significant downstream effects on bacterial metabolism, ultimately leading to growth inhibition and cell death.

Disruption of the TCA Cycle

By blocking the synthesis of oxaloacetate from pyruvate, this compound effectively cuts off a primary route for replenishing TCA cycle intermediates. Oxaloacetate is essential for the condensation with acetyl-CoA to form citrate, the first step of the TCA cycle. A deficiency in oxaloacetate severely limits the flux through the cycle, leading to a reduction in the production of reducing equivalents (NADH and FADH₂) and, consequently, a decrease in ATP synthesis via oxidative phosphorylation.

Impairment of Biosynthetic Pathways

TCA cycle intermediates are crucial precursors for the biosynthesis of various essential macromolecules, including amino acids, nucleotides, and fatty acids. The depletion of these intermediates due to pyruvate carboxylase inhibition disrupts these biosynthetic pathways, hindering bacterial growth and replication. For instance, oxaloacetate is a direct precursor for the synthesis of aspartate and asparagine.

Diagram: Proposed Signaling Pathway of this compound Action

Chlorothricin_Pathway cluster_cell Gram-Positive Bacterium This compound This compound PC Pyruvate Carboxylase (PC) This compound->PC Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Catalyzes Pyruvate Pyruvate Pyruvate->PC TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Replenishes Biosynthesis Biosynthesis (Amino Acids, Nucleotides, etc.) TCA_Cycle->Biosynthesis Provides Precursors Cell_Growth Cell Growth & Replication TCA_Cycle->Cell_Growth Energy (ATP) Biosynthesis->Cell_Growth Supports Chlorothricin_ext This compound (External) Chlorothricin_ext->this compound Enters Cell

Caption: Signaling pathway of this compound inhibiting pyruvate carboxylase.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound and its precursor, deschloro-chlorothricin (des-CHL), against several Gram-positive bacteria.

CompoundBacillus subtilisBacillus cereusStaphylococcus aureusS. epidermidisS. pyogenesS. pneumoniae
This compound (CHL) 31.25 µg/mL31.25 µg/mL31.25 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL
des-CHL 62.5 µg/mL62.5 µg/mL>100 µg/mL---

Data extracted from Li et al., 2020.

Inhibition of Pyruvate Carboxylase

The concentration of this compound required for half-maximal inhibition (IC₅₀) of oxaloacetate synthesis by pyruvate carboxylase from different organisms is presented below.

Enzyme SourceIC₅₀ of this compound
Azotobacter vinelandii0.5 mM
Rat Liver0.26 mM
Chicken Liver0.12 mM

Data extracted from Feir and Utter, 1973.

Resistance Mechanisms

Information on acquired resistance to this compound in pathogenic Gram-positive bacteria is limited. However, the producing organism, Streptomyces antibioticus, possesses a self-resistance mechanism.

Efflux Pump in the Producing Organism

The biosynthetic gene cluster of this compound in S. antibioticus contains a gene, chlG, which encodes a major facilitator superfamily (MFS) transporter. It is hypothesized that this transporter functions as an efflux pump, actively exporting this compound out of the cell to prevent toxic intracellular concentrations.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., S. aureus, B. subtilis) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Incubation:

    • Add the bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Bacterial Culture D Addition of Bacterial Inoculum A->D B This compound Stock Solution C Serial Dilutions of this compound B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pyruvate Carboxylase Inhibition Assay

This is a coupled-enzyme spectrophotometric assay.

  • Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

    • Substrates: Pyruvate, ATP, NaHCO₃.

    • Cofactors: MgCl₂, Acetyl-CoA (if required for the specific PC).

    • Coupling Enzymes: Malate dehydrogenase (MDH).

    • Indicator: NADH.

    • Inhibitor: this compound at various concentrations.

    • Enzyme: Purified pyruvate carboxylase.

  • Assay Principle:

    • Pyruvate carboxylase converts pyruvate to oxaloacetate.

    • Malate dehydrogenase then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process.

    • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, substrates, cofactors, MDH, and NADH.

    • Add the desired concentration of this compound (or solvent control).

    • Initiate the reaction by adding pyruvate carboxylase.

    • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the this compound concentration to determine the IC₅₀ and the mode of inhibition.

Conclusion

This compound's well-defined mode of action, targeting the essential enzyme pyruvate carboxylase, makes it an interesting candidate for further investigation in the development of new antibacterial agents against Gram-positive pathogens. Its non-competitive inhibition mechanism may present a higher barrier to the development of resistance through target site mutations compared to competitive inhibitors. Further research is warranted to explore its efficacy against a broader range of clinical isolates, to fully elucidate the metabolic perturbations it causes, and to identify potential acquired resistance mechanisms in target bacteria. The detailed protocols provided herein offer a foundation for such future studies.

References

inhibitory effects of Chlorothricin on malate dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a macrolide antibiotic, has been identified as a significant inhibitor of malate (B86768) dehydrogenase (MDH), a key enzyme in the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular metabolism and presents a potential avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on malate dehydrogenase, focusing on the quantitative data, experimental methodologies, and the underlying mechanism of action. The information presented here is intended to support further research and drug development efforts targeting this essential metabolic enzyme.

Mechanism of Inhibition

Studies have revealed that this compound exerts a differential inhibitory effect on the isoenzymes of malate dehydrogenase, specifically the mitochondrial (m-MDH) and cytoplasmic (s-MDH) forms found in porcine heart.[1] The mechanism of inhibition is distinct for the two substrates of the enzyme.

In the direction of oxaloacetate reduction, this compound acts as a competitive inhibitor with respect to NADH .[1] This indicates that this compound likely binds to the NADH binding site or a site that sterically hinders NADH from binding to the enzyme.

Conversely, this compound exhibits non-competitive inhibition with respect to oxaloacetate .[1] This mode of inhibition suggests that the antibiotic binds to a site on the enzyme distinct from the oxaloacetate binding site, and that this binding alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing substrate binding.

A key finding is that the concentration of this compound required for half-maximal inhibition is more than ten times lower for the mitochondrial isoenzyme compared to the cytoplasmic isoenzyme, indicating that m-MDH is significantly more susceptible to inhibition by this compound .[1] This differential sensitivity suggests structural differences in the NADH binding sites between the two isoenzymes.[1]

Quantitative Inhibition Data

The following table summarizes the key quantitative data regarding the inhibition of porcine heart malate dehydrogenase by this compound.

IsoenzymeSubstrateInhibitorType of InhibitionInhibition Constant (Ki) / IC50Reference
Mitochondrial Malate Dehydrogenase (m-MDH)NADHThis compoundCompetitive>10-fold more susceptible than s-MDH
OxaloacetateThis compoundNon-competitiveNot specified
Cytoplasmic Malate Dehydrogenase (s-MDH)NADHThis compoundCompetitiveNot specified
OxaloacetateThis compoundNon-competitiveNot specified

Note: Specific Ki or IC50 values were not provided in the primary literature abstract. The data indicates a relative sensitivity.

Experimental Protocols

The following section details the experimental methodology for assessing the inhibitory effect of this compound on malate dehydrogenase, based on standard enzyme kinetic assays.

Malate Dehydrogenase Activity Assay

Principle: The activity of malate dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of oxaloacetate to L-malate.

Reagents:

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4

  • NADH Solution: 0.14 mM NADH in assay buffer

  • Oxaloacetate Solution: Variable concentrations for kinetic studies

  • This compound Solution: Stock solution in a suitable solvent (e.g., ethanol), with final concentrations varied for inhibition studies.

  • Malate Dehydrogenase: Purified mitochondrial or cytoplasmic isoenzyme from porcine heart.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH solution, and the desired concentration of this compound (or solvent control).

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the malate dehydrogenase enzyme solution.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.

Determination of Inhibition Type

To determine the type of inhibition, the assay is performed with varying concentrations of one substrate (either NADH or oxaloacetate) while keeping the other substrate at a fixed, saturating concentration. This is repeated for several different fixed concentrations of this compound. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on Vmax and Km.

Visualizations

Logical Relationship of this compound Inhibition

Chlorothricin_Inhibition_Logic cluster_enzyme Malate Dehydrogenase cluster_substrates Substrates Enzyme MDH NADH_Site NADH Binding Site OAA_Site Oxaloacetate Binding Site NADH NADH NADH->NADH_Site Binds OAA Oxaloacetate OAA->OAA_Site Binds This compound This compound This compound->Enzyme Binds allosterically (Non-competitive with OAA) This compound->NADH_Site Competes with NADH

Caption: Competitive and non-competitive inhibition by this compound.

Experimental Workflow for Inhibition Analysis

Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADH, OAA, MDH) Reaction_Setup Set up Reaction Mixtures (Varying [Substrate] & [Inhibitor]) Reagents->Reaction_Setup Inhibitor Prepare this compound Stock Inhibitor->Reaction_Setup Spectro Measure NADH Oxidation (Absorbance at 340 nm) Reaction_Setup->Spectro Kinetics Calculate Initial Velocities Spectro->Kinetics Plotting Generate Lineweaver-Burk Plots Kinetics->Plotting Determination Determine Inhibition Type & Constants Plotting->Determination

Caption: Workflow for determining MDH inhibition by this compound.

Conclusion

This compound demonstrates potent and differential inhibitory activity against the isoenzymes of malate dehydrogenase. Its competitive inhibition with respect to NADH and non-competitive inhibition with respect to oxaloacetate provide a clear mechanistic framework. The significantly higher sensitivity of mitochondrial malate dehydrogenase to this compound highlights a potential for selective targeting. This technical guide consolidates the foundational knowledge on this interaction, offering a valuable resource for researchers and professionals in drug development aimed at modulating cellular metabolism. Further investigation to elucidate the precise binding interactions and to determine specific inhibition constants will be crucial for the rational design of novel therapeutics based on the this compound scaffold.

References

inhibitory effects of Chlorothricin on malate dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a macrolide antibiotic, has been identified as a significant inhibitor of malate dehydrogenase (MDH), a key enzyme in the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular metabolism and presents a potential avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on malate dehydrogenase, focusing on the quantitative data, experimental methodologies, and the underlying mechanism of action. The information presented here is intended to support further research and drug development efforts targeting this essential metabolic enzyme.

Mechanism of Inhibition

Studies have revealed that this compound exerts a differential inhibitory effect on the isoenzymes of malate dehydrogenase, specifically the mitochondrial (m-MDH) and cytoplasmic (s-MDH) forms found in porcine heart.[1] The mechanism of inhibition is distinct for the two substrates of the enzyme.

In the direction of oxaloacetate reduction, this compound acts as a competitive inhibitor with respect to NADH .[1] This indicates that this compound likely binds to the NADH binding site or a site that sterically hinders NADH from binding to the enzyme.

Conversely, this compound exhibits non-competitive inhibition with respect to oxaloacetate .[1] This mode of inhibition suggests that the antibiotic binds to a site on the enzyme distinct from the oxaloacetate binding site, and that this binding alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing substrate binding.

A key finding is that the concentration of this compound required for half-maximal inhibition is more than ten times lower for the mitochondrial isoenzyme compared to the cytoplasmic isoenzyme, indicating that m-MDH is significantly more susceptible to inhibition by this compound .[1] This differential sensitivity suggests structural differences in the NADH binding sites between the two isoenzymes.[1]

Quantitative Inhibition Data

The following table summarizes the key quantitative data regarding the inhibition of porcine heart malate dehydrogenase by this compound.

IsoenzymeSubstrateInhibitorType of InhibitionInhibition Constant (Ki) / IC50Reference
Mitochondrial Malate Dehydrogenase (m-MDH)NADHThis compoundCompetitive>10-fold more susceptible than s-MDH
OxaloacetateThis compoundNon-competitiveNot specified
Cytoplasmic Malate Dehydrogenase (s-MDH)NADHThis compoundCompetitiveNot specified
OxaloacetateThis compoundNon-competitiveNot specified

Note: Specific Ki or IC50 values were not provided in the primary literature abstract. The data indicates a relative sensitivity.

Experimental Protocols

The following section details the experimental methodology for assessing the inhibitory effect of this compound on malate dehydrogenase, based on standard enzyme kinetic assays.

Malate Dehydrogenase Activity Assay

Principle: The activity of malate dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of oxaloacetate to L-malate.

Reagents:

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4

  • NADH Solution: 0.14 mM NADH in assay buffer

  • Oxaloacetate Solution: Variable concentrations for kinetic studies

  • This compound Solution: Stock solution in a suitable solvent (e.g., ethanol), with final concentrations varied for inhibition studies.

  • Malate Dehydrogenase: Purified mitochondrial or cytoplasmic isoenzyme from porcine heart.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH solution, and the desired concentration of this compound (or solvent control).

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the malate dehydrogenase enzyme solution.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.

Determination of Inhibition Type

To determine the type of inhibition, the assay is performed with varying concentrations of one substrate (either NADH or oxaloacetate) while keeping the other substrate at a fixed, saturating concentration. This is repeated for several different fixed concentrations of this compound. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on Vmax and Km.

Visualizations

Logical Relationship of this compound Inhibition

Chlorothricin_Inhibition_Logic cluster_enzyme Malate Dehydrogenase cluster_substrates Substrates Enzyme MDH NADH_Site NADH Binding Site OAA_Site Oxaloacetate Binding Site NADH NADH NADH->NADH_Site Binds OAA Oxaloacetate OAA->OAA_Site Binds This compound This compound This compound->Enzyme Binds allosterically (Non-competitive with OAA) This compound->NADH_Site Competes with NADH

Caption: Competitive and non-competitive inhibition by this compound.

Experimental Workflow for Inhibition Analysis

Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADH, OAA, MDH) Reaction_Setup Set up Reaction Mixtures (Varying [Substrate] & [Inhibitor]) Reagents->Reaction_Setup Inhibitor Prepare this compound Stock Inhibitor->Reaction_Setup Spectro Measure NADH Oxidation (Absorbance at 340 nm) Reaction_Setup->Spectro Kinetics Calculate Initial Velocities Spectro->Kinetics Plotting Generate Lineweaver-Burk Plots Kinetics->Plotting Determination Determine Inhibition Type & Constants Plotting->Determination

Caption: Workflow for determining MDH inhibition by this compound.

Conclusion

This compound demonstrates potent and differential inhibitory activity against the isoenzymes of malate dehydrogenase. Its competitive inhibition with respect to NADH and non-competitive inhibition with respect to oxaloacetate provide a clear mechanistic framework. The significantly higher sensitivity of mitochondrial malate dehydrogenase to this compound highlights a potential for selective targeting. This technical guide consolidates the foundational knowledge on this interaction, offering a valuable resource for researchers and professionals in drug development aimed at modulating cellular metabolism. Further investigation to elucidate the precise binding interactions and to determine specific inhibition constants will be crucial for the rational design of novel therapeutics based on the this compound scaffold.

References

The Ecological Blueprint of Chlorothricin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – This in-depth technical guide delves into the ecological role of Chlorothricin, a potent spirotetronate antibiotic produced by Streptomyces antibioticus. Primarily targeting researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's biosynthesis, its intricate regulatory networks, and its function in the microbial ecosystem. The guide offers detailed experimental protocols and quantitative data to facilitate further research and application in drug discovery and development.

Introduction: The Ecological Significance of this compound

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of secondary metabolites, including a vast array of antibiotics that play a crucial role in microbial competition and communication within the complex soil ecosystem. This compound, produced by Streptomyces antibioticus, is a member of the spirotetronate family of antibiotics and exhibits notable biological activities. Its ecological role extends beyond simple antagonism, involving intricate signaling pathways that regulate its own production, providing S. antibioticus with a competitive advantage in its natural habitat. Understanding the ecological function of this compound is paramount for harnessing its full therapeutic potential.

Biosynthesis of this compound: A Genetic Overview

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces antibioticus. This cluster contains all the necessary genetic information for the synthesis of the complex this compound molecule.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions

GeneEncoded Protein/FunctionReference
chlF1TetR family transcriptional regulator; acts as both a repressor and an activator.[1][2]
chlF2SARP family transcriptional activator; essential for the expression of biosynthetic genes.[3][4]
chlJAcyl-CoA carboxyl transferase; involved in the supply of extender units for polyketide synthesis.[1]
chlGMajor facilitator superfamily (MFS) transporter; likely involved in this compound efflux.
chlKType II thioesterase; plays an editing role in polyketide synthesis.
chlB4Halogenase; responsible for the chlorination of the salicylic (B10762653) acid moiety.

The Regulatory Network of this compound Production

The biosynthesis of this compound is tightly controlled by a sophisticated regulatory network involving at least two key transcriptional regulators, ChlF1 and ChlF2. This network allows S. antibioticus to fine-tune this compound production in response to internal and external signals.

The Dual Role of ChlF1

ChlF1, a TetR-family regulator, exhibits a fascinating dual functionality. It represses the transcription of its own gene (chlF1), as well as the transporter gene chlG and the thioesterase gene chlK. Conversely, it activates the transcription of chlJ, a crucial gene for the biosynthesis of the polyketide backbone.

A key feature of this regulatory system is the role of this compound and its biosynthetic intermediates as signaling molecules. These molecules can bind to ChlF1, modulating its DNA-binding activity. This feedback mechanism allows the cell to sense the concentration of this compound and adjust its production accordingly.

Chlorothricin_Regulation_ChlF1 This compound This compound & Intermediates ChlF1 ChlF1 (TetR-family regulator) This compound->ChlF1 binds to & inhibits chlF1_gene chlF1 gene ChlF1->chlF1_gene represses chlG_gene chlG gene (Transporter) ChlF1->chlG_gene represses chlK_gene chlK gene (Thioesterase) ChlF1->chlK_gene represses chlJ_gene chlJ gene (Acyl-CoA carboxyl transferase) ChlF1->chlJ_gene activates Biosynthesis This compound Biosynthesis chlG_gene->Biosynthesis chlK_gene->Biosynthesis chlJ_gene->Biosynthesis Biosynthesis->this compound Chlorothricin_Regulation_ChlF2 ChlF2 ChlF2 (SARP-family activator) Biosynthetic_genes chlJ, chlC3, chlC6, chlE1, chlM, chlL ChlF2->Biosynthetic_genes activates transcription Chlorothricin_production This compound Production Biosynthetic_genes->Chlorothricin_production Gene_Knockout_Workflow start Start: Design Primers pcr1 PCR amplify disruption cassette (e.g., apramycin (B1230331) resistance) start->pcr1 pcr2 PCR amplify upstream & downstream homology arms of target gene start->pcr2 fusion_pcr Fusion PCR to join homology arms and disruption cassette pcr1->fusion_pcr pcr2->fusion_pcr transformation Transform E. coli with the knockout construct fusion_pcr->transformation conjugation Conjugal transfer of the construct from E. coli to S. antibioticus transformation->conjugation selection1 Select for single-crossover exconjugants (antibiotic resistance) conjugation->selection1 selection2 Screen for double-crossover mutants (loss of vector marker) selection1->selection2 verification Verify gene deletion by PCR and sequencing selection2->verification finish End: Gene knockout mutant obtained verification->finish HPLC_Workflow start Start: Prepare Sample Extract and Standards injection Inject sample/standard onto HPLC system start->injection separation Separation on C18 column with acetonitrile/water gradient injection->separation detection UV detection at 222 nm separation->detection analysis Data analysis: - Identify peak by retention time - Quantify by peak area detection->analysis finish End: Determine this compound concentration analysis->finish

References

The Ecological Blueprint of Chlorothricin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – This in-depth technical guide delves into the ecological role of Chlorothricin, a potent spirotetronate antibiotic produced by Streptomyces antibioticus. Primarily targeting researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's biosynthesis, its intricate regulatory networks, and its function in the microbial ecosystem. The guide offers detailed experimental protocols and quantitative data to facilitate further research and application in drug discovery and development.

Introduction: The Ecological Significance of this compound

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of secondary metabolites, including a vast array of antibiotics that play a crucial role in microbial competition and communication within the complex soil ecosystem. This compound, produced by Streptomyces antibioticus, is a member of the spirotetronate family of antibiotics and exhibits notable biological activities. Its ecological role extends beyond simple antagonism, involving intricate signaling pathways that regulate its own production, providing S. antibioticus with a competitive advantage in its natural habitat. Understanding the ecological function of this compound is paramount for harnessing its full therapeutic potential.

Biosynthesis of this compound: A Genetic Overview

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces antibioticus. This cluster contains all the necessary genetic information for the synthesis of the complex this compound molecule.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions

GeneEncoded Protein/FunctionReference
chlF1TetR family transcriptional regulator; acts as both a repressor and an activator.[1][2]
chlF2SARP family transcriptional activator; essential for the expression of biosynthetic genes.[3][4]
chlJAcyl-CoA carboxyl transferase; involved in the supply of extender units for polyketide synthesis.[1]
chlGMajor facilitator superfamily (MFS) transporter; likely involved in this compound efflux.
chlKType II thioesterase; plays an editing role in polyketide synthesis.
chlB4Halogenase; responsible for the chlorination of the salicylic acid moiety.

The Regulatory Network of this compound Production

The biosynthesis of this compound is tightly controlled by a sophisticated regulatory network involving at least two key transcriptional regulators, ChlF1 and ChlF2. This network allows S. antibioticus to fine-tune this compound production in response to internal and external signals.

The Dual Role of ChlF1

ChlF1, a TetR-family regulator, exhibits a fascinating dual functionality. It represses the transcription of its own gene (chlF1), as well as the transporter gene chlG and the thioesterase gene chlK. Conversely, it activates the transcription of chlJ, a crucial gene for the biosynthesis of the polyketide backbone.

A key feature of this regulatory system is the role of this compound and its biosynthetic intermediates as signaling molecules. These molecules can bind to ChlF1, modulating its DNA-binding activity. This feedback mechanism allows the cell to sense the concentration of this compound and adjust its production accordingly.

Chlorothricin_Regulation_ChlF1 This compound This compound & Intermediates ChlF1 ChlF1 (TetR-family regulator) This compound->ChlF1 binds to & inhibits chlF1_gene chlF1 gene ChlF1->chlF1_gene represses chlG_gene chlG gene (Transporter) ChlF1->chlG_gene represses chlK_gene chlK gene (Thioesterase) ChlF1->chlK_gene represses chlJ_gene chlJ gene (Acyl-CoA carboxyl transferase) ChlF1->chlJ_gene activates Biosynthesis This compound Biosynthesis chlG_gene->Biosynthesis chlK_gene->Biosynthesis chlJ_gene->Biosynthesis Biosynthesis->this compound Chlorothricin_Regulation_ChlF2 ChlF2 ChlF2 (SARP-family activator) Biosynthetic_genes chlJ, chlC3, chlC6, chlE1, chlM, chlL ChlF2->Biosynthetic_genes activates transcription Chlorothricin_production This compound Production Biosynthetic_genes->Chlorothricin_production Gene_Knockout_Workflow start Start: Design Primers pcr1 PCR amplify disruption cassette (e.g., apramycin resistance) start->pcr1 pcr2 PCR amplify upstream & downstream homology arms of target gene start->pcr2 fusion_pcr Fusion PCR to join homology arms and disruption cassette pcr1->fusion_pcr pcr2->fusion_pcr transformation Transform E. coli with the knockout construct fusion_pcr->transformation conjugation Conjugal transfer of the construct from E. coli to S. antibioticus transformation->conjugation selection1 Select for single-crossover exconjugants (antibiotic resistance) conjugation->selection1 selection2 Screen for double-crossover mutants (loss of vector marker) selection1->selection2 verification Verify gene deletion by PCR and sequencing selection2->verification finish End: Gene knockout mutant obtained verification->finish HPLC_Workflow start Start: Prepare Sample Extract and Standards injection Inject sample/standard onto HPLC system start->injection separation Separation on C18 column with acetonitrile/water gradient injection->separation detection UV detection at 222 nm separation->detection analysis Data analysis: - Identify peak by retention time - Quantify by peak area detection->analysis finish End: Determine this compound concentration analysis->finish

References

Methodological & Application

Application Notes and Protocols for Chlorothricin Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a spirotetronate macrolide antibiotic produced by Streptomyces antibioticus, has garnered significant interest due to its potent biological activities, including antibacterial and antitumor properties. This document provides detailed protocols for the cultivation of Streptomyces antibioticus DSM 40725, followed by the extraction and purification of this compound. The methodologies outlined are compiled from established research to ensure reproducibility and aid in the efficient isolation of this valuable secondary metabolite.

Data Presentation

Table 1: Culture Media Composition
Medium TypeComponentConcentration
Seed Culture (YEME Medium) Yeast Extract3 g/L
Tryptone5 g/L
Malt Extract3 g/L
Glucose10 g/L
Sucrose200 g/L
MgCl₂·6H₂O1.02 g/L (5 mM)
Glycine5 g/L
Fermentation Medium Cold Pressed Soybean Flour20 g/L
Mannitol20 g/L
CaCO₃2 g/L
pH6.8
Table 2: Fermentation and Extraction Parameters
ParameterValue/Condition
Producing Strain Streptomyces antibioticus DSM 40725 (wild-type)
Seed Culture Incubation Time 48 hours
Fermentation Incubation Time 7 days[1]
Incubation Temperature 28°C[1]
Agitation Speed 220 rpm[1]
Extraction Solvent Methanol (B129727)
Analytical Method High-Performance Liquid Chromatography (HPLC)
HPLC Column Zorbax SB-C18 (4.6 × 250 mm, 5 μm)[1][2]
Detection Wavelength 222 nm

Experimental Protocols

Protocol 1: Cultivation of Streptomyces antibioticus for this compound Production

This protocol details the two-stage fermentation process for the production of this compound.

1.1 Seed Culture Preparation:

  • Prepare the YEME (Yeast Extract-Malt Extract) seed culture medium according to the specifications in Table 1.

  • Dispense 50 mL of the YEME medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the sterile medium with a spore suspension of Streptomyces antibioticus DSM 40725.

  • Incubate the flasks for 48 hours at 28°C on a rotary shaker set to 220 rpm.

1.2 Fermentation for this compound Production:

  • Prepare the fermentation medium as detailed in Table 1 and adjust the pH to 6.8.

  • Sterilize the fermentation medium by autoclaving.

  • Inoculate the fermentation medium with the seed culture at a suitable ratio (e.g., 5-10% v/v).

  • Incubate the production culture for 7 days at 28°C with constant agitation at 220 rpm.

Protocol 2: Extraction of Crude this compound

This protocol describes the extraction of this compound from the fermentation broth using an organic solvent.

  • Following the 7-day fermentation period, harvest the entire culture broth.

  • Extract the culture broth with an equal volume of methanol.

  • Separate the methanolic extract containing this compound from the mycelial biomass and culture medium solids by centrifugation or filtration.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound

This protocol provides a general guideline for the purification of this compound from the crude methanolic extract. Further optimization may be required based on the purity of the crude extract.

3.1 Silica (B1680970) Gel Column Chromatography (Initial Purification):

  • Prepare a silica gel column (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the prepared silica gel column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect fractions and monitor the presence of this compound in each fraction using analytical HPLC at 222 nm.

  • Pool the fractions containing pure or semi-pure this compound.

3.2 Size-Exclusion Chromatography (Further Purification):

  • For further purification, utilize a Sephadex LH-20 column, which is effective for separating natural products.

  • Pack the Sephadex LH-20 column using an appropriate organic solvent, such as methanol.

  • Apply the semi-purified this compound fractions from the silica gel chromatography step to the column.

  • Elute the column with the same solvent used for packing.

  • Collect fractions and analyze for the presence and purity of this compound by analytical HPLC.

  • Pool the pure fractions and concentrate under reduced pressure to obtain purified this compound.

3.3 Preparative High-Performance Liquid Chromatography (Final Polishing - Optional):

  • For obtaining high-purity this compound, a final polishing step using preparative HPLC can be employed.

  • Use a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

  • Inject the purified fractions from the previous step.

  • Collect the peak corresponding to this compound.

  • Remove the solvent to yield highly purified this compound.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification spore Streptomyces antibioticus Spore Suspension seed Seed Culture (YEME Medium, 48h, 28°C, 220 rpm) spore->seed prod Production Culture (Fermentation Medium, 7 days, 28°C, 220 rpm) seed->prod extraction Methanol Extraction prod->extraction centrifugation Centrifugation/Filtration extraction->centrifugation evaporation Rotary Evaporation centrifugation->evaporation crude Crude this compound Extract evaporation->crude silica Silica Gel Chromatography crude->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC (Optional) sephadex->hplc pure Pure this compound hplc->pure

Caption: Workflow for this compound production and purification.

Diagram 2: Simplified Regulatory Pathway of this compound Biosynthesis

G chlF1 ChlF1 (TetR family regulator) chl_genes This compound Biosynthetic Genes (chlJ, chlC3, chlC6, etc.) chlF1->chl_genes represses/activates (dual role) chlF2 ChlF2 (SARP family activator) chlF2->chl_genes activates intermediates Biosynthetic Intermediates chl_genes->intermediates This compound This compound This compound->chlF1 inhibits binding to DNA intermediates->chlF1 inhibit binding to DNA intermediates->this compound

Caption: Key regulators in this compound biosynthesis.

References

Application Notes and Protocols for Chlorothricin Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a spirotetronate macrolide antibiotic produced by Streptomyces antibioticus, has garnered significant interest due to its potent biological activities, including antibacterial and antitumor properties. This document provides detailed protocols for the cultivation of Streptomyces antibioticus DSM 40725, followed by the extraction and purification of this compound. The methodologies outlined are compiled from established research to ensure reproducibility and aid in the efficient isolation of this valuable secondary metabolite.

Data Presentation

Table 1: Culture Media Composition
Medium TypeComponentConcentration
Seed Culture (YEME Medium) Yeast Extract3 g/L
Tryptone5 g/L
Malt Extract3 g/L
Glucose10 g/L
Sucrose200 g/L
MgCl₂·6H₂O1.02 g/L (5 mM)
Glycine5 g/L
Fermentation Medium Cold Pressed Soybean Flour20 g/L
Mannitol20 g/L
CaCO₃2 g/L
pH6.8
Table 2: Fermentation and Extraction Parameters
ParameterValue/Condition
Producing Strain Streptomyces antibioticus DSM 40725 (wild-type)
Seed Culture Incubation Time 48 hours
Fermentation Incubation Time 7 days[1]
Incubation Temperature 28°C[1]
Agitation Speed 220 rpm[1]
Extraction Solvent Methanol
Analytical Method High-Performance Liquid Chromatography (HPLC)
HPLC Column Zorbax SB-C18 (4.6 × 250 mm, 5 μm)[1][2]
Detection Wavelength 222 nm

Experimental Protocols

Protocol 1: Cultivation of Streptomyces antibioticus for this compound Production

This protocol details the two-stage fermentation process for the production of this compound.

1.1 Seed Culture Preparation:

  • Prepare the YEME (Yeast Extract-Malt Extract) seed culture medium according to the specifications in Table 1.

  • Dispense 50 mL of the YEME medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the sterile medium with a spore suspension of Streptomyces antibioticus DSM 40725.

  • Incubate the flasks for 48 hours at 28°C on a rotary shaker set to 220 rpm.

1.2 Fermentation for this compound Production:

  • Prepare the fermentation medium as detailed in Table 1 and adjust the pH to 6.8.

  • Sterilize the fermentation medium by autoclaving.

  • Inoculate the fermentation medium with the seed culture at a suitable ratio (e.g., 5-10% v/v).

  • Incubate the production culture for 7 days at 28°C with constant agitation at 220 rpm.

Protocol 2: Extraction of Crude this compound

This protocol describes the extraction of this compound from the fermentation broth using an organic solvent.

  • Following the 7-day fermentation period, harvest the entire culture broth.

  • Extract the culture broth with an equal volume of methanol.

  • Separate the methanolic extract containing this compound from the mycelial biomass and culture medium solids by centrifugation or filtration.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound

This protocol provides a general guideline for the purification of this compound from the crude methanolic extract. Further optimization may be required based on the purity of the crude extract.

3.1 Silica Gel Column Chromatography (Initial Purification):

  • Prepare a silica gel column (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform and methanol.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the prepared silica gel column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect fractions and monitor the presence of this compound in each fraction using analytical HPLC at 222 nm.

  • Pool the fractions containing pure or semi-pure this compound.

3.2 Size-Exclusion Chromatography (Further Purification):

  • For further purification, utilize a Sephadex LH-20 column, which is effective for separating natural products.

  • Pack the Sephadex LH-20 column using an appropriate organic solvent, such as methanol.

  • Apply the semi-purified this compound fractions from the silica gel chromatography step to the column.

  • Elute the column with the same solvent used for packing.

  • Collect fractions and analyze for the presence and purity of this compound by analytical HPLC.

  • Pool the pure fractions and concentrate under reduced pressure to obtain purified this compound.

3.3 Preparative High-Performance Liquid Chromatography (Final Polishing - Optional):

  • For obtaining high-purity this compound, a final polishing step using preparative HPLC can be employed.

  • Use a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

  • Inject the purified fractions from the previous step.

  • Collect the peak corresponding to this compound.

  • Remove the solvent to yield highly purified this compound.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification spore Streptomyces antibioticus Spore Suspension seed Seed Culture (YEME Medium, 48h, 28°C, 220 rpm) spore->seed prod Production Culture (Fermentation Medium, 7 days, 28°C, 220 rpm) seed->prod extraction Methanol Extraction prod->extraction centrifugation Centrifugation/Filtration extraction->centrifugation evaporation Rotary Evaporation centrifugation->evaporation crude Crude this compound Extract evaporation->crude silica Silica Gel Chromatography crude->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC (Optional) sephadex->hplc pure Pure this compound hplc->pure

Caption: Workflow for this compound production and purification.

Diagram 2: Simplified Regulatory Pathway of this compound Biosynthesis

G chlF1 ChlF1 (TetR family regulator) chl_genes This compound Biosynthetic Genes (chlJ, chlC3, chlC6, etc.) chlF1->chl_genes represses/activates (dual role) chlF2 ChlF2 (SARP family activator) chlF2->chl_genes activates intermediates Biosynthetic Intermediates chl_genes->intermediates This compound This compound This compound->chlF1 inhibits binding to DNA intermediates->chlF1 inhibit binding to DNA intermediates->this compound

Caption: Key regulators in this compound biosynthesis.

References

Application Notes and Protocols for the HPLC Purification of Chlorothricin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Chlorothricin, a spirotetronate antibiotic, from the fermentation broth of Streptomyces antibioticus. The protocols outlined below cover the entire workflow, from initial extraction to final purification using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, produced by Streptomyces antibioticus, is a potent antibiotic with a complex chemical structure.[1][2] Its purification from fermentation broth is a critical step for further research, bioactivity screening, and potential therapeutic development. This application note describes a robust and scalable HPLC-based purification method.

Overall Purification Workflow

The purification process for this compound can be summarized in three main stages: fermentation and extraction, preparative HPLC purification, and finally, analysis and quantification of the purified compound.

Fermentation Fermentation of S. antibioticus Extraction Methanol (B129727) Extraction of Fermentation Broth Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Purification Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Purified_this compound Purified this compound (>95% Purity) Purity_Analysis->Purified_this compound

Caption: Overall workflow for this compound purification.

Quantitative Data Summary

The following tables summarize the expected quantitative data at each stage of the this compound purification process. These values are representative and may vary depending on the specific fermentation conditions and equipment used.

Table 1: Fermentation and Extraction Data

ParameterValueUnit
Fermentation Volume10L
This compound Titer (estimated)150mg/L
Total Crude Extract25g
Estimated this compound in Crude Extract1.5g
Extraction Efficiency~90%

Table 2: Preparative HPLC Purification Data

ParameterValueUnit
Crude Extract Loaded500mg
Purified this compound Yield75mg
Purity of Final Product>95%
Overall Recovery Rate~85%

Experimental Protocols

Fermentation of Streptomyces antibioticus

This protocol is based on established methods for the cultivation of S. antibioticus for this compound production.[1][3]

Materials:

  • Streptomyces antibioticus DSM 40725

  • YEME Medium (0.3% yeast extract, 0.5% tryptone, 0.3% malt (B15192052) extract, 34% sucrose, 5mM MgCl₂, 1% glucose, 0.5% glycine)[1]

  • Fermentation Medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8)

  • Shaker incubator

  • Bioreactor

Protocol:

  • Inoculate a spore suspension of S. antibioticus into a 250 mL flask containing 50 mL of YEME medium.

  • Incubate the seed culture for 48 hours at 28°C in a rotary shaker at 220 rpm.

  • Use the seed culture to inoculate the production-scale bioreactor containing the fermentation medium.

  • Continue fermentation for 5-7 days at 28°C.

Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the harvested fermentation broth.

Materials:

  • Methanol

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Harvest the fermentation culture after 5-7 days.

  • Extract the entire culture (broth and mycelia) with an equal volume of methanol.

  • Agitate the mixture for at least 4 hours to ensure thorough extraction.

  • Separate the biomass from the methanol extract by centrifugation at 8,000 x g for 20 minutes.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Preparative HPLC Purification of this compound

This protocol details the purification of this compound from the crude extract using preparative HPLC. The method is scaled up from established analytical conditions.

cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_collection Fraction Collection Dissolve Dissolve Crude Extract in Methanol Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject Sample Filter->Inject Separate Gradient Elution Separation Inject->Separate Detect UV Detection at 222 nm Separate->Detect Collect Collect Fractions Based on Peak Detect->Collect Pool Pool Fractions Containing this compound Collect->Pool Evaporate Evaporate Solvent Pool->Evaporate

Caption: Preparative HPLC workflow.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Preparative HPLC system with a binary pump, autosampler, and UV detector
Column Zorbax SB-C18, 21.2 x 250 mm, 7 µm (or equivalent preparative C18 column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 20 mL/min
Detection 222 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature Ambient

Gradient Program:

Time (min)% Mobile Phase B
015
315
1095
1395
13.515
2515

Protocol:

  • Sample Preparation: Dissolve the crude extract in methanol to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Run: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the prepared sample and run the gradient program as specified above.

  • Fraction Collection: Collect fractions corresponding to the major peak eluting at the expected retention time of this compound. Fraction collection can be triggered by UV absorbance threshold.

  • Post-Purification Processing: Combine the fractions containing pure this compound (as determined by analytical HPLC) and remove the solvent using a rotary evaporator to obtain the purified compound.

Analytical HPLC for Purity Assessment

This protocol is used to determine the purity of the collected fractions and the final purified product.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Analytical HPLC system with a binary pump, autosampler, and UV detector
Column Zorbax SB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1 mL/min
Detection 222 nm
Injection Volume 10 µL
Column Temperature Ambient

Gradient Program:

Time (min)% Mobile Phase B
015
315
1095
1395
13.515
2015

Protocol:

  • Dissolve a small amount of the purified fraction or final product in methanol.

  • Inject the sample onto the analytical HPLC system.

  • Integrate the peak area of the chromatogram to determine the purity of this compound.

Signaling Pathway and Logical Relationships

The biosynthesis of this compound is a complex process regulated by a series of genes. Understanding these relationships can be crucial for optimizing fermentation yield.

cluster_precursors Primary Metabolites cluster_biosynthesis This compound Biosynthesis D-olivose D-olivose PKS PKS D-olivose->PKS 2-methoxy-5-chloro-6-methylsalicyclic acid 2-methoxy-5-chloro-6-methylsalicyclic acid 2-methoxy-5-chloro-6-methylsalicyclic acid->PKS Chlorothricolide building blocks Chlorothricolide building blocks Chlorothricolide building blocks->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Tailoring Enzymes Tailoring Enzymes Assembly and Cyclization Assembly and Cyclization Tailoring Enzymes->Assembly and Cyclization This compound This compound Assembly and Cyclization->this compound PKS->Tailoring Enzymes

References

Application Notes and Protocols for the HPLC Purification of Chlorothricin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Chlorothricin, a spirotetronate antibiotic, from the fermentation broth of Streptomyces antibioticus. The protocols outlined below cover the entire workflow, from initial extraction to final purification using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, produced by Streptomyces antibioticus, is a potent antibiotic with a complex chemical structure.[1][2] Its purification from fermentation broth is a critical step for further research, bioactivity screening, and potential therapeutic development. This application note describes a robust and scalable HPLC-based purification method.

Overall Purification Workflow

The purification process for this compound can be summarized in three main stages: fermentation and extraction, preparative HPLC purification, and finally, analysis and quantification of the purified compound.

Fermentation Fermentation of S. antibioticus Extraction Methanol Extraction of Fermentation Broth Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Purification Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Purified_this compound Purified this compound (>95% Purity) Purity_Analysis->Purified_this compound

Caption: Overall workflow for this compound purification.

Quantitative Data Summary

The following tables summarize the expected quantitative data at each stage of the this compound purification process. These values are representative and may vary depending on the specific fermentation conditions and equipment used.

Table 1: Fermentation and Extraction Data

ParameterValueUnit
Fermentation Volume10L
This compound Titer (estimated)150mg/L
Total Crude Extract25g
Estimated this compound in Crude Extract1.5g
Extraction Efficiency~90%

Table 2: Preparative HPLC Purification Data

ParameterValueUnit
Crude Extract Loaded500mg
Purified this compound Yield75mg
Purity of Final Product>95%
Overall Recovery Rate~85%

Experimental Protocols

Fermentation of Streptomyces antibioticus

This protocol is based on established methods for the cultivation of S. antibioticus for this compound production.[1][3]

Materials:

  • Streptomyces antibioticus DSM 40725

  • YEME Medium (0.3% yeast extract, 0.5% tryptone, 0.3% malt extract, 34% sucrose, 5mM MgCl₂, 1% glucose, 0.5% glycine)[1]

  • Fermentation Medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8)

  • Shaker incubator

  • Bioreactor

Protocol:

  • Inoculate a spore suspension of S. antibioticus into a 250 mL flask containing 50 mL of YEME medium.

  • Incubate the seed culture for 48 hours at 28°C in a rotary shaker at 220 rpm.

  • Use the seed culture to inoculate the production-scale bioreactor containing the fermentation medium.

  • Continue fermentation for 5-7 days at 28°C.

Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the harvested fermentation broth.

Materials:

  • Methanol

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Harvest the fermentation culture after 5-7 days.

  • Extract the entire culture (broth and mycelia) with an equal volume of methanol.

  • Agitate the mixture for at least 4 hours to ensure thorough extraction.

  • Separate the biomass from the methanol extract by centrifugation at 8,000 x g for 20 minutes.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Preparative HPLC Purification of this compound

This protocol details the purification of this compound from the crude extract using preparative HPLC. The method is scaled up from established analytical conditions.

cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_collection Fraction Collection Dissolve Dissolve Crude Extract in Methanol Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject Sample Filter->Inject Separate Gradient Elution Separation Inject->Separate Detect UV Detection at 222 nm Separate->Detect Collect Collect Fractions Based on Peak Detect->Collect Pool Pool Fractions Containing this compound Collect->Pool Evaporate Evaporate Solvent Pool->Evaporate

Caption: Preparative HPLC workflow.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Preparative HPLC system with a binary pump, autosampler, and UV detector
Column Zorbax SB-C18, 21.2 x 250 mm, 7 µm (or equivalent preparative C18 column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 20 mL/min
Detection 222 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature Ambient

Gradient Program:

Time (min)% Mobile Phase B
015
315
1095
1395
13.515
2515

Protocol:

  • Sample Preparation: Dissolve the crude extract in methanol to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Run: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the prepared sample and run the gradient program as specified above.

  • Fraction Collection: Collect fractions corresponding to the major peak eluting at the expected retention time of this compound. Fraction collection can be triggered by UV absorbance threshold.

  • Post-Purification Processing: Combine the fractions containing pure this compound (as determined by analytical HPLC) and remove the solvent using a rotary evaporator to obtain the purified compound.

Analytical HPLC for Purity Assessment

This protocol is used to determine the purity of the collected fractions and the final purified product.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Analytical HPLC system with a binary pump, autosampler, and UV detector
Column Zorbax SB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1 mL/min
Detection 222 nm
Injection Volume 10 µL
Column Temperature Ambient

Gradient Program:

Time (min)% Mobile Phase B
015
315
1095
1395
13.515
2015

Protocol:

  • Dissolve a small amount of the purified fraction or final product in methanol.

  • Inject the sample onto the analytical HPLC system.

  • Integrate the peak area of the chromatogram to determine the purity of this compound.

Signaling Pathway and Logical Relationships

The biosynthesis of this compound is a complex process regulated by a series of genes. Understanding these relationships can be crucial for optimizing fermentation yield.

cluster_precursors Primary Metabolites cluster_biosynthesis This compound Biosynthesis D-olivose D-olivose PKS PKS D-olivose->PKS 2-methoxy-5-chloro-6-methylsalicyclic acid 2-methoxy-5-chloro-6-methylsalicyclic acid 2-methoxy-5-chloro-6-methylsalicyclic acid->PKS Chlorothricolide building blocks Chlorothricolide building blocks Chlorothricolide building blocks->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Tailoring Enzymes Tailoring Enzymes Assembly and Cyclization Assembly and Cyclization Tailoring Enzymes->Assembly and Cyclization This compound This compound Assembly and Cyclization->this compound PKS->Tailoring Enzymes

References

Application Notes and Protocols for Genetic Manipulation of Streptomyces antibioticus for Improved Antibiotic Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces antibioticus is a key producer of the potent anticancer agent actinomycin (B1170597) D. Enhancing the production yield of this valuable secondary metabolite is a significant goal for industrial microbiology and drug development. This document provides detailed application notes and protocols for the genetic manipulation of Streptomyces antibioticus to achieve improved antibiotic yields. The strategies outlined focus on the overexpression of positive regulatory genes, the knockout of negative regulatory genes, and the targeted modification of the actinomycin D biosynthetic gene cluster using CRISPR-Cas9 technology.

Data Presentation: Enhancing Antibiotic Production

Genetic manipulation strategies have shown significant success in increasing antibiotic titers in various Streptomyces species. While specific data for Streptomyces antibioticus is emerging, the following table summarizes representative quantitative improvements achieved through genetic engineering in closely related species, providing a benchmark for expected outcomes in S. antibioticus.

Genetic Manipulation StrategyTarget Gene/PathwayHost StrainAntibioticFold Increase in YieldReference(s)
Overexpression of Positive Regulator actII-ORF4 (SARP family)Streptomyces coelicolorActinorhodin~20-30[1]
dnrI (SARP family)Streptomyces peucetiusDaunorubicin>10[2]
mgsA or chxA (SARP family)Streptomyces amphibiosporusLactimidomycin5[3]
acnO (LmbU-like regulator)Streptomyces antibioticus ZSActinomycin D & V4.4 (Actinomycin D), 2.6 (Actinomycin V)[4]
Knockout of Negative Regulator pptA (phosin)Streptomyces lividansActinorhodin~1.5-2[5]
CRISPR-Cas9 Mediated Promoter Insertion Activation of silent BGCsVarious Streptomyces spp.Novel MetabolitesN/A (Activation)
UV Mutagenesis & Media Optimization Random mutationStreptomyces sindenensisActinomycin D>9

Signaling Pathways and Regulatory Networks

The biosynthesis of actinomycin D in Streptomyces antibioticus is a complex process regulated by a network of signaling pathways that respond to nutritional and environmental cues. Understanding these pathways is crucial for designing effective genetic manipulation strategies.

Actinomycin D Biosynthetic Pathway

The core of actinomycin D is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the acn gene cluster. The biosynthesis begins with the formation of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), from tryptophan. Two molecules of a pentapeptide lactone are then assembled and cyclized onto the 4-MHA precursor, followed by dimerization to form the final actinomycin D molecule.

Actinomycin_D_Biosynthesis Tryptophan Tryptophan acnG, acnH, acnL, acnM acnG, acnH, acnL, acnM Tryptophan->acnG, acnH, acnL, acnM Biosynthesis 4-MHA 4-Methyl-3-hydroxy- anthranilic acid acnG, acnH, acnL, acnM->4-MHA NRPS Machinery Non-Ribosomal Peptide Synthetase (NRPS) (acnD, acnE, acnN1, acnN3) 4-MHA->NRPS Machinery Pentapeptide-Lactone Pentapeptide-Lactone NRPS Machinery->Pentapeptide-Lactone Amino Acids Amino Acids Amino Acids->NRPS Machinery Dimerization Dimerization Pentapeptide-Lactone->Dimerization Actinomycin D Actinomycin D Dimerization->Actinomycin D

Caption: Simplified biosynthetic pathway of Actinomycin D in Streptomyces.

Regulatory Network of Actinomycin D Production

The expression of the acn gene cluster is controlled by a hierarchical regulatory network. This includes cluster-situated regulators (CSRs) located within the gene cluster, as well as global regulators that respond to broader cellular signals.

Actinomycin_D_Regulation cluster_Global Global Regulatory Signals cluster_Regulators Regulatory Proteins Nutrient Limitation Nutrient Limitation Global Regulators Global Regulators Nutrient Limitation->Global Regulators Phosphate Limitation Phosphate Limitation PhoP PhoP Phosphate Limitation->PhoP acnO (LmbU-like) acnO (Positive Regulator) Global Regulators->acnO (LmbU-like) Activates PptA (Phosin) PptA (Negative Regulator) PhoP->PptA (Phosin) Represses acn Gene Cluster Actinomycin D Biosynthetic Genes acnO (LmbU-like)->acn Gene Cluster Activates Transcription PptA (Phosin)->acn Gene Cluster Represses Transcription

Caption: Simplified regulatory network of Actinomycin D production.

Experimental Protocols

The following protocols provide detailed methodologies for key genetic manipulation experiments in Streptomyces antibioticus.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout

This protocol describes the deletion of a negative regulatory gene to enhance actinomycin D production. The pCRISPomyces-2 plasmid system is commonly used for this purpose in Streptomyces.

Workflow:

CRISPR_Workflow A 1. Design sgRNA and Homology Arms B 2. Construct pCRISPomyces-2 -sgRNA-Homology Arms A->B C 3. Transform into E. coli ET12567/pUZ8002 B->C D 4. Conjugation with S. antibioticus C->D E 5. Select Exconjugants D->E F 6. Verify Gene Knockout (PCR and Sequencing) E->F G 7. Fermentation and Yield Analysis (HPLC) F->G

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in S. antibioticus.

Methodology:

  • Design of sgRNA and Homology Arms:

    • Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring a protospacer adjacent motif (PAM) sequence (NGG) is present.

    • Design 1.5-2.0 kb upstream and downstream homology arms flanking the target gene.

  • Construction of the Editing Plasmid:

    • Synthesize the sgRNA oligonucleotides and clone them into the pCRISPomyces-2 vector.

    • Amplify the homology arms from S. antibioticus genomic DNA and clone them into the pCRISPomyces-2-sgRNA vector.

  • Transformation into E. coli ET12567/pUZ8002:

    • Transform the final construct into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUZ8002.

  • Conjugation into S. antibioticus:

    • Grow E. coli ET12567/pUZ8002 carrying the editing plasmid to mid-log phase.

    • Prepare a spore suspension of S. antibioticus.

    • Mix the E. coli culture and S. antibioticus spores and plate on a suitable medium (e.g., ISP4) for conjugation.

    • Incubate for 16-20 hours at 30°C.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin (B1230331) for pCRISPomyces-2 selection) and nalidixic acid to counter-select E. coli.

    • Incubate until exconjugant colonies appear.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from the exconjugants.

    • Perform PCR using primers flanking the target gene to confirm the deletion.

    • Sequence the PCR product to verify the precise deletion.

  • Fermentation and Yield Analysis:

    • Cultivate the wild-type and mutant strains in a suitable production medium.

    • Extract the antibiotic from the culture broth.

    • Quantify the actinomycin D yield using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Overexpression of a Positive Regulatory Gene

This protocol details the overexpression of a positive regulatory gene, such as acnO, to boost actinomycin D production. An integrative plasmid with a strong constitutive promoter (e.g., ermE*) is utilized.

Methodology:

  • Plasmid Construction:

    • Amplify the positive regulatory gene from S. antibioticus genomic DNA.

    • Clone the gene into an integrative expression vector (e.g., pSET152) under the control of a strong constitutive promoter like ermE*.

  • Transformation and Integration:

    • Introduce the overexpression plasmid into S. antibioticus via protoplast transformation or intergeneric conjugation from E. coli.

    • Select for transformants containing the integrated plasmid using an appropriate antibiotic marker.

  • Verification of Integration:

    • Confirm the integration of the plasmid at the correct chromosomal locus using PCR with primers flanking the integration site.

  • Analysis of Gene Expression:

    • Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the overexpression of the target regulatory gene in the engineered strain compared to the wild-type.

  • Fermentation and Yield Analysis:

    • Conduct fermentation of the wild-type and the overexpression strain.

    • Quantify and compare the actinomycin D yield using HPLC.

Protocol 3: Protoplast Transformation of Streptomyces antibioticus

Protoplast transformation is a common method for introducing plasmid DNA into Streptomyces.

Methodology:

  • Mycelium Growth and Harvesting:

    • Inoculate S. antibioticus spores into a suitable liquid medium (e.g., YEME) and grow to the mid-to-late exponential phase.

    • Harvest the mycelia by centrifugation.

  • Protoplast Formation:

    • Wash the mycelia with a sucrose (B13894) solution.

    • Resuspend the mycelia in a buffer containing lysozyme (B549824) to digest the cell wall.

    • Incubate until protoplast formation is observed under a microscope.

  • Protoplast Transformation:

    • Wash and resuspend the protoplasts in a transformation buffer.

    • Add the plasmid DNA to the protoplast suspension.

    • Add polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

  • Regeneration and Selection:

    • Plate the transformation mixture onto a regeneration medium.

    • After an initial incubation period, overlay with a selective agent to select for transformants.

    • Incubate until transformant colonies appear.

Conclusion

The genetic manipulation of Streptomyces antibioticus offers a powerful approach to enhance the production of actinomycin D. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to engineer improved production strains. By leveraging techniques such as CRISPR-Cas9-mediated gene editing and the overexpression of key regulatory genes, it is possible to significantly increase antibiotic yields, thereby contributing to the development of more efficient and cost-effective drug manufacturing processes. Careful optimization of these protocols for the specific strain of S. antibioticus being used is recommended for achieving the best results.

References

Application Notes and Protocols for Genetic Manipulation of Streptomyces antibioticus for Improved Antibiotic Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces antibioticus is a key producer of the potent anticancer agent actinomycin D. Enhancing the production yield of this valuable secondary metabolite is a significant goal for industrial microbiology and drug development. This document provides detailed application notes and protocols for the genetic manipulation of Streptomyces antibioticus to achieve improved antibiotic yields. The strategies outlined focus on the overexpression of positive regulatory genes, the knockout of negative regulatory genes, and the targeted modification of the actinomycin D biosynthetic gene cluster using CRISPR-Cas9 technology.

Data Presentation: Enhancing Antibiotic Production

Genetic manipulation strategies have shown significant success in increasing antibiotic titers in various Streptomyces species. While specific data for Streptomyces antibioticus is emerging, the following table summarizes representative quantitative improvements achieved through genetic engineering in closely related species, providing a benchmark for expected outcomes in S. antibioticus.

Genetic Manipulation StrategyTarget Gene/PathwayHost StrainAntibioticFold Increase in YieldReference(s)
Overexpression of Positive Regulator actII-ORF4 (SARP family)Streptomyces coelicolorActinorhodin~20-30[1]
dnrI (SARP family)Streptomyces peucetiusDaunorubicin>10[2]
mgsA or chxA (SARP family)Streptomyces amphibiosporusLactimidomycin5[3]
acnO (LmbU-like regulator)Streptomyces antibioticus ZSActinomycin D & V4.4 (Actinomycin D), 2.6 (Actinomycin V)[4]
Knockout of Negative Regulator pptA (phosin)Streptomyces lividansActinorhodin~1.5-2[5]
CRISPR-Cas9 Mediated Promoter Insertion Activation of silent BGCsVarious Streptomyces spp.Novel MetabolitesN/A (Activation)
UV Mutagenesis & Media Optimization Random mutationStreptomyces sindenensisActinomycin D>9

Signaling Pathways and Regulatory Networks

The biosynthesis of actinomycin D in Streptomyces antibioticus is a complex process regulated by a network of signaling pathways that respond to nutritional and environmental cues. Understanding these pathways is crucial for designing effective genetic manipulation strategies.

Actinomycin D Biosynthetic Pathway

The core of actinomycin D is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the acn gene cluster. The biosynthesis begins with the formation of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), from tryptophan. Two molecules of a pentapeptide lactone are then assembled and cyclized onto the 4-MHA precursor, followed by dimerization to form the final actinomycin D molecule.

Actinomycin_D_Biosynthesis Tryptophan Tryptophan acnG, acnH, acnL, acnM acnG, acnH, acnL, acnM Tryptophan->acnG, acnH, acnL, acnM Biosynthesis 4-MHA 4-Methyl-3-hydroxy- anthranilic acid acnG, acnH, acnL, acnM->4-MHA NRPS Machinery Non-Ribosomal Peptide Synthetase (NRPS) (acnD, acnE, acnN1, acnN3) 4-MHA->NRPS Machinery Pentapeptide-Lactone Pentapeptide-Lactone NRPS Machinery->Pentapeptide-Lactone Amino Acids Amino Acids Amino Acids->NRPS Machinery Dimerization Dimerization Pentapeptide-Lactone->Dimerization Actinomycin D Actinomycin D Dimerization->Actinomycin D

Caption: Simplified biosynthetic pathway of Actinomycin D in Streptomyces.

Regulatory Network of Actinomycin D Production

The expression of the acn gene cluster is controlled by a hierarchical regulatory network. This includes cluster-situated regulators (CSRs) located within the gene cluster, as well as global regulators that respond to broader cellular signals.

Actinomycin_D_Regulation cluster_Global Global Regulatory Signals cluster_Regulators Regulatory Proteins Nutrient Limitation Nutrient Limitation Global Regulators Global Regulators Nutrient Limitation->Global Regulators Phosphate Limitation Phosphate Limitation PhoP PhoP Phosphate Limitation->PhoP acnO (LmbU-like) acnO (Positive Regulator) Global Regulators->acnO (LmbU-like) Activates PptA (Phosin) PptA (Negative Regulator) PhoP->PptA (Phosin) Represses acn Gene Cluster Actinomycin D Biosynthetic Genes acnO (LmbU-like)->acn Gene Cluster Activates Transcription PptA (Phosin)->acn Gene Cluster Represses Transcription

Caption: Simplified regulatory network of Actinomycin D production.

Experimental Protocols

The following protocols provide detailed methodologies for key genetic manipulation experiments in Streptomyces antibioticus.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout

This protocol describes the deletion of a negative regulatory gene to enhance actinomycin D production. The pCRISPomyces-2 plasmid system is commonly used for this purpose in Streptomyces.

Workflow:

CRISPR_Workflow A 1. Design sgRNA and Homology Arms B 2. Construct pCRISPomyces-2 -sgRNA-Homology Arms A->B C 3. Transform into E. coli ET12567/pUZ8002 B->C D 4. Conjugation with S. antibioticus C->D E 5. Select Exconjugants D->E F 6. Verify Gene Knockout (PCR and Sequencing) E->F G 7. Fermentation and Yield Analysis (HPLC) F->G

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in S. antibioticus.

Methodology:

  • Design of sgRNA and Homology Arms:

    • Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring a protospacer adjacent motif (PAM) sequence (NGG) is present.

    • Design 1.5-2.0 kb upstream and downstream homology arms flanking the target gene.

  • Construction of the Editing Plasmid:

    • Synthesize the sgRNA oligonucleotides and clone them into the pCRISPomyces-2 vector.

    • Amplify the homology arms from S. antibioticus genomic DNA and clone them into the pCRISPomyces-2-sgRNA vector.

  • Transformation into E. coli ET12567/pUZ8002:

    • Transform the final construct into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUZ8002.

  • Conjugation into S. antibioticus:

    • Grow E. coli ET12567/pUZ8002 carrying the editing plasmid to mid-log phase.

    • Prepare a spore suspension of S. antibioticus.

    • Mix the E. coli culture and S. antibioticus spores and plate on a suitable medium (e.g., ISP4) for conjugation.

    • Incubate for 16-20 hours at 30°C.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin for pCRISPomyces-2 selection) and nalidixic acid to counter-select E. coli.

    • Incubate until exconjugant colonies appear.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from the exconjugants.

    • Perform PCR using primers flanking the target gene to confirm the deletion.

    • Sequence the PCR product to verify the precise deletion.

  • Fermentation and Yield Analysis:

    • Cultivate the wild-type and mutant strains in a suitable production medium.

    • Extract the antibiotic from the culture broth.

    • Quantify the actinomycin D yield using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Overexpression of a Positive Regulatory Gene

This protocol details the overexpression of a positive regulatory gene, such as acnO, to boost actinomycin D production. An integrative plasmid with a strong constitutive promoter (e.g., ermE*) is utilized.

Methodology:

  • Plasmid Construction:

    • Amplify the positive regulatory gene from S. antibioticus genomic DNA.

    • Clone the gene into an integrative expression vector (e.g., pSET152) under the control of a strong constitutive promoter like ermE*.

  • Transformation and Integration:

    • Introduce the overexpression plasmid into S. antibioticus via protoplast transformation or intergeneric conjugation from E. coli.

    • Select for transformants containing the integrated plasmid using an appropriate antibiotic marker.

  • Verification of Integration:

    • Confirm the integration of the plasmid at the correct chromosomal locus using PCR with primers flanking the integration site.

  • Analysis of Gene Expression:

    • Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the overexpression of the target regulatory gene in the engineered strain compared to the wild-type.

  • Fermentation and Yield Analysis:

    • Conduct fermentation of the wild-type and the overexpression strain.

    • Quantify and compare the actinomycin D yield using HPLC.

Protocol 3: Protoplast Transformation of Streptomyces antibioticus

Protoplast transformation is a common method for introducing plasmid DNA into Streptomyces.

Methodology:

  • Mycelium Growth and Harvesting:

    • Inoculate S. antibioticus spores into a suitable liquid medium (e.g., YEME) and grow to the mid-to-late exponential phase.

    • Harvest the mycelia by centrifugation.

  • Protoplast Formation:

    • Wash the mycelia with a sucrose solution.

    • Resuspend the mycelia in a buffer containing lysozyme to digest the cell wall.

    • Incubate until protoplast formation is observed under a microscope.

  • Protoplast Transformation:

    • Wash and resuspend the protoplasts in a transformation buffer.

    • Add the plasmid DNA to the protoplast suspension.

    • Add polyethylene glycol (PEG) to facilitate DNA uptake.

  • Regeneration and Selection:

    • Plate the transformation mixture onto a regeneration medium.

    • After an initial incubation period, overlay with a selective agent to select for transformants.

    • Incubate until transformant colonies appear.

Conclusion

The genetic manipulation of Streptomyces antibioticus offers a powerful approach to enhance the production of actinomycin D. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to engineer improved production strains. By leveraging techniques such as CRISPR-Cas9-mediated gene editing and the overexpression of key regulatory genes, it is possible to significantly increase antibiotic yields, thereby contributing to the development of more efficient and cost-effective drug manufacturing processes. Careful optimization of these protocols for the specific strain of S. antibioticus being used is recommended for achieving the best results.

References

Application Note: Developing a Stable Formulation of Chlorothricin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction Chlorothricin is a macrolide antibiotic belonging to the spirotetronate class of natural products, produced by Streptomyces antibioticus.[1] It exhibits a range of biological activities, including antibacterial properties against various Gram-positive bacteria, anti-inflammatory effects, and potential as an anti-cholesterol agent.[2][3] Like many complex natural products, this compound has poor aqueous solubility, which presents a significant challenge for its use in standardized in vitro assays.

This application note provides detailed protocols and strategies for developing a stable and reproducible formulation of this compound suitable for a variety of in vitro experimental setups, such as Minimum Inhibitory Concentration (MIC) assays and other cell-based studies. The focus is on achieving complete solubilization and maintaining the stability of the compound in aqueous assay media.

2. Physicochemical Properties of this compound

A summary of this compound's key properties is essential for understanding its formulation requirements.

PropertyValueReference
Molecular Formula C₅₀H₆₃ClO₁₆[4]
Molecular Weight 955.5 g/mol [4]
Appearance Crystalline solid (form-dependent)Inferred
Aqueous Solubility Low / Poor
Class Spirotetronate Macrolide Antibiotic

3. Formulation Strategies for Enhanced Solubility

The primary challenge in preparing this compound for aqueous assays is its hydrophobicity. Several strategies can be employed to overcome this limitation. The choice of method depends on the specific requirements of the assay, including final concentration and tolerance of the biological system to excipients.

StrategyDescriptionRecommended Excipients/SolventsAdvantagesConsiderations & Disadvantages
Co-solvency Using a water-miscible organic solvent to first dissolve the compound, which is then diluted into the aqueous assay medium.Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene glycol.Simple, effective, and widely used. DMSO has been successfully used for this compound MIC assays.The final concentration of the organic solvent must be kept low (typically <0.5% v/v) to avoid toxicity to cells or microorganisms.
pH Adjustment Adjusting the pH of the solvent can ionize acidic or basic functional groups, increasing aqueous solubility. This compound is a weak acid.Dilute NaOH or HCl, biological buffers (e.g., PBS, TRIS). A study on macrolides suggests using a small amount of glacial acetic acid.Can achieve significant solubility enhancement without organic solvents.The required pH may not be compatible with the assay's biological system. Risk of precipitation if the pH shifts upon dilution into buffered media.
Use of Surfactants Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds in aqueous solutions.Polysorbates (Tween® 20, Tween® 80), Poloxamers.Effective at low concentrations. Can also help prevent precipitation upon dilution.Potential for cell toxicity and interference with biological membranes or protein activity. Requires careful validation.
Complexation Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the drug molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Generally low toxicity and high solubilization capacity.Can be a more expensive option. The large size of the complex may affect cellular uptake or target interaction in some assays.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing and handling this compound for typical in vitro assays.

Protocol 1: Preparation of a High-Concentration Stock Solution using DMSO

This is the most common and recommended method for preparing this compound for initial screening and MIC assays.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mg/mL stock solution, weigh 1 mg of this compound.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the powder. For 1 mg of this compound, add 100 µL of DMSO to achieve a 10 mg/mL concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber vials or wrap tubes in foil to protect the solution from light. The glycosylation of the this compound structure is crucial for its stability.

Protocol 2: Preparation of Working Solutions for MIC Assays

This protocol describes the serial dilution of the DMSO stock solution into a microbiological broth for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Intermediate Dilution: First, dilute the high-concentration stock solution in the assay medium. For example, to reach a starting concentration of 100 µg/mL, add 2 µL of the 10 mg/mL stock to 198 µL of MHB. This intermediate solution will have a DMSO concentration of 1%.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Add 200 µL of the 100 µg/mL intermediate solution to well 1.

  • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Well 11 should serve as a growth control (MHB + inoculum, no drug).

  • Well 12 should serve as a sterility control (MHB only).

  • Final Solvent Concentration: The final DMSO concentration in each well will be ≤0.5%, which is generally well-tolerated by most bacteria.

  • Inoculation: Add the standardized bacterial inoculum to wells 1 through 11 as per standard MIC protocol guidelines (e.g., CLSI).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

Example MIC Plate Dilution Series:

WellDrug Conc. (µg/mL)Vol. of Drug Sol. (µL)Vol. of MHB (µL)Final DMSO Conc.
1100.00200 (from intermediate)00.50%
250.00100 (from well 1)1000.25%
325.00100 (from well 2)1000.13%
412.50100 (from well 3)1000.06%
56.25100 (from well 4)1000.03%
...............
Protocol 3: Stability Assessment of Formulated this compound

It is critical to ensure that the formulation is stable and the compound does not degrade or precipitate over the course of an experiment.

Procedure:

  • Prepare the Formulation: Prepare the this compound stock solution (e.g., in DMSO) and a working solution diluted in the final assay buffer (e.g., PBS or cell culture medium).

  • Initial Analysis (T=0): Immediately after preparation, analyze the concentration and purity of this compound in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 222 nm). This provides the baseline reading.

  • Incubation: Store aliquots of the stock and working solutions under various conditions relevant to your experimental procedures:

    • -20°C (stock solution storage)

    • 4°C (refrigerated short-term storage)

    • Room Temperature (benchtop stability)

    • 37°C (typical cell culture incubation temperature)

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Analysis: Analyze each sample by HPLC to quantify the remaining percentage of intact this compound. Also, visually inspect the solutions for any signs of precipitation.

  • Data Evaluation: Plot the percentage of remaining this compound versus time for each condition. A stable formulation should show minimal degradation (<5-10%) over the experimental timeframe at the relevant temperature.

Visualized Workflows and Pathways

Formulation and Assay Workflow

The following diagram outlines the logical workflow for selecting a formulation strategy and preparing this compound for in vitro testing.

G A This compound Powder B Select Strategy (Co-solvency, pH, etc.) A->B C Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B->C D Assess Stability & Solubility (HPLC, Visual Inspection) C->D E Prepare Working Solution (Dilute stock in assay medium) C->E Proceed if Stable F Perform Serial Dilutions (e.g., in 96-well plate) E->F G Add Cells/Bacteria & Incubate F->G H Acquire & Analyze Data (e.g., Read MIC) G->H

Caption: Workflow for this compound formulation and in vitro assay preparation.

Regulatory Signaling Pathway of this compound Biosynthesis

This compound and its intermediates act as signaling molecules that regulate their own production by modulating the activity of the TetR family regulator, ChlF1. This feedback loop is a potential target for metabolic engineering.

G cluster_feedback Feedback Inhibition chl_genes Biosynthesis Genes (chlJ, chlG, chlK) Intermediates Biosynthetic Intermediates (Glycosylated) chl_genes->Intermediates Expression chlF1_gene Regulator Gene (chlF1) ChlF1 ChlF1 Protein (Regulator) chlF1_gene->ChlF1 Expression ChlF1->chl_genes Represses/Activates ChlF1->chlF1_gene Represses (Autoregulation) Intermediates->ChlF1 This compound This compound (End Product) Intermediates->this compound Final Steps This compound->ChlF1 Binds & Causes Dissociation from DNA

References

Application Note: Developing a Stable Formulation of Chlorothricin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction Chlorothricin is a macrolide antibiotic belonging to the spirotetronate class of natural products, produced by Streptomyces antibioticus.[1] It exhibits a range of biological activities, including antibacterial properties against various Gram-positive bacteria, anti-inflammatory effects, and potential as an anti-cholesterol agent.[2][3] Like many complex natural products, this compound has poor aqueous solubility, which presents a significant challenge for its use in standardized in vitro assays.

This application note provides detailed protocols and strategies for developing a stable and reproducible formulation of this compound suitable for a variety of in vitro experimental setups, such as Minimum Inhibitory Concentration (MIC) assays and other cell-based studies. The focus is on achieving complete solubilization and maintaining the stability of the compound in aqueous assay media.

2. Physicochemical Properties of this compound

A summary of this compound's key properties is essential for understanding its formulation requirements.

PropertyValueReference
Molecular Formula C₅₀H₆₃ClO₁₆[4]
Molecular Weight 955.5 g/mol [4]
Appearance Crystalline solid (form-dependent)Inferred
Aqueous Solubility Low / Poor
Class Spirotetronate Macrolide Antibiotic

3. Formulation Strategies for Enhanced Solubility

The primary challenge in preparing this compound for aqueous assays is its hydrophobicity. Several strategies can be employed to overcome this limitation. The choice of method depends on the specific requirements of the assay, including final concentration and tolerance of the biological system to excipients.

StrategyDescriptionRecommended Excipients/SolventsAdvantagesConsiderations & Disadvantages
Co-solvency Using a water-miscible organic solvent to first dissolve the compound, which is then diluted into the aqueous assay medium.Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol.Simple, effective, and widely used. DMSO has been successfully used for this compound MIC assays.The final concentration of the organic solvent must be kept low (typically <0.5% v/v) to avoid toxicity to cells or microorganisms.
pH Adjustment Adjusting the pH of the solvent can ionize acidic or basic functional groups, increasing aqueous solubility. This compound is a weak acid.Dilute NaOH or HCl, biological buffers (e.g., PBS, TRIS). A study on macrolides suggests using a small amount of glacial acetic acid.Can achieve significant solubility enhancement without organic solvents.The required pH may not be compatible with the assay's biological system. Risk of precipitation if the pH shifts upon dilution into buffered media.
Use of Surfactants Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds in aqueous solutions.Polysorbates (Tween® 20, Tween® 80), Poloxamers.Effective at low concentrations. Can also help prevent precipitation upon dilution.Potential for cell toxicity and interference with biological membranes or protein activity. Requires careful validation.
Complexation Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the drug molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Generally low toxicity and high solubilization capacity.Can be a more expensive option. The large size of the complex may affect cellular uptake or target interaction in some assays.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing and handling this compound for typical in vitro assays.

Protocol 1: Preparation of a High-Concentration Stock Solution using DMSO

This is the most common and recommended method for preparing this compound for initial screening and MIC assays.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mg/mL stock solution, weigh 1 mg of this compound.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the powder. For 1 mg of this compound, add 100 µL of DMSO to achieve a 10 mg/mL concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber vials or wrap tubes in foil to protect the solution from light. The glycosylation of the this compound structure is crucial for its stability.

Protocol 2: Preparation of Working Solutions for MIC Assays

This protocol describes the serial dilution of the DMSO stock solution into a microbiological broth for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Intermediate Dilution: First, dilute the high-concentration stock solution in the assay medium. For example, to reach a starting concentration of 100 µg/mL, add 2 µL of the 10 mg/mL stock to 198 µL of MHB. This intermediate solution will have a DMSO concentration of 1%.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Add 200 µL of the 100 µg/mL intermediate solution to well 1.

  • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Well 11 should serve as a growth control (MHB + inoculum, no drug).

  • Well 12 should serve as a sterility control (MHB only).

  • Final Solvent Concentration: The final DMSO concentration in each well will be ≤0.5%, which is generally well-tolerated by most bacteria.

  • Inoculation: Add the standardized bacterial inoculum to wells 1 through 11 as per standard MIC protocol guidelines (e.g., CLSI).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

Example MIC Plate Dilution Series:

WellDrug Conc. (µg/mL)Vol. of Drug Sol. (µL)Vol. of MHB (µL)Final DMSO Conc.
1100.00200 (from intermediate)00.50%
250.00100 (from well 1)1000.25%
325.00100 (from well 2)1000.13%
412.50100 (from well 3)1000.06%
56.25100 (from well 4)1000.03%
...............
Protocol 3: Stability Assessment of Formulated this compound

It is critical to ensure that the formulation is stable and the compound does not degrade or precipitate over the course of an experiment.

Procedure:

  • Prepare the Formulation: Prepare the this compound stock solution (e.g., in DMSO) and a working solution diluted in the final assay buffer (e.g., PBS or cell culture medium).

  • Initial Analysis (T=0): Immediately after preparation, analyze the concentration and purity of this compound in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 222 nm). This provides the baseline reading.

  • Incubation: Store aliquots of the stock and working solutions under various conditions relevant to your experimental procedures:

    • -20°C (stock solution storage)

    • 4°C (refrigerated short-term storage)

    • Room Temperature (benchtop stability)

    • 37°C (typical cell culture incubation temperature)

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Analysis: Analyze each sample by HPLC to quantify the remaining percentage of intact this compound. Also, visually inspect the solutions for any signs of precipitation.

  • Data Evaluation: Plot the percentage of remaining this compound versus time for each condition. A stable formulation should show minimal degradation (<5-10%) over the experimental timeframe at the relevant temperature.

Visualized Workflows and Pathways

Formulation and Assay Workflow

The following diagram outlines the logical workflow for selecting a formulation strategy and preparing this compound for in vitro testing.

G A This compound Powder B Select Strategy (Co-solvency, pH, etc.) A->B C Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B->C D Assess Stability & Solubility (HPLC, Visual Inspection) C->D E Prepare Working Solution (Dilute stock in assay medium) C->E Proceed if Stable F Perform Serial Dilutions (e.g., in 96-well plate) E->F G Add Cells/Bacteria & Incubate F->G H Acquire & Analyze Data (e.g., Read MIC) G->H

Caption: Workflow for this compound formulation and in vitro assay preparation.

Regulatory Signaling Pathway of this compound Biosynthesis

This compound and its intermediates act as signaling molecules that regulate their own production by modulating the activity of the TetR family regulator, ChlF1. This feedback loop is a potential target for metabolic engineering.

G cluster_feedback Feedback Inhibition chl_genes Biosynthesis Genes (chlJ, chlG, chlK) Intermediates Biosynthetic Intermediates (Glycosylated) chl_genes->Intermediates Expression chlF1_gene Regulator Gene (chlF1) ChlF1 ChlF1 Protein (Regulator) chlF1_gene->ChlF1 Expression ChlF1->chl_genes Represses/Activates ChlF1->chlF1_gene Represses (Autoregulation) Intermediates->ChlF1 This compound This compound (End Product) Intermediates->this compound Final Steps This compound->ChlF1 Binds & Causes Dissociation from DNA

References

Application Notes and Protocols for the Quantification of Chlorothricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Chlorothricin, a potent antibiotic. The methodologies outlined herein are essential for research, quality control, and pharmacokinetic studies in the development of this compound-based therapeutics.

Introduction

This compound, a member of the spirotetronate class of antibiotics, is produced by the bacterium Streptomyces antibioticus. Its complex structure and potent biological activity necessitate accurate and reliable quantification methods. This document details three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assay.

Analytical Techniques

A comparative summary of the key quantitative parameters for the described analytical techniques is presented below.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL~1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.2 ng/mL~5 µg/mL
Linearity Range 0.5 - 100 µg/mL0.2 - 200 ng/mL5 - 80 µg/mL
Recovery 85 - 95%90 - 105%Not Applicable
Precision (%RSD) < 5%< 10%< 15%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of this compound in various matrices, including fermentation broths and purified samples.

Experimental Protocol

a. Sample Preparation (from Streptomyces antibioticus Fermentation Broth)

  • Harvest the Streptomyces antibioticus culture by centrifugation at 10,000 x g for 15 minutes.

  • Extract the cell pellet and supernatant separately with an equal volume of methanol (B129727) by vigorous vortexing for 30 minutes.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 222 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

c. Quantification

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Harvest Methanol_Extraction Methanol_Extraction Centrifugation->Methanol_Extraction Extract Evaporation Evaporation Methanol_Extraction->Evaporation Dry Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute Filtration Filtration Reconstitution->Filtration Filter HPLC_Injection HPLC_Injection Filtration->HPLC_Injection Inject C18_Column C18_Column HPLC_Injection->C18_Column Separate UV_Detection UV_Detection C18_Column->UV_Detection Detect at 222 nm Peak_Integration Peak_Integration UV_Detection->Peak_Integration Integrate Quantification Quantification Peak_Integration->Quantification Quantify Report Report Quantification->Report LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction Extract Cleanup Cleanup Extraction->Cleanup Clean-up Concentration Concentration Cleanup->Concentration Concentrate LC_Separation LC_Separation Concentration->LC_Separation Inject & Separate MS_Ionization MS_Ionization LC_Separation->MS_Ionization Ionize MS_Analysis MS_Analysis MS_Ionization->MS_Analysis Analyze (MRM) Peak_Integration Peak_Integration MS_Analysis->Peak_Integration Integrate Quantification Quantification Peak_Integration->Quantification Quantify Result Result Quantification->Result Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (Bacillus subtilis) Plate_Inoculation Plate Inoculation Inoculum_Prep->Plate_Inoculation Media_Prep Media Preparation (Mueller-Hinton Agar) Media_Prep->Plate_Inoculation Standard_Prep Standard & Sample Dilutions Sample_Application Sample Application Standard_Prep->Sample_Application Cylinder_Placement Cylinder/Well Placement Plate_Inoculation->Cylinder_Placement Cylinder_Placement->Sample_Application Incubation Incubation (37°C, 18-24h) Sample_Application->Incubation Zone_Measurement Measure Zones of Inhibition Incubation->Zone_Measurement Standard_Curve Construct Standard Curve Zone_Measurement->Standard_Curve Concentration_Determination Determine Sample Concentration Standard_Curve->Concentration_Determination Final_Result Final_Result Concentration_Determination->Final_Result

References

Application Notes and Protocols for the Quantification of Chlorothricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Chlorothricin, a potent antibiotic. The methodologies outlined herein are essential for research, quality control, and pharmacokinetic studies in the development of this compound-based therapeutics.

Introduction

This compound, a member of the spirotetronate class of antibiotics, is produced by the bacterium Streptomyces antibioticus. Its complex structure and potent biological activity necessitate accurate and reliable quantification methods. This document details three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assay.

Analytical Techniques

A comparative summary of the key quantitative parameters for the described analytical techniques is presented below.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL~1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.2 ng/mL~5 µg/mL
Linearity Range 0.5 - 100 µg/mL0.2 - 200 ng/mL5 - 80 µg/mL
Recovery 85 - 95%90 - 105%Not Applicable
Precision (%RSD) < 5%< 10%< 15%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of this compound in various matrices, including fermentation broths and purified samples.

Experimental Protocol

a. Sample Preparation (from Streptomyces antibioticus Fermentation Broth)

  • Harvest the Streptomyces antibioticus culture by centrifugation at 10,000 x g for 15 minutes.

  • Extract the cell pellet and supernatant separately with an equal volume of methanol by vigorous vortexing for 30 minutes.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 222 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

c. Quantification

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Harvest Methanol_Extraction Methanol_Extraction Centrifugation->Methanol_Extraction Extract Evaporation Evaporation Methanol_Extraction->Evaporation Dry Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute Filtration Filtration Reconstitution->Filtration Filter HPLC_Injection HPLC_Injection Filtration->HPLC_Injection Inject C18_Column C18_Column HPLC_Injection->C18_Column Separate UV_Detection UV_Detection C18_Column->UV_Detection Detect at 222 nm Peak_Integration Peak_Integration UV_Detection->Peak_Integration Integrate Quantification Quantification Peak_Integration->Quantification Quantify Report Report Quantification->Report LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction Extract Cleanup Cleanup Extraction->Cleanup Clean-up Concentration Concentration Cleanup->Concentration Concentrate LC_Separation LC_Separation Concentration->LC_Separation Inject & Separate MS_Ionization MS_Ionization LC_Separation->MS_Ionization Ionize MS_Analysis MS_Analysis MS_Ionization->MS_Analysis Analyze (MRM) Peak_Integration Peak_Integration MS_Analysis->Peak_Integration Integrate Quantification Quantification Peak_Integration->Quantification Quantify Result Result Quantification->Result Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (Bacillus subtilis) Plate_Inoculation Plate Inoculation Inoculum_Prep->Plate_Inoculation Media_Prep Media Preparation (Mueller-Hinton Agar) Media_Prep->Plate_Inoculation Standard_Prep Standard & Sample Dilutions Sample_Application Sample Application Standard_Prep->Sample_Application Cylinder_Placement Cylinder/Well Placement Plate_Inoculation->Cylinder_Placement Cylinder_Placement->Sample_Application Incubation Incubation (37°C, 18-24h) Sample_Application->Incubation Zone_Measurement Measure Zones of Inhibition Incubation->Zone_Measurement Standard_Curve Construct Standard Curve Zone_Measurement->Standard_Curve Concentration_Determination Determine Sample Concentration Standard_Curve->Concentration_Determination Final_Result Final_Result Concentration_Determination->Final_Result

References

Using Chlorothricin as a Biochemical Probe for Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus, has emerged as a valuable biochemical tool for studying enzyme kinetics and inhibition.[1][2] This spirotetronate antibiotic is a known inhibitor of two key metabolic enzymes: pyruvate (B1213749) carboxylase (PC) and malate (B86768) dehydrogenase (MDH).[3][4][5] Its distinct mechanisms of action against these enzymes, coupled with its differential effects on isoenzymes, make it a powerful probe for dissecting metabolic pathways and for potential drug development applications.

This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme inhibition studies, targeting researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Target Enzymes

This compound exerts its biological effects by targeting crucial enzymes involved in central carbon metabolism. The primary targets of this compound are:

  • Pyruvate Carboxylase (PC): An essential enzyme in gluconeogenesis and anaplerosis, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.

  • Malate Dehydrogenase (MDH): A key enzyme in the citric acid cycle that reversibly catalyzes the oxidation of malate to oxaloacetate, using NAD+ as a cofactor.

The inhibitory actions of this compound on these enzymes disrupt major metabolic pathways, leading to its observed antibiotic and potential anticancer activities.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of pyruvate carboxylase by this compound.

EnzymeOrganism/TissueInhibitorIC50Kinetic Mechanism of InhibitionReference
Pyruvate CarboxylaseBacillus subtilisThis compound0.12 mMNon-competitive
Pyruvate CarboxylaseRat LiverThis compound0.25 mMNon-competitive (with respect to all substrates)
Pyruvate CarboxylaseChicken LiverThis compound0.50 mMNon-competitive (with respect to all substrates)
Pyruvate CarboxylaseAzotobacter vinelandiiThis compound~0.50 mMNot specified

Mandatory Visualizations

Signaling Pathway: Inhibition of Pyruvate Carboxylase

G cluster_0 Pyruvate Carboxylase Catalytic Cycle Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC HCO3 HCO3- HCO3->PC ATP ATP ATP->PC Oxaloacetate Oxaloacetate ADP_Pi ADP + Pi PC->Oxaloacetate PC->ADP_Pi This compound This compound This compound->PC Non-competitive Inhibition

Caption: Mechanism of Pyruvate Carboxylase Inhibition by this compound.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution (PC or MDH) E Dispense Buffer, Enzyme, & this compound (or vehicle) to microplate wells A->E B Prepare Substrate & Cofactor Mix G Initiate reaction by adding Substrate Mix B->G C Prepare this compound Stock Solution C->E D Prepare Assay Buffer D->E F Pre-incubate E->F F->G H Monitor absorbance change over time G->H I Calculate initial reaction velocities (V₀) H->I J Plot V₀ vs. [this compound] I->J K Determine IC50 and/or Ki J->K

Caption: General workflow for an enzyme inhibition assay using this compound.

Logical Relationship: Differential Inhibition of Malate Dehydrogenase Isoenzymes

G cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound mMDH Mitochondrial MDH (mMDH) This compound->mMDH >10x more sensitive cMDH Cytoplasmic MDH (cMDH) This compound->cMDH Inhibition_Mito Strong Inhibition mMDH->Inhibition_Mito Inhibition_Cyto Weak Inhibition cMDH->Inhibition_Cyto

Caption: this compound selectively inhibits mitochondrial malate dehydrogenase.

Experimental Protocols

Protocol 1: Inhibition of Pyruvate Carboxylase Activity

This protocol is adapted from standard spectrophotometric assays for PC activity.

Materials:

  • Purified Pyruvate Carboxylase (e.g., from bovine liver)

  • This compound stock solution (in DMSO or ethanol)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • Substrate Solution: 10 mM ATP, 10 mM MgCl₂, 20 mM NaHCO₃, 10 mM Sodium Pyruvate

  • Coupling Enzyme: Malate Dehydrogenase (MDH), ~10 units/mL

  • NADH Solution: 10 mM in Tris-HCl buffer

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents: Prepare all solutions fresh and keep on ice. The final concentration of DMSO or ethanol (B145695) should be kept below 1% in the final assay volume to avoid solvent effects.

  • Assay Mixture Preparation: In each well of the microplate, prepare the following reaction mixture (for a 200 µL final volume):

    • 140 µL Assay Buffer

    • 20 µL NADH Solution (final concentration 1 mM)

    • 10 µL MDH Solution (final concentration 0.5 units/mL)

    • 10 µL of various concentrations of this compound (or vehicle for control)

    • 10 µL of Pyruvate Carboxylase solution

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the Substrate Solution to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of oxaloacetate by PC.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each this compound concentration.

    • Plot V₀ against the logarithm of this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: Inhibition of Malate Dehydrogenase Activity

This protocol outlines a method to assess the inhibitory effect of this compound on MDH, particularly focusing on differentiating between mitochondrial and cytoplasmic isoenzymes.

Materials:

  • Purified mitochondrial MDH (mMDH) and cytoplasmic MDH (cMDH) (e.g., from porcine heart)

  • This compound stock solution (in DMSO or ethanol)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrate Solution: 2 mM Oxaloacetate

  • Cofactor Solution: 0.2 mM NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare all solutions fresh and keep on ice.

  • Assay Setup: In separate wells of the microplate for each isoenzyme, prepare the following reaction mixture (for a 200 µL final volume):

    • 150 µL Assay Buffer

    • 20 µL Cofactor Solution (final concentration 0.02 mM)

    • 10 µL of various concentrations of this compound (or vehicle for control)

    • 10 µL of MDH isoenzyme solution (mMDH or cMDH)

  • Pre-incubation: Pre-incubate the mixture at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Substrate Solution.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration for both mMDH and cMDH.

    • Plot the percentage of inhibition (relative to the control) against the this compound concentration for each isoenzyme to compare their sensitivities.

    • To determine the kinetic mechanism, perform the assay with varying concentrations of NADH at fixed, inhibitory concentrations of this compound. A Lineweaver-Burk plot of 1/V₀ versus 1/[NADH] will show intersecting lines on the y-axis, characteristic of competitive inhibition.

Conclusion

This compound serves as a potent and specific biochemical probe for investigating the function and regulation of pyruvate carboxylase and malate dehydrogenase. Its non-competitive inhibition of PC across different species and its selective, competitive inhibition of mitochondrial MDH provide unique opportunities for researchers in metabolic studies and drug discovery. The protocols and data presented herein offer a comprehensive guide for the effective application of this compound in enzyme inhibition research.

References

Using Chlorothricin as a Biochemical Probe for Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus, has emerged as a valuable biochemical tool for studying enzyme kinetics and inhibition.[1][2] This spirotetronate antibiotic is a known inhibitor of two key metabolic enzymes: pyruvate carboxylase (PC) and malate dehydrogenase (MDH).[3][4][5] Its distinct mechanisms of action against these enzymes, coupled with its differential effects on isoenzymes, make it a powerful probe for dissecting metabolic pathways and for potential drug development applications.

This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme inhibition studies, targeting researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Target Enzymes

This compound exerts its biological effects by targeting crucial enzymes involved in central carbon metabolism. The primary targets of this compound are:

  • Pyruvate Carboxylase (PC): An essential enzyme in gluconeogenesis and anaplerosis, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.

  • Malate Dehydrogenase (MDH): A key enzyme in the citric acid cycle that reversibly catalyzes the oxidation of malate to oxaloacetate, using NAD+ as a cofactor.

The inhibitory actions of this compound on these enzymes disrupt major metabolic pathways, leading to its observed antibiotic and potential anticancer activities.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of pyruvate carboxylase by this compound.

EnzymeOrganism/TissueInhibitorIC50Kinetic Mechanism of InhibitionReference
Pyruvate CarboxylaseBacillus subtilisThis compound0.12 mMNon-competitive
Pyruvate CarboxylaseRat LiverThis compound0.25 mMNon-competitive (with respect to all substrates)
Pyruvate CarboxylaseChicken LiverThis compound0.50 mMNon-competitive (with respect to all substrates)
Pyruvate CarboxylaseAzotobacter vinelandiiThis compound~0.50 mMNot specified

Mandatory Visualizations

Signaling Pathway: Inhibition of Pyruvate Carboxylase

G cluster_0 Pyruvate Carboxylase Catalytic Cycle Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC HCO3 HCO3- HCO3->PC ATP ATP ATP->PC Oxaloacetate Oxaloacetate ADP_Pi ADP + Pi PC->Oxaloacetate PC->ADP_Pi This compound This compound This compound->PC Non-competitive Inhibition

Caption: Mechanism of Pyruvate Carboxylase Inhibition by this compound.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution (PC or MDH) E Dispense Buffer, Enzyme, & this compound (or vehicle) to microplate wells A->E B Prepare Substrate & Cofactor Mix G Initiate reaction by adding Substrate Mix B->G C Prepare this compound Stock Solution C->E D Prepare Assay Buffer D->E F Pre-incubate E->F F->G H Monitor absorbance change over time G->H I Calculate initial reaction velocities (V₀) H->I J Plot V₀ vs. [this compound] I->J K Determine IC50 and/or Ki J->K

Caption: General workflow for an enzyme inhibition assay using this compound.

Logical Relationship: Differential Inhibition of Malate Dehydrogenase Isoenzymes

G cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound mMDH Mitochondrial MDH (mMDH) This compound->mMDH >10x more sensitive cMDH Cytoplasmic MDH (cMDH) This compound->cMDH Inhibition_Mito Strong Inhibition mMDH->Inhibition_Mito Inhibition_Cyto Weak Inhibition cMDH->Inhibition_Cyto

Caption: this compound selectively inhibits mitochondrial malate dehydrogenase.

Experimental Protocols

Protocol 1: Inhibition of Pyruvate Carboxylase Activity

This protocol is adapted from standard spectrophotometric assays for PC activity.

Materials:

  • Purified Pyruvate Carboxylase (e.g., from bovine liver)

  • This compound stock solution (in DMSO or ethanol)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • Substrate Solution: 10 mM ATP, 10 mM MgCl₂, 20 mM NaHCO₃, 10 mM Sodium Pyruvate

  • Coupling Enzyme: Malate Dehydrogenase (MDH), ~10 units/mL

  • NADH Solution: 10 mM in Tris-HCl buffer

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents: Prepare all solutions fresh and keep on ice. The final concentration of DMSO or ethanol should be kept below 1% in the final assay volume to avoid solvent effects.

  • Assay Mixture Preparation: In each well of the microplate, prepare the following reaction mixture (for a 200 µL final volume):

    • 140 µL Assay Buffer

    • 20 µL NADH Solution (final concentration 1 mM)

    • 10 µL MDH Solution (final concentration 0.5 units/mL)

    • 10 µL of various concentrations of this compound (or vehicle for control)

    • 10 µL of Pyruvate Carboxylase solution

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the Substrate Solution to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of oxaloacetate by PC.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each this compound concentration.

    • Plot V₀ against the logarithm of this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: Inhibition of Malate Dehydrogenase Activity

This protocol outlines a method to assess the inhibitory effect of this compound on MDH, particularly focusing on differentiating between mitochondrial and cytoplasmic isoenzymes.

Materials:

  • Purified mitochondrial MDH (mMDH) and cytoplasmic MDH (cMDH) (e.g., from porcine heart)

  • This compound stock solution (in DMSO or ethanol)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Substrate Solution: 2 mM Oxaloacetate

  • Cofactor Solution: 0.2 mM NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare all solutions fresh and keep on ice.

  • Assay Setup: In separate wells of the microplate for each isoenzyme, prepare the following reaction mixture (for a 200 µL final volume):

    • 150 µL Assay Buffer

    • 20 µL Cofactor Solution (final concentration 0.02 mM)

    • 10 µL of various concentrations of this compound (or vehicle for control)

    • 10 µL of MDH isoenzyme solution (mMDH or cMDH)

  • Pre-incubation: Pre-incubate the mixture at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Substrate Solution.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration for both mMDH and cMDH.

    • Plot the percentage of inhibition (relative to the control) against the this compound concentration for each isoenzyme to compare their sensitivities.

    • To determine the kinetic mechanism, perform the assay with varying concentrations of NADH at fixed, inhibitory concentrations of this compound. A Lineweaver-Burk plot of 1/V₀ versus 1/[NADH] will show intersecting lines on the y-axis, characteristic of competitive inhibition.

Conclusion

This compound serves as a potent and specific biochemical probe for investigating the function and regulation of pyruvate carboxylase and malate dehydrogenase. Its non-competitive inhibition of PC across different species and its selective, competitive inhibition of mitochondrial MDH provide unique opportunities for researchers in metabolic studies and drug discovery. The protocols and data presented herein offer a comprehensive guide for the effective application of this compound in enzyme inhibition research.

References

Application Notes and Protocols for the Synthesis of Chlorothricin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical and biosynthetic synthesis of chlorothricin derivatives. It includes experimental protocols, quantitative data on biological activity, and visualizations of key pathways and workflows to support research and development in this area.

Introduction to this compound

This compound is a macrolide antibiotic belonging to the spirotetronate family, first isolated from Streptomyces antibioticus.[1][2] These compounds are characterized by a unique pentacyclic aglycone, a trans-decalin system, and a spiro-linked tetronic acid moiety. This compound and its derivatives have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.[2][3] The complex structure of this compound has made it a challenging target for total synthesis, while its biosynthesis involves a fascinating series of enzymatic reactions, including tandem Diels-Alder cyclizations.[4]

Chemical Synthesis of this compound Derivatives: A Representative Protocol

The total synthesis of this compound and its aglycone, chlorothricolide, is a complex undertaking that has been approached through various strategies. A key transformation in many of these syntheses is the construction of the spirotetronate core. The following protocol is based on the enantioselective total synthesis of (-)-chlorothricolide, which utilizes a tandem inter- and intramolecular Diels-Alder reaction.

Experimental Workflow for the Total Synthesis of (-)-Chlorothricolide

A Hexaenoate Intermediate C Tandem Inter-Intramolecular Diels-Alder Reaction A->C B Chiral Dienophile B->C D Double Cycloadduct C->D E Elaboration of Cycloadduct (9 steps) D->E F Dieckmann Cyclization E->F G Construction of Spirotetronate Unit F->G H Deprotection G->H I Macrolactonization H->I J (-)-Chlorothricolide I->J

Caption: Workflow for the enantioselective total synthesis of (-)-chlorothricolide.

Key Experimental Protocol: Tandem Diels-Alder Reaction and Cyclization

This protocol describes the key steps for the synthesis of the chlorothricolide core, adapted from the work of Roush et al.

1. Tandem Inter- and Intramolecular Diels-Alder Reaction:

  • Materials: Hexaenoate intermediate, chiral dienophile (e.g., (R)-1,2-propanediol derivative), toluene (B28343).

  • Procedure:

    • A solution of the hexaenoate intermediate and 2 equivalents of the chiral dienophile in toluene is prepared in a sealed tube.

    • The mixture is heated to 120 °C.

    • The reaction progress is monitored by TLC or HPLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting double cycloadduct is purified by column chromatography. This key step establishes seven asymmetric centers in a single operation.

2. Construction of the Spirotetronate Subunit via Dieckmann Cyclization:

  • Materials: Elaborated cycloadduct from the previous step, a suitable base (e.g., potassium tert-butoxide), and an appropriate solvent (e.g., THF).

  • Procedure:

    • The elaborated cycloadduct is dissolved in the anhydrous solvent under an inert atmosphere.

    • The solution is cooled to a low temperature (e.g., -78 °C).

    • The base is added portion-wise, and the reaction is stirred until completion.

    • The reaction is quenched with a suitable acid.

    • The product, containing the spirotetronate unit, is extracted and purified.

3. Macrolactonization:

  • Materials: Seco-acid precursor, macrolactonization reagent (e.g., BOP-Cl), and a suitable solvent.

  • Procedure:

    • The seco-acid is dissolved in a high-dilution setup.

    • The macrolactonization reagent and a non-nucleophilic base are added.

    • The reaction is stirred at room temperature until the starting material is consumed.

    • The crude product is worked up and purified to yield (-)-chlorothricolide.

Biosynthetic Production of this compound Derivatives

The production of this compound and its derivatives can be achieved through fermentation of Streptomyces antibioticus. Genetic manipulation of this strain allows for the production of novel derivatives.

Experimental Workflow for Biosynthetic Production and Purification

A Streptomyces antibioticus Culture B Fermentation A->B C Harvesting of Mycelia B->C D Extraction with Methanol C->D E Crude Extract D->E F HPLC Analysis and Purification E->F G Purified this compound Derivatives F->G

Caption: Workflow for the biosynthetic production and purification of this compound derivatives.

Protocol for Fermentation and Isolation

This protocol is based on methods described for the production and isolation of this compound from S. antibioticus.

1. Fermentation:

  • Media:

    • Seed Medium (YEME): 0.3% yeast extract, 0.5% tryptone, 0.3% malt (B15192052) extract, 20% sucrose, 5 mM MgCl₂, 1% glucose, 0.5% glycine.

    • Fermentation Medium: 2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8.

  • Procedure:

    • Inoculate a spore suspension of S. antibioticus into the seed medium and incubate for 48 hours at 28°C with shaking (220 rpm).

    • Inoculate the seed culture into the fermentation medium.

    • Incubate at 28°C for 7 days with shaking.

2. Extraction and Purification:

  • Materials: Methanol, HPLC system with a C18 column.

  • Procedure:

    • Harvest the cultures by centrifugation.

    • Extract the mycelial cake with methanol.

    • Analyze the extract by HPLC on a C18 column, with detection at 222 nm.

    • Purify the desired this compound derivatives using preparative HPLC.

Biological Activity of this compound Derivatives

This compound and its derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The biological activity of purified compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC).

Quantitative Antibacterial Activity Data
CompoundBacillus subtilisBacillus cereusStaphylococcus aureus
This compound (CHL) 31.25 µg/mL31.25 µg/mL31.25 µg/mL
Deschloro-chlorothricin (des-CHL) 62.5 µg/mL62.5 µg/mL>100 µg/mL

Data sourced from Li et al., 2020.

Signaling Pathway: Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated. The protein ChlF1 acts as a bifunctional regulator, both repressing and activating the transcription of different genes within the this compound biosynthetic gene cluster. This compound and its glycosylated intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes.

Regulatory Cascade of ChlF1 in this compound Biosynthesis

cluster_0 Signaling Molecules cluster_1 Regulatory Protein cluster_2 Target Genes This compound This compound & Intermediates ChlF1 ChlF1 This compound->ChlF1 modulates binding chlJ chlJ (Activation) ChlF1->chlJ activates chlF1_G_K chlF1, chlG, chlK (Repression) ChlF1->chlF1_G_K represses

Caption: The regulatory role of ChlF1 in this compound biosynthesis.

References

Application Notes and Protocols for the Synthesis of Chlorothricin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical and biosynthetic synthesis of chlorothricin derivatives. It includes experimental protocols, quantitative data on biological activity, and visualizations of key pathways and workflows to support research and development in this area.

Introduction to this compound

This compound is a macrolide antibiotic belonging to the spirotetronate family, first isolated from Streptomyces antibioticus.[1][2] These compounds are characterized by a unique pentacyclic aglycone, a trans-decalin system, and a spiro-linked tetronic acid moiety. This compound and its derivatives have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.[2][3] The complex structure of this compound has made it a challenging target for total synthesis, while its biosynthesis involves a fascinating series of enzymatic reactions, including tandem Diels-Alder cyclizations.[4]

Chemical Synthesis of this compound Derivatives: A Representative Protocol

The total synthesis of this compound and its aglycone, chlorothricolide, is a complex undertaking that has been approached through various strategies. A key transformation in many of these syntheses is the construction of the spirotetronate core. The following protocol is based on the enantioselective total synthesis of (-)-chlorothricolide, which utilizes a tandem inter- and intramolecular Diels-Alder reaction.

Experimental Workflow for the Total Synthesis of (-)-Chlorothricolide

A Hexaenoate Intermediate C Tandem Inter-Intramolecular Diels-Alder Reaction A->C B Chiral Dienophile B->C D Double Cycloadduct C->D E Elaboration of Cycloadduct (9 steps) D->E F Dieckmann Cyclization E->F G Construction of Spirotetronate Unit F->G H Deprotection G->H I Macrolactonization H->I J (-)-Chlorothricolide I->J

Caption: Workflow for the enantioselective total synthesis of (-)-chlorothricolide.

Key Experimental Protocol: Tandem Diels-Alder Reaction and Cyclization

This protocol describes the key steps for the synthesis of the chlorothricolide core, adapted from the work of Roush et al.

1. Tandem Inter- and Intramolecular Diels-Alder Reaction:

  • Materials: Hexaenoate intermediate, chiral dienophile (e.g., (R)-1,2-propanediol derivative), toluene.

  • Procedure:

    • A solution of the hexaenoate intermediate and 2 equivalents of the chiral dienophile in toluene is prepared in a sealed tube.

    • The mixture is heated to 120 °C.

    • The reaction progress is monitored by TLC or HPLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting double cycloadduct is purified by column chromatography. This key step establishes seven asymmetric centers in a single operation.

2. Construction of the Spirotetronate Subunit via Dieckmann Cyclization:

  • Materials: Elaborated cycloadduct from the previous step, a suitable base (e.g., potassium tert-butoxide), and an appropriate solvent (e.g., THF).

  • Procedure:

    • The elaborated cycloadduct is dissolved in the anhydrous solvent under an inert atmosphere.

    • The solution is cooled to a low temperature (e.g., -78 °C).

    • The base is added portion-wise, and the reaction is stirred until completion.

    • The reaction is quenched with a suitable acid.

    • The product, containing the spirotetronate unit, is extracted and purified.

3. Macrolactonization:

  • Materials: Seco-acid precursor, macrolactonization reagent (e.g., BOP-Cl), and a suitable solvent.

  • Procedure:

    • The seco-acid is dissolved in a high-dilution setup.

    • The macrolactonization reagent and a non-nucleophilic base are added.

    • The reaction is stirred at room temperature until the starting material is consumed.

    • The crude product is worked up and purified to yield (-)-chlorothricolide.

Biosynthetic Production of this compound Derivatives

The production of this compound and its derivatives can be achieved through fermentation of Streptomyces antibioticus. Genetic manipulation of this strain allows for the production of novel derivatives.

Experimental Workflow for Biosynthetic Production and Purification

A Streptomyces antibioticus Culture B Fermentation A->B C Harvesting of Mycelia B->C D Extraction with Methanol C->D E Crude Extract D->E F HPLC Analysis and Purification E->F G Purified this compound Derivatives F->G

Caption: Workflow for the biosynthetic production and purification of this compound derivatives.

Protocol for Fermentation and Isolation

This protocol is based on methods described for the production and isolation of this compound from S. antibioticus.

1. Fermentation:

  • Media:

    • Seed Medium (YEME): 0.3% yeast extract, 0.5% tryptone, 0.3% malt extract, 20% sucrose, 5 mM MgCl₂, 1% glucose, 0.5% glycine.

    • Fermentation Medium: 2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8.

  • Procedure:

    • Inoculate a spore suspension of S. antibioticus into the seed medium and incubate for 48 hours at 28°C with shaking (220 rpm).

    • Inoculate the seed culture into the fermentation medium.

    • Incubate at 28°C for 7 days with shaking.

2. Extraction and Purification:

  • Materials: Methanol, HPLC system with a C18 column.

  • Procedure:

    • Harvest the cultures by centrifugation.

    • Extract the mycelial cake with methanol.

    • Analyze the extract by HPLC on a C18 column, with detection at 222 nm.

    • Purify the desired this compound derivatives using preparative HPLC.

Biological Activity of this compound Derivatives

This compound and its derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The biological activity of purified compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC).

Quantitative Antibacterial Activity Data
CompoundBacillus subtilisBacillus cereusStaphylococcus aureus
This compound (CHL) 31.25 µg/mL31.25 µg/mL31.25 µg/mL
Deschloro-chlorothricin (des-CHL) 62.5 µg/mL62.5 µg/mL>100 µg/mL

Data sourced from Li et al., 2020.

Signaling Pathway: Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated. The protein ChlF1 acts as a bifunctional regulator, both repressing and activating the transcription of different genes within the this compound biosynthetic gene cluster. This compound and its glycosylated intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes.

Regulatory Cascade of ChlF1 in this compound Biosynthesis

cluster_0 Signaling Molecules cluster_1 Regulatory Protein cluster_2 Target Genes This compound This compound & Intermediates ChlF1 ChlF1 This compound->ChlF1 modulates binding chlJ chlJ (Activation) ChlF1->chlJ activates chlF1_G_K chlF1, chlG, chlK (Repression) ChlF1->chlF1_G_K represses

Caption: The regulatory role of ChlF1 in this compound biosynthesis.

References

Application Notes and Protocols for Determining the Stability of Chlorothricin in Various Solvents and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the factors influencing the stability of Chlorothricin and detailed protocols for its assessment. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document outlines best practices and generalized protocols based on the analysis of similar antibiotic compounds, particularly those belonging to the polyketide and spirotetronate classes.

Introduction to this compound Stability

This compound is a macrolide antibiotic belonging to the spirotetronate class, known for its complex chemical structure. The stability of such molecules is a critical parameter in drug development, impacting formulation, storage, and ultimately, therapeutic efficacy. A key structural feature influencing the stability of this compound is its glycosylation; the sugar moieties attached to the aglycone core are understood to be crucial for maintaining its structural integrity and biological activity.

Degradation of this compound can occur through various mechanisms, including hydrolysis, oxidation, and photolysis, leading to a loss of potency and the potential formation of undesired byproducts. The choice of solvent and storage conditions (temperature, light exposure, and pH) plays a pivotal role in mitigating these degradation pathways.

Data Presentation: Stability of this compound in Different Solvents and Storage Conditions

Table 1: Exemplar Stability of this compound in Various Solvents at Room Temperature (25°C)

SolventInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)Degradation (%)Appearance of Solution
Dimethyl Sulfoxide (DMSO)1000Data not availableData not availableClear, colorless
Ethanol (95%)1000Data not availableData not availableClear, colorless
Methanol1000Data not availableData not availableClear, colorless
Acetonitrile1000Data not availableData not availableClear, colorless
Phosphate Buffered Saline (PBS) pH 7.4100Data not availableData not availableSlight precipitation

Table 2: Exemplar Temperature-Dependent Stability of this compound in DMSO Solution (1 mg/mL)

Storage TemperatureInitial Concentration (µg/mL)Concentration after 30 days (µg/mL)Degradation (%)
-80°C1000Data not availableData not available
-20°C1000Data not availableData not available
4°C1000Data not availableData not available
25°C (Room Temperature)1000Data not availableData not available
37°C1000Data not availableData not available

Experimental Protocols

The following protocols provide detailed methodologies for conducting stability studies on this compound.

Protocol for Sample Preparation and Storage

Objective: To prepare this compound solutions in various solvents and store them under controlled conditions to assess stability over time.

Materials:

  • This compound (solid, high purity)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol (absolute), analytical grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Incubators/refrigerators/freezers set to desired temperatures (-80°C, -20°C, 4°C, 25°C, 37°C)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the desired solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Working Solution Preparation:

    • From the stock solution, prepare working solutions in the different test solvents (DMSO, ethanol, methanol, acetonitrile, PBS) at a final concentration suitable for analysis (e.g., 100 µg/mL).

    • For aqueous solutions like PBS, ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solubility issues.

  • Aliquoting and Storage:

    • Aliquot the working solutions into the amber glass vials to minimize headspace and prevent repeated freeze-thaw cycles.

    • Tightly seal the vials.

    • Place the vials in the designated storage conditions (different temperatures and protected from light).

  • Time Points for Analysis:

    • Establish a schedule for sample analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).

    • At each time point, retrieve one vial from each storage condition for analysis.

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)

  • This compound reference standard

  • Autosampler vials

HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Method Development:

    • Perform forced degradation studies (see Protocol 3.3) to generate degradation products.

    • Inject the stressed samples into the HPLC to ensure the method can separate the main this compound peak from any degradation product peaks.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution (Rs > 1.5) between all peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Analyze a series of dilutions of the this compound reference standard to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Determine the closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Sample Analysis:

    • At each stability time point, thaw the stored sample to room temperature.

    • Dilute the sample if necessary to fall within the linear range of the method.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Calculate the concentration of this compound based on the peak area and the calibration curve.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, and to confirm the stability-indicating nature of the analytical method.

Materials:

  • This compound solution (in a suitable solvent like 50:50 acetonitrile:water)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm / 365 nm)

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound solution and 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of this compound solution and 1M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 1M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of this compound solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a vial of this compound solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a vial of this compound solution to UV light (254 nm or 365 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products and assess the peak purity of the main this compound peak.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of an antibiotic compound like this compound.

G Experimental Workflow for this compound Stability Assessment cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Stability Analysis cluster_data 4. Data Evaluation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Different Solvents prep_stock->prep_work prep_aliquot Aliquot into Vials prep_work->prep_aliquot storage_temp Temperature (-80°C, -20°C, 4°C, 25°C, 37°C) prep_aliquot->storage_temp Store Samples storage_light Light Exposure (Protected vs. Exposed) prep_aliquot->storage_light Store Samples analysis_hplc Stability-Indicating HPLC Method storage_temp->analysis_hplc Analyze at Time Points storage_light->analysis_hplc Analyze at Time Points analysis_forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) data_quant Quantify this compound Concentration analysis_hplc->data_quant analysis_forced->analysis_hplc Validate Method data_degrad Identify Degradation Products data_quant->data_degrad data_kinetics Determine Degradation Rate and Half-life data_degrad->data_kinetics

Workflow for assessing this compound stability.

Conclusion

The stability of this compound is a critical attribute that requires careful evaluation during its development as a potential therapeutic agent. While specific stability data for this compound is sparse, the protocols and methodologies outlined in these application notes provide a robust framework for researchers to conduct their own stability studies. By systematically investigating the effects of different solvents, temperatures, and other stress factors, a comprehensive stability profile of this compound can be established. This will enable the development of stable formulations and appropriate storage recommendations, ensuring the quality and efficacy of this promising antibiotic.

Application Notes and Protocols for Determining the Stability of Chlorothricin in Various Solvents and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the factors influencing the stability of Chlorothricin and detailed protocols for its assessment. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document outlines best practices and generalized protocols based on the analysis of similar antibiotic compounds, particularly those belonging to the polyketide and spirotetronate classes.

Introduction to this compound Stability

This compound is a macrolide antibiotic belonging to the spirotetronate class, known for its complex chemical structure. The stability of such molecules is a critical parameter in drug development, impacting formulation, storage, and ultimately, therapeutic efficacy. A key structural feature influencing the stability of this compound is its glycosylation; the sugar moieties attached to the aglycone core are understood to be crucial for maintaining its structural integrity and biological activity.

Degradation of this compound can occur through various mechanisms, including hydrolysis, oxidation, and photolysis, leading to a loss of potency and the potential formation of undesired byproducts. The choice of solvent and storage conditions (temperature, light exposure, and pH) plays a pivotal role in mitigating these degradation pathways.

Data Presentation: Stability of this compound in Different Solvents and Storage Conditions

Table 1: Exemplar Stability of this compound in Various Solvents at Room Temperature (25°C)

SolventInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)Degradation (%)Appearance of Solution
Dimethyl Sulfoxide (DMSO)1000Data not availableData not availableClear, colorless
Ethanol (95%)1000Data not availableData not availableClear, colorless
Methanol1000Data not availableData not availableClear, colorless
Acetonitrile1000Data not availableData not availableClear, colorless
Phosphate Buffered Saline (PBS) pH 7.4100Data not availableData not availableSlight precipitation

Table 2: Exemplar Temperature-Dependent Stability of this compound in DMSO Solution (1 mg/mL)

Storage TemperatureInitial Concentration (µg/mL)Concentration after 30 days (µg/mL)Degradation (%)
-80°C1000Data not availableData not available
-20°C1000Data not availableData not available
4°C1000Data not availableData not available
25°C (Room Temperature)1000Data not availableData not available
37°C1000Data not availableData not available

Experimental Protocols

The following protocols provide detailed methodologies for conducting stability studies on this compound.

Protocol for Sample Preparation and Storage

Objective: To prepare this compound solutions in various solvents and store them under controlled conditions to assess stability over time.

Materials:

  • This compound (solid, high purity)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol (absolute), analytical grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Incubators/refrigerators/freezers set to desired temperatures (-80°C, -20°C, 4°C, 25°C, 37°C)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the desired solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Working Solution Preparation:

    • From the stock solution, prepare working solutions in the different test solvents (DMSO, ethanol, methanol, acetonitrile, PBS) at a final concentration suitable for analysis (e.g., 100 µg/mL).

    • For aqueous solutions like PBS, ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solubility issues.

  • Aliquoting and Storage:

    • Aliquot the working solutions into the amber glass vials to minimize headspace and prevent repeated freeze-thaw cycles.

    • Tightly seal the vials.

    • Place the vials in the designated storage conditions (different temperatures and protected from light).

  • Time Points for Analysis:

    • Establish a schedule for sample analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).

    • At each time point, retrieve one vial from each storage condition for analysis.

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound reference standard

  • Autosampler vials

HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Method Development:

    • Perform forced degradation studies (see Protocol 3.3) to generate degradation products.

    • Inject the stressed samples into the HPLC to ensure the method can separate the main this compound peak from any degradation product peaks.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution (Rs > 1.5) between all peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Analyze a series of dilutions of the this compound reference standard to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Determine the closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Sample Analysis:

    • At each stability time point, thaw the stored sample to room temperature.

    • Dilute the sample if necessary to fall within the linear range of the method.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Calculate the concentration of this compound based on the peak area and the calibration curve.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, and to confirm the stability-indicating nature of the analytical method.

Materials:

  • This compound solution (in a suitable solvent like 50:50 acetonitrile:water)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm / 365 nm)

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound solution and 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of this compound solution and 1M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 1M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of this compound solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a vial of this compound solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a vial of this compound solution to UV light (254 nm or 365 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products and assess the peak purity of the main this compound peak.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of an antibiotic compound like this compound.

G Experimental Workflow for this compound Stability Assessment cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Stability Analysis cluster_data 4. Data Evaluation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Different Solvents prep_stock->prep_work prep_aliquot Aliquot into Vials prep_work->prep_aliquot storage_temp Temperature (-80°C, -20°C, 4°C, 25°C, 37°C) prep_aliquot->storage_temp Store Samples storage_light Light Exposure (Protected vs. Exposed) prep_aliquot->storage_light Store Samples analysis_hplc Stability-Indicating HPLC Method storage_temp->analysis_hplc Analyze at Time Points storage_light->analysis_hplc Analyze at Time Points analysis_forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) data_quant Quantify this compound Concentration analysis_hplc->data_quant analysis_forced->analysis_hplc Validate Method data_degrad Identify Degradation Products data_quant->data_degrad data_kinetics Determine Degradation Rate and Half-life data_degrad->data_kinetics

Workflow for assessing this compound stability.

Conclusion

The stability of this compound is a critical attribute that requires careful evaluation during its development as a potential therapeutic agent. While specific stability data for this compound is sparse, the protocols and methodologies outlined in these application notes provide a robust framework for researchers to conduct their own stability studies. By systematically investigating the effects of different solvents, temperatures, and other stress factors, a comprehensive stability profile of this compound can be established. This will enable the development of stable formulations and appropriate storage recommendations, ensuring the quality and efficacy of this promising antibiotic.

Application Notes and Protocols for the Structural Analysis of Chlorothricin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin is a complex macrolide antibiotic belonging to the spirotetronate class of natural products, produced by the bacterium Streptomyces antibioticus.[1][2] Its intricate molecular architecture, featuring a spiro-fused tetronic acid moiety, a trans-decalin system, and two deoxysugar units, has made it a subject of significant interest for structural and biosynthetic studies.[3][4] The elucidation of its complete structure is a critical step in understanding its mode of action and provides a foundation for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the analysis of this compound's structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques in the field of natural product chemistry.[5]

Data Presentation

The following tables summarize the quantitative data obtained from the NMR and mass spectrometric analysis of this compound.

Table 1: ¹³C NMR Chemical Shift Data for this compound and its Aglycone

The following ¹³C NMR data were obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS).

Carbon No.This compound (δ ppm)Chlorothricolide Methyl Ester (δ ppm)
1177.5177.2
242.141.9
3199.5199.4
458.658.5
540.840.7
636.136.2
783.073.3
843.745.4
9123.2123.2
10130.0129.9
1146.646.8
1233.133.0
1328.028.0
1428.428.4
1532.332.3
16138.1138.0
17124.5124.4
1846.045.9
19138.4136.5
20133.6134.0
2126.927.1
2234.935.0
2380.480.4
24159.4159.4
25115.5115.5
26165.0164.9
2716.716.6
28170.1166.5
2920.720.7
30-51.6

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

The following ¹H NMR data were obtained in CDCl₃. Chemical shifts (δ) are reported in ppm relative to TMS, and coupling constants (J) are in Hertz (Hz). Due to the complexity of the spectrum, some assignments are tentative.

Proton No.Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
4'-CH7.22t8
5'-CH---

Table 3: Mass Spectrometry Fragmentation Data for this compound

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments induce fragmentation, yielding characteristic product ions that help to elucidate the structure.

m/z (Observed)Ion FormulaFragment Assignment
953.37...C₄₉H₆₂ClNO₁₆[M+H]⁺
.........
.........

Note: A detailed public fragmentation pattern for this compound is not fully available. The table is a template for expected data from an ESI-MS/MS experiment.

Experimental Protocols

The following protocols provide a general framework for the NMR and mass spectrometry analysis of this compound. These may need to be adapted based on the specific instrumentation and experimental goals.

Protocol 1: NMR Spectroscopy

1. Sample Preparation: a. Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical parameters:

  • Spectrometer frequency: 400 MHz or higher
  • Pulse sequence: zg30
  • Number of scans: 16-64
  • Relaxation delay (d1): 2 seconds
  • Acquisition time: ~4 seconds

3. ¹³C NMR Spectroscopy: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Typical parameters:

  • Spectrometer frequency: 100 MHz or higher (corresponding to the ¹H frequency)
  • Pulse sequence: zgpg30
  • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
  • Relaxation delay (d1): 2 seconds

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC): a. COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • Pulse sequence: cosygpqf b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • Pulse sequence: hsqcedetgpsisp2.3 c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
  • Pulse sequence: hmbcgplpndqf

Protocol 2: Mass Spectrometry

1. Sample Preparation: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. High-Resolution Mass Spectrometry (HRMS): a. Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. b. Infuse the sample solution directly or via liquid chromatography (LC). c. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. d. Typical ESI parameters:

  • Capillary voltage: 3.5-4.5 kV
  • Nebulizer gas pressure: 1-2 bar
  • Drying gas flow: 8-12 L/min
  • Drying gas temperature: 180-220 °C

3. Tandem Mass Spectrometry (MS/MS): a. Select the [M+H]⁺ ion of this compound as the precursor ion. b. Induce fragmentation using collision-induced dissociation (CID) with argon or nitrogen as the collision gas. c. Vary the collision energy to obtain a range of fragment ions. d. Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions corresponding to different parts of the molecule (e.g., loss of sugar moieties, fragmentation of the macrolide ring).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_elucidation Structure Elucidation Isolation & Purification Isolation & Purification NMR Sample NMR Sample Isolation & Purification->NMR Sample Dissolve in CDCl3 MS Sample MS Sample Isolation & Purification->MS Sample Dilute in MeOH/ACN 1D_NMR 1D NMR (¹H, ¹³C) NMR Sample->1D_NMR HRMS HRMS (Accurate Mass) MS Sample->HRMS 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Guide assignments Data_Integration Data Integration & Analysis 2D_NMR->Data_Integration MSMS Tandem MS (Fragmentation) HRMS->MSMS Select precursor MSMS->Data_Integration Final_Structure Final Structure of this compound Data_Integration->Final_Structure structure_elucidation_logic HRMS HRMS (Elemental Formula) Structure_Fragments Identification of Structural Fragments HRMS->Structure_Fragments 13C_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) 13C_NMR->HSQC 13C_NMR->Structure_Fragments 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY 1H_NMR->HSQC COSY->Structure_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HSQC->Structure_Fragments HMBC->Structure_Fragments MSMS MS/MS (Fragmentation Pattern) MSMS->Structure_Fragments Final_Assembly Assembly of Fragments into Final Structure Structure_Fragments->Final_Assembly

References

Application Notes and Protocols for the Structural Analysis of Chlorothricin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin is a complex macrolide antibiotic belonging to the spirotetronate class of natural products, produced by the bacterium Streptomyces antibioticus.[1][2] Its intricate molecular architecture, featuring a spiro-fused tetronic acid moiety, a trans-decalin system, and two deoxysugar units, has made it a subject of significant interest for structural and biosynthetic studies.[3][4] The elucidation of its complete structure is a critical step in understanding its mode of action and provides a foundation for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the analysis of this compound's structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques in the field of natural product chemistry.[5]

Data Presentation

The following tables summarize the quantitative data obtained from the NMR and mass spectrometric analysis of this compound.

Table 1: ¹³C NMR Chemical Shift Data for this compound and its Aglycone

The following ¹³C NMR data were obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

Carbon No.This compound (δ ppm)Chlorothricolide Methyl Ester (δ ppm)
1177.5177.2
242.141.9
3199.5199.4
458.658.5
540.840.7
636.136.2
783.073.3
843.745.4
9123.2123.2
10130.0129.9
1146.646.8
1233.133.0
1328.028.0
1428.428.4
1532.332.3
16138.1138.0
17124.5124.4
1846.045.9
19138.4136.5
20133.6134.0
2126.927.1
2234.935.0
2380.480.4
24159.4159.4
25115.5115.5
26165.0164.9
2716.716.6
28170.1166.5
2920.720.7
30-51.6

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

The following ¹H NMR data were obtained in CDCl₃. Chemical shifts (δ) are reported in ppm relative to TMS, and coupling constants (J) are in Hertz (Hz). Due to the complexity of the spectrum, some assignments are tentative.

Proton No.Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
4'-CH7.22t8
5'-CH---

Table 3: Mass Spectrometry Fragmentation Data for this compound

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments induce fragmentation, yielding characteristic product ions that help to elucidate the structure.

m/z (Observed)Ion FormulaFragment Assignment
953.37...C₄₉H₆₂ClNO₁₆[M+H]⁺
.........
.........

Note: A detailed public fragmentation pattern for this compound is not fully available. The table is a template for expected data from an ESI-MS/MS experiment.

Experimental Protocols

The following protocols provide a general framework for the NMR and mass spectrometry analysis of this compound. These may need to be adapted based on the specific instrumentation and experimental goals.

Protocol 1: NMR Spectroscopy

1. Sample Preparation: a. Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical parameters:

  • Spectrometer frequency: 400 MHz or higher
  • Pulse sequence: zg30
  • Number of scans: 16-64
  • Relaxation delay (d1): 2 seconds
  • Acquisition time: ~4 seconds

3. ¹³C NMR Spectroscopy: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Typical parameters:

  • Spectrometer frequency: 100 MHz or higher (corresponding to the ¹H frequency)
  • Pulse sequence: zgpg30
  • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
  • Relaxation delay (d1): 2 seconds

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC): a. COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • Pulse sequence: cosygpqf b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • Pulse sequence: hsqcedetgpsisp2.3 c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
  • Pulse sequence: hmbcgplpndqf

Protocol 2: Mass Spectrometry

1. Sample Preparation: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. High-Resolution Mass Spectrometry (HRMS): a. Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. b. Infuse the sample solution directly or via liquid chromatography (LC). c. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. d. Typical ESI parameters:

  • Capillary voltage: 3.5-4.5 kV
  • Nebulizer gas pressure: 1-2 bar
  • Drying gas flow: 8-12 L/min
  • Drying gas temperature: 180-220 °C

3. Tandem Mass Spectrometry (MS/MS): a. Select the [M+H]⁺ ion of this compound as the precursor ion. b. Induce fragmentation using collision-induced dissociation (CID) with argon or nitrogen as the collision gas. c. Vary the collision energy to obtain a range of fragment ions. d. Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions corresponding to different parts of the molecule (e.g., loss of sugar moieties, fragmentation of the macrolide ring).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_elucidation Structure Elucidation Isolation & Purification Isolation & Purification NMR Sample NMR Sample Isolation & Purification->NMR Sample Dissolve in CDCl3 MS Sample MS Sample Isolation & Purification->MS Sample Dilute in MeOH/ACN 1D_NMR 1D NMR (¹H, ¹³C) NMR Sample->1D_NMR HRMS HRMS (Accurate Mass) MS Sample->HRMS 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Guide assignments Data_Integration Data Integration & Analysis 2D_NMR->Data_Integration MSMS Tandem MS (Fragmentation) HRMS->MSMS Select precursor MSMS->Data_Integration Final_Structure Final Structure of this compound Data_Integration->Final_Structure structure_elucidation_logic HRMS HRMS (Elemental Formula) Structure_Fragments Identification of Structural Fragments HRMS->Structure_Fragments 13C_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) 13C_NMR->HSQC 13C_NMR->Structure_Fragments 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY 1H_NMR->HSQC COSY->Structure_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HSQC->Structure_Fragments HMBC->Structure_Fragments MSMS MS/MS (Fragmentation Pattern) MSMS->Structure_Fragments Final_Assembly Assembly of Fragments into Final Structure Structure_Fragments->Final_Assembly

References

Application Notes and Protocols for Developing a Bioassay to Screen Chlorothricin-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a spirotetronate macrolide antibiotic produced by Streptomyces antibioticus, exhibits significant activity against Gram-positive bacteria and also possesses anti-inflammatory and anti-cholesterol properties.[1][2] Its mode of action involves the inhibition of key metabolic enzymes, including pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase.[2][3] The development of high-producing strains of S. antibioticus is crucial for further research and potential therapeutic applications. This document provides detailed protocols and application notes for establishing a robust and efficient bioassay for screening and identifying high-yield this compound-producing strains.

Principle of the Bioassay

The bioassay is based on the principle of antimicrobial susceptibility testing, where the antimicrobial activity of this compound produced by a test strain is measured by its ability to inhibit the growth of a susceptible indicator organism. The size of the zone of growth inhibition is proportional to the concentration of the antibiotic produced. Bacillus subtilis is a commonly used and effective indicator strain for this compound bioassays due to its high sensitivity to this antibiotic.[1]

Key Reagents and Equipment

  • Microorganisms:

    • This compound-producing strains of Streptomyces antibioticus (wild-type and mutant/engineered strains)

    • Indicator organism: Bacillus subtilis (e.g., CGMCC 1.1630)

  • Media:

    • For S. antibioticus cultivation and spore preparation: Mannitol Soya Flour (MS) agar (B569324)

    • For S. antibioticus fermentation: Liquid YEME medium

    • For B. subtilis cultivation and bioassay: Luria-Bertani (LB) agar and broth

  • Antibiotics and Chemicals:

    • This compound standard (for control and calibration)

    • Methanol (B129727) (for extraction and sample preparation)

    • General laboratory chemicals for media preparation

  • Equipment:

    • Incubators (28-30°C for S. antibioticus, 37°C for B. subtilis)

    • Shaking incubator

    • Autoclave

    • Laminar flow hood

    • Spectrophotometer

    • Centrifuge

    • Micropipettes and sterile tips

    • Petri dishes

    • Cork borer or sterile paper discs

    • Calipers or a ruler for measuring inhibition zones

Experimental Protocols

Protocol 1: Preparation of Indicator Strain (Bacillus subtilis)
  • Inoculum Preparation: From a stock culture, inoculate a single colony of B. subtilis into 5 mL of LB broth.

  • Incubation: Incubate the culture overnight at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8).

  • Standardization: Dilute the overnight culture with sterile LB broth to achieve a standardized cell suspension (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).

Protocol 2: Cultivation of Streptomyces antibioticus Strains for Screening
  • Spore Suspension: Prepare a spore suspension of each S. antibioticus strain to be screened from a mature culture on MS agar.

  • Fermentation: Inoculate 50 mL of YEME medium in a 250 mL flask with the spore suspension.

  • Incubation: Incubate the flasks at 28-30°C for 5-7 days in a shaking incubator (220 rpm).

Protocol 3: Agar Well Diffusion Bioassay
  • Preparation of Bioassay Plates:

    • Prepare LB agar and sterilize by autoclaving.

    • Cool the agar to 45-50°C.

    • Add 1% (v/v) of the standardized B. subtilis culture to the molten LB agar and mix gently.

    • Pour 20-25 mL of the seeded agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the solidified agar.

  • Sample Preparation (Crude Extract):

    • After the fermentation period, centrifuge the S. antibioticus cultures at 4000 rpm for 10 minutes to pellet the biomass.

    • The supernatant can be used directly, or an extraction can be performed. For a crude extract, add an equal volume of methanol to the culture, agitate for 1 hour, and then centrifuge to collect the supernatant.

  • Sample Loading:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the culture supernatant or methanolic extract from each S. antibioticus strain into separate wells.

    • Use a known concentration of purified this compound as a positive control and sterile fermentation medium or methanol as a negative control.

  • Incubation: Incubate the plates at 37°C for 8-12 hours.

  • Data Collection: Measure the diameter of the clear zone of growth inhibition around each well using calipers or a ruler. The diameter is directly proportional to the amount of this compound produced.

Data Presentation

Quantitative data from the screening should be organized into clear and concise tables for easy comparison of the this compound production levels of different strains.

Table 1: Bioassay Results for Screening of S. antibioticus Strains

Strain IDFermentation Time (days)Zone of Inhibition (mm)Relative Production (%)
Wild-Type715 ± 1.2100
Mutant A710 ± 0.867
Mutant B722 ± 1.5147
Engineered Strain X728 ± 2.0187
Negative Control700

Relative Production is calculated relative to the wild-type strain.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs

CompoundBacillus subtilis (μg/mL)Bacillus cereus (μg/mL)Staphylococcus aureus (μg/mL)
This compound (CHL)31.2531.2531.25
deschloro-Chlorothricin (des-CHL)62.562.5>100

Data sourced from Li et al., 2020.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis S_antibioticus S. antibioticus Strains Fermentation Fermentation of S. antibioticus S_antibioticus->Fermentation B_subtilis B. subtilis Indicator Bioassay Agar Well Diffusion Bioassay B_subtilis->Bioassay Extraction Sample Preparation (Supernatant/Extract) Fermentation->Extraction Extraction->Bioassay Incubation Incubation of Bioassay Plates Bioassay->Incubation Measurement Measure Inhibition Zones Incubation->Measurement Data_Analysis Data Comparison and Strain Selection Measurement->Data_Analysis

Caption: Workflow for screening this compound-producing strains.

Regulatory Pathway of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated. For instance, the TetR family regulator ChlF1 plays a dual role, repressing some biosynthetic genes while activating others. The end product, this compound, and its intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes, creating a feedback loop. Another key regulator is ChlF2, a SARP family activator, which positively controls the transcription of several biosynthetic genes.

regulatory_pathway cluster_regulators Regulators cluster_genes Biosynthetic Genes cluster_products Products ChlF1 ChlF1 (TetR) chlJ chlJ ChlF1->chlJ activates chlG_K chlG, chlK ChlF1->chlG_K represses ChlF2 ChlF2 (SARP) other_genes chlC3, chlL, etc. ChlF2->other_genes activates Intermediates Biosynthetic Intermediates chlJ->Intermediates other_genes->Intermediates Intermediates->ChlF1 modulates binding This compound This compound Intermediates->this compound This compound->ChlF1 modulates binding

Caption: Simplified regulatory network of this compound biosynthesis.

Troubleshooting and Considerations

  • No Zones of Inhibition: This could be due to a non-producing strain, inappropriate fermentation conditions (medium, temperature, aeration), or inactivation of the antibiotic. Verify the viability of the indicator strain and include a positive control.

  • Irregular Zone Shapes: Uneven distribution of the indicator organism or improper well formation can lead to irregular zones. Ensure the seeded agar is homogenous and wells are created cleanly.

  • High Variability in Results: Standardize all steps, including inoculum size, fermentation volume, and sample volume in the bioassay, to ensure reproducibility.

  • Strain Improvement: Strains showing larger inhibition zones are potential high-producers. These can be selected for further optimization of fermentation conditions or for genetic engineering to enhance production. Overexpression of positive regulators like chlF2 has been shown to significantly increase this compound yield.

By following these detailed protocols and application notes, researchers can effectively develop and implement a bioassay for the successful screening and identification of superior this compound-producing strains, facilitating further research and development of this promising antibiotic.

References

Application Notes and Protocols for Developing a Bioassay to Screen Chlorothricin-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a spirotetronate macrolide antibiotic produced by Streptomyces antibioticus, exhibits significant activity against Gram-positive bacteria and also possesses anti-inflammatory and anti-cholesterol properties.[1][2] Its mode of action involves the inhibition of key metabolic enzymes, including pyruvate carboxylase and malate dehydrogenase.[2][3] The development of high-producing strains of S. antibioticus is crucial for further research and potential therapeutic applications. This document provides detailed protocols and application notes for establishing a robust and efficient bioassay for screening and identifying high-yield this compound-producing strains.

Principle of the Bioassay

The bioassay is based on the principle of antimicrobial susceptibility testing, where the antimicrobial activity of this compound produced by a test strain is measured by its ability to inhibit the growth of a susceptible indicator organism. The size of the zone of growth inhibition is proportional to the concentration of the antibiotic produced. Bacillus subtilis is a commonly used and effective indicator strain for this compound bioassays due to its high sensitivity to this antibiotic.[1]

Key Reagents and Equipment

  • Microorganisms:

    • This compound-producing strains of Streptomyces antibioticus (wild-type and mutant/engineered strains)

    • Indicator organism: Bacillus subtilis (e.g., CGMCC 1.1630)

  • Media:

    • For S. antibioticus cultivation and spore preparation: Mannitol Soya Flour (MS) agar

    • For S. antibioticus fermentation: Liquid YEME medium

    • For B. subtilis cultivation and bioassay: Luria-Bertani (LB) agar and broth

  • Antibiotics and Chemicals:

    • This compound standard (for control and calibration)

    • Methanol (for extraction and sample preparation)

    • General laboratory chemicals for media preparation

  • Equipment:

    • Incubators (28-30°C for S. antibioticus, 37°C for B. subtilis)

    • Shaking incubator

    • Autoclave

    • Laminar flow hood

    • Spectrophotometer

    • Centrifuge

    • Micropipettes and sterile tips

    • Petri dishes

    • Cork borer or sterile paper discs

    • Calipers or a ruler for measuring inhibition zones

Experimental Protocols

Protocol 1: Preparation of Indicator Strain (Bacillus subtilis)
  • Inoculum Preparation: From a stock culture, inoculate a single colony of B. subtilis into 5 mL of LB broth.

  • Incubation: Incubate the culture overnight at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8).

  • Standardization: Dilute the overnight culture with sterile LB broth to achieve a standardized cell suspension (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).

Protocol 2: Cultivation of Streptomyces antibioticus Strains for Screening
  • Spore Suspension: Prepare a spore suspension of each S. antibioticus strain to be screened from a mature culture on MS agar.

  • Fermentation: Inoculate 50 mL of YEME medium in a 250 mL flask with the spore suspension.

  • Incubation: Incubate the flasks at 28-30°C for 5-7 days in a shaking incubator (220 rpm).

Protocol 3: Agar Well Diffusion Bioassay
  • Preparation of Bioassay Plates:

    • Prepare LB agar and sterilize by autoclaving.

    • Cool the agar to 45-50°C.

    • Add 1% (v/v) of the standardized B. subtilis culture to the molten LB agar and mix gently.

    • Pour 20-25 mL of the seeded agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the solidified agar.

  • Sample Preparation (Crude Extract):

    • After the fermentation period, centrifuge the S. antibioticus cultures at 4000 rpm for 10 minutes to pellet the biomass.

    • The supernatant can be used directly, or an extraction can be performed. For a crude extract, add an equal volume of methanol to the culture, agitate for 1 hour, and then centrifuge to collect the supernatant.

  • Sample Loading:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the culture supernatant or methanolic extract from each S. antibioticus strain into separate wells.

    • Use a known concentration of purified this compound as a positive control and sterile fermentation medium or methanol as a negative control.

  • Incubation: Incubate the plates at 37°C for 8-12 hours.

  • Data Collection: Measure the diameter of the clear zone of growth inhibition around each well using calipers or a ruler. The diameter is directly proportional to the amount of this compound produced.

Data Presentation

Quantitative data from the screening should be organized into clear and concise tables for easy comparison of the this compound production levels of different strains.

Table 1: Bioassay Results for Screening of S. antibioticus Strains

Strain IDFermentation Time (days)Zone of Inhibition (mm)Relative Production (%)
Wild-Type715 ± 1.2100
Mutant A710 ± 0.867
Mutant B722 ± 1.5147
Engineered Strain X728 ± 2.0187
Negative Control700

Relative Production is calculated relative to the wild-type strain.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs

CompoundBacillus subtilis (μg/mL)Bacillus cereus (μg/mL)Staphylococcus aureus (μg/mL)
This compound (CHL)31.2531.2531.25
deschloro-Chlorothricin (des-CHL)62.562.5>100

Data sourced from Li et al., 2020.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis S_antibioticus S. antibioticus Strains Fermentation Fermentation of S. antibioticus S_antibioticus->Fermentation B_subtilis B. subtilis Indicator Bioassay Agar Well Diffusion Bioassay B_subtilis->Bioassay Extraction Sample Preparation (Supernatant/Extract) Fermentation->Extraction Extraction->Bioassay Incubation Incubation of Bioassay Plates Bioassay->Incubation Measurement Measure Inhibition Zones Incubation->Measurement Data_Analysis Data Comparison and Strain Selection Measurement->Data_Analysis

Caption: Workflow for screening this compound-producing strains.

Regulatory Pathway of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated. For instance, the TetR family regulator ChlF1 plays a dual role, repressing some biosynthetic genes while activating others. The end product, this compound, and its intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes, creating a feedback loop. Another key regulator is ChlF2, a SARP family activator, which positively controls the transcription of several biosynthetic genes.

regulatory_pathway cluster_regulators Regulators cluster_genes Biosynthetic Genes cluster_products Products ChlF1 ChlF1 (TetR) chlJ chlJ ChlF1->chlJ activates chlG_K chlG, chlK ChlF1->chlG_K represses ChlF2 ChlF2 (SARP) other_genes chlC3, chlL, etc. ChlF2->other_genes activates Intermediates Biosynthetic Intermediates chlJ->Intermediates other_genes->Intermediates Intermediates->ChlF1 modulates binding This compound This compound Intermediates->this compound This compound->ChlF1 modulates binding

Caption: Simplified regulatory network of this compound biosynthesis.

Troubleshooting and Considerations

  • No Zones of Inhibition: This could be due to a non-producing strain, inappropriate fermentation conditions (medium, temperature, aeration), or inactivation of the antibiotic. Verify the viability of the indicator strain and include a positive control.

  • Irregular Zone Shapes: Uneven distribution of the indicator organism or improper well formation can lead to irregular zones. Ensure the seeded agar is homogenous and wells are created cleanly.

  • High Variability in Results: Standardize all steps, including inoculum size, fermentation volume, and sample volume in the bioassay, to ensure reproducibility.

  • Strain Improvement: Strains showing larger inhibition zones are potential high-producers. These can be selected for further optimization of fermentation conditions or for genetic engineering to enhance production. Overexpression of positive regulators like chlF2 has been shown to significantly increase this compound yield.

By following these detailed protocols and application notes, researchers can effectively develop and implement a bioassay for the successful screening and identification of superior this compound-producing strains, facilitating further research and development of this promising antibiotic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Chlorothricin Yield in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Chlorothricin production in Streptomyces antibioticus fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help diagnose and resolve low-yield issues.

Frequently Asked questions (FAQs)

Q1: My S. antibioticus culture shows good biomass, but the this compound yield is negligible. What are the initial checks I should perform?

A1: High biomass with low secondary metabolite production is a common issue in Streptomyces fermentations. This "growth-product decoupling" can stem from several factors. Here are the initial troubleshooting steps:

  • Verify Culture Purity: Contamination by other microorganisms can severely inhibit antibiotic production. Perform microscopy and streak plating to ensure a pure culture of S. antibioticus.

  • Confirm Growth Phase: this compound is a secondary metabolite, meaning its production is typically initiated during the stationary phase of growth. Ensure your culture has reached this phase by monitoring biomass over time (e.g., measuring optical density or dry cell weight).

  • Check Medium Composition: The composition of the fermentation medium is critical. An excess of readily metabolizable carbon or phosphate (B84403) sources can repress secondary metabolism. Review your medium components and compare them against established protocols.

  • Assess Aeration and Agitation: Inadequate oxygen supply can be a major limiting factor. Ensure proper aeration and agitation to maintain sufficient dissolved oxygen levels.

Q2: I'm observing batch-to-batch inconsistency in this compound yield. How can I improve the reproducibility of my fermentations?

A2: Inconsistent yields often point to variability in the inoculum or fermentation conditions. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure a consistent method for preparing your spore stock and seed culture. The age and physiological state of the inoculum are crucial.

  • Precise Media Preparation: Accurately weigh and dissolve all media components. Use a calibrated pH meter to set the initial pH of the medium.

  • Calibrate Equipment: Regularly calibrate probes for pH and dissolved oxygen, as well as temperature controllers on your fermenter.

  • Monitor Key Parameters: Keep a detailed log of all fermentation parameters for each batch to identify any deviations that may correlate with yield differences.

Q3: Can the genetic stability of my S. antibioticus strain affect this compound production?

A3: Yes, genetic instability can lead to a decline in antibiotic production over successive generations. It is advisable to periodically re-streak your culture from a frozen stock to maintain a productive strain. If a significant drop in yield is observed after sub-culturing, it is recommended to start a fresh culture from a new vial of the original stock.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound yield.

Problem 1: Low or No this compound Production with Good Biomass
  • Possible Cause 1: Suboptimal Induction of Biosynthetic Pathway. The expression of the this compound biosynthetic gene cluster is tightly regulated.

    • Solution:

      • Optimize Nutrient Levels: Ensure that primary nutrients that can cause metabolic repression (e.g., glucose, phosphate) are not in excess.

      • Genetic Engineering: Consider overexpressing positive regulators of the this compound biosynthetic pathway, such as chlF2. Co-expression of chlF2 and the type II thioesterase chlK has been shown to significantly increase production.[1][2]

  • Possible Cause 2: Precursor Limitation. The biosynthesis of this compound requires specific building blocks derived from primary metabolism.

    • Solution:

      • Supplement with Precursors: The this compound aglycone is synthesized from acetate (B1210297) and propionate (B1217596) units, while the sugar moieties are derived from glucose.[3] Ensure your medium contains adequate sources for these precursors.

      • Medium Optimization: Experiment with different carbon and nitrogen sources to identify those that best support both growth and secondary metabolism.

  • Possible Cause 3: Feedback Inhibition. The accumulation of this compound or its intermediates may inhibit its own biosynthesis.[4][5]

    • Solution:

      • In-situ Product Removal: Consider using adsorbent resins in the fermentation broth to remove this compound as it is produced, thereby alleviating potential feedback inhibition.

      • Optimize Harvest Time: Determine the optimal fermentation time to maximize yield before significant product degradation or feedback inhibition occurs.

Problem 2: Accumulation of Deschloro-chlorothricin Instead of this compound
  • Possible Cause: Inefficient Halogenation. The final step in the biosynthesis of the acyl moiety of this compound is a chlorination reaction catalyzed by a halogenase.

    • Solution:

      • Supplement with Chloride: Ensure an adequate supply of chloride ions in the fermentation medium. Supplementation with NaCl (e.g., 0.05%) can promote the conversion of deschloro-chlorothricin to this compound.

      • Overexpress the Halogenase Gene: Overexpression of the halogenase gene, chlB4, can enhance the efficiency of the chlorination step.

Data Presentation

Table 1: Fermentation Media Composition for this compound Production

ComponentSeed Medium (YEME)Fermentation Medium
Yeast Extract3 g/L-
Tryptone5 g/L-
Malt Extract3 g/L-
Sucrose340 g/L-
MgCl₂5 mM-
Glucose10 g/L-
Glycine5 g/L-
Cold Pressed Soybean Flour-20 g/L
Mannitol-20 g/L
CaCO₃-2 g/L
pHNot specified6.8

Data compiled from multiple sources.

Table 2: Effect of Genetic Modifications on this compound Production

StrainGenetic ModificationRelative this compound Yield Increase
Wild-Type (WT)-100%
chlF2 OverexpressionOverexpression of the SARP family activator chlF2.~840%
chlF2 and chlK Co-expressionCo-expression of chlF2 and the type II thioesterase chlK.>840%
chlB4 Overexpression & NaClOverexpression of the halogenase chlB4 with 0.05% NaCl supplementation.Further 41% increase over chlF2 overexpression strain.

Data is based on published reports and represents approximate increases.

Experimental Protocols

Protocol 1: Preparation of S. antibioticus Spore Stock and Seed Culture

Objective: To prepare a consistent and viable spore stock for reproducible fermentation inoculation.

Materials:

  • MS agar (B569324) (2% soybean flour, 2% mannitol, 2% agar)

  • Sterile distilled water

  • Sterile glycerol (B35011)

  • Sterile cotton swabs

  • YEME medium (see Table 1)

Procedure:

  • Streak the S. antibioticus strain on MS agar plates and incubate at 28°C for 5-7 days, or until sporulation is observed (a powdery, grey appearance).

  • Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.

  • Gently scrape the surface with a sterile cotton swab to dislodge the spores, creating a spore suspension.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Add sterile glycerol to a final concentration of 20% (v/v).

  • Aliquot the spore suspension into cryovials and store at -80°C.

  • To prepare the seed culture, inoculate 50 mL of YEME medium in a 250-mL flask with a thawed aliquot of the spore suspension.

  • Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

Protocol 2: this compound Fermentation and Extraction

Objective: To perform a laboratory-scale fermentation for this compound production and extract the product for analysis.

Materials:

  • Seed culture of S. antibioticus (from Protocol 1)

  • Fermentation medium (see Table 1)

  • Methanol

  • HPLC system with a C18 column

Procedure:

  • Inoculate the fermentation medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate at 28°C with shaking (e.g., 220 rpm) for 7 days.

  • Harvest the culture broth.

  • Extract the whole broth with an equal volume of methanol.

  • Centrifuge the mixture to pellet the mycelia and cell debris.

  • Analyze the supernatant by HPLC at a detection wavelength of 222 nm.

Visualizations

Troubleshooting_Workflow start Low this compound Yield biomass Assess Biomass start->biomass low_biomass Low Biomass biomass->low_biomass Poor Growth good_biomass Good Biomass biomass->good_biomass Good Growth check_inoculum Check Inoculum Quality (Viability, Age) low_biomass->check_inoculum check_media_growth Review Growth Medium (Nutrient Limitation) check_inoculum->check_media_growth check_conditions_growth Verify Physical Conditions (Temp, pH, Aeration) check_media_growth->check_conditions_growth check_purity Verify Culture Purity good_biomass->check_purity check_phase Confirm Stationary Phase check_purity->check_phase check_media_prod Optimize Production Medium (C/N/P ratios) check_phase->check_media_prod check_precursors Precursor Limitation? check_media_prod->check_precursors check_halogenation Deschloro-CHL Accumulation? check_precursors->check_halogenation No supplement_precursors Supplement Precursors (Acetate, Propionate sources) check_precursors->supplement_precursors Yes add_nacl Add NaCl (0.05%) check_halogenation->add_nacl Yes end_genetic_opt Consider Genetic Optimization check_halogenation->end_genetic_opt No overexpress_chlB4 Overexpress Halogenase (chlB4) add_nacl->overexpress_chlB4 overexpress_chlF2_chlK Overexpress Activators (chlF2, chlK) end_genetic_opt->overexpress_chlF2_chlK

Caption: Troubleshooting workflow for low this compound yield.

Chlorothricin_Regulatory_Pathway cluster_regulators Regulatory Genes cluster_biosynthetic Biosynthetic & Efflux Genes chlF1 chlF1 (TetR Family) chlF1->chlF1 chlG chlG (Efflux Transporter) chlF1->chlG Represses (-) chlK chlK (Type II Thioesterase) chlF1->chlK Represses (-) chlF2 chlF2 (SARP Family) chlJ chlJ (Acyl-CoA Carboxylase) chlF2->chlJ Activates (+) other_genes Other Biosynthetic Genes (chlC3, chlL, etc.) chlF2->other_genes Activates (+) Intermediates Biosynthetic Intermediates This compound This compound (End Product) This compound->chlF1 Modulates Binding Intermediates->chlF1 Modulates Binding

Caption: Simplified regulatory network of this compound biosynthesis.

References

Technical Support Center: Troubleshooting Low Chlorothricin Yield in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Chlorothricin production in Streptomyces antibioticus fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help diagnose and resolve low-yield issues.

Frequently Asked questions (FAQs)

Q1: My S. antibioticus culture shows good biomass, but the this compound yield is negligible. What are the initial checks I should perform?

A1: High biomass with low secondary metabolite production is a common issue in Streptomyces fermentations. This "growth-product decoupling" can stem from several factors. Here are the initial troubleshooting steps:

  • Verify Culture Purity: Contamination by other microorganisms can severely inhibit antibiotic production. Perform microscopy and streak plating to ensure a pure culture of S. antibioticus.

  • Confirm Growth Phase: this compound is a secondary metabolite, meaning its production is typically initiated during the stationary phase of growth. Ensure your culture has reached this phase by monitoring biomass over time (e.g., measuring optical density or dry cell weight).

  • Check Medium Composition: The composition of the fermentation medium is critical. An excess of readily metabolizable carbon or phosphate sources can repress secondary metabolism. Review your medium components and compare them against established protocols.

  • Assess Aeration and Agitation: Inadequate oxygen supply can be a major limiting factor. Ensure proper aeration and agitation to maintain sufficient dissolved oxygen levels.

Q2: I'm observing batch-to-batch inconsistency in this compound yield. How can I improve the reproducibility of my fermentations?

A2: Inconsistent yields often point to variability in the inoculum or fermentation conditions. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure a consistent method for preparing your spore stock and seed culture. The age and physiological state of the inoculum are crucial.

  • Precise Media Preparation: Accurately weigh and dissolve all media components. Use a calibrated pH meter to set the initial pH of the medium.

  • Calibrate Equipment: Regularly calibrate probes for pH and dissolved oxygen, as well as temperature controllers on your fermenter.

  • Monitor Key Parameters: Keep a detailed log of all fermentation parameters for each batch to identify any deviations that may correlate with yield differences.

Q3: Can the genetic stability of my S. antibioticus strain affect this compound production?

A3: Yes, genetic instability can lead to a decline in antibiotic production over successive generations. It is advisable to periodically re-streak your culture from a frozen stock to maintain a productive strain. If a significant drop in yield is observed after sub-culturing, it is recommended to start a fresh culture from a new vial of the original stock.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound yield.

Problem 1: Low or No this compound Production with Good Biomass
  • Possible Cause 1: Suboptimal Induction of Biosynthetic Pathway. The expression of the this compound biosynthetic gene cluster is tightly regulated.

    • Solution:

      • Optimize Nutrient Levels: Ensure that primary nutrients that can cause metabolic repression (e.g., glucose, phosphate) are not in excess.

      • Genetic Engineering: Consider overexpressing positive regulators of the this compound biosynthetic pathway, such as chlF2. Co-expression of chlF2 and the type II thioesterase chlK has been shown to significantly increase production.[1][2]

  • Possible Cause 2: Precursor Limitation. The biosynthesis of this compound requires specific building blocks derived from primary metabolism.

    • Solution:

      • Supplement with Precursors: The this compound aglycone is synthesized from acetate and propionate units, while the sugar moieties are derived from glucose.[3] Ensure your medium contains adequate sources for these precursors.

      • Medium Optimization: Experiment with different carbon and nitrogen sources to identify those that best support both growth and secondary metabolism.

  • Possible Cause 3: Feedback Inhibition. The accumulation of this compound or its intermediates may inhibit its own biosynthesis.[4][5]

    • Solution:

      • In-situ Product Removal: Consider using adsorbent resins in the fermentation broth to remove this compound as it is produced, thereby alleviating potential feedback inhibition.

      • Optimize Harvest Time: Determine the optimal fermentation time to maximize yield before significant product degradation or feedback inhibition occurs.

Problem 2: Accumulation of Deschloro-chlorothricin Instead of this compound
  • Possible Cause: Inefficient Halogenation. The final step in the biosynthesis of the acyl moiety of this compound is a chlorination reaction catalyzed by a halogenase.

    • Solution:

      • Supplement with Chloride: Ensure an adequate supply of chloride ions in the fermentation medium. Supplementation with NaCl (e.g., 0.05%) can promote the conversion of deschloro-chlorothricin to this compound.

      • Overexpress the Halogenase Gene: Overexpression of the halogenase gene, chlB4, can enhance the efficiency of the chlorination step.

Data Presentation

Table 1: Fermentation Media Composition for this compound Production

ComponentSeed Medium (YEME)Fermentation Medium
Yeast Extract3 g/L-
Tryptone5 g/L-
Malt Extract3 g/L-
Sucrose340 g/L-
MgCl₂5 mM-
Glucose10 g/L-
Glycine5 g/L-
Cold Pressed Soybean Flour-20 g/L
Mannitol-20 g/L
CaCO₃-2 g/L
pHNot specified6.8

Data compiled from multiple sources.

Table 2: Effect of Genetic Modifications on this compound Production

StrainGenetic ModificationRelative this compound Yield Increase
Wild-Type (WT)-100%
chlF2 OverexpressionOverexpression of the SARP family activator chlF2.~840%
chlF2 and chlK Co-expressionCo-expression of chlF2 and the type II thioesterase chlK.>840%
chlB4 Overexpression & NaClOverexpression of the halogenase chlB4 with 0.05% NaCl supplementation.Further 41% increase over chlF2 overexpression strain.

Data is based on published reports and represents approximate increases.

Experimental Protocols

Protocol 1: Preparation of S. antibioticus Spore Stock and Seed Culture

Objective: To prepare a consistent and viable spore stock for reproducible fermentation inoculation.

Materials:

  • MS agar (2% soybean flour, 2% mannitol, 2% agar)

  • Sterile distilled water

  • Sterile glycerol

  • Sterile cotton swabs

  • YEME medium (see Table 1)

Procedure:

  • Streak the S. antibioticus strain on MS agar plates and incubate at 28°C for 5-7 days, or until sporulation is observed (a powdery, grey appearance).

  • Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.

  • Gently scrape the surface with a sterile cotton swab to dislodge the spores, creating a spore suspension.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Add sterile glycerol to a final concentration of 20% (v/v).

  • Aliquot the spore suspension into cryovials and store at -80°C.

  • To prepare the seed culture, inoculate 50 mL of YEME medium in a 250-mL flask with a thawed aliquot of the spore suspension.

  • Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

Protocol 2: this compound Fermentation and Extraction

Objective: To perform a laboratory-scale fermentation for this compound production and extract the product for analysis.

Materials:

  • Seed culture of S. antibioticus (from Protocol 1)

  • Fermentation medium (see Table 1)

  • Methanol

  • HPLC system with a C18 column

Procedure:

  • Inoculate the fermentation medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate at 28°C with shaking (e.g., 220 rpm) for 7 days.

  • Harvest the culture broth.

  • Extract the whole broth with an equal volume of methanol.

  • Centrifuge the mixture to pellet the mycelia and cell debris.

  • Analyze the supernatant by HPLC at a detection wavelength of 222 nm.

Visualizations

Troubleshooting_Workflow start Low this compound Yield biomass Assess Biomass start->biomass low_biomass Low Biomass biomass->low_biomass Poor Growth good_biomass Good Biomass biomass->good_biomass Good Growth check_inoculum Check Inoculum Quality (Viability, Age) low_biomass->check_inoculum check_media_growth Review Growth Medium (Nutrient Limitation) check_inoculum->check_media_growth check_conditions_growth Verify Physical Conditions (Temp, pH, Aeration) check_media_growth->check_conditions_growth check_purity Verify Culture Purity good_biomass->check_purity check_phase Confirm Stationary Phase check_purity->check_phase check_media_prod Optimize Production Medium (C/N/P ratios) check_phase->check_media_prod check_precursors Precursor Limitation? check_media_prod->check_precursors check_halogenation Deschloro-CHL Accumulation? check_precursors->check_halogenation No supplement_precursors Supplement Precursors (Acetate, Propionate sources) check_precursors->supplement_precursors Yes add_nacl Add NaCl (0.05%) check_halogenation->add_nacl Yes end_genetic_opt Consider Genetic Optimization check_halogenation->end_genetic_opt No overexpress_chlB4 Overexpress Halogenase (chlB4) add_nacl->overexpress_chlB4 overexpress_chlF2_chlK Overexpress Activators (chlF2, chlK) end_genetic_opt->overexpress_chlF2_chlK

Caption: Troubleshooting workflow for low this compound yield.

Chlorothricin_Regulatory_Pathway cluster_regulators Regulatory Genes cluster_biosynthetic Biosynthetic & Efflux Genes chlF1 chlF1 (TetR Family) chlF1->chlF1 chlG chlG (Efflux Transporter) chlF1->chlG Represses (-) chlK chlK (Type II Thioesterase) chlF1->chlK Represses (-) chlF2 chlF2 (SARP Family) chlJ chlJ (Acyl-CoA Carboxylase) chlF2->chlJ Activates (+) other_genes Other Biosynthetic Genes (chlC3, chlL, etc.) chlF2->other_genes Activates (+) Intermediates Biosynthetic Intermediates This compound This compound (End Product) This compound->chlF1 Modulates Binding Intermediates->chlF1 Modulates Binding

Caption: Simplified regulatory network of this compound biosynthesis.

References

Technical Support Center: Overcoming Chlorothricin Instability During Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Chlorothricin instability during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound instability during purification?

A1: this compound's complex structure, featuring a spirotetronate core, a glycosidic linkage, and a chlorinated methylsalicylic acid moiety, makes it susceptible to degradation under various conditions. The glycosylation of the chlorothricolide core is crucial for its stability.[1] Key factors influencing instability include:

  • pH: this compound is sensitive to both acidic and alkaline conditions, which can lead to hydrolysis of the glycosidic bond or other structural rearrangements.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to light, particularly UV, may induce photochemical degradation.

  • Solvents: The choice of solvents during extraction and chromatography can impact stability. Protic solvents, in particular, may contribute to hydrolytic degradation.

  • Enzymatic Degradation: Residual enzymes from the fermentation broth can degrade this compound if not properly inactivated.

Q2: What are the common degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, likely degradation products include:

  • Aglycone (Chlorothricolide): Resulting from the hydrolysis of the glycosidic bond.

  • Deschloro-chlorothricin: Arising from the loss of the chlorine atom from the methylsalicylic acid moiety.

  • Isomerized Products: Changes in stereochemistry can occur under certain pH or thermal conditions.

Q3: How can I monitor the purity and degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of this compound and detect the formation of degradation products.[2][3][4] Key features of such a method include:

  • High Resolution: The ability to separate the parent this compound peak from all potential impurities and degradants.

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Quantitation: Accurate determination of the concentration of this compound and its degradation products.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Troubleshooting Steps
Degradation during extraction - Minimize extraction time. - Use cold solvents and perform extractions on ice. - Immediately process the extract for the next purification step. - Consider solid-phase extraction (SPE) as a rapid and gentle initial cleanup step.
Degradation during chromatography - Optimize the pH of the mobile phase to a neutral or slightly acidic range (e.g., pH 5-7).[5] - Perform chromatographic separations at reduced temperatures (e.g., 4°C). - Use a shorter chromatography column and a faster flow rate to minimize run time. - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best resolution and stability.
Adsorption to surfaces - Use silanized glassware to minimize adsorption to glass surfaces. - Passivate the HPLC system with a blank gradient run before injecting the sample.
Issue 2: Appearance of Multiple Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
On-column degradation - Check the pH of the mobile phase and ensure it is within a stable range for this compound. - Reduce the temperature of the column oven. - Ensure the mobile phase is freshly prepared and degassed.
Sample degradation in the autosampler - Set the autosampler temperature to a low value (e.g., 4°C). - Minimize the time the sample spends in the autosampler before injection. - Use a sample solvent that is known to be stabilizing for this compound.
Co-eluting impurities - Modify the gradient profile of the HPLC method to improve separation. - Try a different column chemistry or a column with a smaller particle size for higher resolution.

Data Presentation

Table 1: Illustrative pH Stability of this compound

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%) (Illustrative)
3252465
5252495
7252498
9252470

Note: This data is illustrative and intended to show general trends. Actual stability will depend on the specific buffer system and other matrix components.

Table 2: Illustrative Temperature Stability of this compound at pH 7

Temperature (°C)Incubation Time (hours)Remaining this compound (%) (Illustrative)
448>99
254895
374880
504860

Note: This data is illustrative. It is recommended to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 222 nm

  • Gradient Elution (Example):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound based on the relative peak area of the main component as a percentage of the total peak area.

Protocol 2: General Purification Strategy to Enhance this compound Stability
  • Fermentation Harvest and Extraction:

    • Centrifuge the fermentation broth at a low temperature (4°C) to pellet the mycelia.

    • Extract the mycelial cake and the supernatant separately with a cold, water-miscible organic solvent like methanol (B129727) or acetone. Perform the extraction on ice and minimize the extraction time.

  • Solvent Evaporation:

    • Combine the extracts and remove the organic solvent under reduced pressure at a low temperature (<30°C).

  • Initial Cleanup using Solid-Phase Extraction (SPE):

    • Load the aqueous extract onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with a step-gradient of methanol in water.

  • Preparative Reversed-Phase Chromatography:

    • Pool the enriched fractions from SPE and concentrate under reduced pressure at low temperature.

    • Purify the concentrated sample using preparative HPLC with a C18 column.

    • Use a mobile phase buffered at a slightly acidic to neutral pH (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 6.5) and a gradient of acetonitrile or methanol.

    • Perform the separation at a reduced temperature (e.g., 10-15°C).

  • Fraction Collection and Final Formulation:

    • Collect fractions containing pure this compound.

    • Immediately neutralize the fractions if an acidic or basic mobile phase was used.

    • Lyophilize the pure fractions or store them as frozen solutions in a suitable cryoprotectant.

Visualizations

experimental_workflow start Fermentation Broth extraction Cold Solvent Extraction (e.g., Methanol) start->extraction Harvest evaporation Low-Temperature Solvent Evaporation extraction->evaporation spe Solid-Phase Extraction (SPE) (C18 Cartridge) evaporation->spe Initial Cleanup prep_hplc Preparative HPLC (C18, pH 6.5, 15°C) spe->prep_hplc Purification fractions Fraction Collection prep_hplc->fractions final_product Pure this compound (Lyophilized or Frozen) fractions->final_product Final Formulation

Caption: Recommended workflow for this compound purification to enhance stability.

troubleshooting_logic low_yield Low this compound Yield check_extraction Review Extraction Protocol low_yield->check_extraction check_chromatography Review Chromatography Conditions low_yield->check_chromatography check_storage Review Storage Conditions low_yield->check_storage extraction_issue Potential Degradation During Extraction check_extraction->extraction_issue chromatography_issue Potential Degradation During Chromatography check_chromatography->chromatography_issue storage_issue Potential Degradation During Storage check_storage->storage_issue solution_extraction Implement: - Cold Solvents - Reduced Time - pH Control extraction_issue->solution_extraction Solution solution_chromatography Implement: - Lower Temperature - Neutral pH - Shorter Run Time chromatography_issue->solution_chromatography Solution solution_storage Implement: - Store at -80°C - Protect from Light - Use Cryoprotectant storage_issue->solution_storage Solution

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Overcoming Chlorothricin Instability During Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Chlorothricin instability during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound instability during purification?

A1: this compound's complex structure, featuring a spirotetronate core, a glycosidic linkage, and a chlorinated methylsalicylic acid moiety, makes it susceptible to degradation under various conditions. The glycosylation of the chlorothricolide core is crucial for its stability.[1] Key factors influencing instability include:

  • pH: this compound is sensitive to both acidic and alkaline conditions, which can lead to hydrolysis of the glycosidic bond or other structural rearrangements.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to light, particularly UV, may induce photochemical degradation.

  • Solvents: The choice of solvents during extraction and chromatography can impact stability. Protic solvents, in particular, may contribute to hydrolytic degradation.

  • Enzymatic Degradation: Residual enzymes from the fermentation broth can degrade this compound if not properly inactivated.

Q2: What are the common degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, likely degradation products include:

  • Aglycone (Chlorothricolide): Resulting from the hydrolysis of the glycosidic bond.

  • Deschloro-chlorothricin: Arising from the loss of the chlorine atom from the methylsalicylic acid moiety.

  • Isomerized Products: Changes in stereochemistry can occur under certain pH or thermal conditions.

Q3: How can I monitor the purity and degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of this compound and detect the formation of degradation products.[2][3][4] Key features of such a method include:

  • High Resolution: The ability to separate the parent this compound peak from all potential impurities and degradants.

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Quantitation: Accurate determination of the concentration of this compound and its degradation products.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Troubleshooting Steps
Degradation during extraction - Minimize extraction time. - Use cold solvents and perform extractions on ice. - Immediately process the extract for the next purification step. - Consider solid-phase extraction (SPE) as a rapid and gentle initial cleanup step.
Degradation during chromatography - Optimize the pH of the mobile phase to a neutral or slightly acidic range (e.g., pH 5-7).[5] - Perform chromatographic separations at reduced temperatures (e.g., 4°C). - Use a shorter chromatography column and a faster flow rate to minimize run time. - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best resolution and stability.
Adsorption to surfaces - Use silanized glassware to minimize adsorption to glass surfaces. - Passivate the HPLC system with a blank gradient run before injecting the sample.
Issue 2: Appearance of Multiple Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
On-column degradation - Check the pH of the mobile phase and ensure it is within a stable range for this compound. - Reduce the temperature of the column oven. - Ensure the mobile phase is freshly prepared and degassed.
Sample degradation in the autosampler - Set the autosampler temperature to a low value (e.g., 4°C). - Minimize the time the sample spends in the autosampler before injection. - Use a sample solvent that is known to be stabilizing for this compound.
Co-eluting impurities - Modify the gradient profile of the HPLC method to improve separation. - Try a different column chemistry or a column with a smaller particle size for higher resolution.

Data Presentation

Table 1: Illustrative pH Stability of this compound

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%) (Illustrative)
3252465
5252495
7252498
9252470

Note: This data is illustrative and intended to show general trends. Actual stability will depend on the specific buffer system and other matrix components.

Table 2: Illustrative Temperature Stability of this compound at pH 7

Temperature (°C)Incubation Time (hours)Remaining this compound (%) (Illustrative)
448>99
254895
374880
504860

Note: This data is illustrative. It is recommended to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 222 nm

  • Gradient Elution (Example):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound based on the relative peak area of the main component as a percentage of the total peak area.

Protocol 2: General Purification Strategy to Enhance this compound Stability
  • Fermentation Harvest and Extraction:

    • Centrifuge the fermentation broth at a low temperature (4°C) to pellet the mycelia.

    • Extract the mycelial cake and the supernatant separately with a cold, water-miscible organic solvent like methanol or acetone. Perform the extraction on ice and minimize the extraction time.

  • Solvent Evaporation:

    • Combine the extracts and remove the organic solvent under reduced pressure at a low temperature (<30°C).

  • Initial Cleanup using Solid-Phase Extraction (SPE):

    • Load the aqueous extract onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with a step-gradient of methanol in water.

  • Preparative Reversed-Phase Chromatography:

    • Pool the enriched fractions from SPE and concentrate under reduced pressure at low temperature.

    • Purify the concentrated sample using preparative HPLC with a C18 column.

    • Use a mobile phase buffered at a slightly acidic to neutral pH (e.g., ammonium acetate buffer, pH 6.5) and a gradient of acetonitrile or methanol.

    • Perform the separation at a reduced temperature (e.g., 10-15°C).

  • Fraction Collection and Final Formulation:

    • Collect fractions containing pure this compound.

    • Immediately neutralize the fractions if an acidic or basic mobile phase was used.

    • Lyophilize the pure fractions or store them as frozen solutions in a suitable cryoprotectant.

Visualizations

experimental_workflow start Fermentation Broth extraction Cold Solvent Extraction (e.g., Methanol) start->extraction Harvest evaporation Low-Temperature Solvent Evaporation extraction->evaporation spe Solid-Phase Extraction (SPE) (C18 Cartridge) evaporation->spe Initial Cleanup prep_hplc Preparative HPLC (C18, pH 6.5, 15°C) spe->prep_hplc Purification fractions Fraction Collection prep_hplc->fractions final_product Pure this compound (Lyophilized or Frozen) fractions->final_product Final Formulation

Caption: Recommended workflow for this compound purification to enhance stability.

troubleshooting_logic low_yield Low this compound Yield check_extraction Review Extraction Protocol low_yield->check_extraction check_chromatography Review Chromatography Conditions low_yield->check_chromatography check_storage Review Storage Conditions low_yield->check_storage extraction_issue Potential Degradation During Extraction check_extraction->extraction_issue chromatography_issue Potential Degradation During Chromatography check_chromatography->chromatography_issue storage_issue Potential Degradation During Storage check_storage->storage_issue solution_extraction Implement: - Cold Solvents - Reduced Time - pH Control extraction_issue->solution_extraction Solution solution_chromatography Implement: - Lower Temperature - Neutral pH - Shorter Run Time chromatography_issue->solution_chromatography Solution solution_storage Implement: - Store at -80°C - Protect from Light - Use Cryoprotectant storage_issue->solution_storage Solution

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Optimizing HPLC for Chlorothricin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of Chlorothricin isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by HPLC challenging?

This compound is a complex macrolide antibiotic. Its isomers often possess very similar physicochemical properties, such as polarity, size, and charge, making them difficult to differentiate using standard chromatographic techniques. Achieving baseline separation requires careful optimization of multiple HPLC parameters to exploit subtle differences in their interaction with the stationary and mobile phases. Chiral stationary phases are often necessary to resolve enantiomeric or diastereomeric forms.[1][2]

Q2: What is a recommended starting point for developing an HPLC method for this compound isomers?

A logical starting point is to use a chiral stationary phase (CSP) known for broad applicability in separating complex molecules. Polysaccharide-based or macrocyclic glycopeptide-based columns are excellent candidates.[1][2][3] Initial experiments should involve screening these columns with simple mobile phase gradients.

Q3: Which parameters have the most significant impact on the selectivity of this compound isomer separation?

Selectivity, the ability to differentiate between the isomers, is most influenced by three key factors:

  • Stationary Phase Chemistry: The choice of chiral stationary phase is paramount, as the separation mechanism relies on the specific interactions between the isomers and the chiral selector.

  • Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile (B52724) vs. methanol), the use of additives (e.g., acids like formic or trifluoroacetic acid), and the pH of the aqueous component can significantly alter selectivity.

  • Column Temperature: Temperature affects the kinetics of interaction and the viscosity of the mobile phase, which can change peak spacing and resolution.

Q4: When should I use normal-phase vs. reversed-phase chromatography?

While reversed-phase (RP) chromatography is more common, normal-phase (NP) chromatography can offer complementary selectivity. Macrocyclic antibiotic and polysaccharide CSPs can often be used in both modes. If RP methods fail to provide adequate separation, screening under NP conditions (e.g., using hexane/ethanol or hexane/isopropanol mobile phases) is a valuable strategy.

Troubleshooting Guide

Issue 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge, indicating that the current method conditions do not sufficiently differentiate between the isomers.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inappropriate Stationary Phase The chiral selector on the column is not suitable for creating the necessary stereospecific interactions. Solution: Screen a variety of chiral stationary phases with different chemistries, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin) columns.
Suboptimal Mobile Phase Composition The organic modifier or additives are not promoting differential partitioning of the isomers. Solution: 1. Switch Organic Modifier: If using acetonitrile, switch to methanol (B129727) (or vice versa) and re-optimize. 2. Add an Acid: Introduce a small amount (0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This can improve peak shape and alter selectivity, especially for ionizable compounds. 3. Adjust pH: For reversed-phase methods, carefully adjust the pH of the aqueous portion of the mobile phase.
Inadequate Gradient Profile The gradient slope is too steep, causing the isomers to elute too quickly and without sufficient separation. Solution: Flatten the gradient around the elution time of the target isomers. A shallower gradient increases the interaction time with the stationary phase, often improving resolution.
Unsuitable Temperature The column temperature may not be optimal for the specific chiral recognition mechanism. Solution: Systematically evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures can sometimes enhance enantioselectivity, while higher temperatures can improve efficiency. For some isomers, low temperatures are critical to prevent on-column interconversion.

Troubleshooting Workflow: Poor Resolution

G start Poor Resolution or Co-elution Observed step1 Step 1: Change Mobile Phase - Switch organic modifier (ACN <=> MeOH) - Add 0.1% FA or TFA start->step1 outcome1 Resolution Improved? step1->outcome1 step2 Step 2: Optimize Gradient - Flatten the gradient slope - Convert to isocratic elution outcome2 Resolution Improved? step2->outcome2 step3 Step 3: Adjust Temperature - Test at lower (e.g., 15°C) and  higher (e.g., 40°C) temperatures outcome3 Resolution Improved? step3->outcome3 step4 Step 4: Screen Different CSPs - Polysaccharide-based - Macrocyclic Glycopeptide-based end_fail Consult Advanced Techniques (e.g., SFC) step4->end_fail outcome1->step2 No end_ok Method Optimized outcome1->end_ok Yes outcome2->step3 No outcome2->end_ok Yes outcome3->step4 No outcome3->end_ok Yes

Caption: A logical workflow for troubleshooting poor isomer resolution.

Issue 2: Peak Tailing

Peak tailing reduces resolution and compromises accurate quantification. It is often caused by secondary, undesirable interactions within the column or system.

Potential Causes & Solutions

Potential Cause Recommended Solution
Secondary Silanol (B1196071) Interactions Basic analytes interact with acidic residual silanol groups on the silica (B1680970) surface of the column packing. Solution: 1. Add a Competing Base: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) (0.1-0.5%) to the mobile phase to occupy the active sites. 2. Use an End-Capped Column: Employ a modern, high-purity, base-deactivated (end-capped) column designed to minimize silanol activity.
Column Overload Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape. Solution: Reduce the concentration of the sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter or higher loading capacity.
Extra-Column Volume Excessive volume in tubing, fittings, or the detector flow cell can cause the peak to broaden and tail. Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volume.
Column Contamination/Deterioration Strongly retained impurities from previous injections can create active sites at the column inlet, or the packed bed may have deteriorated. Solution: 1. Use a Guard Column: A guard column protects the analytical column from strongly adsorbed contaminants. 2. Flush the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Issue 3: Drifting or Unstable Retention Times

Poor reproducibility of retention times makes peak identification unreliable and indicates a lack of system stability.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inadequate Column Equilibration The column is not fully equilibrated to the initial mobile phase conditions before injection, especially in gradient methods. Solution: Increase the equilibration time between runs. A common guideline is to flush the column with at least 10-15 column volumes of the starting mobile phase.
Fluctuations in Column Temperature Small changes in ambient temperature can affect retention times if the column is not thermostatted. Solution: Use a column oven to maintain a constant and stable temperature. Consistent temperature control is crucial for reproducible chromatography.
Mobile Phase Composition Change The mobile phase composition is changing over time due to evaporation of the more volatile organic component or degradation of buffers. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Always degas the mobile phase before use to prevent bubble formation in the pump.
Pump or Flow Rate Issues Leaks in the system or malfunctioning pump check valves can lead to an inconsistent flow rate. Solution: Check for any visible leaks at fittings. Perform regular pump maintenance, including seal replacement and check valve cleaning or replacement.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to screen different columns to identify a promising candidate for method development.

  • Select Columns:

    • Column 1: Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD).

    • Column 2: Macrocyclic Glycopeptide-based (e.g., Chirobiotic V, Chirobiotic T).

  • Prepare Mobile Phases:

    • Reversed-Phase (RP):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Normal-Phase (NP):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Ethanol

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for this compound (e.g., 230 nm, requires scouting) or MS.

  • Screening Gradient (RP):

    • Run a broad linear gradient on each column (e.g., 10% to 90% B over 20 minutes).

  • Screening Gradient (NP):

    • Run a broad linear gradient on each column (e.g., 5% to 50% B over 20 minutes).

  • Evaluation:

    • Analyze the chromatograms from each run. Identify the column and mobile phase system that provides any partial separation or indication of selectivity between the isomers. This combination will be the starting point for optimization.

Method Development Workflow

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Finalization screen_cols Select & Screen CSPs (Polysaccharide, Macrocyclic) screen_mps Screen Mobile Phases (RP and NP Modes) screen_cols->screen_mps screen_eval Evaluate for Any Selectivity screen_mps->screen_eval opt_gradient Optimize Gradient Profile (Shallow Gradient) screen_eval->opt_gradient Promising CSP Identified opt_modifier Optimize Modifier (Solvent, Additive, pH) opt_gradient->opt_modifier opt_temp Optimize Temperature opt_modifier->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow validate Validate Method (Robustness, Reproducibility) opt_flow->validate

References

Technical Support Center: Optimizing HPLC for Chlorothricin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of Chlorothricin isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by HPLC challenging?

This compound is a complex macrolide antibiotic. Its isomers often possess very similar physicochemical properties, such as polarity, size, and charge, making them difficult to differentiate using standard chromatographic techniques. Achieving baseline separation requires careful optimization of multiple HPLC parameters to exploit subtle differences in their interaction with the stationary and mobile phases. Chiral stationary phases are often necessary to resolve enantiomeric or diastereomeric forms.[1][2]

Q2: What is a recommended starting point for developing an HPLC method for this compound isomers?

A logical starting point is to use a chiral stationary phase (CSP) known for broad applicability in separating complex molecules. Polysaccharide-based or macrocyclic glycopeptide-based columns are excellent candidates.[1][2][3] Initial experiments should involve screening these columns with simple mobile phase gradients.

Q3: Which parameters have the most significant impact on the selectivity of this compound isomer separation?

Selectivity, the ability to differentiate between the isomers, is most influenced by three key factors:

  • Stationary Phase Chemistry: The choice of chiral stationary phase is paramount, as the separation mechanism relies on the specific interactions between the isomers and the chiral selector.

  • Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile vs. methanol), the use of additives (e.g., acids like formic or trifluoroacetic acid), and the pH of the aqueous component can significantly alter selectivity.

  • Column Temperature: Temperature affects the kinetics of interaction and the viscosity of the mobile phase, which can change peak spacing and resolution.

Q4: When should I use normal-phase vs. reversed-phase chromatography?

While reversed-phase (RP) chromatography is more common, normal-phase (NP) chromatography can offer complementary selectivity. Macrocyclic antibiotic and polysaccharide CSPs can often be used in both modes. If RP methods fail to provide adequate separation, screening under NP conditions (e.g., using hexane/ethanol or hexane/isopropanol mobile phases) is a valuable strategy.

Troubleshooting Guide

Issue 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge, indicating that the current method conditions do not sufficiently differentiate between the isomers.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inappropriate Stationary Phase The chiral selector on the column is not suitable for creating the necessary stereospecific interactions. Solution: Screen a variety of chiral stationary phases with different chemistries, such as polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin or teicoplanin) columns.
Suboptimal Mobile Phase Composition The organic modifier or additives are not promoting differential partitioning of the isomers. Solution: 1. Switch Organic Modifier: If using acetonitrile, switch to methanol (or vice versa) and re-optimize. 2. Add an Acid: Introduce a small amount (0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This can improve peak shape and alter selectivity, especially for ionizable compounds. 3. Adjust pH: For reversed-phase methods, carefully adjust the pH of the aqueous portion of the mobile phase.
Inadequate Gradient Profile The gradient slope is too steep, causing the isomers to elute too quickly and without sufficient separation. Solution: Flatten the gradient around the elution time of the target isomers. A shallower gradient increases the interaction time with the stationary phase, often improving resolution.
Unsuitable Temperature The column temperature may not be optimal for the specific chiral recognition mechanism. Solution: Systematically evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures can sometimes enhance enantioselectivity, while higher temperatures can improve efficiency. For some isomers, low temperatures are critical to prevent on-column interconversion.

Troubleshooting Workflow: Poor Resolution

G start Poor Resolution or Co-elution Observed step1 Step 1: Change Mobile Phase - Switch organic modifier (ACN <=> MeOH) - Add 0.1% FA or TFA start->step1 outcome1 Resolution Improved? step1->outcome1 step2 Step 2: Optimize Gradient - Flatten the gradient slope - Convert to isocratic elution outcome2 Resolution Improved? step2->outcome2 step3 Step 3: Adjust Temperature - Test at lower (e.g., 15°C) and  higher (e.g., 40°C) temperatures outcome3 Resolution Improved? step3->outcome3 step4 Step 4: Screen Different CSPs - Polysaccharide-based - Macrocyclic Glycopeptide-based end_fail Consult Advanced Techniques (e.g., SFC) step4->end_fail outcome1->step2 No end_ok Method Optimized outcome1->end_ok Yes outcome2->step3 No outcome2->end_ok Yes outcome3->step4 No outcome3->end_ok Yes

Caption: A logical workflow for troubleshooting poor isomer resolution.

Issue 2: Peak Tailing

Peak tailing reduces resolution and compromises accurate quantification. It is often caused by secondary, undesirable interactions within the column or system.

Potential Causes & Solutions

Potential Cause Recommended Solution
Secondary Silanol Interactions Basic analytes interact with acidic residual silanol groups on the silica surface of the column packing. Solution: 1. Add a Competing Base: Add a small amount of a basic modifier like triethylamine (TEA) (0.1-0.5%) to the mobile phase to occupy the active sites. 2. Use an End-Capped Column: Employ a modern, high-purity, base-deactivated (end-capped) column designed to minimize silanol activity.
Column Overload Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape. Solution: Reduce the concentration of the sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter or higher loading capacity.
Extra-Column Volume Excessive volume in tubing, fittings, or the detector flow cell can cause the peak to broaden and tail. Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volume.
Column Contamination/Deterioration Strongly retained impurities from previous injections can create active sites at the column inlet, or the packed bed may have deteriorated. Solution: 1. Use a Guard Column: A guard column protects the analytical column from strongly adsorbed contaminants. 2. Flush the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Issue 3: Drifting or Unstable Retention Times

Poor reproducibility of retention times makes peak identification unreliable and indicates a lack of system stability.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inadequate Column Equilibration The column is not fully equilibrated to the initial mobile phase conditions before injection, especially in gradient methods. Solution: Increase the equilibration time between runs. A common guideline is to flush the column with at least 10-15 column volumes of the starting mobile phase.
Fluctuations in Column Temperature Small changes in ambient temperature can affect retention times if the column is not thermostatted. Solution: Use a column oven to maintain a constant and stable temperature. Consistent temperature control is crucial for reproducible chromatography.
Mobile Phase Composition Change The mobile phase composition is changing over time due to evaporation of the more volatile organic component or degradation of buffers. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Always degas the mobile phase before use to prevent bubble formation in the pump.
Pump or Flow Rate Issues Leaks in the system or malfunctioning pump check valves can lead to an inconsistent flow rate. Solution: Check for any visible leaks at fittings. Perform regular pump maintenance, including seal replacement and check valve cleaning or replacement.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to screen different columns to identify a promising candidate for method development.

  • Select Columns:

    • Column 1: Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD).

    • Column 2: Macrocyclic Glycopeptide-based (e.g., Chirobiotic V, Chirobiotic T).

  • Prepare Mobile Phases:

    • Reversed-Phase (RP):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Normal-Phase (NP):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Ethanol

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for this compound (e.g., 230 nm, requires scouting) or MS.

  • Screening Gradient (RP):

    • Run a broad linear gradient on each column (e.g., 10% to 90% B over 20 minutes).

  • Screening Gradient (NP):

    • Run a broad linear gradient on each column (e.g., 5% to 50% B over 20 minutes).

  • Evaluation:

    • Analyze the chromatograms from each run. Identify the column and mobile phase system that provides any partial separation or indication of selectivity between the isomers. This combination will be the starting point for optimization.

Method Development Workflow

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Finalization screen_cols Select & Screen CSPs (Polysaccharide, Macrocyclic) screen_mps Screen Mobile Phases (RP and NP Modes) screen_cols->screen_mps screen_eval Evaluate for Any Selectivity screen_mps->screen_eval opt_gradient Optimize Gradient Profile (Shallow Gradient) screen_eval->opt_gradient Promising CSP Identified opt_modifier Optimize Modifier (Solvent, Additive, pH) opt_gradient->opt_modifier opt_temp Optimize Temperature opt_modifier->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow validate Validate Method (Robustness, Reproducibility) opt_flow->validate

References

Technical Support Center: Strategies to Improve the Solubility of Chlorothricin for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorothricin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a macrolide antibiotic belonging to the spirotetronate family. It is known to inhibit key metabolic enzymes such as porcine-heart malate (B86768) dehydrogenases and pyruvate (B1213749) carboxylases. Like many complex natural products, this compound has poor water solubility, which can lead to several challenges in biological assays. Inaccurate concentrations, precipitation in aqueous assay media, and consequently, unreliable experimental results are common issues. Therefore, proper solubilization techniques are crucial for obtaining meaningful data.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents but has poor solubility in water. The following table summarizes its known solubility characteristics.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
Ethanol (B145695)Soluble[1]
MethanolSoluble[1][2]
Dimethylformamide (DMF)Soluble[1]
WaterPoor

Q3: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a concentrated stock solution of this compound should first be prepared in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted to the final desired concentration in the aqueous biological assay medium.

Q4: What is the recommended storage for this compound stock solutions?

Once prepared, it is recommended to store stock solutions in tightly sealed vials as aliquots at -20°C. Generally, these solutions can be used for up to one month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots. For long-term storage of the solid compound, keep it in a tightly sealed vial as stated on the product information sheet, which is typically up to 6 months.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound in biological assays.

Problem 1: My this compound powder will not dissolve in the organic solvent.

  • Solution:

    • Increase the volume of the solvent: You may be trying to prepare a solution that is too concentrated. Refer to any available solubility data for the specific solvent you are using.

    • Gentle warming: Briefly and gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution. However, be cautious as excessive heat can degrade the compound.

    • Sonication: Use a bath sonicator to provide mechanical energy to break up any clumps and facilitate dissolution.

    • Try an alternative solvent: If solubility remains an issue, consider using a different recommended organic solvent, such as DMF.

Problem 2: this compound precipitates out of solution when I dilute my stock solution into the aqueous assay buffer.

This is a common issue when a compound dissolved in a high concentration of an organic solvent is introduced into an aqueous medium.

  • Solutions:

    • Optimize the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, ideally below 1%, to minimize toxicity to cells and to avoid precipitation. You may need to perform serial dilutions of your stock solution in the assay medium.

    • Use a two-step dilution: First, dilute the highly concentrated stock solution into a smaller volume of your assay medium, vortexing or mixing gently. Then, add this intermediate dilution to the final volume of your assay medium.

    • Pre-warm the assay medium: Gently warming the assay medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution can sometimes help maintain solubility.

    • pH adjustment of the final medium: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, you could empirically test if slight adjustments to the pH of your final assay buffer (within the tolerated range for your biological system) improve solubility.

    • Consider using solubility enhancers like cyclodextrins.

Problem 3: I am observing inconsistent results in my biological assays.

Inconsistent results can often be traced back to issues with compound solubility and stability.

  • Solutions:

    • Ensure complete dissolution of the stock solution: Before each use, visually inspect your stock solution for any precipitate. If necessary, gently warm and vortex the solution to ensure it is fully dissolved.

    • Prepare fresh dilutions: Whenever possible, prepare fresh dilutions of this compound in your assay medium for each experiment from a frozen stock aliquot. The stability of this compound in aqueous solutions over time may be limited.

    • Control for solvent effects: Ensure that all experimental conditions, including the final concentration of the organic solvent, are consistent across all wells and experiments. Include a vehicle control (assay medium with the same final concentration of the organic solvent without this compound) in your experiments.

Advanced Strategies for Improving this compound Solubility

For particularly challenging assays where standard methods are insufficient, the following advanced strategies can be considered.

Strategy 1: pH Modification
  • Experimental Protocol for pH Screening:

    • Prepare a series of buffers with a range of pH values that are compatible with your biological assay (e.g., pH 6.0, 6.5, 7.0, 7.4, 7.8, 8.0).

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Add a small, consistent volume of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Mix well and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

    • Quantify the amount of soluble this compound in each buffer using a suitable analytical method like HPLC, if available.

    • Select the pH that provides the best solubility without compromising the integrity of your biological assay.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. While no specific protocol for this compound was found, a general approach can be adapted.

  • Experimental Protocol for Cyclodextrin Formulation:

    • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to create a concentrated stock solution (e.g., 10-40% w/v).

    • Prepare a concentrated stock solution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or methanol.

    • Complexation: Slowly add the this compound solution to the HP-β-CD solution while stirring or vortexing.

    • Incubation: Allow the mixture to incubate, typically for 1-24 hours at room temperature or slightly elevated temperature, with continuous stirring to facilitate the formation of the inclusion complex.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any un-dissolved compound.

    • Quantification: Determine the concentration of the solubilized this compound in the filtrate using an appropriate analytical method.

    • Assay Dilution: Dilute the this compound-cyclodextrin complex solution in your assay medium to the final desired concentration. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizing Experimental Workflows

To aid in the selection and implementation of these strategies, the following diagrams illustrate the logical workflows.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Assay Medium check_stock 1. Check Stock Solution Is it fully dissolved? start->check_stock dissolve_stock Re-dissolve stock: - Gentle warming - Vortexing - Sonication check_stock->dissolve_stock No check_dilution 2. Review Dilution Protocol Is final solvent concentration >1%? check_stock->check_dilution Yes dissolve_stock->check_dilution optimize_dilution Optimize Dilution: - Decrease final solvent concentration - Use serial dilutions in assay medium check_dilution->optimize_dilution Yes advanced_strategies 3. Consider Advanced Strategies check_dilution->advanced_strategies No success Problem Resolved optimize_dilution->success ph_modification pH Modification advanced_strategies->ph_modification cyclodextrins Use Cyclodextrins advanced_strategies->cyclodextrins ph_modification->success cyclodextrins->success

Caption: Troubleshooting workflow for addressing this compound precipitation.

G Workflow for Preparing this compound Stock and Working Solutions start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM) start->dissolve aliquot Aliquot stock solution into single-use vials dissolve->aliquot store Store aliquots at -20°C aliquot->store thaw Thaw one aliquot at room temperature before use store->thaw intermediate_dilution Perform an intermediate dilution in pre-warmed assay medium thaw->intermediate_dilution final_dilution Perform final dilution to desired concentration in assay medium intermediate_dilution->final_dilution use Use immediately in biological assay final_dilution->use

References

Technical Support Center: Strategies to Improve the Solubility of Chlorothricin for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorothricin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a macrolide antibiotic belonging to the spirotetronate family. It is known to inhibit key metabolic enzymes such as porcine-heart malate dehydrogenases and pyruvate carboxylases. Like many complex natural products, this compound has poor water solubility, which can lead to several challenges in biological assays. Inaccurate concentrations, precipitation in aqueous assay media, and consequently, unreliable experimental results are common issues. Therefore, proper solubilization techniques are crucial for obtaining meaningful data.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents but has poor solubility in water. The following table summarizes its known solubility characteristics.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1][2]
Dimethylformamide (DMF)Soluble[1]
WaterPoor

Q3: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a concentrated stock solution of this compound should first be prepared in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted to the final desired concentration in the aqueous biological assay medium.

Q4: What is the recommended storage for this compound stock solutions?

Once prepared, it is recommended to store stock solutions in tightly sealed vials as aliquots at -20°C. Generally, these solutions can be used for up to one month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots. For long-term storage of the solid compound, keep it in a tightly sealed vial as stated on the product information sheet, which is typically up to 6 months.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound in biological assays.

Problem 1: My this compound powder will not dissolve in the organic solvent.

  • Solution:

    • Increase the volume of the solvent: You may be trying to prepare a solution that is too concentrated. Refer to any available solubility data for the specific solvent you are using.

    • Gentle warming: Briefly and gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution. However, be cautious as excessive heat can degrade the compound.

    • Sonication: Use a bath sonicator to provide mechanical energy to break up any clumps and facilitate dissolution.

    • Try an alternative solvent: If solubility remains an issue, consider using a different recommended organic solvent, such as DMF.

Problem 2: this compound precipitates out of solution when I dilute my stock solution into the aqueous assay buffer.

This is a common issue when a compound dissolved in a high concentration of an organic solvent is introduced into an aqueous medium.

  • Solutions:

    • Optimize the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, ideally below 1%, to minimize toxicity to cells and to avoid precipitation. You may need to perform serial dilutions of your stock solution in the assay medium.

    • Use a two-step dilution: First, dilute the highly concentrated stock solution into a smaller volume of your assay medium, vortexing or mixing gently. Then, add this intermediate dilution to the final volume of your assay medium.

    • Pre-warm the assay medium: Gently warming the assay medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution can sometimes help maintain solubility.

    • pH adjustment of the final medium: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, you could empirically test if slight adjustments to the pH of your final assay buffer (within the tolerated range for your biological system) improve solubility.

    • Consider using solubility enhancers like cyclodextrins.

Problem 3: I am observing inconsistent results in my biological assays.

Inconsistent results can often be traced back to issues with compound solubility and stability.

  • Solutions:

    • Ensure complete dissolution of the stock solution: Before each use, visually inspect your stock solution for any precipitate. If necessary, gently warm and vortex the solution to ensure it is fully dissolved.

    • Prepare fresh dilutions: Whenever possible, prepare fresh dilutions of this compound in your assay medium for each experiment from a frozen stock aliquot. The stability of this compound in aqueous solutions over time may be limited.

    • Control for solvent effects: Ensure that all experimental conditions, including the final concentration of the organic solvent, are consistent across all wells and experiments. Include a vehicle control (assay medium with the same final concentration of the organic solvent without this compound) in your experiments.

Advanced Strategies for Improving this compound Solubility

For particularly challenging assays where standard methods are insufficient, the following advanced strategies can be considered.

Strategy 1: pH Modification
  • Experimental Protocol for pH Screening:

    • Prepare a series of buffers with a range of pH values that are compatible with your biological assay (e.g., pH 6.0, 6.5, 7.0, 7.4, 7.8, 8.0).

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Add a small, consistent volume of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Mix well and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

    • Quantify the amount of soluble this compound in each buffer using a suitable analytical method like HPLC, if available.

    • Select the pH that provides the best solubility without compromising the integrity of your biological assay.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. While no specific protocol for this compound was found, a general approach can be adapted.

  • Experimental Protocol for Cyclodextrin Formulation:

    • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to create a concentrated stock solution (e.g., 10-40% w/v).

    • Prepare a concentrated stock solution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or methanol.

    • Complexation: Slowly add the this compound solution to the HP-β-CD solution while stirring or vortexing.

    • Incubation: Allow the mixture to incubate, typically for 1-24 hours at room temperature or slightly elevated temperature, with continuous stirring to facilitate the formation of the inclusion complex.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any un-dissolved compound.

    • Quantification: Determine the concentration of the solubilized this compound in the filtrate using an appropriate analytical method.

    • Assay Dilution: Dilute the this compound-cyclodextrin complex solution in your assay medium to the final desired concentration. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizing Experimental Workflows

To aid in the selection and implementation of these strategies, the following diagrams illustrate the logical workflows.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Assay Medium check_stock 1. Check Stock Solution Is it fully dissolved? start->check_stock dissolve_stock Re-dissolve stock: - Gentle warming - Vortexing - Sonication check_stock->dissolve_stock No check_dilution 2. Review Dilution Protocol Is final solvent concentration >1%? check_stock->check_dilution Yes dissolve_stock->check_dilution optimize_dilution Optimize Dilution: - Decrease final solvent concentration - Use serial dilutions in assay medium check_dilution->optimize_dilution Yes advanced_strategies 3. Consider Advanced Strategies check_dilution->advanced_strategies No success Problem Resolved optimize_dilution->success ph_modification pH Modification advanced_strategies->ph_modification cyclodextrins Use Cyclodextrins advanced_strategies->cyclodextrins ph_modification->success cyclodextrins->success

Caption: Troubleshooting workflow for addressing this compound precipitation.

G Workflow for Preparing this compound Stock and Working Solutions start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM) start->dissolve aliquot Aliquot stock solution into single-use vials dissolve->aliquot store Store aliquots at -20°C aliquot->store thaw Thaw one aliquot at room temperature before use store->thaw intermediate_dilution Perform an intermediate dilution in pre-warmed assay medium thaw->intermediate_dilution final_dilution Perform final dilution to desired concentration in assay medium intermediate_dilution->final_dilution use Use immediately in biological assay final_dilution->use

References

addressing batch-to-batch variability in Chlorothricin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Chlorothricin. Our aim is to help you address and manage batch-to-batch variability in your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production can stem from several factors.[1][2] These can be broadly categorized as:

  • Biological Variability: Inherent differences in the growth and metabolic activity of Streptomyces antibioticus from one culture to another. This includes variations in spore quality and germination rates.

  • Process Variability: Minor deviations in fermentation parameters such as temperature, pH, agitation speed, and aeration.

  • Raw Material Variability: Inconsistent quality or composition of media components, particularly complex nitrogen sources like soybean flour or yeast extract.[1]

  • Genetic Instability: Spontaneous mutations in the production strain can lead to decreased or altered antibiotic production over time.

Q2: My culture is growing well, but I'm not seeing any this compound production. What could be the issue?

A2: A complete loss of production despite good cell growth can be due to several factors:

  • Loss of the Biosynthetic Gene Cluster: The genes responsible for this compound production may have been lost due to genetic instability. It is advisable to re-streak your culture from a frozen stock and verify the presence of key biosynthetic genes using PCR.

  • Repression of Biosynthesis: The production of this compound is tightly regulated. For instance, the regulator ChlF1 can repress the transcription of key biosynthetic genes.[3] Disruption of activators like ChlF2 can also abolish production.[4]

  • Incorrect Precursor Supply: this compound biosynthesis requires specific precursors derived from acetate, propionate, and methionine. Issues with central carbon metabolism can limit the availability of these building blocks.

Q3: I am observing a significant variation in the ratio of this compound to deschloro-Chlorothricin between batches. Why is this happening?

A3: The ratio of this compound to its deschloro- form is dependent on the activity of the halogenase enzyme, ChlB4, and the availability of chloride ions in the medium.

  • Chloride Ion Concentration: Insufficient chloride in your fermentation medium can be a limiting factor for the chlorination step.

  • Halogenase Expression/Activity: The expression of the chlB4 gene, which encodes the halogenase, can vary. Overexpression of chlB4 and supplementation with sodium chloride has been shown to increase the proportion of this compound.

Q4: What are the key regulatory genes I should be aware of in the this compound biosynthetic pathway?

A4: The biosynthesis of this compound is controlled by a complex regulatory network. Two key regulators identified within the gene cluster are:

  • ChlF1: A TetR family regulator that acts as a repressor of several biosynthetic genes. Its repressive activity can be modulated by the end product, this compound, and its intermediates, creating a feedback loop.

  • ChlF2: A SARP (Streptomyces Antibiotic Regulatory Protein) family activator. ChlF2 positively regulates the transcription of several key biosynthetic genes, and its overexpression can lead to a significant increase in this compound production.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Titer
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Medium Review and optimize the composition of your fermentation medium. Key components to consider are carbon sources (e.g., mannitol), nitrogen sources (e.g., soybean flour), and mineral salts.An optimized medium should consistently support higher yields of this compound.
Inconsistent Inoculum Standardize your inoculum preparation. Ensure a consistent spore concentration and pre-culture growth phase before inoculating your production culture.A standardized inoculum will reduce variability in the lag phase and subsequent production kinetics.
Suboptimal Physical Parameters Verify and calibrate your fermenter's control systems for pH, temperature, and dissolved oxygen. The optimal temperature for S. antibioticus is around 28°C.Tightly controlled physical parameters will ensure a reproducible fermentation environment.
Insufficient Gene Expression Consider metabolic engineering strategies. Overexpression of the positive regulator chlF2 has been shown to increase production by over 800%.Increased transcription of biosynthetic genes should lead to a higher product titer.
Issue 2: Poor Reproducibility of HPLC/LC-MS Results
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Extraction Ensure complete extraction of this compound from the mycelium. Methanol is commonly used for extraction. Consider using sonication or other cell disruption methods to improve extraction efficiency.Consistent and higher peak areas for this compound in your analytical runs.
Sample Degradation This compound may be unstable under certain conditions. Analyze samples promptly after extraction and store extracts at low temperatures (e.g., -20°C) away from light.Improved consistency of quantitative results for the same sample analyzed at different times.
Chromatographic Issues Check for column degradation, inconsistent mobile phase composition, or fluctuations in flow rate. Use a guard column to protect your analytical column.Symmetrical peak shapes, stable retention times, and reproducible peak areas.
Matrix Effects in LC-MS Co-extractives from the fermentation broth can suppress or enhance the ionization of this compound. Perform a matrix effect study and consider using a stable isotope-labeled internal standard for quantification if high accuracy is required.More accurate and reproducible quantification of this compound.

Data Presentation

Table 1: Recommended Media Composition for S. antibioticus

ComponentSeed Medium (YEME)Fermentation Medium
Yeast Extract3 g/L-
Tryptone5 g/L-
Malt Extract3 g/L-
Glucose10 g/L-
Sucrose340 g/L-
MgCl₂5 mM-
Glycine5 g/L-
Cold Pressed Soybean Flour-20 g/L
Mannitol-20 g/L
CaCO₃-2 g/L
pHNot specified6.8

Table 2: HPLC Parameters for this compound Analysis

ParameterValue
Column Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Buffer A (5 mM HCOONH₄ in H₂O) and Buffer B (acetonitrile)
Flow Rate 0.25 mL/min
Detection Wavelength 222 nm
Injection Volume Not specified

Experimental Protocols

Protocol 1: Fermentation of S. antibioticus for this compound Production
  • Inoculum Preparation:

    • Inoculate a 250 mL flask containing 50 mL of YEME seed medium with a spore suspension of S. antibioticus.

    • Incubate at 28°C with shaking at 220 rpm for 48 hours.

  • Production Culture:

    • Inoculate a 250 mL flask containing 50 mL of fermentation medium with the seed culture (typically a 5-10% v/v inoculum).

    • Incubate at 28°C with shaking at 220 rpm for 7 days.

  • Harvesting:

    • After 7 days, harvest the culture broth for extraction and analysis.

Protocol 2: Extraction and HPLC Analysis of this compound
  • Extraction:

    • Extract the harvested culture broth (including mycelium) with an equal volume of methanol.

    • Shake vigorously and then centrifuge to pellet the cell debris.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered sample onto the HPLC system using the parameters outlined in Table 2.

    • Quantify this compound by comparing the peak area to a standard curve of purified this compound.

Protocol 3: RNA Isolation for Gene Expression Analysis
  • Cell Harvesting:

    • Collect mycelia from the fermentation culture at various time points (e.g., 48, 72, 96 hours) by centrifugation.

  • Cell Lysis:

    • Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Resuspend the powdered mycelia in 1 mL of TRIzol reagent.

  • RNA Purification:

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

    • Check the integrity of the RNA by agarose (B213101) gel electrophoresis.

Visualizations

Chlorothricin_Regulation cluster_feedback Feedback Regulation cluster_activation Positive Regulation ChlF1 ChlF1 (Repressor) chl_genes chlF1, chlG, chlK (Biosynthetic Genes) ChlF1->chl_genes represses ChlF2 ChlF2 (Activator) ChlF1->ChlF2 represses This compound This compound & Intermediates This compound->ChlF1 inactivates target_genes chlJ, chlC3, etc. (Biosynthetic Genes) ChlF2->target_genes activates

Caption: Regulatory network of this compound biosynthesis.

experimental_workflow spore_stock S. antibioticus Spore Stock seed_culture Seed Culture (YEME) 48 hours spore_stock->seed_culture production_culture Production Culture 7 days seed_culture->production_culture extraction Methanol Extraction production_culture->extraction analysis HPLC / LC-MS Analysis extraction->analysis data Data Interpretation analysis->data

Caption: Workflow for this compound production and analysis.

troubleshooting_tree start Batch-to-Batch Variability Observed q1 Is there any This compound production? start->q1 q2 Is the yield consistently low? q1->q2 Yes a1_no Check for genetic instability (PCR of key genes). Review media for essential precursors. q1->a1_no No q3 Is the product ratio (Chloro/deschloro) variable? q2->q3 No a2_yes Optimize fermentation parameters (media, pH, temp). Consider overexpressing ChlF2. q2->a2_yes Yes a3_yes Check chloride concentration in media. Consider overexpressing ChlB4. q3->a3_yes Yes end Consistent Production q3->end No a1_no->end a2_yes->end a3_yes->end

References

addressing batch-to-batch variability in Chlorothricin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Chlorothricin. Our aim is to help you address and manage batch-to-batch variability in your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production can stem from several factors.[1][2] These can be broadly categorized as:

  • Biological Variability: Inherent differences in the growth and metabolic activity of Streptomyces antibioticus from one culture to another. This includes variations in spore quality and germination rates.

  • Process Variability: Minor deviations in fermentation parameters such as temperature, pH, agitation speed, and aeration.

  • Raw Material Variability: Inconsistent quality or composition of media components, particularly complex nitrogen sources like soybean flour or yeast extract.[1]

  • Genetic Instability: Spontaneous mutations in the production strain can lead to decreased or altered antibiotic production over time.

Q2: My culture is growing well, but I'm not seeing any this compound production. What could be the issue?

A2: A complete loss of production despite good cell growth can be due to several factors:

  • Loss of the Biosynthetic Gene Cluster: The genes responsible for this compound production may have been lost due to genetic instability. It is advisable to re-streak your culture from a frozen stock and verify the presence of key biosynthetic genes using PCR.

  • Repression of Biosynthesis: The production of this compound is tightly regulated. For instance, the regulator ChlF1 can repress the transcription of key biosynthetic genes.[3] Disruption of activators like ChlF2 can also abolish production.[4]

  • Incorrect Precursor Supply: this compound biosynthesis requires specific precursors derived from acetate, propionate, and methionine. Issues with central carbon metabolism can limit the availability of these building blocks.

Q3: I am observing a significant variation in the ratio of this compound to deschloro-Chlorothricin between batches. Why is this happening?

A3: The ratio of this compound to its deschloro- form is dependent on the activity of the halogenase enzyme, ChlB4, and the availability of chloride ions in the medium.

  • Chloride Ion Concentration: Insufficient chloride in your fermentation medium can be a limiting factor for the chlorination step.

  • Halogenase Expression/Activity: The expression of the chlB4 gene, which encodes the halogenase, can vary. Overexpression of chlB4 and supplementation with sodium chloride has been shown to increase the proportion of this compound.

Q4: What are the key regulatory genes I should be aware of in the this compound biosynthetic pathway?

A4: The biosynthesis of this compound is controlled by a complex regulatory network. Two key regulators identified within the gene cluster are:

  • ChlF1: A TetR family regulator that acts as a repressor of several biosynthetic genes. Its repressive activity can be modulated by the end product, this compound, and its intermediates, creating a feedback loop.

  • ChlF2: A SARP (Streptomyces Antibiotic Regulatory Protein) family activator. ChlF2 positively regulates the transcription of several key biosynthetic genes, and its overexpression can lead to a significant increase in this compound production.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Titer
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Medium Review and optimize the composition of your fermentation medium. Key components to consider are carbon sources (e.g., mannitol), nitrogen sources (e.g., soybean flour), and mineral salts.An optimized medium should consistently support higher yields of this compound.
Inconsistent Inoculum Standardize your inoculum preparation. Ensure a consistent spore concentration and pre-culture growth phase before inoculating your production culture.A standardized inoculum will reduce variability in the lag phase and subsequent production kinetics.
Suboptimal Physical Parameters Verify and calibrate your fermenter's control systems for pH, temperature, and dissolved oxygen. The optimal temperature for S. antibioticus is around 28°C.Tightly controlled physical parameters will ensure a reproducible fermentation environment.
Insufficient Gene Expression Consider metabolic engineering strategies. Overexpression of the positive regulator chlF2 has been shown to increase production by over 800%.Increased transcription of biosynthetic genes should lead to a higher product titer.
Issue 2: Poor Reproducibility of HPLC/LC-MS Results
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Extraction Ensure complete extraction of this compound from the mycelium. Methanol is commonly used for extraction. Consider using sonication or other cell disruption methods to improve extraction efficiency.Consistent and higher peak areas for this compound in your analytical runs.
Sample Degradation This compound may be unstable under certain conditions. Analyze samples promptly after extraction and store extracts at low temperatures (e.g., -20°C) away from light.Improved consistency of quantitative results for the same sample analyzed at different times.
Chromatographic Issues Check for column degradation, inconsistent mobile phase composition, or fluctuations in flow rate. Use a guard column to protect your analytical column.Symmetrical peak shapes, stable retention times, and reproducible peak areas.
Matrix Effects in LC-MS Co-extractives from the fermentation broth can suppress or enhance the ionization of this compound. Perform a matrix effect study and consider using a stable isotope-labeled internal standard for quantification if high accuracy is required.More accurate and reproducible quantification of this compound.

Data Presentation

Table 1: Recommended Media Composition for S. antibioticus

ComponentSeed Medium (YEME)Fermentation Medium
Yeast Extract3 g/L-
Tryptone5 g/L-
Malt Extract3 g/L-
Glucose10 g/L-
Sucrose340 g/L-
MgCl₂5 mM-
Glycine5 g/L-
Cold Pressed Soybean Flour-20 g/L
Mannitol-20 g/L
CaCO₃-2 g/L
pHNot specified6.8

Table 2: HPLC Parameters for this compound Analysis

ParameterValue
Column Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Buffer A (5 mM HCOONH₄ in H₂O) and Buffer B (acetonitrile)
Flow Rate 0.25 mL/min
Detection Wavelength 222 nm
Injection Volume Not specified

Experimental Protocols

Protocol 1: Fermentation of S. antibioticus for this compound Production
  • Inoculum Preparation:

    • Inoculate a 250 mL flask containing 50 mL of YEME seed medium with a spore suspension of S. antibioticus.

    • Incubate at 28°C with shaking at 220 rpm for 48 hours.

  • Production Culture:

    • Inoculate a 250 mL flask containing 50 mL of fermentation medium with the seed culture (typically a 5-10% v/v inoculum).

    • Incubate at 28°C with shaking at 220 rpm for 7 days.

  • Harvesting:

    • After 7 days, harvest the culture broth for extraction and analysis.

Protocol 2: Extraction and HPLC Analysis of this compound
  • Extraction:

    • Extract the harvested culture broth (including mycelium) with an equal volume of methanol.

    • Shake vigorously and then centrifuge to pellet the cell debris.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered sample onto the HPLC system using the parameters outlined in Table 2.

    • Quantify this compound by comparing the peak area to a standard curve of purified this compound.

Protocol 3: RNA Isolation for Gene Expression Analysis
  • Cell Harvesting:

    • Collect mycelia from the fermentation culture at various time points (e.g., 48, 72, 96 hours) by centrifugation.

  • Cell Lysis:

    • Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Resuspend the powdered mycelia in 1 mL of TRIzol reagent.

  • RNA Purification:

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

    • Check the integrity of the RNA by agarose gel electrophoresis.

Visualizations

Chlorothricin_Regulation cluster_feedback Feedback Regulation cluster_activation Positive Regulation ChlF1 ChlF1 (Repressor) chl_genes chlF1, chlG, chlK (Biosynthetic Genes) ChlF1->chl_genes represses ChlF2 ChlF2 (Activator) ChlF1->ChlF2 represses This compound This compound & Intermediates This compound->ChlF1 inactivates target_genes chlJ, chlC3, etc. (Biosynthetic Genes) ChlF2->target_genes activates

Caption: Regulatory network of this compound biosynthesis.

experimental_workflow spore_stock S. antibioticus Spore Stock seed_culture Seed Culture (YEME) 48 hours spore_stock->seed_culture production_culture Production Culture 7 days seed_culture->production_culture extraction Methanol Extraction production_culture->extraction analysis HPLC / LC-MS Analysis extraction->analysis data Data Interpretation analysis->data

Caption: Workflow for this compound production and analysis.

troubleshooting_tree start Batch-to-Batch Variability Observed q1 Is there any This compound production? start->q1 q2 Is the yield consistently low? q1->q2 Yes a1_no Check for genetic instability (PCR of key genes). Review media for essential precursors. q1->a1_no No q3 Is the product ratio (Chloro/deschloro) variable? q2->q3 No a2_yes Optimize fermentation parameters (media, pH, temp). Consider overexpressing ChlF2. q2->a2_yes Yes a3_yes Check chloride concentration in media. Consider overexpressing ChlB4. q3->a3_yes Yes end Consistent Production q3->end No a1_no->end a2_yes->end a3_yes->end

References

methods to reduce the production of unwanted Chlorothricin analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the production of Chlorothricin. Our goal is to help you minimize the generation of unwanted analogs and optimize your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted analogs produced during this compound fermentation?

A1: The most frequently encountered and significant analog is deschloro-chlorothricin (des-CHL). This analog lacks the chlorine atom at the C5 position of the 2-methoxy-5-chloro-6-methylsalicyclic acid moiety. Another biosynthetic intermediate that can sometimes be detected is demethylsalicycloyl this compound (DM-CHL)[1][2]. While des-CHL has some biological activity, it is generally less potent than this compound (CHL)[2].

Q2: My fermentation is yielding a high ratio of deschloro-chlorothricin (des-CHL) to this compound (CHL). What is the primary cause?

A2: A high des-CHL to CHL ratio is typically due to inefficient chlorination of the precursor, 2-methoxy-6-methylsalicyclic acid. This step is catalyzed by the halogenase enzyme, ChlB4. Insufficient activity of this enzyme, either due to suboptimal gene expression or lack of the necessary chloride ion cofactor, is the primary cause[2][3].

Q3: How can I genetically engineer my Streptomyces antibioticus strain to reduce des-CHL production?

A3: The most effective genetic strategy is to overexpress the halogenase gene, chlB4. This directly targets the conversion of the deschloro-intermediate to the chlorinated form. Studies have shown that combining chlB4 overexpression with overexpression of the SARP family activator chlF2 can significantly increase the final CHL titer and improve the CHL to des-CHL ratio.

Q4: What role do regulatory genes like chlF1 and chlF2 play in the production of analogs?

A4: These regulatory genes are critical for controlling the entire biosynthetic pathway.

  • ChlF2: This is a positive regulator (a SARP family activator). Its overexpression activates the transcription of several key biosynthetic genes, leading to a substantial increase in overall production of both CHL and des-CHL. Co-expression of chlF2 with the type II thioesterase gene chlK has been shown to boost production by as much as 840%.

  • ChlF1: This is a TetR family regulator that has a more complex, bifunctional role. It represses some genes while activating others. Importantly, the end product (CHL) and key intermediates can act as signaling molecules that modulate the DNA-binding activity of ChlF1, creating a feedback loop. Disruption of chlF1 has been shown to completely abolish this compound production.

Q5: Can I reduce unwanted analogs by modifying the fermentation medium?

A5: Yes. Since the chlorination step is crucial, ensuring an adequate supply of chloride ions is essential. Supplementing the fermentation medium with sodium chloride (NaCl) can significantly enhance the efficiency of the ChlB4 halogenase, thereby promoting the conversion of des-CHL to CHL. This strategy is most effective when used in conjunction with genetic strategies, such as chlB4 overexpression.

Troubleshooting Guide

Problem 1: Low overall this compound (CHL) yield.

Potential Cause Recommended Solution
Insufficient expression of the biosynthetic gene cluster.Overexpress the positive regulator chlF2 and the type II thioesterase chlK. This has been shown to dramatically increase the overall titer.
Suboptimal fermentation conditions.Review and optimize fermentation parameters such as medium composition, pH, temperature, and aeration. Refer to the recommended fermentation protocol below.
Feedback inhibition by CHL or its intermediates.While complex, understanding the regulatory feedback loop involving ChlF1 is key. Modifying the expression of chlF1 could potentially alter pathway flux, though this is an advanced approach.

Problem 2: High proportion of deschloro-chlorothricin (des-CHL) in the final product.

Potential Cause Recommended Solution
Low halogenase (ChlB4) activity.Overexpress the chlB4 gene in your production strain. This directly increases the enzymatic capacity for the chlorination step.
Insufficient chloride ions in the medium.Supplement the fermentation medium with NaCl. An optimal concentration of 0.05% has been shown to be effective when combined with chlB4 overexpression.
Poor expression of the chlB4 gene.Verify the transcript levels of chlB4 using qRT-PCR to confirm that the gene is being adequately expressed under your fermentation conditions.

Quantitative Data Summary

The following table summarizes the impact of various genetic and media optimization strategies on this compound production.

StrategyStrain BackgroundKey Modification(s)Impact on CHL ProductionReference
Regulator OverexpressionS. antibioticus WTCo-expression of chlF2 and chlK840% increase compared to Wild-Type
Halogenase Overexpression + Precursor FeedingS. antibioticus F2OE¹Overexpression of chlB4 + 0.05% NaCl supplementation41% increase compared to F2OE strain

¹ F2OE: A strain already overexpressing the chlF2 regulator.

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is adapted from methodologies used in successful this compound production studies.

  • Seed Culture:

    • Prepare YEME medium (0.3% yeast extract, 0.5% tryptone, 0.3% malt (B15192052) extract, 20% sucrose, 5 mM MgCl₂, 1% glucose, 0.5% glycine).

    • Inoculate a 250 mL flask containing 50 mL of YEME medium with a spore suspension of S. antibioticus.

    • Incubate for 48 hours at 28°C in a rotary shaker at 220 rpm.

  • Production Culture:

    • Prepare the fermentation medium: 2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8.

    • Inoculate the fermentation medium with the seed culture (a 5-10% v/v inoculation is standard).

    • For precursor feeding strategies, add sterile NaCl solution to the desired final concentration (e.g., 0.05%) at the time of inoculation.

    • Incubate cultures at 28°C for 7 days in a rotary shaker at 220 rpm.

  • Extraction and Analysis:

    • Harvest the culture and extract the mycelium and supernatant with methanol (B129727).

    • Analyze the methanol extract using HPLC on a C18 column (e.g., Zorbax, SB-C18, 4.6 × 250 mm, 5 μm) with detection at 222 nm to quantify CHL and des-CHL.

2. Gene Overexpression in S. antibioticus

This protocol describes a general method for gene overexpression using an integrative vector.

  • Vector Construction:

    • Amplify the complete coding sequence of the target gene (e.g., chlF2, chlK, chlB4) via PCR from S. antibioticus genomic DNA.

    • Clone the amplified fragment into an integrative expression vector such as pSET152, typically under the control of a strong constitutive promoter.

  • Conjugal Transfer:

    • Introduce the resulting plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugal transfer from the E. coli donor to S. antibioticus. Grow S. antibioticus spores on MS agar. Mix with the E. coli donor culture and plate on the MS agar.

    • Overlay the plate after 16-20 hours with an appropriate antibiotic for selection (e.g., apramycin (B1230331) for pSET152-based vectors).

  • Verification:

    • Select exconjugants that are resistant to the antibiotic.

    • Confirm the integration of the plasmid into the chromosome of S. antibioticus via PCR analysis using primers that flank the integration site.

Visualizations

Chlorothricin_Regulation cluster_activator Positive Regulation cluster_repressor Feedback Regulation cluster_genes Biosynthetic Genes cluster_products Products ChlF2 ChlF2 (SARP Activator) ChlF1 ChlF1 (TetR Regulator) chlJ chlJ ChlF2->chlJ + chlC3_C6 chlC3, chlC6, etc. ChlF2->chlC3_C6 + ChlK ChlK (Thioesterase) ChlK->chlJ + ChlF1->ChlF1 ChlF1->chlJ + chlG chlG ChlF1->chlG - chlB4 chlB4 (Halogenase) desCHL deschloro-Chlorothricin chlC3_C6->desCHL CHL This compound (CHL) desCHL->CHL chlB4 (+ NaCl) CHL->ChlF1 Inhibits DNA Binding Workflow_desCHL_Reduction cluster_genetic Genetic Modification cluster_fermentation Fermentation Optimization start Problem: High des-CHL / CHL Ratio strategy Implement Two-Pronged Strategy start->strategy construct 1. Construct pSET152-chlB4 Overexpression Vector strategy->construct prepare 1. Prepare Fermentation Medium strategy->prepare conjugate 2. Conjugate into S. antibioticus construct->conjugate verify 3. Verify Strain via PCR conjugate->verify inoculate 3. Inoculate with Engineered Strain verify->inoculate add_nacl 2. Supplement with 0.05% NaCl prepare->add_nacl add_nacl->inoculate analysis Harvest, Extract, and Analyze via HPLC inoculate->analysis result Result: Increased CHL Titer and Reduced des-CHL Analog analysis->result

References

methods to reduce the production of unwanted Chlorothricin analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the production of Chlorothricin. Our goal is to help you minimize the generation of unwanted analogs and optimize your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted analogs produced during this compound fermentation?

A1: The most frequently encountered and significant analog is deschloro-chlorothricin (des-CHL). This analog lacks the chlorine atom at the C5 position of the 2-methoxy-5-chloro-6-methylsalicyclic acid moiety. Another biosynthetic intermediate that can sometimes be detected is demethylsalicycloyl this compound (DM-CHL)[1][2]. While des-CHL has some biological activity, it is generally less potent than this compound (CHL)[2].

Q2: My fermentation is yielding a high ratio of deschloro-chlorothricin (des-CHL) to this compound (CHL). What is the primary cause?

A2: A high des-CHL to CHL ratio is typically due to inefficient chlorination of the precursor, 2-methoxy-6-methylsalicyclic acid. This step is catalyzed by the halogenase enzyme, ChlB4. Insufficient activity of this enzyme, either due to suboptimal gene expression or lack of the necessary chloride ion cofactor, is the primary cause[2][3].

Q3: How can I genetically engineer my Streptomyces antibioticus strain to reduce des-CHL production?

A3: The most effective genetic strategy is to overexpress the halogenase gene, chlB4. This directly targets the conversion of the deschloro-intermediate to the chlorinated form. Studies have shown that combining chlB4 overexpression with overexpression of the SARP family activator chlF2 can significantly increase the final CHL titer and improve the CHL to des-CHL ratio.

Q4: What role do regulatory genes like chlF1 and chlF2 play in the production of analogs?

A4: These regulatory genes are critical for controlling the entire biosynthetic pathway.

  • ChlF2: This is a positive regulator (a SARP family activator). Its overexpression activates the transcription of several key biosynthetic genes, leading to a substantial increase in overall production of both CHL and des-CHL. Co-expression of chlF2 with the type II thioesterase gene chlK has been shown to boost production by as much as 840%.

  • ChlF1: This is a TetR family regulator that has a more complex, bifunctional role. It represses some genes while activating others. Importantly, the end product (CHL) and key intermediates can act as signaling molecules that modulate the DNA-binding activity of ChlF1, creating a feedback loop. Disruption of chlF1 has been shown to completely abolish this compound production.

Q5: Can I reduce unwanted analogs by modifying the fermentation medium?

A5: Yes. Since the chlorination step is crucial, ensuring an adequate supply of chloride ions is essential. Supplementing the fermentation medium with sodium chloride (NaCl) can significantly enhance the efficiency of the ChlB4 halogenase, thereby promoting the conversion of des-CHL to CHL. This strategy is most effective when used in conjunction with genetic strategies, such as chlB4 overexpression.

Troubleshooting Guide

Problem 1: Low overall this compound (CHL) yield.

Potential Cause Recommended Solution
Insufficient expression of the biosynthetic gene cluster.Overexpress the positive regulator chlF2 and the type II thioesterase chlK. This has been shown to dramatically increase the overall titer.
Suboptimal fermentation conditions.Review and optimize fermentation parameters such as medium composition, pH, temperature, and aeration. Refer to the recommended fermentation protocol below.
Feedback inhibition by CHL or its intermediates.While complex, understanding the regulatory feedback loop involving ChlF1 is key. Modifying the expression of chlF1 could potentially alter pathway flux, though this is an advanced approach.

Problem 2: High proportion of deschloro-chlorothricin (des-CHL) in the final product.

Potential Cause Recommended Solution
Low halogenase (ChlB4) activity.Overexpress the chlB4 gene in your production strain. This directly increases the enzymatic capacity for the chlorination step.
Insufficient chloride ions in the medium.Supplement the fermentation medium with NaCl. An optimal concentration of 0.05% has been shown to be effective when combined with chlB4 overexpression.
Poor expression of the chlB4 gene.Verify the transcript levels of chlB4 using qRT-PCR to confirm that the gene is being adequately expressed under your fermentation conditions.

Quantitative Data Summary

The following table summarizes the impact of various genetic and media optimization strategies on this compound production.

StrategyStrain BackgroundKey Modification(s)Impact on CHL ProductionReference
Regulator OverexpressionS. antibioticus WTCo-expression of chlF2 and chlK840% increase compared to Wild-Type
Halogenase Overexpression + Precursor FeedingS. antibioticus F2OE¹Overexpression of chlB4 + 0.05% NaCl supplementation41% increase compared to F2OE strain

¹ F2OE: A strain already overexpressing the chlF2 regulator.

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is adapted from methodologies used in successful this compound production studies.

  • Seed Culture:

    • Prepare YEME medium (0.3% yeast extract, 0.5% tryptone, 0.3% malt extract, 20% sucrose, 5 mM MgCl₂, 1% glucose, 0.5% glycine).

    • Inoculate a 250 mL flask containing 50 mL of YEME medium with a spore suspension of S. antibioticus.

    • Incubate for 48 hours at 28°C in a rotary shaker at 220 rpm.

  • Production Culture:

    • Prepare the fermentation medium: 2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8.

    • Inoculate the fermentation medium with the seed culture (a 5-10% v/v inoculation is standard).

    • For precursor feeding strategies, add sterile NaCl solution to the desired final concentration (e.g., 0.05%) at the time of inoculation.

    • Incubate cultures at 28°C for 7 days in a rotary shaker at 220 rpm.

  • Extraction and Analysis:

    • Harvest the culture and extract the mycelium and supernatant with methanol.

    • Analyze the methanol extract using HPLC on a C18 column (e.g., Zorbax, SB-C18, 4.6 × 250 mm, 5 μm) with detection at 222 nm to quantify CHL and des-CHL.

2. Gene Overexpression in S. antibioticus

This protocol describes a general method for gene overexpression using an integrative vector.

  • Vector Construction:

    • Amplify the complete coding sequence of the target gene (e.g., chlF2, chlK, chlB4) via PCR from S. antibioticus genomic DNA.

    • Clone the amplified fragment into an integrative expression vector such as pSET152, typically under the control of a strong constitutive promoter.

  • Conjugal Transfer:

    • Introduce the resulting plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugal transfer from the E. coli donor to S. antibioticus. Grow S. antibioticus spores on MS agar. Mix with the E. coli donor culture and plate on the MS agar.

    • Overlay the plate after 16-20 hours with an appropriate antibiotic for selection (e.g., apramycin for pSET152-based vectors).

  • Verification:

    • Select exconjugants that are resistant to the antibiotic.

    • Confirm the integration of the plasmid into the chromosome of S. antibioticus via PCR analysis using primers that flank the integration site.

Visualizations

Chlorothricin_Regulation cluster_activator Positive Regulation cluster_repressor Feedback Regulation cluster_genes Biosynthetic Genes cluster_products Products ChlF2 ChlF2 (SARP Activator) ChlF1 ChlF1 (TetR Regulator) chlJ chlJ ChlF2->chlJ + chlC3_C6 chlC3, chlC6, etc. ChlF2->chlC3_C6 + ChlK ChlK (Thioesterase) ChlK->chlJ + ChlF1->ChlF1 ChlF1->chlJ + chlG chlG ChlF1->chlG - chlB4 chlB4 (Halogenase) desCHL deschloro-Chlorothricin chlC3_C6->desCHL CHL This compound (CHL) desCHL->CHL chlB4 (+ NaCl) CHL->ChlF1 Inhibits DNA Binding Workflow_desCHL_Reduction cluster_genetic Genetic Modification cluster_fermentation Fermentation Optimization start Problem: High des-CHL / CHL Ratio strategy Implement Two-Pronged Strategy start->strategy construct 1. Construct pSET152-chlB4 Overexpression Vector strategy->construct prepare 1. Prepare Fermentation Medium strategy->prepare conjugate 2. Conjugate into S. antibioticus construct->conjugate verify 3. Verify Strain via PCR conjugate->verify inoculate 3. Inoculate with Engineered Strain verify->inoculate add_nacl 2. Supplement with 0.05% NaCl prepare->add_nacl add_nacl->inoculate analysis Harvest, Extract, and Analyze via HPLC inoculate->analysis result Result: Increased CHL Titer and Reduced des-CHL Analog analysis->result

References

Technical Support Center: Enhancing Chlorothricin Biosynthetic Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the expression of the chlorothricin (CHL) biosynthetic gene cluster in Streptomyces antibioticus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My wild-type S. antibioticus strain produces very low titers of this compound. What are the initial steps to improve production?

A1: Low production in the wild-type strain is a common issue. The initial focus should be on genetic manipulation of key regulatory genes within the this compound biosynthetic gene cluster. Overexpression of positive regulators is a primary strategy. Specifically, the chlF2 gene, which encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family activator, has been shown to significantly enhance CHL production.[1][2][3] Co-expression of chlF2 with chlK, a gene encoding a type II thioesterase, can lead to a dramatic increase in this compound yield, in some cases by as much as 840% compared to the wild-type strain.[1][2]

Q2: I am observing a significant amount of deschloro-chlorothricin in my culture broth. How can I increase the conversion to this compound?

A2: The accumulation of deschloro-chlorothricin (des-CHL) indicates a bottleneck in the halogenation step of the biosynthetic pathway. This is often due to insufficient expression of the halogenase enzyme or a deficit of chloride ions in the medium. To address this, you can overexpress the chlB4 gene, which encodes the halogenase responsible for converting des-CHL to CHL. Supplementing the fermentation medium with sodium chloride can also improve the conversion rate. A combined strategy of overexpressing chlB4 and supplementing with sodium chloride has been shown to increase CHL production by a further 41% compared to strains overexpressing only the activator chlF2.

Q3: After deleting the chlF1 gene, this compound production was completely abolished. What is the function of chlF1 and how can I restore production?

A3: The gene chlF1 encodes a TetR family transcriptional regulator that plays a crucial bifunctional role in this compound biosynthesis. Disruption of chlF1 completely abolishes CHL production. ChlF1 acts as a repressor for the transcription of itself (chlF1), chlG (a transporter), and chlK (a type II thioesterase), while it activates the transcription of chlJ (an acyl-CoA carboxyl transferase). To restore production, you can complement the deletion mutant with a functional copy of the chlF1 gene, for instance, by introducing it on an integrative plasmid like pSET152.

Q4: What are the optimal fermentation conditions for this compound production in S. antibioticus?

A4: Optimizing culture conditions is critical for maximizing yield. For this compound production, a two-stage fermentation process is typically employed. First, a seed culture is grown in a suitable medium like YEME (Yeast Extract-Malt Extract) for approximately 48 hours. This seed culture is then used to inoculate the production medium. A recommended fermentation medium consists of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with a pH of 6.8. The production culture is typically incubated for 7 days at 28°C with shaking.

Q5: I am attempting to heterologously express the this compound gene cluster in a different Streptomyces host, but I am not seeing any production. What could be the issue?

A5: Heterologous expression of large biosynthetic gene clusters like the one for this compound can be challenging. Success is dependent on several factors including the choice of the heterologous host, the integrity of the cloned gene cluster, and the presence of necessary precursors and cofactors in the new host. Well-characterized hosts like Streptomyces coelicolor and Streptomyces lividans are often used. Ensure that the entire, intact gene cluster, including its native promoters and regulatory elements, has been successfully transferred. It is also crucial to verify that the host strain provides the necessary building blocks for this compound biosynthesis. In some cases, co-expression of pathway-specific activators may be necessary to trigger expression of the silent gene cluster.

Quantitative Data Summary

Table 1: Enhancement of this compound Production through Genetic Engineering

Strain/ConditionGenetic ModificationFold Increase in CHL Production (vs. Wild-Type)Reference
YL04Co-expression of chlF2 and chlK~8.4-fold (840%)
F2OEOverexpression of chlF2~5.9 to 7-fold (590-700%)
B4F2OE + NaClOverexpression of chlF2 and chlB4 with NaCl supplementation~41% increase over F2OE

Experimental Protocols

Protocol 1: Overexpression of Regulatory Genes in S. antibioticus

  • Vector Construction:

    • Amplify the coding sequence of the target gene (e.g., chlF2, chlK, chlB4) from S. antibioticus genomic DNA using PCR with high-fidelity polymerase.

    • Clone the amplified gene into an appropriate E. coli-Streptomyces integrative expression vector, such as pSET152, under the control of a strong constitutive promoter (e.g., Pkan).

    • Verify the integrity of the construct by restriction digestion and Sanger sequencing.

  • Protoplast Preparation and Transformation:

    • Grow S. antibioticus in YEME medium supplemented with glycine.

    • Harvest the mycelia and treat with lysozyme (B549824) to generate protoplasts.

    • Transform the protoplasts with the constructed expression vector via polyethylene (B3416737) glycol (PEG)-mediated transformation.

    • Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and select for transformants using an appropriate antibiotic marker (e.g., apramycin).

  • Verification of Transformants:

    • Confirm the integration of the expression cassette into the S. antibioticus genome by PCR using primers flanking the integration site.

Protocol 2: Fermentation and Extraction of this compound

  • Seed Culture Preparation:

    • Inoculate a spore suspension of the S. antibioticus strain into a 250 mL flask containing 50 mL of YEME medium.

    • Incubate for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Production Culture:

    • Inoculate the seed culture into the fermentation medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8).

    • Incubate the production culture at 28°C for 7 days.

  • Extraction:

    • Harvest the culture broth by centrifugation.

    • Extract the supernatant and the mycelia with an equal volume of methanol (B129727).

    • Concentrate the methanol extract under reduced pressure.

    • Resuspend the dried extract in a suitable solvent for analysis.

Protocol 3: HPLC Analysis of this compound

  • Instrumentation:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Employ a suitable gradient of solvents, such as acetonitrile (B52724) and water (both containing 0.1% formic acid), to separate this compound and its derivatives.

  • Detection:

    • Monitor the elution profile using a UV detector at a wavelength of 222 nm.

  • Quantification:

    • Quantify the concentration of this compound by comparing the peak area to a standard curve generated with purified this compound.

Visualizations

Chlorothricin_Regulatory_Pathway cluster_regulators Key Regulatory Genes cluster_biosynthetic Biosynthetic Genes cluster_products Products chlF2 chlF2 (SARP Activator) chl_genes Structural Genes (chlJ, chlC3, chlC6, etc.) chlF2->chl_genes activates chlF1 chlF1 (TetR Repressor/Activator) chlK chlK (Thioesterase) chlF1->chlK represses chlF1->chl_genes activates chlJ des_CHL deschloro-chlorothricin chl_genes->des_CHL biosynthesis chlB4 chlB4 (Halogenase) chlB4->des_CHL catalyzes CHL This compound des_CHL->CHL halogenation

Caption: Regulatory network of the this compound biosynthetic gene cluster.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Extraction cluster_analysis Analysis gene_cloning 1. Gene Cloning (e.g., chlF2 in pSET152) transformation 2. Protoplast Transformation of S. antibioticus gene_cloning->transformation verification 3. PCR Verification of Transformants transformation->verification seed_culture 4. Seed Culture (YEME, 48h) verification->seed_culture production_culture 5. Production Culture (7 days) seed_culture->production_culture extraction 6. Methanol Extraction production_culture->extraction hplc 7. HPLC Analysis (C18, 222 nm) extraction->hplc quantification 8. Quantification hplc->quantification

Caption: Workflow for enhancing and analyzing this compound production.

References

Technical Support Center: Enhancing Chlorothricin Biosynthetic Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the expression of the chlorothricin (CHL) biosynthetic gene cluster in Streptomyces antibioticus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My wild-type S. antibioticus strain produces very low titers of this compound. What are the initial steps to improve production?

A1: Low production in the wild-type strain is a common issue. The initial focus should be on genetic manipulation of key regulatory genes within the this compound biosynthetic gene cluster. Overexpression of positive regulators is a primary strategy. Specifically, the chlF2 gene, which encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family activator, has been shown to significantly enhance CHL production.[1][2][3] Co-expression of chlF2 with chlK, a gene encoding a type II thioesterase, can lead to a dramatic increase in this compound yield, in some cases by as much as 840% compared to the wild-type strain.[1][2]

Q2: I am observing a significant amount of deschloro-chlorothricin in my culture broth. How can I increase the conversion to this compound?

A2: The accumulation of deschloro-chlorothricin (des-CHL) indicates a bottleneck in the halogenation step of the biosynthetic pathway. This is often due to insufficient expression of the halogenase enzyme or a deficit of chloride ions in the medium. To address this, you can overexpress the chlB4 gene, which encodes the halogenase responsible for converting des-CHL to CHL. Supplementing the fermentation medium with sodium chloride can also improve the conversion rate. A combined strategy of overexpressing chlB4 and supplementing with sodium chloride has been shown to increase CHL production by a further 41% compared to strains overexpressing only the activator chlF2.

Q3: After deleting the chlF1 gene, this compound production was completely abolished. What is the function of chlF1 and how can I restore production?

A3: The gene chlF1 encodes a TetR family transcriptional regulator that plays a crucial bifunctional role in this compound biosynthesis. Disruption of chlF1 completely abolishes CHL production. ChlF1 acts as a repressor for the transcription of itself (chlF1), chlG (a transporter), and chlK (a type II thioesterase), while it activates the transcription of chlJ (an acyl-CoA carboxyl transferase). To restore production, you can complement the deletion mutant with a functional copy of the chlF1 gene, for instance, by introducing it on an integrative plasmid like pSET152.

Q4: What are the optimal fermentation conditions for this compound production in S. antibioticus?

A4: Optimizing culture conditions is critical for maximizing yield. For this compound production, a two-stage fermentation process is typically employed. First, a seed culture is grown in a suitable medium like YEME (Yeast Extract-Malt Extract) for approximately 48 hours. This seed culture is then used to inoculate the production medium. A recommended fermentation medium consists of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with a pH of 6.8. The production culture is typically incubated for 7 days at 28°C with shaking.

Q5: I am attempting to heterologously express the this compound gene cluster in a different Streptomyces host, but I am not seeing any production. What could be the issue?

A5: Heterologous expression of large biosynthetic gene clusters like the one for this compound can be challenging. Success is dependent on several factors including the choice of the heterologous host, the integrity of the cloned gene cluster, and the presence of necessary precursors and cofactors in the new host. Well-characterized hosts like Streptomyces coelicolor and Streptomyces lividans are often used. Ensure that the entire, intact gene cluster, including its native promoters and regulatory elements, has been successfully transferred. It is also crucial to verify that the host strain provides the necessary building blocks for this compound biosynthesis. In some cases, co-expression of pathway-specific activators may be necessary to trigger expression of the silent gene cluster.

Quantitative Data Summary

Table 1: Enhancement of this compound Production through Genetic Engineering

Strain/ConditionGenetic ModificationFold Increase in CHL Production (vs. Wild-Type)Reference
YL04Co-expression of chlF2 and chlK~8.4-fold (840%)
F2OEOverexpression of chlF2~5.9 to 7-fold (590-700%)
B4F2OE + NaClOverexpression of chlF2 and chlB4 with NaCl supplementation~41% increase over F2OE

Experimental Protocols

Protocol 1: Overexpression of Regulatory Genes in S. antibioticus

  • Vector Construction:

    • Amplify the coding sequence of the target gene (e.g., chlF2, chlK, chlB4) from S. antibioticus genomic DNA using PCR with high-fidelity polymerase.

    • Clone the amplified gene into an appropriate E. coli-Streptomyces integrative expression vector, such as pSET152, under the control of a strong constitutive promoter (e.g., Pkan).

    • Verify the integrity of the construct by restriction digestion and Sanger sequencing.

  • Protoplast Preparation and Transformation:

    • Grow S. antibioticus in YEME medium supplemented with glycine.

    • Harvest the mycelia and treat with lysozyme to generate protoplasts.

    • Transform the protoplasts with the constructed expression vector via polyethylene glycol (PEG)-mediated transformation.

    • Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and select for transformants using an appropriate antibiotic marker (e.g., apramycin).

  • Verification of Transformants:

    • Confirm the integration of the expression cassette into the S. antibioticus genome by PCR using primers flanking the integration site.

Protocol 2: Fermentation and Extraction of this compound

  • Seed Culture Preparation:

    • Inoculate a spore suspension of the S. antibioticus strain into a 250 mL flask containing 50 mL of YEME medium.

    • Incubate for 48 hours at 28°C on a rotary shaker at 220 rpm.

  • Production Culture:

    • Inoculate the seed culture into the fermentation medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8).

    • Incubate the production culture at 28°C for 7 days.

  • Extraction:

    • Harvest the culture broth by centrifugation.

    • Extract the supernatant and the mycelia with an equal volume of methanol.

    • Concentrate the methanol extract under reduced pressure.

    • Resuspend the dried extract in a suitable solvent for analysis.

Protocol 3: HPLC Analysis of this compound

  • Instrumentation:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Employ a suitable gradient of solvents, such as acetonitrile and water (both containing 0.1% formic acid), to separate this compound and its derivatives.

  • Detection:

    • Monitor the elution profile using a UV detector at a wavelength of 222 nm.

  • Quantification:

    • Quantify the concentration of this compound by comparing the peak area to a standard curve generated with purified this compound.

Visualizations

Chlorothricin_Regulatory_Pathway cluster_regulators Key Regulatory Genes cluster_biosynthetic Biosynthetic Genes cluster_products Products chlF2 chlF2 (SARP Activator) chl_genes Structural Genes (chlJ, chlC3, chlC6, etc.) chlF2->chl_genes activates chlF1 chlF1 (TetR Repressor/Activator) chlK chlK (Thioesterase) chlF1->chlK represses chlF1->chl_genes activates chlJ des_CHL deschloro-chlorothricin chl_genes->des_CHL biosynthesis chlB4 chlB4 (Halogenase) chlB4->des_CHL catalyzes CHL This compound des_CHL->CHL halogenation

Caption: Regulatory network of the this compound biosynthetic gene cluster.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Extraction cluster_analysis Analysis gene_cloning 1. Gene Cloning (e.g., chlF2 in pSET152) transformation 2. Protoplast Transformation of S. antibioticus gene_cloning->transformation verification 3. PCR Verification of Transformants transformation->verification seed_culture 4. Seed Culture (YEME, 48h) verification->seed_culture production_culture 5. Production Culture (7 days) seed_culture->production_culture extraction 6. Methanol Extraction production_culture->extraction hplc 7. HPLC Analysis (C18, 222 nm) extraction->hplc quantification 8. Quantification hplc->quantification

Caption: Workflow for enhancing and analyzing this compound production.

References

Technical Support Center: Troubleshooting Contamination in Streptomyces Fermentation for Chlorothricin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting contamination issues during the fermentation of Streptomyces for Chlorothricin production. The information is presented in a question-and-answer format to directly address common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in a Streptomyces antibioticus fermentation broth for this compound production?

A1: Early detection of contamination is crucial for salvaging experiments and preventing widespread issues in the lab. Key indicators of contamination include:

  • Visual Changes in Broth: A healthy Streptomyces fermentation should have a characteristic appearance. Deviations such as a sudden increase in turbidity, a change in color to milky white instead of the typical brownish hue, or the appearance of clumps or films on the surface can indicate bacterial or fungal contamination.[1]

  • Rapid pH Shift: While the pH of a Streptomyces fermentation will naturally change over time, a rapid and unexpected drop or rise in pH can be a strong indicator of contaminant growth. Many common bacterial contaminants produce acids, leading to a rapid decrease in pH.[2][3]

  • Unusual Odors: A foul or unusual smell emanating from the fermentation vessel is a common sign of contamination by unwanted microorganisms.[4]

  • Microscopic Examination: The most definitive way to confirm contamination is through microscopic examination of the fermentation broth. The presence of morphologies that differ from the filamentous structure of Streptomyces hyphae, such as single-celled bacteria (cocci or bacilli) or fungal spores and hyphae, confirms contamination.[5]

  • Lack of this compound Production: A significant drop or complete absence of the expected this compound titer, as determined by analytical methods like HPLC, is a strong indicator that the fermentation has been compromised by contamination.

Q2: What are the most common microbial contaminants in Streptomyces fermentations?

A2: Streptomyces cultures are susceptible to contamination from various sources, including the air, unsterilized equipment, and raw materials. The most frequently encountered contaminants include:

  • Bacteria:

    • Bacillus species: These are common soil bacteria and are notorious for their heat-resistant endospores, which can survive improper sterilization.

    • Pseudomonas species: Often introduced through water or contaminated equipment, these bacteria are known for their rapid growth and ability to outcompete Streptomyces for nutrients.

    • Escherichia coli and other Enterobacteriaceae: While less common in industrial settings with stringent controls, they can be a problem in research labs due to their ubiquitous nature.

  • Fungi:

    • Aspergillus species: These molds are common airborne contaminants and can grow rapidly in nutrient-rich fermentation media.

    • Penicillium species: Another common airborne mold that can contaminate Streptomyces cultures.

    • Yeasts: Single-celled fungi that can also be introduced from the air or contaminated equipment.

Q3: How does contamination affect this compound production?

A3: Contamination can negatively impact this compound production through several mechanisms:

  • Nutrient Competition: Contaminants, particularly fast-growing bacteria, can rapidly consume essential nutrients in the fermentation medium, depriving Streptomyces antibioticus of the resources needed for growth and secondary metabolite production.

  • Alteration of Fermentation Conditions: Contaminants can alter the pH of the medium, produce inhibitory metabolic byproducts, or deplete dissolved oxygen, creating an unfavorable environment for this compound synthesis.

  • Production of Degrading Enzymes: Some contaminants may produce enzymes that can degrade this compound or its precursors.

  • Induction of Stress Responses: The presence of competing microbes can induce stress responses in Streptomyces that may lead to a downregulation of secondary metabolism in favor of survival mechanisms.

Troubleshooting Guides

Guide 1: Initial Investigation of a Suspected Contamination Event

This guide provides a logical workflow for the initial investigation of a suspected contamination event in your Streptomyces fermentation.

Contamination_Investigation_Workflow Start Suspected Contamination (e.g., visual change, pH shift) Record_Observations Record all visual and olfactory observations Start->Record_Observations Aseptic_Sampling Aseptically collect a sample from the fermenter Record_Observations->Aseptic_Sampling Microscopic_Exam Perform Wet Mount Microscopic Examination Isolate_Contaminant Isolate and identify the contaminant(s) Microscopic_Exam->Isolate_Contaminant Contaminant detected Aseptic_Sampling->Microscopic_Exam Plating Plate sample on general and selective agar (B569324) media Aseptic_Sampling->Plating Plating->Isolate_Contaminant Review_Protocols Review aseptic techniques and sterilization records Isolate_Contaminant->Review_Protocols Corrective_Action Implement Corrective Actions: - Discard contaminated culture - Sterilize equipment - Review procedures Review_Protocols->Corrective_Action End Contamination Source Identified and Addressed Corrective_Action->End

Caption: Workflow for investigating a suspected contamination event.

Guide 2: Differentiating Between Common Contaminants

Question: How can I differentiate between bacterial and fungal contamination?

Answer: A combination of macroscopic and microscopic observations can help in differentiating between common contaminants.

CharacteristicBacterial ContaminationFungal (Mold) Contamination
Broth Appearance Uniformly turbid, milky, sometimes with a surface scum.Formation of distinct clumps, pellets, or a fuzzy surface mycelial mat.
Microscopic View Small, individual cells (cocci or rods), sometimes in chains or clusters. Motile organisms may be visible.Filamentous hyphae (long, branching threads), and/or spores. Yeast will appear as larger, often budding, oval cells.
Growth on Agar Typically forms smooth or rough, circular colonies that are opaque and can be pigmented.Colonies are often fuzzy or cottony in appearance with distinct colors (e.g., green, black, white) due to sporulation.
Rate of Growth Generally very rapid, can cause noticeable changes in the broth within hours.Growth may be slower to become visually apparent compared to bacteria.

Data Presentation: Impact of Contamination on this compound Production

While specific quantitative data on the impact of various contaminants on this compound yield is not extensively published, the following table provides a representative summary based on the known effects of common contaminants on Streptomyces secondary metabolite production. The values are illustrative and can vary based on the contaminant load and fermentation conditions.

Contaminant TypeExample OrganismTypical Contaminant Load (CFU/mL)Estimated Impact on this compound YieldPrimary Mechanism of Inhibition
Gram-Positive Bacteria Bacillus subtilis10^5 - 10^730-70% decreaseRapid nutrient depletion, pH alteration.
Gram-Negative Bacteria Pseudomonas aeruginosa10^6 - 10^850-90% decreaseAggressive nutrient competition, potential production of inhibitory compounds.
Filamentous Fungi Aspergillus niger10^3 - 10^5 spores/mL20-60% decreaseNutrient competition, significant pH drop due to organic acid production.
Yeast Saccharomyces cerevisiae10^4 - 10^620-50% decreaseCompetition for sugars and other nutrients.

Experimental Protocols

Protocol 1: Microscopic Examination of Fermentation Broth (Wet Mount)

Objective: To quickly assess the presence and morphology of microorganisms in a fermentation broth.

Materials:

  • Glass microscope slide

  • Coverslip

  • Micropipette and sterile tips

  • Sterile water or saline

  • Phase-contrast microscope

Procedure:

  • Aseptically collect 1 mL of the fermentation broth.

  • Place one drop of sterile water or saline onto a clean microscope slide.

  • Aseptically transfer 10-20 µL of the fermentation broth to the drop of water on the slide and gently mix with the pipette tip.

  • Carefully lower a coverslip over the drop at a 45-degree angle to avoid air bubbles.

  • Place the slide on the microscope stage.

  • Start with the 10x objective to locate the focal plane, then move to the 40x objective for detailed observation. Use the phase-contrast setting to enhance the visibility of unstained cells.

  • Observe for the presence of filamentous Streptomyces mycelia. Look for any non-filamentous cells, such as motile rods (indicative of bacteria like Pseudomonas or Bacillus), cocci, or budding yeast cells. Note the presence of fungal hyphae or spores.

Protocol 2: Serial Dilution and Plating for Contaminant Isolation and Quantification

Objective: To isolate and quantify viable contaminating microorganisms from a fermentation broth.

Materials:

  • Sterile dilution tubes with 9 mL of sterile saline or phosphate-buffered saline (PBS).

  • Sterile micropipettes and tips.

  • General purpose agar plates (e.g., Nutrient Agar or Tryptic Soy Agar) for bacteria.

  • Fungal selective agar plates (e.g., Sabouraud Dextrose Agar with antibiotics to inhibit bacterial growth).

  • Sterile spreaders.

  • Incubator.

Procedure:

  • Label sterile dilution tubes from 10⁻¹ to 10⁻⁶.

  • Aseptically transfer 1 mL of the fermentation broth to the 10⁻¹ dilution tube. Vortex thoroughly.

  • Using a new sterile pipette tip, transfer 1 mL from the 10⁻¹ tube to the 10⁻² tube. Vortex thoroughly.

  • Repeat this process for the remaining dilutions.

  • Pipette 100 µL from the 10⁻³, 10⁻⁴, and 10⁻⁵ dilution tubes onto the center of appropriately labeled agar plates (both general and fungal selective).

  • Using a sterile spreader, evenly distribute the inoculum over the entire surface of the agar.

  • Allow the plates to dry for a few minutes before inverting them.

  • Incubate the bacterial plates at 30-37°C for 24-48 hours and the fungal plates at 25-30°C for 3-5 days.

  • After incubation, count the number of colonies on plates that have between 30 and 300 colonies. Calculate the colony-forming units per milliliter (CFU/mL) of the original broth using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Sub-culture distinct colony morphologies onto fresh plates to obtain pure cultures for identification.

Signaling Pathways and Logical Relationships

Contamination in a Streptomyces fermentation leads to increased competition for essential nutrients. This nutrient limitation acts as a stress signal that can trigger complex regulatory cascades, often leading to a decrease in the production of secondary metabolites like this compound.

Nutrient_Stress_Signaling cluster_0 Contamination Event cluster_1 Fermentation Environment cluster_2 Streptomyces Cellular Response Contaminant Introduction of Contaminant (e.g., Bacillus sp.) Nutrient_Competition Increased Competition for Nutrients (e.g., Carbon, Nitrogen, Phosphate) Contaminant->Nutrient_Competition Nutrient_Depletion Rapid Depletion of Key Nutrients Nutrient_Competition->Nutrient_Depletion Stress_Signal Nutrient Stress Signal Perceived by Streptomyces Nutrient_Depletion->Stress_Signal Signaling_Cascade Activation of Global Regulatory Cascades (e.g., PhoR-PhoP, DasR) Stress_Signal->Signaling_Cascade Metabolic_Shift Shift from Secondary to Primary Metabolism Signaling_Cascade->Metabolic_Shift Chlorothricin_Reduction Decreased this compound Biosynthesis Metabolic_Shift->Chlorothricin_Reduction

Caption: Logical diagram of nutrient stress signaling in Streptomyces due to contamination.

This diagram illustrates how the presence of a contaminant leads to nutrient competition and depletion. This environmental stress is sensed by Streptomyces, triggering global regulatory pathways that shift the cellular focus from secondary metabolism (including this compound production) to primary metabolism for survival. For instance, the DasR regulon is a key checkpoint for the onset of secondary metabolism and is influenced by the availability of N-acetylglucosamine, a product of mycelial lysis which can be exacerbated by stress. Similarly, the PhoR-PhoP two-component system responds to phosphate (B84403) limitation and can globally affect antibiotic production.

References

Technical Support Center: Troubleshooting Contamination in Streptomyces Fermentation for Chlorothricin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting contamination issues during the fermentation of Streptomyces for Chlorothricin production. The information is presented in a question-and-answer format to directly address common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in a Streptomyces antibioticus fermentation broth for this compound production?

A1: Early detection of contamination is crucial for salvaging experiments and preventing widespread issues in the lab. Key indicators of contamination include:

  • Visual Changes in Broth: A healthy Streptomyces fermentation should have a characteristic appearance. Deviations such as a sudden increase in turbidity, a change in color to milky white instead of the typical brownish hue, or the appearance of clumps or films on the surface can indicate bacterial or fungal contamination.[1]

  • Rapid pH Shift: While the pH of a Streptomyces fermentation will naturally change over time, a rapid and unexpected drop or rise in pH can be a strong indicator of contaminant growth. Many common bacterial contaminants produce acids, leading to a rapid decrease in pH.[2][3]

  • Unusual Odors: A foul or unusual smell emanating from the fermentation vessel is a common sign of contamination by unwanted microorganisms.[4]

  • Microscopic Examination: The most definitive way to confirm contamination is through microscopic examination of the fermentation broth. The presence of morphologies that differ from the filamentous structure of Streptomyces hyphae, such as single-celled bacteria (cocci or bacilli) or fungal spores and hyphae, confirms contamination.[5]

  • Lack of this compound Production: A significant drop or complete absence of the expected this compound titer, as determined by analytical methods like HPLC, is a strong indicator that the fermentation has been compromised by contamination.

Q2: What are the most common microbial contaminants in Streptomyces fermentations?

A2: Streptomyces cultures are susceptible to contamination from various sources, including the air, unsterilized equipment, and raw materials. The most frequently encountered contaminants include:

  • Bacteria:

    • Bacillus species: These are common soil bacteria and are notorious for their heat-resistant endospores, which can survive improper sterilization.

    • Pseudomonas species: Often introduced through water or contaminated equipment, these bacteria are known for their rapid growth and ability to outcompete Streptomyces for nutrients.

    • Escherichia coli and other Enterobacteriaceae: While less common in industrial settings with stringent controls, they can be a problem in research labs due to their ubiquitous nature.

  • Fungi:

    • Aspergillus species: These molds are common airborne contaminants and can grow rapidly in nutrient-rich fermentation media.

    • Penicillium species: Another common airborne mold that can contaminate Streptomyces cultures.

    • Yeasts: Single-celled fungi that can also be introduced from the air or contaminated equipment.

Q3: How does contamination affect this compound production?

A3: Contamination can negatively impact this compound production through several mechanisms:

  • Nutrient Competition: Contaminants, particularly fast-growing bacteria, can rapidly consume essential nutrients in the fermentation medium, depriving Streptomyces antibioticus of the resources needed for growth and secondary metabolite production.

  • Alteration of Fermentation Conditions: Contaminants can alter the pH of the medium, produce inhibitory metabolic byproducts, or deplete dissolved oxygen, creating an unfavorable environment for this compound synthesis.

  • Production of Degrading Enzymes: Some contaminants may produce enzymes that can degrade this compound or its precursors.

  • Induction of Stress Responses: The presence of competing microbes can induce stress responses in Streptomyces that may lead to a downregulation of secondary metabolism in favor of survival mechanisms.

Troubleshooting Guides

Guide 1: Initial Investigation of a Suspected Contamination Event

This guide provides a logical workflow for the initial investigation of a suspected contamination event in your Streptomyces fermentation.

Contamination_Investigation_Workflow Start Suspected Contamination (e.g., visual change, pH shift) Record_Observations Record all visual and olfactory observations Start->Record_Observations Aseptic_Sampling Aseptically collect a sample from the fermenter Record_Observations->Aseptic_Sampling Microscopic_Exam Perform Wet Mount Microscopic Examination Isolate_Contaminant Isolate and identify the contaminant(s) Microscopic_Exam->Isolate_Contaminant Contaminant detected Aseptic_Sampling->Microscopic_Exam Plating Plate sample on general and selective agar media Aseptic_Sampling->Plating Plating->Isolate_Contaminant Review_Protocols Review aseptic techniques and sterilization records Isolate_Contaminant->Review_Protocols Corrective_Action Implement Corrective Actions: - Discard contaminated culture - Sterilize equipment - Review procedures Review_Protocols->Corrective_Action End Contamination Source Identified and Addressed Corrective_Action->End

Caption: Workflow for investigating a suspected contamination event.

Guide 2: Differentiating Between Common Contaminants

Question: How can I differentiate between bacterial and fungal contamination?

Answer: A combination of macroscopic and microscopic observations can help in differentiating between common contaminants.

CharacteristicBacterial ContaminationFungal (Mold) Contamination
Broth Appearance Uniformly turbid, milky, sometimes with a surface scum.Formation of distinct clumps, pellets, or a fuzzy surface mycelial mat.
Microscopic View Small, individual cells (cocci or rods), sometimes in chains or clusters. Motile organisms may be visible.Filamentous hyphae (long, branching threads), and/or spores. Yeast will appear as larger, often budding, oval cells.
Growth on Agar Typically forms smooth or rough, circular colonies that are opaque and can be pigmented.Colonies are often fuzzy or cottony in appearance with distinct colors (e.g., green, black, white) due to sporulation.
Rate of Growth Generally very rapid, can cause noticeable changes in the broth within hours.Growth may be slower to become visually apparent compared to bacteria.

Data Presentation: Impact of Contamination on this compound Production

While specific quantitative data on the impact of various contaminants on this compound yield is not extensively published, the following table provides a representative summary based on the known effects of common contaminants on Streptomyces secondary metabolite production. The values are illustrative and can vary based on the contaminant load and fermentation conditions.

Contaminant TypeExample OrganismTypical Contaminant Load (CFU/mL)Estimated Impact on this compound YieldPrimary Mechanism of Inhibition
Gram-Positive Bacteria Bacillus subtilis10^5 - 10^730-70% decreaseRapid nutrient depletion, pH alteration.
Gram-Negative Bacteria Pseudomonas aeruginosa10^6 - 10^850-90% decreaseAggressive nutrient competition, potential production of inhibitory compounds.
Filamentous Fungi Aspergillus niger10^3 - 10^5 spores/mL20-60% decreaseNutrient competition, significant pH drop due to organic acid production.
Yeast Saccharomyces cerevisiae10^4 - 10^620-50% decreaseCompetition for sugars and other nutrients.

Experimental Protocols

Protocol 1: Microscopic Examination of Fermentation Broth (Wet Mount)

Objective: To quickly assess the presence and morphology of microorganisms in a fermentation broth.

Materials:

  • Glass microscope slide

  • Coverslip

  • Micropipette and sterile tips

  • Sterile water or saline

  • Phase-contrast microscope

Procedure:

  • Aseptically collect 1 mL of the fermentation broth.

  • Place one drop of sterile water or saline onto a clean microscope slide.

  • Aseptically transfer 10-20 µL of the fermentation broth to the drop of water on the slide and gently mix with the pipette tip.

  • Carefully lower a coverslip over the drop at a 45-degree angle to avoid air bubbles.

  • Place the slide on the microscope stage.

  • Start with the 10x objective to locate the focal plane, then move to the 40x objective for detailed observation. Use the phase-contrast setting to enhance the visibility of unstained cells.

  • Observe for the presence of filamentous Streptomyces mycelia. Look for any non-filamentous cells, such as motile rods (indicative of bacteria like Pseudomonas or Bacillus), cocci, or budding yeast cells. Note the presence of fungal hyphae or spores.

Protocol 2: Serial Dilution and Plating for Contaminant Isolation and Quantification

Objective: To isolate and quantify viable contaminating microorganisms from a fermentation broth.

Materials:

  • Sterile dilution tubes with 9 mL of sterile saline or phosphate-buffered saline (PBS).

  • Sterile micropipettes and tips.

  • General purpose agar plates (e.g., Nutrient Agar or Tryptic Soy Agar) for bacteria.

  • Fungal selective agar plates (e.g., Sabouraud Dextrose Agar with antibiotics to inhibit bacterial growth).

  • Sterile spreaders.

  • Incubator.

Procedure:

  • Label sterile dilution tubes from 10⁻¹ to 10⁻⁶.

  • Aseptically transfer 1 mL of the fermentation broth to the 10⁻¹ dilution tube. Vortex thoroughly.

  • Using a new sterile pipette tip, transfer 1 mL from the 10⁻¹ tube to the 10⁻² tube. Vortex thoroughly.

  • Repeat this process for the remaining dilutions.

  • Pipette 100 µL from the 10⁻³, 10⁻⁴, and 10⁻⁵ dilution tubes onto the center of appropriately labeled agar plates (both general and fungal selective).

  • Using a sterile spreader, evenly distribute the inoculum over the entire surface of the agar.

  • Allow the plates to dry for a few minutes before inverting them.

  • Incubate the bacterial plates at 30-37°C for 24-48 hours and the fungal plates at 25-30°C for 3-5 days.

  • After incubation, count the number of colonies on plates that have between 30 and 300 colonies. Calculate the colony-forming units per milliliter (CFU/mL) of the original broth using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Sub-culture distinct colony morphologies onto fresh plates to obtain pure cultures for identification.

Signaling Pathways and Logical Relationships

Contamination in a Streptomyces fermentation leads to increased competition for essential nutrients. This nutrient limitation acts as a stress signal that can trigger complex regulatory cascades, often leading to a decrease in the production of secondary metabolites like this compound.

Nutrient_Stress_Signaling cluster_0 Contamination Event cluster_1 Fermentation Environment cluster_2 Streptomyces Cellular Response Contaminant Introduction of Contaminant (e.g., Bacillus sp.) Nutrient_Competition Increased Competition for Nutrients (e.g., Carbon, Nitrogen, Phosphate) Contaminant->Nutrient_Competition Nutrient_Depletion Rapid Depletion of Key Nutrients Nutrient_Competition->Nutrient_Depletion Stress_Signal Nutrient Stress Signal Perceived by Streptomyces Nutrient_Depletion->Stress_Signal Signaling_Cascade Activation of Global Regulatory Cascades (e.g., PhoR-PhoP, DasR) Stress_Signal->Signaling_Cascade Metabolic_Shift Shift from Secondary to Primary Metabolism Signaling_Cascade->Metabolic_Shift Chlorothricin_Reduction Decreased this compound Biosynthesis Metabolic_Shift->Chlorothricin_Reduction

Caption: Logical diagram of nutrient stress signaling in Streptomyces due to contamination.

This diagram illustrates how the presence of a contaminant leads to nutrient competition and depletion. This environmental stress is sensed by Streptomyces, triggering global regulatory pathways that shift the cellular focus from secondary metabolism (including this compound production) to primary metabolism for survival. For instance, the DasR regulon is a key checkpoint for the onset of secondary metabolism and is influenced by the availability of N-acetylglucosamine, a product of mycelial lysis which can be exacerbated by stress. Similarly, the PhoR-PhoP two-component system responds to phosphate limitation and can globally affect antibiotic production.

References

improving the recovery of Chlorothricin from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Chlorothricin from crude extracts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the initial recommended step for extracting this compound from the fermentation broth?

A1: The initial and most common step is to harvest the Streptomyces antibioticus culture grown for 5-7 days and extract the mycelia with methanol (B129727).[1][2] This is followed by centrifugation to separate the methanol extract containing this compound from the cell debris.

Q2: What are the common impurities found in crude this compound extracts?

A2: A common impurity is deschloro-chlorothricin, a structural analog of this compound.[1][2][3] Other related impurities may include demethylsalicyloyl-chlorothricin and the aglycone, chlorothricolide, which lacks the deoxysugar moieties. The presence and abundance of these impurities can be influenced by fermentation conditions and the specific strain of S. antibioticus used.

Q3: What analytical method is typically used for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying this compound. A common setup involves a C18 column with UV detection at a wavelength of 222 nm.

Q4: How stable is this compound under different pH and temperature conditions?

A4: While specific degradation kinetics for this compound are not extensively published, related chlorinated compounds show instability in acidic conditions, with decomposition increasing over time and with higher temperatures. It is generally advisable to maintain neutral to slightly basic pH conditions during extraction and purification and to keep samples cool to minimize degradation.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the recovery of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Review and optimize fermentation parameters such as media composition, pH, temperature, and incubation time. The quality and quantity of the target compound in the crude extract are highly dependent on the fermentation process.
Inefficient Cell Lysis and Extraction Ensure complete cell lysis to release the intracellular this compound. If using mechanical lysis like sonication, optimize the duration and intensity to avoid overheating and potential degradation. For solvent extraction, ensure a sufficient solvent-to-biomass ratio and adequate extraction time.
Degradation of this compound during Extraction Maintain a low temperature (e.g., 4°C) throughout the extraction process. Minimize the exposure of the extract to light and extreme pH conditions.
Issue 2: Poor Recovery of this compound during Purification
Possible Cause Troubleshooting Step
Inappropriate Chromatography Resin The choice of chromatography resin is critical. For initial purification, silica (B1680970) gel column chromatography is often used. For higher resolution, reversed-phase chromatography (e.g., C18) is effective. The selection should be based on the polarity of this compound and the impurity profile.
Suboptimal Mobile Phase Composition Optimize the mobile phase for your chromatography step. For reversed-phase HPLC, a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer is typically used. The gradient profile should be optimized to achieve good separation between this compound and its impurities.
Co-elution with Impurities If this compound co-elutes with impurities, consider using a different chromatography technique (e.g., ion-exchange or size-exclusion chromatography) or a different stationary phase with alternative selectivity. A two-step chromatographic procedure, for instance, combining ion-exchange and reversed-phase chromatography, can significantly improve purity.
Precipitation of this compound on the Column Ensure that the sample is fully dissolved in the mobile phase before loading it onto the column. Sample clarification by centrifugation or filtration is highly recommended to prevent column clogging.
Issue 3: Presence of Deschloro-chlorothricin and Other Impurities in the Final Product
Possible Cause Troubleshooting Step
Ineffective Separation during Chromatography Optimize the HPLC method for better resolution. This can involve adjusting the gradient slope, flow rate, or temperature. Using a longer column or a column with a smaller particle size can also improve separation. Preparative HPLC can be employed for the fine purification of this compound from closely related impurities.
Formation of Degradation Products Analyze the samples at each stage of the purification process to identify where the degradation is occurring. Adjust the conditions (pH, temperature, light exposure) at that step to minimize degradation.

Section 3: Data Presentation

Table 1: Solvent Systems for Extraction of Antibiotics from Streptomyces

Solvent SystemTarget Compound(s)Source OrganismReference
MethanolThis compound, Deschloro-chlorothricinStreptomyces antibioticus
Ethyl AcetateBioactive compoundsStreptomyces sp.
n-ButanolAntibiotic substanceStreptomyces hygroscopicus

Table 2: HPLC Parameters for this compound Analysis

ParameterConditionReference
Column Zorbax, SB-C18, 4.6 × 250 mm, 5 µm
Mobile Phase Gradient of acetonitrile in an aqueous buffer
Detection UV at 222 nm
Flow Rate Not specified
Injection Volume Not specified

Section 4: Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces antibioticus Culture

  • Fermentation: Culture Streptomyces antibioticus in a suitable fermentation medium (e.g., 2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8) at 28°C for 7 days.

  • Harvesting: Harvest the culture by centrifugation to pellet the mycelia.

  • Extraction: Resuspend the mycelial pellet in methanol and extract for a sufficient period (e.g., overnight) with agitation at a controlled temperature (e.g., 4°C).

  • Clarification: Centrifuge the methanol suspension to pellet the cell debris.

  • Concentration: Collect the supernatant (crude extract) and concentrate it under reduced pressure to obtain the crude this compound extract.

Protocol 2: Analytical HPLC for this compound Quantification

  • Sample Preparation: Dissolve a known amount of the crude extract or purified sample in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 reversed-phase column (e.g., Zorbax, SB-C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Gradient Elution: Program a linear gradient to increase the concentration of Solvent B over time to elute this compound and separate it from impurities.

  • Detection: Monitor the elution profile using a UV detector at 222 nm.

  • Quantification: Calculate the concentration of this compound by comparing the peak area with that of a standard curve prepared with known concentrations of pure this compound.

Section 5: Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification & Analysis Fermentation 1. Fermentation of S. antibioticus Harvesting 2. Harvesting (Centrifugation) Fermentation->Harvesting Extraction 3. Methanol Extraction Harvesting->Extraction Clarification 4. Clarification (Centrifugation) Extraction->Clarification Concentration 5. Concentration of Crude Extract Clarification->Concentration ColumnChromatography 6. Column Chromatography Concentration->ColumnChromatography FractionCollection 7. Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis 8. Purity Analysis (HPLC) FractionCollection->PurityAnalysis Purethis compound 9. Pure This compound PurityAnalysis->Purethis compound

Caption: Experimental workflow for this compound recovery.

troubleshooting_low_yield cluster_causes Possible Causes cluster_solutions Troubleshooting Steps LowYield Low this compound Yield FermentationIssues Suboptimal Fermentation LowYield->FermentationIssues ExtractionIssues Inefficient Extraction LowYield->ExtractionIssues DegradationIssues Product Degradation LowYield->DegradationIssues PurificationIssues Poor Purification Strategy LowYield->PurificationIssues OptimizeFermentation Optimize Media, pH, Temp. FermentationIssues->OptimizeFermentation ImproveExtraction Optimize Lysis & Solvent Ratio ExtractionIssues->ImproveExtraction MinimizeDegradation Control Temp., pH, Light DegradationIssues->MinimizeDegradation RefinePurification Select Appropriate Resin & Mobile Phase PurificationIssues->RefinePurification

Caption: Troubleshooting logic for low this compound yield.

References

improving the recovery of Chlorothricin from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Chlorothricin from crude extracts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the initial recommended step for extracting this compound from the fermentation broth?

A1: The initial and most common step is to harvest the Streptomyces antibioticus culture grown for 5-7 days and extract the mycelia with methanol.[1][2] This is followed by centrifugation to separate the methanol extract containing this compound from the cell debris.

Q2: What are the common impurities found in crude this compound extracts?

A2: A common impurity is deschloro-chlorothricin, a structural analog of this compound.[1][2][3] Other related impurities may include demethylsalicyloyl-chlorothricin and the aglycone, chlorothricolide, which lacks the deoxysugar moieties. The presence and abundance of these impurities can be influenced by fermentation conditions and the specific strain of S. antibioticus used.

Q3: What analytical method is typically used for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying this compound. A common setup involves a C18 column with UV detection at a wavelength of 222 nm.

Q4: How stable is this compound under different pH and temperature conditions?

A4: While specific degradation kinetics for this compound are not extensively published, related chlorinated compounds show instability in acidic conditions, with decomposition increasing over time and with higher temperatures. It is generally advisable to maintain neutral to slightly basic pH conditions during extraction and purification and to keep samples cool to minimize degradation.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the recovery of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Review and optimize fermentation parameters such as media composition, pH, temperature, and incubation time. The quality and quantity of the target compound in the crude extract are highly dependent on the fermentation process.
Inefficient Cell Lysis and Extraction Ensure complete cell lysis to release the intracellular this compound. If using mechanical lysis like sonication, optimize the duration and intensity to avoid overheating and potential degradation. For solvent extraction, ensure a sufficient solvent-to-biomass ratio and adequate extraction time.
Degradation of this compound during Extraction Maintain a low temperature (e.g., 4°C) throughout the extraction process. Minimize the exposure of the extract to light and extreme pH conditions.
Issue 2: Poor Recovery of this compound during Purification
Possible Cause Troubleshooting Step
Inappropriate Chromatography Resin The choice of chromatography resin is critical. For initial purification, silica gel column chromatography is often used. For higher resolution, reversed-phase chromatography (e.g., C18) is effective. The selection should be based on the polarity of this compound and the impurity profile.
Suboptimal Mobile Phase Composition Optimize the mobile phase for your chromatography step. For reversed-phase HPLC, a gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer is typically used. The gradient profile should be optimized to achieve good separation between this compound and its impurities.
Co-elution with Impurities If this compound co-elutes with impurities, consider using a different chromatography technique (e.g., ion-exchange or size-exclusion chromatography) or a different stationary phase with alternative selectivity. A two-step chromatographic procedure, for instance, combining ion-exchange and reversed-phase chromatography, can significantly improve purity.
Precipitation of this compound on the Column Ensure that the sample is fully dissolved in the mobile phase before loading it onto the column. Sample clarification by centrifugation or filtration is highly recommended to prevent column clogging.
Issue 3: Presence of Deschloro-chlorothricin and Other Impurities in the Final Product
Possible Cause Troubleshooting Step
Ineffective Separation during Chromatography Optimize the HPLC method for better resolution. This can involve adjusting the gradient slope, flow rate, or temperature. Using a longer column or a column with a smaller particle size can also improve separation. Preparative HPLC can be employed for the fine purification of this compound from closely related impurities.
Formation of Degradation Products Analyze the samples at each stage of the purification process to identify where the degradation is occurring. Adjust the conditions (pH, temperature, light exposure) at that step to minimize degradation.

Section 3: Data Presentation

Table 1: Solvent Systems for Extraction of Antibiotics from Streptomyces

Solvent SystemTarget Compound(s)Source OrganismReference
MethanolThis compound, Deschloro-chlorothricinStreptomyces antibioticus
Ethyl AcetateBioactive compoundsStreptomyces sp.
n-ButanolAntibiotic substanceStreptomyces hygroscopicus

Table 2: HPLC Parameters for this compound Analysis

ParameterConditionReference
Column Zorbax, SB-C18, 4.6 × 250 mm, 5 µm
Mobile Phase Gradient of acetonitrile in an aqueous buffer
Detection UV at 222 nm
Flow Rate Not specified
Injection Volume Not specified

Section 4: Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces antibioticus Culture

  • Fermentation: Culture Streptomyces antibioticus in a suitable fermentation medium (e.g., 2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8) at 28°C for 7 days.

  • Harvesting: Harvest the culture by centrifugation to pellet the mycelia.

  • Extraction: Resuspend the mycelial pellet in methanol and extract for a sufficient period (e.g., overnight) with agitation at a controlled temperature (e.g., 4°C).

  • Clarification: Centrifuge the methanol suspension to pellet the cell debris.

  • Concentration: Collect the supernatant (crude extract) and concentrate it under reduced pressure to obtain the crude this compound extract.

Protocol 2: Analytical HPLC for this compound Quantification

  • Sample Preparation: Dissolve a known amount of the crude extract or purified sample in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 reversed-phase column (e.g., Zorbax, SB-C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Gradient Elution: Program a linear gradient to increase the concentration of Solvent B over time to elute this compound and separate it from impurities.

  • Detection: Monitor the elution profile using a UV detector at 222 nm.

  • Quantification: Calculate the concentration of this compound by comparing the peak area with that of a standard curve prepared with known concentrations of pure this compound.

Section 5: Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification & Analysis Fermentation 1. Fermentation of S. antibioticus Harvesting 2. Harvesting (Centrifugation) Fermentation->Harvesting Extraction 3. Methanol Extraction Harvesting->Extraction Clarification 4. Clarification (Centrifugation) Extraction->Clarification Concentration 5. Concentration of Crude Extract Clarification->Concentration ColumnChromatography 6. Column Chromatography Concentration->ColumnChromatography FractionCollection 7. Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis 8. Purity Analysis (HPLC) FractionCollection->PurityAnalysis Purethis compound 9. Pure This compound PurityAnalysis->Purethis compound

Caption: Experimental workflow for this compound recovery.

troubleshooting_low_yield cluster_causes Possible Causes cluster_solutions Troubleshooting Steps LowYield Low this compound Yield FermentationIssues Suboptimal Fermentation LowYield->FermentationIssues ExtractionIssues Inefficient Extraction LowYield->ExtractionIssues DegradationIssues Product Degradation LowYield->DegradationIssues PurificationIssues Poor Purification Strategy LowYield->PurificationIssues OptimizeFermentation Optimize Media, pH, Temp. FermentationIssues->OptimizeFermentation ImproveExtraction Optimize Lysis & Solvent Ratio ExtractionIssues->ImproveExtraction MinimizeDegradation Control Temp., pH, Light DegradationIssues->MinimizeDegradation RefinePurification Select Appropriate Resin & Mobile Phase PurificationIssues->RefinePurification

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimization of Culture Media for Enhanced Chlorothricin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced Chlorothricin biosynthesis by Streptomyces antibioticus.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Biomass Growth

Q1: My Streptomyces antibioticus culture shows high cell density, but the this compound yield is significantly lower than expected. What are the potential causes and solutions?

A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, can be attributed to several factors. The transition from the growth phase (trophophase) to the production phase (idiophase) is critical and highly regulated.

Possible Causes and Troubleshooting Steps:

  • Nutrient Repression:

    • Carbon Source: Rapidly metabolizable sugars like glucose can cause carbon catabolite repression, inhibiting the expression of secondary metabolite biosynthetic gene clusters. The standard fermentation medium for this compound production utilizes mannitol, a sugar alcohol that is generally metabolized more slowly than glucose, which can circumvent strong repression.

    • Nitrogen Source: High concentrations of readily available nitrogen sources, such as ammonium (B1175870), can also suppress antibiotic production. Complex nitrogen sources like soybean meal, present in the recommended medium, release nitrogen more gradually.

    • Phosphate (B84403) Levels: Excess inorganic phosphate is a well-known inhibitor of secondary metabolism in Streptomyces. The formation of calcium carbonate (CaCO₃) in the medium helps to precipitate excess phosphate, thereby relieving this repression.

  • Suboptimal pH: The optimal pH for this compound production is around 6.8.[1] A significant deviation from this value can negatively impact enzyme activity and nutrient uptake. Regularly monitor and, if necessary, adjust the pH of your culture.

  • Inadequate Aeration: Dissolved oxygen (DO) is a critical parameter. While essential for growth, oxygen levels can become limiting in high-density cultures, affecting the later stages of fermentation where this compound is produced. Ensure vigorous agitation and aeration. A DO level maintained above 20% saturation is generally recommended for Streptomyces fermentations.

  • Mycelial Morphology: The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) can significantly influence production. Small, loose pellets are often associated with higher antibiotic yields compared to large, dense pellets where nutrient and oxygen transfer to the core is limited. Agitation speed and medium composition can influence pellet formation.

Issue 2: Inconsistent this compound Yields Between Batches

Q2: I am observing significant variability in this compound production from batch to batch, even when using the same protocol. How can I improve consistency?

A2: Batch-to-batch variability is often due to subtle inconsistencies in inoculum preparation, medium composition, or physical fermentation parameters.

Possible Causes and Troubleshooting Steps:

  • Inoculum Quality: The age and quality of the seed culture are critical. Always use a standardized protocol for preparing your seed culture. Inoculating with a culture in the late logarithmic growth phase ensures a healthy and active starting population. Using a consistent spore suspension for starting the seed culture is also crucial.

  • Medium Preparation:

    • Ensure all media components are accurately weighed and completely dissolved.

    • The quality of complex media components like soybean meal can vary between suppliers and even between lots from the same supplier. If possible, test new batches of media components before use in large-scale experiments.

    • Sterilization can affect media components. Over-sterilization can lead to the degradation of sugars and the formation of inhibitory compounds. Use a validated sterilization cycle.

  • Physical Parameters: Minor variations in temperature, pH, and agitation speed can have a significant impact. Ensure your fermentation equipment is properly calibrated and these parameters are tightly controlled.

Issue 3: Presence of Deschloro-chlorothricin as a Major Byproduct

Q3: My HPLC analysis shows a significant peak corresponding to deschloro-chlorothricin, reducing the yield of the desired chlorinated final product. How can I enhance the chlorination step?

A3: The conversion of deschloro-chlorothricin to this compound is catalyzed by a halogenase enzyme encoded by the chlB4 gene.[1] Inefficient chlorination can be due to limitations in chloride availability or suboptimal expression or activity of the halogenase.

Possible Causes and Troubleshooting Steps:

  • Chloride Limitation: Ensure sufficient chloride ions are available in the medium. Supplementation with sodium chloride (NaCl) has been shown to increase the proportion of this compound.[1] An optimal concentration of around 0.05% NaCl has been reported to enhance the conversion.[1]

  • Genetic Factors: Overexpression of the halogenase gene (chlB4) can significantly improve the conversion of deschloro-chlorothricin to this compound.[1] This is a more advanced strategy for strain improvement.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound production?

A1: A commonly used and effective two-stage culture process is as follows:

  • Seed Culture Medium (YEME): Used to generate a healthy biomass for inoculation of the production medium.

  • Fermentation Medium: Designed for the production of this compound.

Medium Type Component Concentration (g/L)
Seed Culture (YEME) Yeast Extract3.0
Tryptone5.0
Malt Extract3.0
Glucose10.0
Sucrose200.0
MgCl₂·6H₂O1.02
Glycine5.0
Fermentation Medium Cold Pressed Soybean Flour20.0
Mannitol20.0
CaCO₃2.0
Initial pH of the fermentation medium should be adjusted to 6.8.

Q2: What are the key precursors for this compound biosynthesis?

A2: this compound is a polyketide antibiotic. Its biosynthesis involves the assembly of precursors derived from primary metabolism. The main building blocks are acetate (B1210297) and propionate (B1217596) units.

Q3: How is this compound biosynthesis regulated?

A3: The biosynthesis of this compound is tightly regulated at the genetic level by at least two key cluster-situated regulators, ChlF1 and ChlF2.

  • ChlF1: Acts as a dual-function regulator. It activates the transcription of chlJ (encoding an acyl-CoA carboxyl transferase, a key enzyme in precursor supply) and represses its own transcription as well as the transcription of chlG (a transporter) and chlK (a thioesterase). The final product, this compound, and its glycosylated intermediates can bind to ChlF1, modulating its DNA-binding activity, creating a feedback loop.

  • ChlF2: This is a SARP (Streptomyces Antibiotic Regulatory Protein) family activator. It positively regulates the transcription of several biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL. Overexpression of chlF2 has been shown to dramatically increase this compound production by up to 840%.

Q4: What is the optimal temperature for this compound fermentation?

A4: The optimal incubation temperature for Streptomyces antibioticus for this compound production is 28°C.

Q5: How can I extract and quantify this compound from my fermentation broth?

A5: this compound is typically extracted from the whole culture broth (including mycelium) with an organic solvent like methanol (B129727). Quantification is then performed using High-Performance Liquid Chromatography (HPLC). A common method involves using a C18 reverse-phase column with UV detection at 222 nm.

Experimental Protocols

Protocol 1: Two-Stage Culture for this compound Production

1. Spore Suspension Preparation: a. Grow Streptomyces antibioticus on MS agar (B569324) (2% soybean flour, 2% mannitol, 2% agar) at 28°C for 7-10 days until sporulation is abundant. b. Scrape the spores from the surface of the agar plate and suspend them in sterile water containing 20% glycerol. c. Store the spore suspension at -80°C for long-term use.

2. Seed Culture Preparation: a. Inoculate 50 mL of YEME medium in a 250 mL baffled flask with the spore suspension. b. Incubate at 28°C with shaking at 220 rpm for 48 hours.

3. Production Culture: a. Inoculate 50 mL of the fermentation medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture. b. Incubate at 28°C with shaking at 220 rpm for 7 days. c. Collect samples periodically for analysis of biomass and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

1. Extraction: a. Harvest the entire culture broth (e.g., 10 mL) from the production culture. b. Add an equal volume of methanol to the culture broth. c. Vortex vigorously for 10 minutes to ensure thorough extraction of this compound from both the supernatant and the mycelium. d. Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris. e. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent. b. Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium formate (B1220265) to improve peak shape). A previously reported method used a gradient of acetonitrile and 5 mM ammonium formate in water. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 222 nm. e. Injection Volume: 10-20 µL. f. Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Visualizations

Chlorothricin_Biosynthesis_Regulation cluster_regulators Regulatory Proteins cluster_genes Target Genes cluster_products Products & Signaling Molecules ChlF2 ChlF2 (SARP Activator) chlJ chlJ (Acyl-CoA Carboxylase) ChlF2->chlJ Activates chl_biosynthetic Other Biosynthetic Genes (chlC3, chlL, etc.) ChlF2->chl_biosynthetic Activates ChlF1 ChlF1 (TetR-family Regulator) ChlF1->ChlF1 ChlF1->chlJ Activates chlG chlG (Transporter) ChlF1->chlG Represses chlK chlK (Thioesterase) ChlF1->chlK Represses Intermediates Glycosylated Intermediates This compound This compound (End Product) This compound->ChlF1 Inhibits DNA Binding Intermediates->ChlF1 Inhibits DNA Binding

Caption: Regulatory network of this compound biosynthesis.

Experimental_Workflow start Start: S. antibioticus Spore Stock seed_culture 1. Seed Culture (YEME Medium, 48h, 28°C, 220 rpm) start->seed_culture production_culture 2. Production Culture (Fermentation Medium, 7 days, 28°C, 220 rpm) seed_culture->production_culture extraction 3. Extraction (Methanol) production_culture->extraction analysis 4. Analysis (HPLC, 222 nm) extraction->analysis end End: this compound Quantification analysis->end

Caption: Experimental workflow for this compound production and analysis.

References

Technical Support Center: Optimization of Culture Media for Enhanced Chlorothricin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced Chlorothricin biosynthesis by Streptomyces antibioticus.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Biomass Growth

Q1: My Streptomyces antibioticus culture shows high cell density, but the this compound yield is significantly lower than expected. What are the potential causes and solutions?

A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, can be attributed to several factors. The transition from the growth phase (trophophase) to the production phase (idiophase) is critical and highly regulated.

Possible Causes and Troubleshooting Steps:

  • Nutrient Repression:

    • Carbon Source: Rapidly metabolizable sugars like glucose can cause carbon catabolite repression, inhibiting the expression of secondary metabolite biosynthetic gene clusters. The standard fermentation medium for this compound production utilizes mannitol, a sugar alcohol that is generally metabolized more slowly than glucose, which can circumvent strong repression.

    • Nitrogen Source: High concentrations of readily available nitrogen sources, such as ammonium, can also suppress antibiotic production. Complex nitrogen sources like soybean meal, present in the recommended medium, release nitrogen more gradually.

    • Phosphate Levels: Excess inorganic phosphate is a well-known inhibitor of secondary metabolism in Streptomyces. The formation of calcium carbonate (CaCO₃) in the medium helps to precipitate excess phosphate, thereby relieving this repression.

  • Suboptimal pH: The optimal pH for this compound production is around 6.8.[1] A significant deviation from this value can negatively impact enzyme activity and nutrient uptake. Regularly monitor and, if necessary, adjust the pH of your culture.

  • Inadequate Aeration: Dissolved oxygen (DO) is a critical parameter. While essential for growth, oxygen levels can become limiting in high-density cultures, affecting the later stages of fermentation where this compound is produced. Ensure vigorous agitation and aeration. A DO level maintained above 20% saturation is generally recommended for Streptomyces fermentations.

  • Mycelial Morphology: The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) can significantly influence production. Small, loose pellets are often associated with higher antibiotic yields compared to large, dense pellets where nutrient and oxygen transfer to the core is limited. Agitation speed and medium composition can influence pellet formation.

Issue 2: Inconsistent this compound Yields Between Batches

Q2: I am observing significant variability in this compound production from batch to batch, even when using the same protocol. How can I improve consistency?

A2: Batch-to-batch variability is often due to subtle inconsistencies in inoculum preparation, medium composition, or physical fermentation parameters.

Possible Causes and Troubleshooting Steps:

  • Inoculum Quality: The age and quality of the seed culture are critical. Always use a standardized protocol for preparing your seed culture. Inoculating with a culture in the late logarithmic growth phase ensures a healthy and active starting population. Using a consistent spore suspension for starting the seed culture is also crucial.

  • Medium Preparation:

    • Ensure all media components are accurately weighed and completely dissolved.

    • The quality of complex media components like soybean meal can vary between suppliers and even between lots from the same supplier. If possible, test new batches of media components before use in large-scale experiments.

    • Sterilization can affect media components. Over-sterilization can lead to the degradation of sugars and the formation of inhibitory compounds. Use a validated sterilization cycle.

  • Physical Parameters: Minor variations in temperature, pH, and agitation speed can have a significant impact. Ensure your fermentation equipment is properly calibrated and these parameters are tightly controlled.

Issue 3: Presence of Deschloro-chlorothricin as a Major Byproduct

Q3: My HPLC analysis shows a significant peak corresponding to deschloro-chlorothricin, reducing the yield of the desired chlorinated final product. How can I enhance the chlorination step?

A3: The conversion of deschloro-chlorothricin to this compound is catalyzed by a halogenase enzyme encoded by the chlB4 gene.[1] Inefficient chlorination can be due to limitations in chloride availability or suboptimal expression or activity of the halogenase.

Possible Causes and Troubleshooting Steps:

  • Chloride Limitation: Ensure sufficient chloride ions are available in the medium. Supplementation with sodium chloride (NaCl) has been shown to increase the proportion of this compound.[1] An optimal concentration of around 0.05% NaCl has been reported to enhance the conversion.[1]

  • Genetic Factors: Overexpression of the halogenase gene (chlB4) can significantly improve the conversion of deschloro-chlorothricin to this compound.[1] This is a more advanced strategy for strain improvement.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound production?

A1: A commonly used and effective two-stage culture process is as follows:

  • Seed Culture Medium (YEME): Used to generate a healthy biomass for inoculation of the production medium.

  • Fermentation Medium: Designed for the production of this compound.

Medium Type Component Concentration (g/L)
Seed Culture (YEME) Yeast Extract3.0
Tryptone5.0
Malt Extract3.0
Glucose10.0
Sucrose200.0
MgCl₂·6H₂O1.02
Glycine5.0
Fermentation Medium Cold Pressed Soybean Flour20.0
Mannitol20.0
CaCO₃2.0
Initial pH of the fermentation medium should be adjusted to 6.8.

Q2: What are the key precursors for this compound biosynthesis?

A2: this compound is a polyketide antibiotic. Its biosynthesis involves the assembly of precursors derived from primary metabolism. The main building blocks are acetate and propionate units.

Q3: How is this compound biosynthesis regulated?

A3: The biosynthesis of this compound is tightly regulated at the genetic level by at least two key cluster-situated regulators, ChlF1 and ChlF2.

  • ChlF1: Acts as a dual-function regulator. It activates the transcription of chlJ (encoding an acyl-CoA carboxyl transferase, a key enzyme in precursor supply) and represses its own transcription as well as the transcription of chlG (a transporter) and chlK (a thioesterase). The final product, this compound, and its glycosylated intermediates can bind to ChlF1, modulating its DNA-binding activity, creating a feedback loop.

  • ChlF2: This is a SARP (Streptomyces Antibiotic Regulatory Protein) family activator. It positively regulates the transcription of several biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL. Overexpression of chlF2 has been shown to dramatically increase this compound production by up to 840%.

Q4: What is the optimal temperature for this compound fermentation?

A4: The optimal incubation temperature for Streptomyces antibioticus for this compound production is 28°C.

Q5: How can I extract and quantify this compound from my fermentation broth?

A5: this compound is typically extracted from the whole culture broth (including mycelium) with an organic solvent like methanol. Quantification is then performed using High-Performance Liquid Chromatography (HPLC). A common method involves using a C18 reverse-phase column with UV detection at 222 nm.

Experimental Protocols

Protocol 1: Two-Stage Culture for this compound Production

1. Spore Suspension Preparation: a. Grow Streptomyces antibioticus on MS agar (2% soybean flour, 2% mannitol, 2% agar) at 28°C for 7-10 days until sporulation is abundant. b. Scrape the spores from the surface of the agar plate and suspend them in sterile water containing 20% glycerol. c. Store the spore suspension at -80°C for long-term use.

2. Seed Culture Preparation: a. Inoculate 50 mL of YEME medium in a 250 mL baffled flask with the spore suspension. b. Incubate at 28°C with shaking at 220 rpm for 48 hours.

3. Production Culture: a. Inoculate 50 mL of the fermentation medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture. b. Incubate at 28°C with shaking at 220 rpm for 7 days. c. Collect samples periodically for analysis of biomass and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

1. Extraction: a. Harvest the entire culture broth (e.g., 10 mL) from the production culture. b. Add an equal volume of methanol to the culture broth. c. Vortex vigorously for 10 minutes to ensure thorough extraction of this compound from both the supernatant and the mycelium. d. Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris. e. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent. b. Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium formate to improve peak shape). A previously reported method used a gradient of acetonitrile and 5 mM ammonium formate in water. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 222 nm. e. Injection Volume: 10-20 µL. f. Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Visualizations

Chlorothricin_Biosynthesis_Regulation cluster_regulators Regulatory Proteins cluster_genes Target Genes cluster_products Products & Signaling Molecules ChlF2 ChlF2 (SARP Activator) chlJ chlJ (Acyl-CoA Carboxylase) ChlF2->chlJ Activates chl_biosynthetic Other Biosynthetic Genes (chlC3, chlL, etc.) ChlF2->chl_biosynthetic Activates ChlF1 ChlF1 (TetR-family Regulator) ChlF1->ChlF1 ChlF1->chlJ Activates chlG chlG (Transporter) ChlF1->chlG Represses chlK chlK (Thioesterase) ChlF1->chlK Represses Intermediates Glycosylated Intermediates This compound This compound (End Product) This compound->ChlF1 Inhibits DNA Binding Intermediates->ChlF1 Inhibits DNA Binding

Caption: Regulatory network of this compound biosynthesis.

Experimental_Workflow start Start: S. antibioticus Spore Stock seed_culture 1. Seed Culture (YEME Medium, 48h, 28°C, 220 rpm) start->seed_culture production_culture 2. Production Culture (Fermentation Medium, 7 days, 28°C, 220 rpm) seed_culture->production_culture extraction 3. Extraction (Methanol) production_culture->extraction analysis 4. Analysis (HPLC, 222 nm) extraction->analysis end End: this compound Quantification analysis->end

Caption: Experimental workflow for this compound production and analysis.

References

dealing with feedback inhibition in Chlorothricin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with feedback inhibition during Chlorothricin (CHL) production in Streptomyces antibioticus.

Frequently Asked Questions (FAQs)

Q1: My S. antibioticus culture is showing poor growth and low this compound yield. What are the potential causes related to feedback inhibition?

A1: Low this compound yield can be attributed to a number of factors, with feedback inhibition being a primary concern. The biosynthesis of this compound is regulated by a TetR family transcriptional regulator, ChlF1.[1] ChlF1 acts as both a repressor for some genes in the biosynthetic cluster (chlF1, chlG, chlK) and an activator for a key gene (chlJ).[1] The final product, this compound, and its glycosylated intermediates can bind to ChlF1, modulating its DNA-binding activity and thus inhibiting further production.[1] High concentrations of this compound in the culture medium can therefore lead to the shutdown of its own biosynthesis.

Q2: How can I confirm that feedback inhibition by ChlF1 is the primary cause of low production in my strain?

A2: To determine if feedback inhibition is the limiting factor, you can perform a gene expression analysis of the ChlF1 target genes. Using quantitative Real-Time PCR (qRT-PCR), measure the transcript levels of chlJ (which should be activated by ChlF1) and chlG or chlK (which should be repressed by ChlF1).[1] In a scenario of strong feedback inhibition, you would expect to see decreased transcription of chlJ and increased transcription of chlG and chlK as the culture matures and this compound accumulates.

Q3: What strategies can be employed to overcome feedback inhibition and increase this compound yield?

A3: A highly effective strategy is to bypass the ChlF1-mediated regulation by overexpressing a positive regulator of the this compound biosynthetic gene cluster.[2] ChlF2, a Streptomyces antibiotic regulatory protein (SARP) family activator, has been shown to positively regulate the transcription of several key biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL. Co-expression of chlF2 with chlK, which encodes a type II thioesterase, has been demonstrated to increase this compound production by as much as 840%.

Q4: What is the role of the type II thioesterase, ChlK, in enhancing this compound production?

A4: While the precise mechanism of ChlK in this specific context is not fully elucidated, type II thioesterases in polyketide biosynthesis are generally believed to have an editing or proofreading function. They can remove aberrant or stalled acyl units from the polyketide synthase (PKS) machinery, thereby maintaining the efficiency of the biosynthetic assembly line. By co-overexpressing chlK with the activator chlF2, it is likely that any potential bottlenecks in the PKS caused by stalled intermediates are alleviated, allowing for a higher flux through the pathway.

Q5: Are there any other approaches to mitigate feedback inhibition?

A5: Besides genetic manipulation of regulatory elements, other strategies to overcome feedback inhibition in antibiotic production include:

  • In situ product removal: Employing techniques to continuously remove this compound from the fermentation broth can prevent its accumulation to inhibitory levels. This can be achieved through methods like adsorption onto resins or solvent extraction.

  • Metabolic Engineering of Precursor Supply: Ensuring a robust supply of the building blocks for this compound biosynthesis, such as D-olivose and 2-methoxy-5-chloro-6-methylsalicyclic acid, can help to drive the reaction forward.

  • Medium Optimization: Modifying the fermentation medium composition can influence both the growth of S. antibioticus and the production of secondary metabolites.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or no this compound production after deleting chlF1 chlF1 is essential for activating the expression of chlJ, a key gene in the biosynthetic pathway.This is an expected outcome. Deletion of chlF1 is not a viable strategy to increase production. Consider overexpression of the positive regulator chlF2.
Overexpression of chlF2 and chlK does not significantly increase this compound yield. 1. Inefficient promoter for overexpression. 2. Suboptimal fermentation conditions. 3. Instability of the expression plasmid. 4. Limiting precursor supply.1. Use a strong, constitutive promoter suitable for Streptomyces. 2. Optimize fermentation parameters such as temperature, pH, and nutrient composition. 3. Confirm the integrity and presence of the overexpression plasmid throughout the fermentation. 4. Analyze the metabolic flux and consider engineering precursor pathways.
Accumulation of biosynthetic intermediates instead of final this compound product. 1. Inefficient activity of downstream tailoring enzymes. 2. Feedback inhibition by the accumulated intermediate on an earlier enzymatic step.1. Overexpress the gene(s) encoding the rate-limiting tailoring enzyme(s). 2. Identify the inhibitory intermediate and consider strategies for its removal or conversion.

Quantitative Data Summary

Table 1: Effect of Regulator Overexpression on this compound Production

StrainRelevant GenotypeThis compound Production Increase (relative to Wild-Type)Reference
Wild-TypechlF1+, chlF2+100%
F2OEOverexpression of chlF2 and chlK840%

Table 2: Dissociation Constants (Kd) of ChlF1 with Target Gene Promoters

Promoter RegionKd (nM)Reference
PJF1 (chlJ-chlF1 intergenic region)139 ± 4.89
PG (chlG promoter)102 ± 2.94
PK (chlK promoter)140 ± 3.76

Experimental Protocols

Protocol 1: Gene Disruption in S. antibioticus via Homologous Recombination

This protocol describes the disruption of a target gene in S. antibioticus using the temperature-sensitive vector pKC1139.

Materials:

  • S. antibioticus DSM 40725

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pKC1139 vector

  • Apramycin (B1230331) and Nalidixic acid

  • Appropriate primers for amplifying upstream and downstream homologous arms of the target gene

  • Restriction enzymes and T4 DNA ligase

  • MS agar (B569324), YEME medium

Procedure:

  • Construct the disruption plasmid: a. Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from S. antibioticus genomic DNA using PCR. b. Clone these fragments into pKC1139 on either side of a selectable marker (e.g., an apramycin resistance cassette).

  • Conjugation: a. Introduce the constructed plasmid into E. coli ET12567/pUZ8002. b. Grow the E. coli donor strain and S. antibioticus recipient strain to mid-log phase. c. Mix the donor and recipient cells and plate them on MS agar. Incubate at 30°C for 16-20 hours to allow conjugation. d. Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Selection of double-crossover mutants: a. Inoculate single-crossover exconjugants (apramycin-resistant) into liquid medium without apramycin and grow at a non-permissive temperature for pKC1139 replication (e.g., 39°C) to facilitate the second crossover event. b. Plate the culture onto non-selective agar and then replica-plate onto apramycin-containing and apramycin-free plates. c. Colonies that grow on the apramycin-free plate but not on the apramycin-containing plate are potential double-crossover mutants.

  • Verification: a. Confirm the gene disruption in the apramycin-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.

Protocol 2: Expression and Purification of His-tagged ChlF1

Materials:

  • E. coli C41(DE3) or similar expression host

  • pET series expression vector (e.g., pET28a)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Lysis buffer, wash buffer, and elution buffer

Procedure:

  • Construct the expression plasmid: a. Amplify the chlF1 gene from S. antibioticus genomic DNA. b. Clone the chlF1 gene into a pET vector containing an N-terminal or C-terminal His6-tag.

  • Protein Expression: a. Transform the expression plasmid into E. coli C41(DE3). b. Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. c. Centrifuge the lysate at high speed to pellet the cell debris.

  • Protein Purification: a. Load the cleared lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged ChlF1 protein with elution buffer containing a high concentration of imidazole.

  • Verification: a. Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA isolation kit suitable for Streptomyces

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (chlJ, chlG, chlK) and a reference gene (hrdB)

Procedure:

  • RNA Isolation: a. Harvest S. antibioticus mycelia from cultures at different time points. b. Isolate total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating) to efficiently break the mycelia.

  • DNase Treatment: a. Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

  • qPCR: a. Set up the qPCR reactions using a qPCR master mix, cDNA template, and specific primers for the target and reference genes. b. Run the qPCR in a real-time PCR instrument.

  • Data Analysis: a. Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene hrdB.

Visualizations

Chlorothricin_Biosynthesis_and_Regulation cluster_pathway This compound Biosynthetic Pathway cluster_regulation Regulatory Network Precursors Glyceraldehyde-3-P + Pyruvate + Acetyl-CoA + Propionyl-CoA PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) (chlA, chlB, etc.) Precursors->PKS_NRPS Aglycone Chlorothricolide (Aglycone) PKS_NRPS->Aglycone Glycosylation Glycosylation (chlG, etc.) Aglycone->Glycosylation Intermediates Glycosylated Intermediates Glycosylation->Intermediates Final_CHL This compound (CHL) Intermediates->Final_CHL ChlF1 ChlF1 (TetR Family) Intermediates->ChlF1 inhibits DNA binding Final_CHL->ChlF1 inhibits DNA binding chlJ chlJ (Acyl-CoA Carboxylase) ChlF1->chlJ activates chlG_K chlG, chlK (Glycosyltransferase, Thioesterase) ChlF1->chlG_K represses ChlF2 ChlF2 (SARP Family) Biosynthesis_Genes Other Biosynthetic Genes (chlC3, chlC6, etc.) ChlF2->Biosynthesis_Genes activates

Caption: Regulation of this compound Biosynthesis in S. antibioticus.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is culture growth normal? Start->Check_Growth Optimize_Growth Optimize media and fermentation conditions Check_Growth->Optimize_Growth No qRT_PCR Perform qRT-PCR on ChlF1 target genes (chlJ, chlG, chlK) Check_Growth->qRT_PCR Yes Optimize_Growth->Check_Growth Feedback_Inhibition Evidence of feedback inhibition? (low chlJ, high chlG/K expression) qRT_PCR->Feedback_Inhibition Overexpress_Regulators Overexpress ChlF2 and ChlK Feedback_Inhibition->Overexpress_Regulators Yes Analyze_Metabolites Analyze intermediates by HPLC/LC-MS Feedback_Inhibition->Analyze_Metabolites No Recheck_Yield Re-evaluate this compound Yield Overexpress_Regulators->Recheck_Yield Pathway_Bottleneck Accumulation of a specific intermediate? Analyze_Metabolites->Pathway_Bottleneck Overexpress_Enzyme Overexpress downstream 'bottleneck' enzyme Pathway_Bottleneck->Overexpress_Enzyme Yes Pathway_Bottleneck->Recheck_Yield No Overexpress_Enzyme->Recheck_Yield

Caption: Troubleshooting workflow for low this compound production.

References

dealing with feedback inhibition in Chlorothricin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with feedback inhibition during Chlorothricin (CHL) production in Streptomyces antibioticus.

Frequently Asked Questions (FAQs)

Q1: My S. antibioticus culture is showing poor growth and low this compound yield. What are the potential causes related to feedback inhibition?

A1: Low this compound yield can be attributed to a number of factors, with feedback inhibition being a primary concern. The biosynthesis of this compound is regulated by a TetR family transcriptional regulator, ChlF1.[1] ChlF1 acts as both a repressor for some genes in the biosynthetic cluster (chlF1, chlG, chlK) and an activator for a key gene (chlJ).[1] The final product, this compound, and its glycosylated intermediates can bind to ChlF1, modulating its DNA-binding activity and thus inhibiting further production.[1] High concentrations of this compound in the culture medium can therefore lead to the shutdown of its own biosynthesis.

Q2: How can I confirm that feedback inhibition by ChlF1 is the primary cause of low production in my strain?

A2: To determine if feedback inhibition is the limiting factor, you can perform a gene expression analysis of the ChlF1 target genes. Using quantitative Real-Time PCR (qRT-PCR), measure the transcript levels of chlJ (which should be activated by ChlF1) and chlG or chlK (which should be repressed by ChlF1).[1] In a scenario of strong feedback inhibition, you would expect to see decreased transcription of chlJ and increased transcription of chlG and chlK as the culture matures and this compound accumulates.

Q3: What strategies can be employed to overcome feedback inhibition and increase this compound yield?

A3: A highly effective strategy is to bypass the ChlF1-mediated regulation by overexpressing a positive regulator of the this compound biosynthetic gene cluster.[2] ChlF2, a Streptomyces antibiotic regulatory protein (SARP) family activator, has been shown to positively regulate the transcription of several key biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL. Co-expression of chlF2 with chlK, which encodes a type II thioesterase, has been demonstrated to increase this compound production by as much as 840%.

Q4: What is the role of the type II thioesterase, ChlK, in enhancing this compound production?

A4: While the precise mechanism of ChlK in this specific context is not fully elucidated, type II thioesterases in polyketide biosynthesis are generally believed to have an editing or proofreading function. They can remove aberrant or stalled acyl units from the polyketide synthase (PKS) machinery, thereby maintaining the efficiency of the biosynthetic assembly line. By co-overexpressing chlK with the activator chlF2, it is likely that any potential bottlenecks in the PKS caused by stalled intermediates are alleviated, allowing for a higher flux through the pathway.

Q5: Are there any other approaches to mitigate feedback inhibition?

A5: Besides genetic manipulation of regulatory elements, other strategies to overcome feedback inhibition in antibiotic production include:

  • In situ product removal: Employing techniques to continuously remove this compound from the fermentation broth can prevent its accumulation to inhibitory levels. This can be achieved through methods like adsorption onto resins or solvent extraction.

  • Metabolic Engineering of Precursor Supply: Ensuring a robust supply of the building blocks for this compound biosynthesis, such as D-olivose and 2-methoxy-5-chloro-6-methylsalicyclic acid, can help to drive the reaction forward.

  • Medium Optimization: Modifying the fermentation medium composition can influence both the growth of S. antibioticus and the production of secondary metabolites.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or no this compound production after deleting chlF1 chlF1 is essential for activating the expression of chlJ, a key gene in the biosynthetic pathway.This is an expected outcome. Deletion of chlF1 is not a viable strategy to increase production. Consider overexpression of the positive regulator chlF2.
Overexpression of chlF2 and chlK does not significantly increase this compound yield. 1. Inefficient promoter for overexpression. 2. Suboptimal fermentation conditions. 3. Instability of the expression plasmid. 4. Limiting precursor supply.1. Use a strong, constitutive promoter suitable for Streptomyces. 2. Optimize fermentation parameters such as temperature, pH, and nutrient composition. 3. Confirm the integrity and presence of the overexpression plasmid throughout the fermentation. 4. Analyze the metabolic flux and consider engineering precursor pathways.
Accumulation of biosynthetic intermediates instead of final this compound product. 1. Inefficient activity of downstream tailoring enzymes. 2. Feedback inhibition by the accumulated intermediate on an earlier enzymatic step.1. Overexpress the gene(s) encoding the rate-limiting tailoring enzyme(s). 2. Identify the inhibitory intermediate and consider strategies for its removal or conversion.

Quantitative Data Summary

Table 1: Effect of Regulator Overexpression on this compound Production

StrainRelevant GenotypeThis compound Production Increase (relative to Wild-Type)Reference
Wild-TypechlF1+, chlF2+100%
F2OEOverexpression of chlF2 and chlK840%

Table 2: Dissociation Constants (Kd) of ChlF1 with Target Gene Promoters

Promoter RegionKd (nM)Reference
PJF1 (chlJ-chlF1 intergenic region)139 ± 4.89
PG (chlG promoter)102 ± 2.94
PK (chlK promoter)140 ± 3.76

Experimental Protocols

Protocol 1: Gene Disruption in S. antibioticus via Homologous Recombination

This protocol describes the disruption of a target gene in S. antibioticus using the temperature-sensitive vector pKC1139.

Materials:

  • S. antibioticus DSM 40725

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pKC1139 vector

  • Apramycin and Nalidixic acid

  • Appropriate primers for amplifying upstream and downstream homologous arms of the target gene

  • Restriction enzymes and T4 DNA ligase

  • MS agar, YEME medium

Procedure:

  • Construct the disruption plasmid: a. Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from S. antibioticus genomic DNA using PCR. b. Clone these fragments into pKC1139 on either side of a selectable marker (e.g., an apramycin resistance cassette).

  • Conjugation: a. Introduce the constructed plasmid into E. coli ET12567/pUZ8002. b. Grow the E. coli donor strain and S. antibioticus recipient strain to mid-log phase. c. Mix the donor and recipient cells and plate them on MS agar. Incubate at 30°C for 16-20 hours to allow conjugation. d. Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Selection of double-crossover mutants: a. Inoculate single-crossover exconjugants (apramycin-resistant) into liquid medium without apramycin and grow at a non-permissive temperature for pKC1139 replication (e.g., 39°C) to facilitate the second crossover event. b. Plate the culture onto non-selective agar and then replica-plate onto apramycin-containing and apramycin-free plates. c. Colonies that grow on the apramycin-free plate but not on the apramycin-containing plate are potential double-crossover mutants.

  • Verification: a. Confirm the gene disruption in the apramycin-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.

Protocol 2: Expression and Purification of His-tagged ChlF1

Materials:

  • E. coli C41(DE3) or similar expression host

  • pET series expression vector (e.g., pET28a)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Lysis buffer, wash buffer, and elution buffer

Procedure:

  • Construct the expression plasmid: a. Amplify the chlF1 gene from S. antibioticus genomic DNA. b. Clone the chlF1 gene into a pET vector containing an N-terminal or C-terminal His6-tag.

  • Protein Expression: a. Transform the expression plasmid into E. coli C41(DE3). b. Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. c. Centrifuge the lysate at high speed to pellet the cell debris.

  • Protein Purification: a. Load the cleared lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged ChlF1 protein with elution buffer containing a high concentration of imidazole.

  • Verification: a. Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA isolation kit suitable for Streptomyces

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (chlJ, chlG, chlK) and a reference gene (hrdB)

Procedure:

  • RNA Isolation: a. Harvest S. antibioticus mycelia from cultures at different time points. b. Isolate total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating) to efficiently break the mycelia.

  • DNase Treatment: a. Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

  • qPCR: a. Set up the qPCR reactions using a qPCR master mix, cDNA template, and specific primers for the target and reference genes. b. Run the qPCR in a real-time PCR instrument.

  • Data Analysis: a. Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene hrdB.

Visualizations

Chlorothricin_Biosynthesis_and_Regulation cluster_pathway This compound Biosynthetic Pathway cluster_regulation Regulatory Network Precursors Glyceraldehyde-3-P + Pyruvate + Acetyl-CoA + Propionyl-CoA PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) (chlA, chlB, etc.) Precursors->PKS_NRPS Aglycone Chlorothricolide (Aglycone) PKS_NRPS->Aglycone Glycosylation Glycosylation (chlG, etc.) Aglycone->Glycosylation Intermediates Glycosylated Intermediates Glycosylation->Intermediates Final_CHL This compound (CHL) Intermediates->Final_CHL ChlF1 ChlF1 (TetR Family) Intermediates->ChlF1 inhibits DNA binding Final_CHL->ChlF1 inhibits DNA binding chlJ chlJ (Acyl-CoA Carboxylase) ChlF1->chlJ activates chlG_K chlG, chlK (Glycosyltransferase, Thioesterase) ChlF1->chlG_K represses ChlF2 ChlF2 (SARP Family) Biosynthesis_Genes Other Biosynthetic Genes (chlC3, chlC6, etc.) ChlF2->Biosynthesis_Genes activates

Caption: Regulation of this compound Biosynthesis in S. antibioticus.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is culture growth normal? Start->Check_Growth Optimize_Growth Optimize media and fermentation conditions Check_Growth->Optimize_Growth No qRT_PCR Perform qRT-PCR on ChlF1 target genes (chlJ, chlG, chlK) Check_Growth->qRT_PCR Yes Optimize_Growth->Check_Growth Feedback_Inhibition Evidence of feedback inhibition? (low chlJ, high chlG/K expression) qRT_PCR->Feedback_Inhibition Overexpress_Regulators Overexpress ChlF2 and ChlK Feedback_Inhibition->Overexpress_Regulators Yes Analyze_Metabolites Analyze intermediates by HPLC/LC-MS Feedback_Inhibition->Analyze_Metabolites No Recheck_Yield Re-evaluate this compound Yield Overexpress_Regulators->Recheck_Yield Pathway_Bottleneck Accumulation of a specific intermediate? Analyze_Metabolites->Pathway_Bottleneck Overexpress_Enzyme Overexpress downstream 'bottleneck' enzyme Pathway_Bottleneck->Overexpress_Enzyme Yes Pathway_Bottleneck->Recheck_Yield No Overexpress_Enzyme->Recheck_Yield

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Refining Chlorothricin Extraction Protocols to Minimize Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your Chlorothricin extraction protocols and minimize degradation of this valuable spirotetronate antibiotic. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Problem ID Observed Issue Potential Causes Recommended Solutions
CTG-001 Low or no this compound yield in the final extract. 1. Incomplete cell lysis. 2. Inefficient extraction solvent. 3. Degradation during extraction. 4. Suboptimal fermentation conditions.1. Ensure thorough homogenization or sonication of the Streptomyces antibioticus culture. 2. Use methanol (B129727) for extraction, as it is a commonly cited and effective solvent.[1][2] 3. Control temperature and pH during extraction (see FAQs below). 4. Verify and optimize fermentation parameters (media composition, pH, temperature, and duration).[2]
CTG-002 Presence of additional peaks in the HPLC chromatogram, suggesting degradation products. 1. Acid-catalyzed hydrolysis of glycosidic bonds. 2. Thermal degradation. 3. Oxidation. 4. Photodegradation.1. Avoid acidic conditions. If acidic reagents are necessary for other purposes, use them at low temperatures and for the shortest possible time. Consider using a buffered extraction solvent. 2. Maintain low temperatures (e.g., 4°C) throughout the extraction and purification process. Use techniques like rotary evaporation under vacuum to remove solvents at lower temperatures. 3. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 4. Protect samples from light by using amber-colored vials or wrapping containers in aluminum foil.
CTG-003 Inconsistent yields between extraction batches. 1. Variability in fermentation broth. 2. Inconsistent extraction times or temperatures. 3. Differences in solvent-to-biomass ratio.1. Standardize fermentation protocols and harvest at a consistent growth phase. 2. Precisely control and document all extraction parameters. 3. Maintain a consistent ratio of extraction solvent to the volume or weight of the microbial culture.
CTG-004 Loss of bioactivity of the extracted this compound. 1. Degradation of the parent compound into inactive products. 2. Presence of inhibitory substances from the extraction process.1. Follow all recommendations to minimize degradation (CTG-002). The glycosidic moieties are crucial for bioactivity.[1] 2. Ensure complete removal of extraction and purification solvents. Perform a buffer exchange or final precipitation step to isolate the compound from potentially interfering residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The most likely primary degradation pathway for this compound is the acid-catalyzed hydrolysis of its glycosidic linkages. This compound is a macrolide antibiotic with two deoxy-sugar moieties attached to the aglycone core. These glycosidic bonds are susceptible to cleavage under acidic conditions, which would result in the loss of the sugar units and a significant reduction or complete loss of bioactivity. One of the known degradation products, chlorothricolide, is formed by the hydrolysis of these sugar moieties.[1]

Q2: What is the optimal pH range to maintain this compound stability during extraction?

A2: While specific studies on this compound are limited, for many macrolide antibiotics, a neutral to slightly alkaline pH range (pH 7-8) is generally recommended to minimize acid-catalyzed hydrolysis. It is crucial to avoid strongly acidic conditions. If the fermentation broth is acidic, consider adjusting the pH to neutral before extraction.

Q3: How does temperature affect this compound stability?

Q4: Which solvents are recommended for the extraction of this compound, and are there any to avoid?

A4: Methanol is the most frequently reported solvent for the successful extraction of this compound from Streptomyces antibioticus cultures. It is effective in disrupting the cells and solubilizing the compound. While other polar organic solvents like ethanol (B145695) or acetone (B3395972) might also be effective, it is advisable to start with methanol. Avoid using solvents that may introduce acidic or reactive impurities. Always use high-purity (e.g., HPLC grade) solvents.

Q5: How should I store my this compound extracts to ensure long-term stability?

A5: For long-term storage, it is recommended to store this compound as a dried powder or in a suitable solvent (like methanol or DMSO) at low temperatures, preferably at -20°C or -80°C. To prevent degradation from light and oxidation, store samples in amber-colored, tightly sealed vials, and consider flushing with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Standard Methanol Extraction of this compound

This protocol is a standard method for the extraction of this compound from a liquid culture of S. antibioticus.

Materials:

  • S. antibioticus culture broth

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Homogenizer or sonicator

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm syringe filters)

  • Amber glass vials for storage

Procedure:

  • Harvesting Cells: Centrifuge the S. antibioticus culture broth (e.g., 1 L) at 5,000 x g for 15 minutes to pellet the biomass. Discard the supernatant.

  • Cell Lysis and Extraction: Resuspend the cell pellet in an appropriate volume of methanol (e.g., 200 mL). Disrupt the cells using a homogenizer or sonicator while keeping the sample on ice to prevent heating.

  • Extraction: Stir the methanol suspension at 4°C for at least 4 hours or overnight to ensure complete extraction.

  • Clarification: Centrifuge the methanol extract at 10,000 x g for 20 minutes to pellet cell debris.

  • Filtration: Carefully decant and filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration: Concentrate the methanol extract using a rotary evaporator with the water bath temperature set to a maximum of 30-35°C.

  • Storage: Transfer the concentrated extract to an amber vial, flush with nitrogen if possible, and store at -20°C or below.

Protocol 2: Stability-Indicating HPLC Analysis of this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase (starting conditions):

  • Mobile Phase A: Water with 0.1% formic acid (use with caution due to potential for hydrolysis on-column, consider buffered mobile phase as an alternative) or a phosphate (B84403) buffer (pH 7).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A starting gradient could be 10% B to 90% B over 20 minutes. This will need to be optimized based on the separation observed.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm

Procedure:

  • Sample Preparation: Dilute the this compound extract in the initial mobile phase to an appropriate concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the this compound peak and any additional peaks that may represent degradation products. The retention time of this compound will need to be confirmed with a pure standard.

Visualizations

Chlorothricin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation S. antibioticus Culture Harvest Harvest Biomass (Centrifugation) Fermentation->Harvest Extract Extract with Methanol (Homogenization/Sonication) Harvest->Extract Clarify Clarify Extract (Centrifugation/Filtration) Extract->Clarify Concentrate Concentrate Extract (Rotary Evaporation) Clarify->Concentrate HPLC HPLC Analysis Concentrate->HPLC Store Store Purified This compound HPLC->Store Chlorothricin_Degradation_Pathways cluster_degradation Degradation Products cluster_factors Contributing Factors This compound This compound Chlorothricolide Chlorothricolide (Aglycone) This compound->Chlorothricolide  Acid Hydrolysis (Cleavage of Sugars) Other Other Degradation Products This compound->Other  Thermal Stress  Oxidation  Photodegradation Acid Low pH Acid->this compound Heat High Temperature Heat->this compound Oxygen Oxygen Oxygen->this compound Light UV/Visible Light Light->this compound

References

Technical Support Center: Refining Chlorothricin Extraction Protocols to Minimize Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your Chlorothricin extraction protocols and minimize degradation of this valuable spirotetronate antibiotic. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Problem ID Observed Issue Potential Causes Recommended Solutions
CTG-001 Low or no this compound yield in the final extract. 1. Incomplete cell lysis. 2. Inefficient extraction solvent. 3. Degradation during extraction. 4. Suboptimal fermentation conditions.1. Ensure thorough homogenization or sonication of the Streptomyces antibioticus culture. 2. Use methanol for extraction, as it is a commonly cited and effective solvent.[1][2] 3. Control temperature and pH during extraction (see FAQs below). 4. Verify and optimize fermentation parameters (media composition, pH, temperature, and duration).[2]
CTG-002 Presence of additional peaks in the HPLC chromatogram, suggesting degradation products. 1. Acid-catalyzed hydrolysis of glycosidic bonds. 2. Thermal degradation. 3. Oxidation. 4. Photodegradation.1. Avoid acidic conditions. If acidic reagents are necessary for other purposes, use them at low temperatures and for the shortest possible time. Consider using a buffered extraction solvent. 2. Maintain low temperatures (e.g., 4°C) throughout the extraction and purification process. Use techniques like rotary evaporation under vacuum to remove solvents at lower temperatures. 3. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 4. Protect samples from light by using amber-colored vials or wrapping containers in aluminum foil.
CTG-003 Inconsistent yields between extraction batches. 1. Variability in fermentation broth. 2. Inconsistent extraction times or temperatures. 3. Differences in solvent-to-biomass ratio.1. Standardize fermentation protocols and harvest at a consistent growth phase. 2. Precisely control and document all extraction parameters. 3. Maintain a consistent ratio of extraction solvent to the volume or weight of the microbial culture.
CTG-004 Loss of bioactivity of the extracted this compound. 1. Degradation of the parent compound into inactive products. 2. Presence of inhibitory substances from the extraction process.1. Follow all recommendations to minimize degradation (CTG-002). The glycosidic moieties are crucial for bioactivity.[1] 2. Ensure complete removal of extraction and purification solvents. Perform a buffer exchange or final precipitation step to isolate the compound from potentially interfering residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The most likely primary degradation pathway for this compound is the acid-catalyzed hydrolysis of its glycosidic linkages. This compound is a macrolide antibiotic with two deoxy-sugar moieties attached to the aglycone core. These glycosidic bonds are susceptible to cleavage under acidic conditions, which would result in the loss of the sugar units and a significant reduction or complete loss of bioactivity. One of the known degradation products, chlorothricolide, is formed by the hydrolysis of these sugar moieties.[1]

Q2: What is the optimal pH range to maintain this compound stability during extraction?

A2: While specific studies on this compound are limited, for many macrolide antibiotics, a neutral to slightly alkaline pH range (pH 7-8) is generally recommended to minimize acid-catalyzed hydrolysis. It is crucial to avoid strongly acidic conditions. If the fermentation broth is acidic, consider adjusting the pH to neutral before extraction.

Q3: How does temperature affect this compound stability?

Q4: Which solvents are recommended for the extraction of this compound, and are there any to avoid?

A4: Methanol is the most frequently reported solvent for the successful extraction of this compound from Streptomyces antibioticus cultures. It is effective in disrupting the cells and solubilizing the compound. While other polar organic solvents like ethanol or acetone might also be effective, it is advisable to start with methanol. Avoid using solvents that may introduce acidic or reactive impurities. Always use high-purity (e.g., HPLC grade) solvents.

Q5: How should I store my this compound extracts to ensure long-term stability?

A5: For long-term storage, it is recommended to store this compound as a dried powder or in a suitable solvent (like methanol or DMSO) at low temperatures, preferably at -20°C or -80°C. To prevent degradation from light and oxidation, store samples in amber-colored, tightly sealed vials, and consider flushing with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Standard Methanol Extraction of this compound

This protocol is a standard method for the extraction of this compound from a liquid culture of S. antibioticus.

Materials:

  • S. antibioticus culture broth

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Homogenizer or sonicator

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm syringe filters)

  • Amber glass vials for storage

Procedure:

  • Harvesting Cells: Centrifuge the S. antibioticus culture broth (e.g., 1 L) at 5,000 x g for 15 minutes to pellet the biomass. Discard the supernatant.

  • Cell Lysis and Extraction: Resuspend the cell pellet in an appropriate volume of methanol (e.g., 200 mL). Disrupt the cells using a homogenizer or sonicator while keeping the sample on ice to prevent heating.

  • Extraction: Stir the methanol suspension at 4°C for at least 4 hours or overnight to ensure complete extraction.

  • Clarification: Centrifuge the methanol extract at 10,000 x g for 20 minutes to pellet cell debris.

  • Filtration: Carefully decant and filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration: Concentrate the methanol extract using a rotary evaporator with the water bath temperature set to a maximum of 30-35°C.

  • Storage: Transfer the concentrated extract to an amber vial, flush with nitrogen if possible, and store at -20°C or below.

Protocol 2: Stability-Indicating HPLC Analysis of this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase (starting conditions):

  • Mobile Phase A: Water with 0.1% formic acid (use with caution due to potential for hydrolysis on-column, consider buffered mobile phase as an alternative) or a phosphate buffer (pH 7).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A starting gradient could be 10% B to 90% B over 20 minutes. This will need to be optimized based on the separation observed.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm

Procedure:

  • Sample Preparation: Dilute the this compound extract in the initial mobile phase to an appropriate concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the this compound peak and any additional peaks that may represent degradation products. The retention time of this compound will need to be confirmed with a pure standard.

Visualizations

Chlorothricin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation S. antibioticus Culture Harvest Harvest Biomass (Centrifugation) Fermentation->Harvest Extract Extract with Methanol (Homogenization/Sonication) Harvest->Extract Clarify Clarify Extract (Centrifugation/Filtration) Extract->Clarify Concentrate Concentrate Extract (Rotary Evaporation) Clarify->Concentrate HPLC HPLC Analysis Concentrate->HPLC Store Store Purified This compound HPLC->Store Chlorothricin_Degradation_Pathways cluster_degradation Degradation Products cluster_factors Contributing Factors This compound This compound Chlorothricolide Chlorothricolide (Aglycone) This compound->Chlorothricolide  Acid Hydrolysis (Cleavage of Sugars) Other Other Degradation Products This compound->Other  Thermal Stress  Oxidation  Photodegradation Acid Low pH Acid->this compound Heat High Temperature Heat->this compound Oxygen Oxygen Oxygen->this compound Light UV/Visible Light Light->this compound

References

Validation & Comparative

A Comparative Analysis of Chlorothricin's Antibacterial Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Chlorothricin against Methicillin-Resistant Staphylococcus aureus (MRSA), benchmarked against established anti-MRSA antibiotics. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to support further research and drug development efforts.

Executive Summary

This compound, a spirotetronate antibiotic, demonstrates notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism of action, the inhibition of pyruvate (B1213749) carboxylase (PycA), targets a key metabolic enzyme crucial for MRSA's virulence and antibiotic resistance. While direct and extensive studies on this compound against a wide array of MRSA strains are limited, existing data on its efficacy against S. aureus and the vital role of its target enzyme in MRSA physiology suggest its potential as a promising anti-MRSA agent. This guide synthesizes the available data to offer a comparative perspective against current standard-of-care antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and leading anti-MRSA antibiotics is summarized below. It is important to note that the data for this compound is based on its activity against Staphylococcus aureus, as specific and comprehensive studies against a broad panel of MRSA strains are not yet widely available. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

AntibioticMRSA MIC Range (µg/mL)MRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)Notes
This compound 31.25 - 100.00--Data is for S. aureus. One study reported a specific MIC of 31.25 µg/mL against S. aureus.[1][2]
Vancomycin 0.5 - 212Considered a first-line treatment for serious MRSA infections.[3]
Linezolid 1 - 41 - 22An alternative for vancomycin-resistant or -intolerant cases.[4][5]
Daptomycin 0.125 - 1.00.25 - 0.380.5 - 0.75A cyclic lipopeptide antibiotic with rapid bactericidal activity.
Ceftaroline 0.12 - 2.00.5 - 11 - 2A fifth-generation cephalosporin (B10832234) with activity against MRSA.

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively. These values can vary depending on the specific strains tested and the methodology used.

Mechanism of Action: Targeting a Metabolic Hub

This compound exerts its antibacterial effect by inhibiting pyruvate carboxylase (PycA), a biotin-dependent enzyme that plays a critical role in bacterial metabolism. In Staphylococcus aureus, PycA is a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the carboxylation of pyruvate to oxaloacetate.

The inhibition of PycA disrupts central carbon metabolism, leading to a cascade of detrimental effects for the bacterium. Research has shown that the deletion of the pycA gene in a foodborne MRSA strain resulted in:

  • A significant reduction in resistance to β-lactams, aminoglycosides, and macrolides (4- to 1024-fold).

  • A 23.24% impairment in biofilm formation.

  • A 22.32% decrease in the production of staphyloxanthin, a key antioxidant.

This highlights the importance of PycA for MRSA's survival, virulence, and resistance to other antibiotics, making it a compelling target for novel antibacterial agents like this compound.

Chlorothricin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Carboxylation PycA Pyruvate Carboxylase (PycA) TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Biofilm Biofilm Formation TCA_Cycle->Biofilm Staphyloxanthin Staphyloxanthin Production TCA_Cycle->Staphyloxanthin Antibiotic_Resistance Antibiotic Resistance TCA_Cycle->Antibiotic_Resistance This compound This compound This compound->PycA Inhibits

Caption: Mechanism of action of this compound against S. aureus.

Experimental Protocols

The following are standardized protocols for determining the antibacterial activity of compounds like this compound against MRSA. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA isolate(s)

  • This compound and comparator antibiotic stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the MRSA strain from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of this compound and the comparator antibiotics in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared MRSA inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate with MRSA Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotics in Microplate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay for Zone of Inhibition

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • MRSA isolate(s)

  • Sterile filter paper disks (6 mm)

  • This compound and comparator antibiotic solutions of known concentration

  • Sterile swabs

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Prepare an MRSA inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply filter paper disks impregnated with a known concentration of this compound and comparator antibiotics onto the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-18 hours.

  • Measuring Zones of Inhibition:

    • Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disks Apply Antibiotic-Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-18 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (diameter in mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for disk diffusion susceptibility testing.

Comparative Framework

The evaluation of this compound as a potential anti-MRSA agent involves a logical comparison with existing therapies based on key performance indicators.

Comparison_Framework cluster_criteria Comparison Criteria This compound This compound MIC MIC against MRSA This compound->MIC Mechanism Mechanism of Action This compound->Mechanism Resistance Potential for Resistance This compound->Resistance Toxicity Toxicity Profile This compound->Toxicity Alternatives Standard Anti-MRSA Antibiotics Alternatives->MIC Alternatives->Mechanism Alternatives->Resistance Alternatives->Toxicity Evaluation Comparative Evaluation MIC->Evaluation Mechanism->Evaluation Resistance->Evaluation Toxicity->Evaluation

Caption: Logical framework for comparing this compound with alternatives.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent against MRSA, primarily due to its unique mechanism of action targeting the essential metabolic enzyme PycA. The available data on its activity against S. aureus is promising. However, to fully validate its potential, further research is imperative. Key future directions include:

  • Comprehensive in vitro studies: Testing this compound against a diverse panel of clinical MRSA isolates, including strains with varying resistance profiles, to determine a definitive MIC range, MIC₅₀, and MIC₉₀.

  • In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of MRSA infection to assess its pharmacokinetic and pharmacodynamic properties.

  • Resistance development studies: Investigating the potential for MRSA to develop resistance to this compound and understanding the underlying mechanisms.

  • Toxicology studies: Conducting thorough toxicological assessments to determine the safety profile of this compound.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound in the ongoing battle against MRSA infections.

References

A Comparative Analysis of Chlorothricin's Antibacterial Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Chlorothricin against Methicillin-Resistant Staphylococcus aureus (MRSA), benchmarked against established anti-MRSA antibiotics. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to support further research and drug development efforts.

Executive Summary

This compound, a spirotetronate antibiotic, demonstrates notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism of action, the inhibition of pyruvate carboxylase (PycA), targets a key metabolic enzyme crucial for MRSA's virulence and antibiotic resistance. While direct and extensive studies on this compound against a wide array of MRSA strains are limited, existing data on its efficacy against S. aureus and the vital role of its target enzyme in MRSA physiology suggest its potential as a promising anti-MRSA agent. This guide synthesizes the available data to offer a comparative perspective against current standard-of-care antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and leading anti-MRSA antibiotics is summarized below. It is important to note that the data for this compound is based on its activity against Staphylococcus aureus, as specific and comprehensive studies against a broad panel of MRSA strains are not yet widely available. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

AntibioticMRSA MIC Range (µg/mL)MRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)Notes
This compound 31.25 - 100.00--Data is for S. aureus. One study reported a specific MIC of 31.25 µg/mL against S. aureus.[1][2]
Vancomycin 0.5 - 212Considered a first-line treatment for serious MRSA infections.[3]
Linezolid 1 - 41 - 22An alternative for vancomycin-resistant or -intolerant cases.[4][5]
Daptomycin 0.125 - 1.00.25 - 0.380.5 - 0.75A cyclic lipopeptide antibiotic with rapid bactericidal activity.
Ceftaroline 0.12 - 2.00.5 - 11 - 2A fifth-generation cephalosporin with activity against MRSA.

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively. These values can vary depending on the specific strains tested and the methodology used.

Mechanism of Action: Targeting a Metabolic Hub

This compound exerts its antibacterial effect by inhibiting pyruvate carboxylase (PycA), a biotin-dependent enzyme that plays a critical role in bacterial metabolism. In Staphylococcus aureus, PycA is a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the carboxylation of pyruvate to oxaloacetate.

The inhibition of PycA disrupts central carbon metabolism, leading to a cascade of detrimental effects for the bacterium. Research has shown that the deletion of the pycA gene in a foodborne MRSA strain resulted in:

  • A significant reduction in resistance to β-lactams, aminoglycosides, and macrolides (4- to 1024-fold).

  • A 23.24% impairment in biofilm formation.

  • A 22.32% decrease in the production of staphyloxanthin, a key antioxidant.

This highlights the importance of PycA for MRSA's survival, virulence, and resistance to other antibiotics, making it a compelling target for novel antibacterial agents like this compound.

Chlorothricin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Carboxylation PycA Pyruvate Carboxylase (PycA) TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Biofilm Biofilm Formation TCA_Cycle->Biofilm Staphyloxanthin Staphyloxanthin Production TCA_Cycle->Staphyloxanthin Antibiotic_Resistance Antibiotic Resistance TCA_Cycle->Antibiotic_Resistance This compound This compound This compound->PycA Inhibits

Caption: Mechanism of action of this compound against S. aureus.

Experimental Protocols

The following are standardized protocols for determining the antibacterial activity of compounds like this compound against MRSA. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA isolate(s)

  • This compound and comparator antibiotic stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the MRSA strain from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of this compound and the comparator antibiotics in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared MRSA inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate with MRSA Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotics in Microplate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay for Zone of Inhibition

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • MRSA isolate(s)

  • Sterile filter paper disks (6 mm)

  • This compound and comparator antibiotic solutions of known concentration

  • Sterile swabs

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Prepare an MRSA inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply filter paper disks impregnated with a known concentration of this compound and comparator antibiotics onto the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-18 hours.

  • Measuring Zones of Inhibition:

    • Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disks Apply Antibiotic-Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-18 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (diameter in mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for disk diffusion susceptibility testing.

Comparative Framework

The evaluation of this compound as a potential anti-MRSA agent involves a logical comparison with existing therapies based on key performance indicators.

Comparison_Framework cluster_criteria Comparison Criteria This compound This compound MIC MIC against MRSA This compound->MIC Mechanism Mechanism of Action This compound->Mechanism Resistance Potential for Resistance This compound->Resistance Toxicity Toxicity Profile This compound->Toxicity Alternatives Standard Anti-MRSA Antibiotics Alternatives->MIC Alternatives->Mechanism Alternatives->Resistance Alternatives->Toxicity Evaluation Comparative Evaluation MIC->Evaluation Mechanism->Evaluation Resistance->Evaluation Toxicity->Evaluation

Caption: Logical framework for comparing this compound with alternatives.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent against MRSA, primarily due to its unique mechanism of action targeting the essential metabolic enzyme PycA. The available data on its activity against S. aureus is promising. However, to fully validate its potential, further research is imperative. Key future directions include:

  • Comprehensive in vitro studies: Testing this compound against a diverse panel of clinical MRSA isolates, including strains with varying resistance profiles, to determine a definitive MIC range, MIC₅₀, and MIC₉₀.

  • In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of MRSA infection to assess its pharmacokinetic and pharmacodynamic properties.

  • Resistance development studies: Investigating the potential for MRSA to develop resistance to this compound and understanding the underlying mechanisms.

  • Toxicology studies: Conducting thorough toxicological assessments to determine the safety profile of this compound.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound in the ongoing battle against MRSA infections.

References

A Comparative Analysis of Chlorothricin and Deschloro-chlorothricin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of Chlorothricin and its analogue, deschloro-chlorothricin. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these spirotetronate antibiotics.

Executive Summary

This compound (CHL) and its precursor deschloro-chlorothricin (des-CHL) are spirotetronate antibiotics with notable antibacterial and anticancer properties. The key structural difference between the two is the presence of a chlorine atom on the methylsalicylic acid moiety of this compound, which is absent in deschloro-chlorothricin. This single chemical modification significantly influences their biological activity.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the bioactivity of this compound and deschloro-chlorothricin.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
Target OrganismThis compound (µg/mL)deschloro-chlorothricin (µg/mL)Reference
Bacillus subtilis31.2562.5[1]
Bacillus cereus31.2562.5[1]
Staphylococcus aureus31.25>100[1]
Table 2: Anticancer Activity - IC50 Values
Cell LineCancer TypeThis compound (µM)deschloro-chlorothricin (µM)Reference
A549Non-small-cell lung cancer22.545.2[2]
Calu-3Human lung adenocarcinoma35.878.6[2]
HepG2Liver cancer89.7181.3
MCF-7Breast cancer42.195.4
KMS-11Multiple MyelomaNot Reported0.01
L-363Multiple MyelomaNot Reported0.12
RPMI-8226Multiple MyelomaNot Reported0.08
MOLP-8Multiple MyelomaNot Reported0.05
OPM-2Multiple MyelomaNot Reported0.03
NCI-H929Multiple MyelomaNot Reported0.06
Table 3: Enzyme Inhibition - Pyruvate (B1213749) Carboxylase
CompoundTarget EnzymeIC50Reference
This compoundPyruvate Carboxylase (Rat Liver)0.26 mM
This compoundPyruvate Carboxylase (Chicken Liver)0.12 mM
This compoundPyruvate Carboxylase (Azotobacter vinelandii)0.5 mM
deschloro-chlorothricinPyruvate CarboxylaseData Not Available

Experimental Protocols

Antibacterial Activity Assays

1. Agar (B569324) Well Diffusion Assay: This method provides a qualitative assessment of antibacterial activity.

  • Preparation of Bacterial Lawn: A suspension of the test bacterium (e.g., Bacillus subtilis) is uniformly spread over the surface of an agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Compounds: A defined volume and concentration of the test compounds (this compound and deschloro-chlorothricin) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) are added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 16-18 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured. A larger diameter indicates greater antibacterial activity.

2. Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: A series of dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions.

  • Observation: The wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or deschloro-chlorothricin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Mandatory Visualization

Deschloro-chlorothricin's Mechanism of Action in Multiple Myeloma

Deschloro-chlorothricin has been identified as an inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase that plays a critical role in the regulation of mitosis. Overexpression of AURKA is implicated in the pathogenesis of various cancers, including multiple myeloma. Inhibition of AURKA by deschloro-chlorothricin disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Deschloro_Chlorothricin_Pathway cluster_Cell Multiple Myeloma Cell DCCT deschloro- This compound AURKA Aurora A Kinase (AURKA) DCCT->AURKA Inhibits Centrosome_Separation Centrosome Separation AURKA->Centrosome_Separation Spindle_Assembly Mitotic Spindle Assembly AURKA->Spindle_Assembly Cell_Cycle_Progression G2/M Phase Progression Centrosome_Separation->Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to

Caption: Deschloro-chlorothricin inhibits Aurora A kinase, disrupting mitosis and inducing apoptosis.

Experimental Workflow for Comparative Bioactivity Analysis

The following diagram illustrates the general workflow for the comparative analysis of the bioactivity of this compound and deschloro-chlorothricin.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Assays Bioactivity Assays cluster_Analysis Data Analysis CHL This compound (CHL) Antibacterial Antibacterial Assays (MIC Determination) CHL->Antibacterial Anticancer Anticancer Assays (MTT Assay) CHL->Anticancer desCHL deschloro- This compound (des-CHL) desCHL->Antibacterial desCHL->Anticancer MIC_Comparison MIC Value Comparison Antibacterial->MIC_Comparison IC50_Comparison IC50 Value Comparison Anticancer->IC50_Comparison

Caption: Workflow for comparing this compound and deschloro-chlorothricin bioactivity.

Conclusion

The comparative analysis of this compound and deschloro-chlorothricin reveals that the presence of a chlorine atom significantly enhances antibacterial activity. In terms of anticancer properties, both compounds are cytotoxic, with deschloro-chlorothricin showing a particularly potent and distinct mechanism of action through the inhibition of Aurora A kinase in multiple myeloma. This suggests that deschloro-chlorothricin could serve as a lead compound for the development of novel anticancer agents targeting mitotic progression. Further research is warranted to explore the full therapeutic potential of these compounds and to investigate the inhibitory activity of deschloro-chlorothricin on pyruvate carboxylase to provide a more complete comparative bioactivity profile.

References

A Comparative Analysis of Chlorothricin and Deschloro-chlorothricin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of Chlorothricin and its analogue, deschloro-chlorothricin. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these spirotetronate antibiotics.

Executive Summary

This compound (CHL) and its precursor deschloro-chlorothricin (des-CHL) are spirotetronate antibiotics with notable antibacterial and anticancer properties. The key structural difference between the two is the presence of a chlorine atom on the methylsalicylic acid moiety of this compound, which is absent in deschloro-chlorothricin. This single chemical modification significantly influences their biological activity.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the bioactivity of this compound and deschloro-chlorothricin.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
Target OrganismThis compound (µg/mL)deschloro-chlorothricin (µg/mL)Reference
Bacillus subtilis31.2562.5[1]
Bacillus cereus31.2562.5[1]
Staphylococcus aureus31.25>100[1]
Table 2: Anticancer Activity - IC50 Values
Cell LineCancer TypeThis compound (µM)deschloro-chlorothricin (µM)Reference
A549Non-small-cell lung cancer22.545.2[2]
Calu-3Human lung adenocarcinoma35.878.6[2]
HepG2Liver cancer89.7181.3
MCF-7Breast cancer42.195.4
KMS-11Multiple MyelomaNot Reported0.01
L-363Multiple MyelomaNot Reported0.12
RPMI-8226Multiple MyelomaNot Reported0.08
MOLP-8Multiple MyelomaNot Reported0.05
OPM-2Multiple MyelomaNot Reported0.03
NCI-H929Multiple MyelomaNot Reported0.06
Table 3: Enzyme Inhibition - Pyruvate Carboxylase
CompoundTarget EnzymeIC50Reference
This compoundPyruvate Carboxylase (Rat Liver)0.26 mM
This compoundPyruvate Carboxylase (Chicken Liver)0.12 mM
This compoundPyruvate Carboxylase (Azotobacter vinelandii)0.5 mM
deschloro-chlorothricinPyruvate CarboxylaseData Not Available

Experimental Protocols

Antibacterial Activity Assays

1. Agar Well Diffusion Assay: This method provides a qualitative assessment of antibacterial activity.

  • Preparation of Bacterial Lawn: A suspension of the test bacterium (e.g., Bacillus subtilis) is uniformly spread over the surface of an agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Compounds: A defined volume and concentration of the test compounds (this compound and deschloro-chlorothricin) dissolved in a suitable solvent (e.g., methanol or DMSO) are added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 16-18 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured. A larger diameter indicates greater antibacterial activity.

2. Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: A series of dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions.

  • Observation: The wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or deschloro-chlorothricin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Mandatory Visualization

Deschloro-chlorothricin's Mechanism of Action in Multiple Myeloma

Deschloro-chlorothricin has been identified as an inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase that plays a critical role in the regulation of mitosis. Overexpression of AURKA is implicated in the pathogenesis of various cancers, including multiple myeloma. Inhibition of AURKA by deschloro-chlorothricin disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Deschloro_Chlorothricin_Pathway cluster_Cell Multiple Myeloma Cell DCCT deschloro- This compound AURKA Aurora A Kinase (AURKA) DCCT->AURKA Inhibits Centrosome_Separation Centrosome Separation AURKA->Centrosome_Separation Spindle_Assembly Mitotic Spindle Assembly AURKA->Spindle_Assembly Cell_Cycle_Progression G2/M Phase Progression Centrosome_Separation->Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to

Caption: Deschloro-chlorothricin inhibits Aurora A kinase, disrupting mitosis and inducing apoptosis.

Experimental Workflow for Comparative Bioactivity Analysis

The following diagram illustrates the general workflow for the comparative analysis of the bioactivity of this compound and deschloro-chlorothricin.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Assays Bioactivity Assays cluster_Analysis Data Analysis CHL This compound (CHL) Antibacterial Antibacterial Assays (MIC Determination) CHL->Antibacterial Anticancer Anticancer Assays (MTT Assay) CHL->Anticancer desCHL deschloro- This compound (des-CHL) desCHL->Antibacterial desCHL->Anticancer MIC_Comparison MIC Value Comparison Antibacterial->MIC_Comparison IC50_Comparison IC50 Value Comparison Anticancer->IC50_Comparison

Caption: Workflow for comparing this compound and deschloro-chlorothricin bioactivity.

Conclusion

The comparative analysis of this compound and deschloro-chlorothricin reveals that the presence of a chlorine atom significantly enhances antibacterial activity. In terms of anticancer properties, both compounds are cytotoxic, with deschloro-chlorothricin showing a particularly potent and distinct mechanism of action through the inhibition of Aurora A kinase in multiple myeloma. This suggests that deschloro-chlorothricin could serve as a lead compound for the development of novel anticancer agents targeting mitotic progression. Further research is warranted to explore the full therapeutic potential of these compounds and to investigate the inhibitory activity of deschloro-chlorothricin on pyruvate carboxylase to provide a more complete comparative bioactivity profile.

References

A Tale of Two Targets: Comparing the Mechanisms of Chlorothricin and Abyssomicin C

Author: BenchChem Technical Support Team. Date: November 2025

Chlorothricin and Abyssomicin C, both complex polyketides belonging to the spirotetronate class of antibiotics, offer a compelling study in divergent evolution of molecular warfare. While sharing a common structural heritage, their mechanisms of action are strikingly different. This compound targets the heart of central carbon metabolism, while Abyssomicin C executes a highly specific and irreversible attack on the folic acid biosynthesis pathway. This guide provides a detailed comparison of their modes of action, supported by experimental data and protocols for researchers in drug discovery.

Mechanism of Action: A Fundamental Divergence

This compound: Disrupting Central Metabolism

This compound, produced by Streptomyces antibioticus, exerts its antibacterial effects by inhibiting two key enzymes involved in central carbon metabolism: pyruvate (B1213749) carboxylase (PC) and malate (B86768) dehydrogenase (MDH).[1]

  • Pyruvate Carboxylase (PC): This enzyme catalyzes the vital anaplerotic reaction of converting pyruvate to oxaloacetate, replenishing the tricarboxylic acid (TCA) cycle with intermediates essential for biosynthesis and energy production.[2][3][4]

  • Malate Dehydrogenase (MDH): This enzyme catalyzes the reversible oxidation of malate to oxaloacetate, another critical step within the TCA cycle.

By inhibiting these enzymes, this compound effectively chokes the TCA cycle, disrupting cellular respiration and depriving the bacterial cell of essential metabolic precursors. The inhibition of pyruvate carboxylase is non-competitive with respect to its substrates, suggesting this compound binds to a unique allosteric site on the enzyme rather than the active site.[5]

Chlorothricin_MoA cluster_tca TCA Cycle Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) Citrate Citrate Oxaloacetate->Citrate Malate Malate Malate->Oxaloacetate Malate Dehydrogenase (MDH) AcetylCoA Acetyl-CoA AcetylCoA->Citrate Citrate->Malate ... This compound This compound Pyruvate\n Carboxylase (PC) Pyruvate Carboxylase (PC) This compound->Pyruvate\n Carboxylase (PC) Malate\n Dehydrogenase (MDH) Malate Dehydrogenase (MDH) This compound-> Malate\n Dehydrogenase (MDH)

Caption: this compound inhibits key TCA cycle enzymes.
Abyssomicin C: Irreversible Inhibition of Folate Biosynthesis

In contrast, Abyssomicin C, isolated from the marine actinomycete Verrucosispora maris, employs a highly targeted and potent mechanism. It is the first natural product discovered to inhibit the biosynthesis of p-aminobenzoic acid (pABA), an essential precursor for bacterial folic acid synthesis. This pathway is absent in humans, who obtain folate from their diet, making it an excellent selective target for antibiotics.

Abyssomicin C's specific target is 4-amino-4-deoxychorismate synthase (ADCS), a heterodimeric enzyme composed of PabA and PabB subunits.

  • PabA functions as a glutamine amidotransferase, producing ammonia (B1221849) from glutamine.

  • PabB utilizes this ammonia to convert chorismate into 4-amino-4-deoxychorismate (ADC).

Abyssomicin C acts as a structural mimic of the substrate chorismate. Its reactive α,β-unsaturated ketone moiety forms an irreversible covalent bond with a key cysteine residue (Cys263) in the active site of the PabB subunit via a Michael addition reaction. This covalent modification permanently inactivates the enzyme, halting the production of pABA and, consequently, the entire folate pathway.

AbyssomicinC_MoA cluster_pathway p-Aminobenzoic Acid (pABA) Biosynthesis Chorismate Chorismate PabB PabB Chorismate->PabB Glutamine Glutamine PabA PabA Glutamine->PabA ADC 4-amino-4-deoxychorismate (ADC) pABA pABA ADC->pABA ADC Lyase Folate Folate Synthesis pABA->Folate ADCS ADCS Enzyme PabA->PabB NH₃ PabB->ADC ADCL ADC Lyase AbyssomicinC Abyssomicin C AbyssomicinC->PabB Covalent bond (Michael Addition)

Caption: Abyssomicin C irreversibly inhibits the PabB subunit of ADCS.

Quantitative Data Comparison

The differing mechanisms are reflected in the compounds' biological activities. The following table summarizes key quantitative data for this compound and Abyssomicin C.

ParameterThis compoundAbyssomicin C / Atrop-abyssomicin C*Reference
Target Enzyme(s) Pyruvate Carboxylase, Malate Dehydrogenase4-amino-4-deoxychorismate synthase (PabB)
IC₅₀ (vs. Target) 0.12 - 0.5 mM (vs. Pyruvate Carboxylase)Data not available in searched literature.
MIC vs. S. aureus 31.25 µg/mL4 µg/mL (vs. MRSA N315)
MIC vs. B. subtilis 31.25 µg/mLData not available in searched literature.
MIC vs. B. cereus 31.25 µg/mLData not available in searched literature.
MIC vs. VRSA Data not available in searched literature.13 µg/mL (vs. S. aureus Mu50)

*Atrop-abyssomicin C is the more stable and biologically active atropisomer, often produced as the major metabolite.

Experimental Protocols

Protocol 1: Pyruvate Carboxylase Inhibition Assay (Coupled Spectrophotometric)

This protocol describes a fixed-time assay to determine the inhibitory activity of compounds like this compound against pyruvate carboxylase (PC). The production of oxaloacetate (OAA) is measured by its reaction with the diazonium salt, Fast Violet B (FVB), which forms a colored adduct.

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5

  • Substrate Solution: 2 mM pyruvate, 1 mM ATP, 25 mM NaHCO₃ in Assay Buffer

  • This compound stock solution in DMSO

  • EDTA solution (e.g., 250 mM) for reaction quenching

  • Fast Violet B (FVB) solution (e.g., 46 mM in DMSO)

Procedure:

  • Assay Preparation: In a 96-well microplate, add 5 µL of varying concentrations of this compound (or DMSO for control) to designated wells.

  • Enzyme Addition: Add 45 µL of PC enzyme diluted in cold Assay Buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding 10 µL of EDTA solution to each well.

  • Color Development: Add 10 µL of FVB solution to each well. Incubate for 2 hours at room temperature, protected from light.

  • Measurement: Read the absorbance of the colored FVB-OAA adduct at 530 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 2: Aminodeoxychorismate Synthase (ADCS) Inhibition Assay (Coupled HPLC-based)

This protocol determines the inhibitory activity of compounds like Abyssomicin C by measuring the formation of pABA in a coupled reaction with ADC lyase.

Materials:

  • Purified ADCS (PabA and PabB subunits) and ADC Lyase enzymes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5% glycerol, 5 mM DTT, 5 mM MgCl₂

  • Substrate Solution: 200 µM chorismate, 10 mM L-glutamine in Assay Buffer

  • Abyssomicin C stock solution in DMSO

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 column

Procedure:

  • Assay Preparation: In microcentrifuge tubes, mix ADCS (PabA/PabB) and an excess of ADC Lyase in Assay Buffer.

  • Inhibitor Addition: Add Abyssomicin C to the desired final concentration (use DMSO for the control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C to allow for covalent bond formation.

  • Reaction Initiation: Start the reaction by adding the Substrate Solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold Quenching Solution.

  • Sample Preparation: Centrifuge the quenched reactions at high speed for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the components using an appropriate gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Quantification: Monitor the elution of pABA by its UV absorbance (approx. 254 nm). Calculate the amount of pABA produced by comparing the peak area to a standard curve.

  • Analysis: Determine the percent inhibition for each Abyssomicin C concentration and calculate the IC₅₀ value.

Experimental_Workflow cluster_protocol General Enzyme Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B 2. Add Enzyme and Inhibitor (or vehicle control) to reaction vessel A->B C 3. Pre-incubate to allow inhibitor-enzyme binding B->C D 4. Initiate reaction by adding substrate(s) C->D E 5. Incubate at optimal temperature and time D->E F 6. Stop (Quench) the reaction E->F G 7. Detect and Quantify Product F->G H 8. Calculate % Inhibition and IC₅₀ G->H

Caption: A generalized workflow for enzyme inhibition assays.

Conclusion

This compound and Abyssomicin C provide a fascinating example of how structurally related natural products can evolve to inhibit fundamentally different and essential bacterial processes.

  • This compound acts as a broad disruptor of central metabolism, targeting the highly conserved TCA cycle. Its mechanism, while effective, targets pathways also present in eukaryotes, which may raise concerns about selectivity.

  • Abyssomicin C demonstrates a more sophisticated and highly selective mechanism. By irreversibly targeting the PabB subunit of ADCS—an enzyme in a pathway absent in humans—it achieves potent and specific antibacterial activity. This makes Abyssomicin C and the pABA biosynthesis pathway it inhibits a highly attractive model for the development of next-generation antibiotics against resistant pathogens like MRSA.

References

A Tale of Two Targets: Comparing the Mechanisms of Chlorothricin and Abyssomicin C

Author: BenchChem Technical Support Team. Date: November 2025

Chlorothricin and Abyssomicin C, both complex polyketides belonging to the spirotetronate class of antibiotics, offer a compelling study in divergent evolution of molecular warfare. While sharing a common structural heritage, their mechanisms of action are strikingly different. This compound targets the heart of central carbon metabolism, while Abyssomicin C executes a highly specific and irreversible attack on the folic acid biosynthesis pathway. This guide provides a detailed comparison of their modes of action, supported by experimental data and protocols for researchers in drug discovery.

Mechanism of Action: A Fundamental Divergence

This compound: Disrupting Central Metabolism

This compound, produced by Streptomyces antibioticus, exerts its antibacterial effects by inhibiting two key enzymes involved in central carbon metabolism: pyruvate carboxylase (PC) and malate dehydrogenase (MDH).[1]

  • Pyruvate Carboxylase (PC): This enzyme catalyzes the vital anaplerotic reaction of converting pyruvate to oxaloacetate, replenishing the tricarboxylic acid (TCA) cycle with intermediates essential for biosynthesis and energy production.[2][3][4]

  • Malate Dehydrogenase (MDH): This enzyme catalyzes the reversible oxidation of malate to oxaloacetate, another critical step within the TCA cycle.

By inhibiting these enzymes, this compound effectively chokes the TCA cycle, disrupting cellular respiration and depriving the bacterial cell of essential metabolic precursors. The inhibition of pyruvate carboxylase is non-competitive with respect to its substrates, suggesting this compound binds to a unique allosteric site on the enzyme rather than the active site.[5]

Chlorothricin_MoA cluster_tca TCA Cycle Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) Citrate Citrate Oxaloacetate->Citrate Malate Malate Malate->Oxaloacetate Malate Dehydrogenase (MDH) AcetylCoA Acetyl-CoA AcetylCoA->Citrate Citrate->Malate ... This compound This compound Pyruvate\n Carboxylase (PC) Pyruvate Carboxylase (PC) This compound->Pyruvate\n Carboxylase (PC) Malate\n Dehydrogenase (MDH) Malate Dehydrogenase (MDH) This compound-> Malate\n Dehydrogenase (MDH)

Caption: this compound inhibits key TCA cycle enzymes.
Abyssomicin C: Irreversible Inhibition of Folate Biosynthesis

In contrast, Abyssomicin C, isolated from the marine actinomycete Verrucosispora maris, employs a highly targeted and potent mechanism. It is the first natural product discovered to inhibit the biosynthesis of p-aminobenzoic acid (pABA), an essential precursor for bacterial folic acid synthesis. This pathway is absent in humans, who obtain folate from their diet, making it an excellent selective target for antibiotics.

Abyssomicin C's specific target is 4-amino-4-deoxychorismate synthase (ADCS), a heterodimeric enzyme composed of PabA and PabB subunits.

  • PabA functions as a glutamine amidotransferase, producing ammonia from glutamine.

  • PabB utilizes this ammonia to convert chorismate into 4-amino-4-deoxychorismate (ADC).

Abyssomicin C acts as a structural mimic of the substrate chorismate. Its reactive α,β-unsaturated ketone moiety forms an irreversible covalent bond with a key cysteine residue (Cys263) in the active site of the PabB subunit via a Michael addition reaction. This covalent modification permanently inactivates the enzyme, halting the production of pABA and, consequently, the entire folate pathway.

AbyssomicinC_MoA cluster_pathway p-Aminobenzoic Acid (pABA) Biosynthesis Chorismate Chorismate PabB PabB Chorismate->PabB Glutamine Glutamine PabA PabA Glutamine->PabA ADC 4-amino-4-deoxychorismate (ADC) pABA pABA ADC->pABA ADC Lyase Folate Folate Synthesis pABA->Folate ADCS ADCS Enzyme PabA->PabB NH₃ PabB->ADC ADCL ADC Lyase AbyssomicinC Abyssomicin C AbyssomicinC->PabB Covalent bond (Michael Addition)

Caption: Abyssomicin C irreversibly inhibits the PabB subunit of ADCS.

Quantitative Data Comparison

The differing mechanisms are reflected in the compounds' biological activities. The following table summarizes key quantitative data for this compound and Abyssomicin C.

ParameterThis compoundAbyssomicin C / Atrop-abyssomicin C*Reference
Target Enzyme(s) Pyruvate Carboxylase, Malate Dehydrogenase4-amino-4-deoxychorismate synthase (PabB)
IC₅₀ (vs. Target) 0.12 - 0.5 mM (vs. Pyruvate Carboxylase)Data not available in searched literature.
MIC vs. S. aureus 31.25 µg/mL4 µg/mL (vs. MRSA N315)
MIC vs. B. subtilis 31.25 µg/mLData not available in searched literature.
MIC vs. B. cereus 31.25 µg/mLData not available in searched literature.
MIC vs. VRSA Data not available in searched literature.13 µg/mL (vs. S. aureus Mu50)

*Atrop-abyssomicin C is the more stable and biologically active atropisomer, often produced as the major metabolite.

Experimental Protocols

Protocol 1: Pyruvate Carboxylase Inhibition Assay (Coupled Spectrophotometric)

This protocol describes a fixed-time assay to determine the inhibitory activity of compounds like this compound against pyruvate carboxylase (PC). The production of oxaloacetate (OAA) is measured by its reaction with the diazonium salt, Fast Violet B (FVB), which forms a colored adduct.

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5

  • Substrate Solution: 2 mM pyruvate, 1 mM ATP, 25 mM NaHCO₃ in Assay Buffer

  • This compound stock solution in DMSO

  • EDTA solution (e.g., 250 mM) for reaction quenching

  • Fast Violet B (FVB) solution (e.g., 46 mM in DMSO)

Procedure:

  • Assay Preparation: In a 96-well microplate, add 5 µL of varying concentrations of this compound (or DMSO for control) to designated wells.

  • Enzyme Addition: Add 45 µL of PC enzyme diluted in cold Assay Buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding 10 µL of EDTA solution to each well.

  • Color Development: Add 10 µL of FVB solution to each well. Incubate for 2 hours at room temperature, protected from light.

  • Measurement: Read the absorbance of the colored FVB-OAA adduct at 530 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 2: Aminodeoxychorismate Synthase (ADCS) Inhibition Assay (Coupled HPLC-based)

This protocol determines the inhibitory activity of compounds like Abyssomicin C by measuring the formation of pABA in a coupled reaction with ADC lyase.

Materials:

  • Purified ADCS (PabA and PabB subunits) and ADC Lyase enzymes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5% glycerol, 5 mM DTT, 5 mM MgCl₂

  • Substrate Solution: 200 µM chorismate, 10 mM L-glutamine in Assay Buffer

  • Abyssomicin C stock solution in DMSO

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 column

Procedure:

  • Assay Preparation: In microcentrifuge tubes, mix ADCS (PabA/PabB) and an excess of ADC Lyase in Assay Buffer.

  • Inhibitor Addition: Add Abyssomicin C to the desired final concentration (use DMSO for the control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C to allow for covalent bond formation.

  • Reaction Initiation: Start the reaction by adding the Substrate Solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold Quenching Solution.

  • Sample Preparation: Centrifuge the quenched reactions at high speed for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the components using an appropriate gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Quantification: Monitor the elution of pABA by its UV absorbance (approx. 254 nm). Calculate the amount of pABA produced by comparing the peak area to a standard curve.

  • Analysis: Determine the percent inhibition for each Abyssomicin C concentration and calculate the IC₅₀ value.

Experimental_Workflow cluster_protocol General Enzyme Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B 2. Add Enzyme and Inhibitor (or vehicle control) to reaction vessel A->B C 3. Pre-incubate to allow inhibitor-enzyme binding B->C D 4. Initiate reaction by adding substrate(s) C->D E 5. Incubate at optimal temperature and time D->E F 6. Stop (Quench) the reaction E->F G 7. Detect and Quantify Product F->G H 8. Calculate % Inhibition and IC₅₀ G->H

Caption: A generalized workflow for enzyme inhibition assays.

Conclusion

This compound and Abyssomicin C provide a fascinating example of how structurally related natural products can evolve to inhibit fundamentally different and essential bacterial processes.

  • This compound acts as a broad disruptor of central metabolism, targeting the highly conserved TCA cycle. Its mechanism, while effective, targets pathways also present in eukaryotes, which may raise concerns about selectivity.

  • Abyssomicin C demonstrates a more sophisticated and highly selective mechanism. By irreversibly targeting the PabB subunit of ADCS—an enzyme in a pathway absent in humans—it achieves potent and specific antibacterial activity. This makes Abyssomicin C and the pABA biosynthesis pathway it inhibits a highly attractive model for the development of next-generation antibiotics against resistant pathogens like MRSA.

References

Comparative Analysis of Chlorothricin's Inhibitory Effect on Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of the antibiotic Chlorothricin on its target enzymes, pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound, a macrolide antibiotic, has been demonstrated to be an effective inhibitor of two key metabolic enzymes: pyruvate carboxylase (PC) and malate dehydrogenase (MDH). Its inhibitory action on these enzymes disrupts central carbon metabolism, highlighting its potential as a modulator of cellular bioenergetics. This guide presents a comparative analysis of this compound's potency against these targets, alongside other known inhibitors, and provides detailed experimental methodologies for validation.

Inhibitory Effect of this compound on Target Enzymes

This compound exhibits distinct inhibitory mechanisms and potencies against its two primary enzyme targets.

Pyruvate Carboxylase (PC)

This compound acts as a non-competitive inhibitor of pyruvate carboxylase.[1][2][3] The concentration of this compound required for half-maximal inhibition (IC50) varies depending on the source of the enzyme, with studies reporting values of 0.12 mM for chicken liver PC, 0.26 mM for rat liver PC, and 0.5 mM for the enzyme from Azotobacter vinelandii.[1][2]

Malate Dehydrogenase (MDH)

This compound inhibits both the mitochondrial and cytoplasmic isoforms of malate dehydrogenase from porcine heart. The inhibition is competitive with respect to NADH and non-competitive with respect to oxaloacetate. Notably, the mitochondrial isoenzyme is significantly more susceptible to inhibition by this compound, with the concentration required for half-maximal inhibition being over ten times lower than that for the cytoplasmic isoenzyme.

Comparison with Alternative Inhibitors

To provide a broader context for this compound's inhibitory potential, the following tables compare its efficacy with other known inhibitors of pyruvate carboxylase and malate dehydrogenase.

Table 1: Comparison of Pyruvate Carboxylase Inhibitors

InhibitorIC50 / KiMode of InhibitionOrganism/Source
This compound 0.12 mM (IC50)Non-competitiveChicken Liver
This compound 0.26 mM (IC50)Non-competitiveRat Liver
This compound 0.5 mM (IC50)Non-competitiveAzotobacter vinelandii
Pyruvate Carboxylase-IN-10.204 µM (IC50, cell lysate)Potent InhibitorNot specified
Pyruvate Carboxylase-IN-10.104 µM (IC50, cells)Potent InhibitorNot specified
Pyruvate Carboxylase-IN-20.065 µM (IC50, cell lysate)Potent InhibitorNot specified
Pyruvate Carboxylase-IN-20.097 µM (IC50, cells)Potent InhibitorNot specified
α-hydroxycinnamic acid (8u)3.0 µM (IC50)Not specifiedNot specified
α-hydroxycinnamic acid (8v)4.3 µM (IC50), 0.74 µM (Ki)Competitive with pyruvateNot specified
ZY-444Inhibits at 1 µMNot specifiedHuman Papillary Thyroid Carcinoma Cells

Table 2: Comparison of Malate Dehydrogenase Inhibitors

InhibitorIC50 / KiMode of InhibitionTarget Isoform(s)
This compound >10-fold more potent against mitochondrial formCompetitive with NADHMitochondrial and Cytoplasmic MDH
MDH1-IN-22.27 µM (IC50)Selective InhibitorMDH1
MDH1-IN-227.47 µM (IC50)Selective InhibitorMDH2
MDH1/2-IN-11.07 nM (IC50)InhibitorMDH1
MDH1/2-IN-11.06 nM (IC50)InhibitorMDH2
LW 66.3 µM (IC50)InhibitorMDH2
Gossypol2.03 µM (IC50)Potent InhibitorPlasmodium falciparum MDH
Rottlerin0.7 µM (IC50)Non-specific InhibitorMDH
Quercetin6.0 µM (IC50)Non-specific InhibitorMDH
Staurosporine aglycone8.0 µM (IC50)Non-specific InhibitorMDH

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Pyruvate Carboxylase Activity Assay

This assay measures the activity of pyruvate carboxylase by quantifying the formation of oxaloacetate.

Principle:

Pyruvate carboxylase catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. The oxaloacetate produced is then coupled to a second reaction where it is converted to citrate (B86180) by citrate synthase, releasing Coenzyme A (CoA). The free CoA is then detected colorimetrically.

Materials:

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Magnesium chloride (MgCl2) solution (0.1 M)

  • ATP solution

  • Acetyl-CoA solution

  • Pyruvate solution

  • Citrate synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Enzyme sample (cell lysate or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, acetyl-CoA, citrate synthase, and DTNB.

  • Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.

  • Incubate both cocktails at 30°C to reach thermal equilibrium.

  • Initiate the reaction by adding the enzyme sample to both the reaction and control cocktails.

  • Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the pyruvate carboxylase activity.

  • The specific activity is calculated based on the rate of reaction, the amount of protein in the sample, and the molar extinction coefficient of the product of the DTNB reaction.

Malate Dehydrogenase Activity Assay

This assay determines the activity of malate dehydrogenase by measuring the rate of NADH oxidation or NAD+ reduction.

Principle:

Malate dehydrogenase catalyzes the reversible conversion of malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH or oxidation of NADH to NAD+. The change in NADH concentration can be monitored spectrophotometrically at 340 nm.

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Malate solution (substrate)

  • Oxaloacetate solution (substrate)

  • NAD+ solution

  • NADH solution

  • Enzyme sample (cell lysate or purified enzyme)

  • Spectrophotometer

Procedure for the forward reaction (Malate to Oxaloacetate):

  • Prepare a reaction mixture containing phosphate buffer, NAD+, and the enzyme sample.

  • Initiate the reaction by adding the malate solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The rate of absorbance change is used to calculate the enzyme activity.

Procedure for the reverse reaction (Oxaloacetate to Malate):

  • Prepare a reaction mixture containing phosphate buffer, NADH, and the enzyme sample.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.

  • The rate of absorbance change is used to calculate the enzyme activity.

Visualizations

Signaling Pathways

The following diagrams illustrate the central roles of pyruvate carboxylase and malate dehydrogenase in cellular metabolism.

Pyruvate_Carboxylase_Pathways cluster_Glycolysis Glycolysis (Cytosol) cluster_Mitochondrion Mitochondrion cluster_Gluconeogenesis Gluconeogenesis (Cytosol) cluster_Lipogenesis Lipogenesis (Cytosol) Glucose Glucose Pyruvate_c Pyruvate_c Glucose->Pyruvate_c Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m AcetylCoA AcetylCoA Pyruvate_m->AcetylCoA Pyruvate Dehydrogenase OAA OAA Pyruvate_m->OAA Pyruvate Carboxylase (PC) Citrate Citrate AcetylCoA->Citrate OAA->Citrate Aspartate Aspartate OAA->Aspartate Malate_m Malate_m OAA->Malate_m TCA_Cycle TCA_Cycle Citrate->TCA_Cycle TCA Cycle Citrate_c Citrate Citrate->Citrate_c Malate_c Malate Malate_m->Malate_c OAA_c Oxaloacetate Malate_c->OAA_c PEP Phosphoenolpyruvate OAA_c->PEP Glucose_g Glucose PEP->Glucose_g AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c FattyAcids Fatty Acids AcetylCoA_c->FattyAcids This compound This compound This compound->OAA Inhibits

Caption: Role of Pyruvate Carboxylase in Metabolism.

Malate_Dehydrogenase_Pathways cluster_TCA TCA Cycle (Mitochondrion) cluster_Shuttle Malate-Aspartate Shuttle Malate_m Malate OAA_m Oxaloacetate Malate_m->OAA_m Malate Dehydrogenase (MDH2) Malate_m->OAA_m Citrate Citrate OAA_m->Citrate Aspartate_m Aspartate (Mitochondrion) OAA_m->Aspartate_m Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_m Malate_c Malate (Cytosol) Malate_c->Malate_m Transport OAA_c Oxaloacetate (Cytosol) OAA_c->Malate_c Malate Dehydrogenase (MDH1) Aspartate_c Aspartate (Cytosol) Aspartate_c->OAA_c Aspartate_m->Aspartate_c Transport This compound This compound This compound->OAA_m Inhibits This compound->Malate_c Inhibits Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Assay Enzyme Inhibition Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture / Tissue Homogenization Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Purification Enzyme Purification (Optional) Lysate_Prep->Purification Assay_Setup Set up Enzyme Assay (Substrate, Buffer, Cofactors) Purification->Assay_Setup Inhibitor_Add Add Varying Concentrations of this compound Assay_Setup->Inhibitor_Add Reaction_Init Initiate Reaction with Enzyme Inhibitor_Add->Reaction_Init Data_Acq Monitor Reaction Rate (Spectrophotometry) Reaction_Init->Data_Acq IC50_Calc Calculate IC50 Value Data_Acq->IC50_Calc Kinetics_Det Determine Mode of Inhibition (e.g., Lineweaver-Burk Plot) Data_Acq->Kinetics_Det

References

Comparative Analysis of Chlorothricin's Inhibitory Effect on Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of the antibiotic Chlorothricin on its target enzymes, pyruvate carboxylase and malate dehydrogenase. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound, a macrolide antibiotic, has been demonstrated to be an effective inhibitor of two key metabolic enzymes: pyruvate carboxylase (PC) and malate dehydrogenase (MDH). Its inhibitory action on these enzymes disrupts central carbon metabolism, highlighting its potential as a modulator of cellular bioenergetics. This guide presents a comparative analysis of this compound's potency against these targets, alongside other known inhibitors, and provides detailed experimental methodologies for validation.

Inhibitory Effect of this compound on Target Enzymes

This compound exhibits distinct inhibitory mechanisms and potencies against its two primary enzyme targets.

Pyruvate Carboxylase (PC)

This compound acts as a non-competitive inhibitor of pyruvate carboxylase.[1][2][3] The concentration of this compound required for half-maximal inhibition (IC50) varies depending on the source of the enzyme, with studies reporting values of 0.12 mM for chicken liver PC, 0.26 mM for rat liver PC, and 0.5 mM for the enzyme from Azotobacter vinelandii.[1][2]

Malate Dehydrogenase (MDH)

This compound inhibits both the mitochondrial and cytoplasmic isoforms of malate dehydrogenase from porcine heart. The inhibition is competitive with respect to NADH and non-competitive with respect to oxaloacetate. Notably, the mitochondrial isoenzyme is significantly more susceptible to inhibition by this compound, with the concentration required for half-maximal inhibition being over ten times lower than that for the cytoplasmic isoenzyme.

Comparison with Alternative Inhibitors

To provide a broader context for this compound's inhibitory potential, the following tables compare its efficacy with other known inhibitors of pyruvate carboxylase and malate dehydrogenase.

Table 1: Comparison of Pyruvate Carboxylase Inhibitors

InhibitorIC50 / KiMode of InhibitionOrganism/Source
This compound 0.12 mM (IC50)Non-competitiveChicken Liver
This compound 0.26 mM (IC50)Non-competitiveRat Liver
This compound 0.5 mM (IC50)Non-competitiveAzotobacter vinelandii
Pyruvate Carboxylase-IN-10.204 µM (IC50, cell lysate)Potent InhibitorNot specified
Pyruvate Carboxylase-IN-10.104 µM (IC50, cells)Potent InhibitorNot specified
Pyruvate Carboxylase-IN-20.065 µM (IC50, cell lysate)Potent InhibitorNot specified
Pyruvate Carboxylase-IN-20.097 µM (IC50, cells)Potent InhibitorNot specified
α-hydroxycinnamic acid (8u)3.0 µM (IC50)Not specifiedNot specified
α-hydroxycinnamic acid (8v)4.3 µM (IC50), 0.74 µM (Ki)Competitive with pyruvateNot specified
ZY-444Inhibits at 1 µMNot specifiedHuman Papillary Thyroid Carcinoma Cells

Table 2: Comparison of Malate Dehydrogenase Inhibitors

InhibitorIC50 / KiMode of InhibitionTarget Isoform(s)
This compound >10-fold more potent against mitochondrial formCompetitive with NADHMitochondrial and Cytoplasmic MDH
MDH1-IN-22.27 µM (IC50)Selective InhibitorMDH1
MDH1-IN-227.47 µM (IC50)Selective InhibitorMDH2
MDH1/2-IN-11.07 nM (IC50)InhibitorMDH1
MDH1/2-IN-11.06 nM (IC50)InhibitorMDH2
LW 66.3 µM (IC50)InhibitorMDH2
Gossypol2.03 µM (IC50)Potent InhibitorPlasmodium falciparum MDH
Rottlerin0.7 µM (IC50)Non-specific InhibitorMDH
Quercetin6.0 µM (IC50)Non-specific InhibitorMDH
Staurosporine aglycone8.0 µM (IC50)Non-specific InhibitorMDH

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Pyruvate Carboxylase Activity Assay

This assay measures the activity of pyruvate carboxylase by quantifying the formation of oxaloacetate.

Principle:

Pyruvate carboxylase catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. The oxaloacetate produced is then coupled to a second reaction where it is converted to citrate by citrate synthase, releasing Coenzyme A (CoA). The free CoA is then detected colorimetrically.

Materials:

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Magnesium chloride (MgCl2) solution (0.1 M)

  • ATP solution

  • Acetyl-CoA solution

  • Pyruvate solution

  • Citrate synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Enzyme sample (cell lysate or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, acetyl-CoA, citrate synthase, and DTNB.

  • Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.

  • Incubate both cocktails at 30°C to reach thermal equilibrium.

  • Initiate the reaction by adding the enzyme sample to both the reaction and control cocktails.

  • Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the pyruvate carboxylase activity.

  • The specific activity is calculated based on the rate of reaction, the amount of protein in the sample, and the molar extinction coefficient of the product of the DTNB reaction.

Malate Dehydrogenase Activity Assay

This assay determines the activity of malate dehydrogenase by measuring the rate of NADH oxidation or NAD+ reduction.

Principle:

Malate dehydrogenase catalyzes the reversible conversion of malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH or oxidation of NADH to NAD+. The change in NADH concentration can be monitored spectrophotometrically at 340 nm.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Malate solution (substrate)

  • Oxaloacetate solution (substrate)

  • NAD+ solution

  • NADH solution

  • Enzyme sample (cell lysate or purified enzyme)

  • Spectrophotometer

Procedure for the forward reaction (Malate to Oxaloacetate):

  • Prepare a reaction mixture containing phosphate buffer, NAD+, and the enzyme sample.

  • Initiate the reaction by adding the malate solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The rate of absorbance change is used to calculate the enzyme activity.

Procedure for the reverse reaction (Oxaloacetate to Malate):

  • Prepare a reaction mixture containing phosphate buffer, NADH, and the enzyme sample.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.

  • The rate of absorbance change is used to calculate the enzyme activity.

Visualizations

Signaling Pathways

The following diagrams illustrate the central roles of pyruvate carboxylase and malate dehydrogenase in cellular metabolism.

Pyruvate_Carboxylase_Pathways cluster_Glycolysis Glycolysis (Cytosol) cluster_Mitochondrion Mitochondrion cluster_Gluconeogenesis Gluconeogenesis (Cytosol) cluster_Lipogenesis Lipogenesis (Cytosol) Glucose Glucose Pyruvate_c Pyruvate_c Glucose->Pyruvate_c Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m AcetylCoA AcetylCoA Pyruvate_m->AcetylCoA Pyruvate Dehydrogenase OAA OAA Pyruvate_m->OAA Pyruvate Carboxylase (PC) Citrate Citrate AcetylCoA->Citrate OAA->Citrate Aspartate Aspartate OAA->Aspartate Malate_m Malate_m OAA->Malate_m TCA_Cycle TCA_Cycle Citrate->TCA_Cycle TCA Cycle Citrate_c Citrate Citrate->Citrate_c Malate_c Malate Malate_m->Malate_c OAA_c Oxaloacetate Malate_c->OAA_c PEP Phosphoenolpyruvate OAA_c->PEP Glucose_g Glucose PEP->Glucose_g AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c FattyAcids Fatty Acids AcetylCoA_c->FattyAcids This compound This compound This compound->OAA Inhibits

Caption: Role of Pyruvate Carboxylase in Metabolism.

Malate_Dehydrogenase_Pathways cluster_TCA TCA Cycle (Mitochondrion) cluster_Shuttle Malate-Aspartate Shuttle Malate_m Malate OAA_m Oxaloacetate Malate_m->OAA_m Malate Dehydrogenase (MDH2) Malate_m->OAA_m Citrate Citrate OAA_m->Citrate Aspartate_m Aspartate (Mitochondrion) OAA_m->Aspartate_m Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_m Malate_c Malate (Cytosol) Malate_c->Malate_m Transport OAA_c Oxaloacetate (Cytosol) OAA_c->Malate_c Malate Dehydrogenase (MDH1) Aspartate_c Aspartate (Cytosol) Aspartate_c->OAA_c Aspartate_m->Aspartate_c Transport This compound This compound This compound->OAA_m Inhibits This compound->Malate_c Inhibits Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Assay Enzyme Inhibition Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture / Tissue Homogenization Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Purification Enzyme Purification (Optional) Lysate_Prep->Purification Assay_Setup Set up Enzyme Assay (Substrate, Buffer, Cofactors) Purification->Assay_Setup Inhibitor_Add Add Varying Concentrations of this compound Assay_Setup->Inhibitor_Add Reaction_Init Initiate Reaction with Enzyme Inhibitor_Add->Reaction_Init Data_Acq Monitor Reaction Rate (Spectrophotometry) Reaction_Init->Data_Acq IC50_Calc Calculate IC50 Value Data_Acq->IC50_Calc Kinetics_Det Determine Mode of Inhibition (e.g., Lineweaver-Burk Plot) Data_Acq->Kinetics_Det

References

Comparative Transcriptomics of Stre-ptomyces antibioticus: Unveiling the Blueprint of Chlorothricin Production

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a comparative transcriptomics approach to study the production of chlorothricin, a potent spirotetronate antibiotic, in Streptomyces antibioticus. By comparing the gene expression profiles of wild-type or high-producing strains with non-producing or low-producing mutants, researchers can identify key regulatory and biosynthetic genes involved in this compound production. This knowledge is crucial for targeted strain improvement and enhancing the yield of this valuable secondary metabolite.

Hypothetical Comparative Transcriptomics Data

While a direct comparative transcriptomics study on this compound production is not publicly available, we can project the expected outcomes based on the known this compound biosynthetic gene cluster (BGC). The following table summarizes hypothetical data from an RNA-seq experiment comparing a this compound-producing strain of S. antibioticus with a non-producing mutant. The data highlights the anticipated upregulation of genes within the this compound BGC.

GenePutative FunctionLog2 Fold Change (Producing vs. Non-producing)p-value
chlA1 Polyketide Synthase (PKS)8.5< 0.001
chlA2 Polyketide Synthase (PKS)8.2< 0.001
chlA3 Polyketide Synthase (PKS)8.6< 0.001
chlB1 Dehydratase7.9< 0.001
chlB2 Ketoreductase7.5< 0.001
chlB3 Acyl Carrier Protein (ACP)8.1< 0.001
chlC1 Glycosyltransferase6.8< 0.001
chlC2 Glycosyltransferase6.5< 0.001
chlD1 Oxygenase7.2< 0.001
chlE1 Halogenase6.9< 0.001
chlF1 TetR-family transcriptional regulator4.5< 0.01
chlF2 SARP-family transcriptional activator5.8< 0.005
chlG ABC transporter6.2< 0.001
chlH Methyltransferase7.0< 0.001
chlI Cyclase7.7< 0.001
chlJ Acyl-CoA carboxyl transferase6.3< 0.001
chlK Type II Thioesterase5.1< 0.01
chlM Oxidoreductase6.7< 0.001
chlL Acyl-CoA synthetase6.4< 0.001

Experimental Protocols

A robust comparative transcriptomics study relies on meticulous experimental design and execution. Here, we outline the key methodologies for such a study in Streptomyces.

Strain Cultivation and Sample Collection
  • Strains and Media: Streptomyces antibioticus DSM 40725 (wild-type) and a genetically engineered non-producing strain (e.g., a deletion mutant of a key regulatory or biosynthetic gene) would be used. Cultures are typically grown in a suitable production medium, such as ISP2 or a defined medium optimized for this compound production.

  • Culture Conditions: Triplicate cultures for each strain should be grown under identical conditions (e.g., temperature, shaking speed, and culture volume) to ensure reproducibility.

  • Harvesting: Mycelia are harvested at a time point corresponding to the onset or peak of this compound production, as determined by preliminary time-course experiments. A rapid harvesting method, such as filtration followed by flash-freezing in liquid nitrogen, is crucial to preserve the in vivo transcript profile.

RNA Extraction

High-quality, intact RNA is a prerequisite for successful RNA-seq. The following protocol is adapted for Streptomyces.[1][2]

  • Cell Lysis: Frozen mycelia are mechanically disrupted by grinding with a mortar and pestle under liquid nitrogen.

  • RNA Isolation: The powdered mycelia are immediately homogenized in a lysis buffer (e.g., TRIzol or a similar reagent).

  • Phase Separation: Chloroform is added, and the mixture is centrifuged to separate the aqueous (RNA-containing) phase from the organic and interphase layers.

  • RNA Precipitation: RNA is precipitated from the aqueous phase using isopropanol.

  • Washing and Solubilization: The RNA pellet is washed with 70-75% ethanol, air-dried, and resuspended in RNase-free water.

  • DNase Treatment: To remove contaminating genomic DNA, the RNA sample is treated with DNase I.

  • Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

RNA-Seq Library Preparation and Sequencing
  • rRNA Depletion: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed using a commercially available kit (e.g., Ribo-Zero for bacteria).

  • Library Construction: The rRNA-depleted RNA is then used to construct a sequencing library. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or MiSeq, to generate millions of short reads.

Data Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC, and low-quality bases and adapter sequences are trimmed.

  • Read Mapping: The cleaned reads are aligned to the Streptomyces antibioticus reference genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Statistical packages like DESeq2 or edgeR are then used to identify genes that are differentially expressed between the producing and non-producing strains, with a defined cutoff for fold change and statistical significance (e.g., |log2 fold change| > 1 and p-adjusted < 0.05).

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are functionally annotated using databases such as GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to understand their biological roles and the metabolic pathways they are involved in.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level. Several regulatory proteins within the gene cluster have been identified that control the expression of the biosynthetic genes.[3][4][5]

  • ChlF1: A TetR-family transcriptional repressor that has been shown to bind to the promoter regions of several genes in the cluster, including chlJ, chlG, and chlK, as well as its own promoter. The binding of ChlF1 is modulated by this compound and its intermediates, suggesting a feedback regulation mechanism.

  • ChlF2: A Streptomyces antibiotic regulatory protein (SARP)-family transcriptional activator. Overexpression of chlF2 has been shown to significantly increase the production of this compound. ChlF2 activates the transcription of key biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL.

The interplay between these regulators orchestrates the timely and efficient production of this compound. A comparative transcriptomics study would provide a global view of the genes under the control of these regulators and potentially uncover novel regulatory elements outside the known gene cluster.

Visualizations

The following diagrams illustrate the experimental workflow for the comparative transcriptomics study and the known regulatory pathway for this compound biosynthesis.

experimental_workflow strain_wt S. antibioticus (Wild-Type) cultivation Culture in Production Medium (Triplicates) strain_wt->cultivation strain_mut S. antibioticus (Non-producing Mutant) strain_mut->cultivation harvest Mycelia Harvest & Flash Freezing cultivation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 rrna_depletion rRNA Depletion qc1->rrna_depletion library_prep RNA-Seq Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Read Quality Control & Trimming sequencing->qc2 mapping Read Alignment to Reference Genome qc2->mapping dge Differential Gene Expression Analysis mapping->dge annotation Functional Annotation & Pathway Analysis dge->annotation result Identification of Key Genes and Pathways annotation->result

Caption: Experimental workflow for comparative transcriptomics.

chlorothricin_regulation chlF2 ChlF2 (SARP Activator) biosynthetic_genes This compound Biosynthetic Genes (chlA, chlB, chlC, etc.) chlF2->biosynthetic_genes activates chlF1 ChlF1 (TetR Repressor) chlF1->biosynthetic_genes represses This compound This compound & Intermediates biosynthetic_genes->this compound biosynthesis This compound->chlF1 inactivates

Caption: Regulation of this compound biosynthesis.

References

Comparative Transcriptomics of Stre-ptomyces antibioticus: Unveiling the Blueprint of Chlorothricin Production

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a comparative transcriptomics approach to study the production of chlorothricin, a potent spirotetronate antibiotic, in Streptomyces antibioticus. By comparing the gene expression profiles of wild-type or high-producing strains with non-producing or low-producing mutants, researchers can identify key regulatory and biosynthetic genes involved in this compound production. This knowledge is crucial for targeted strain improvement and enhancing the yield of this valuable secondary metabolite.

Hypothetical Comparative Transcriptomics Data

While a direct comparative transcriptomics study on this compound production is not publicly available, we can project the expected outcomes based on the known this compound biosynthetic gene cluster (BGC). The following table summarizes hypothetical data from an RNA-seq experiment comparing a this compound-producing strain of S. antibioticus with a non-producing mutant. The data highlights the anticipated upregulation of genes within the this compound BGC.

GenePutative FunctionLog2 Fold Change (Producing vs. Non-producing)p-value
chlA1 Polyketide Synthase (PKS)8.5< 0.001
chlA2 Polyketide Synthase (PKS)8.2< 0.001
chlA3 Polyketide Synthase (PKS)8.6< 0.001
chlB1 Dehydratase7.9< 0.001
chlB2 Ketoreductase7.5< 0.001
chlB3 Acyl Carrier Protein (ACP)8.1< 0.001
chlC1 Glycosyltransferase6.8< 0.001
chlC2 Glycosyltransferase6.5< 0.001
chlD1 Oxygenase7.2< 0.001
chlE1 Halogenase6.9< 0.001
chlF1 TetR-family transcriptional regulator4.5< 0.01
chlF2 SARP-family transcriptional activator5.8< 0.005
chlG ABC transporter6.2< 0.001
chlH Methyltransferase7.0< 0.001
chlI Cyclase7.7< 0.001
chlJ Acyl-CoA carboxyl transferase6.3< 0.001
chlK Type II Thioesterase5.1< 0.01
chlM Oxidoreductase6.7< 0.001
chlL Acyl-CoA synthetase6.4< 0.001

Experimental Protocols

A robust comparative transcriptomics study relies on meticulous experimental design and execution. Here, we outline the key methodologies for such a study in Streptomyces.

Strain Cultivation and Sample Collection
  • Strains and Media: Streptomyces antibioticus DSM 40725 (wild-type) and a genetically engineered non-producing strain (e.g., a deletion mutant of a key regulatory or biosynthetic gene) would be used. Cultures are typically grown in a suitable production medium, such as ISP2 or a defined medium optimized for this compound production.

  • Culture Conditions: Triplicate cultures for each strain should be grown under identical conditions (e.g., temperature, shaking speed, and culture volume) to ensure reproducibility.

  • Harvesting: Mycelia are harvested at a time point corresponding to the onset or peak of this compound production, as determined by preliminary time-course experiments. A rapid harvesting method, such as filtration followed by flash-freezing in liquid nitrogen, is crucial to preserve the in vivo transcript profile.

RNA Extraction

High-quality, intact RNA is a prerequisite for successful RNA-seq. The following protocol is adapted for Streptomyces.[1][2]

  • Cell Lysis: Frozen mycelia are mechanically disrupted by grinding with a mortar and pestle under liquid nitrogen.

  • RNA Isolation: The powdered mycelia are immediately homogenized in a lysis buffer (e.g., TRIzol or a similar reagent).

  • Phase Separation: Chloroform is added, and the mixture is centrifuged to separate the aqueous (RNA-containing) phase from the organic and interphase layers.

  • RNA Precipitation: RNA is precipitated from the aqueous phase using isopropanol.

  • Washing and Solubilization: The RNA pellet is washed with 70-75% ethanol, air-dried, and resuspended in RNase-free water.

  • DNase Treatment: To remove contaminating genomic DNA, the RNA sample is treated with DNase I.

  • Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

RNA-Seq Library Preparation and Sequencing
  • rRNA Depletion: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed using a commercially available kit (e.g., Ribo-Zero for bacteria).

  • Library Construction: The rRNA-depleted RNA is then used to construct a sequencing library. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or MiSeq, to generate millions of short reads.

Data Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC, and low-quality bases and adapter sequences are trimmed.

  • Read Mapping: The cleaned reads are aligned to the Streptomyces antibioticus reference genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Statistical packages like DESeq2 or edgeR are then used to identify genes that are differentially expressed between the producing and non-producing strains, with a defined cutoff for fold change and statistical significance (e.g., |log2 fold change| > 1 and p-adjusted < 0.05).

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are functionally annotated using databases such as GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to understand their biological roles and the metabolic pathways they are involved in.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level. Several regulatory proteins within the gene cluster have been identified that control the expression of the biosynthetic genes.[3][4][5]

  • ChlF1: A TetR-family transcriptional repressor that has been shown to bind to the promoter regions of several genes in the cluster, including chlJ, chlG, and chlK, as well as its own promoter. The binding of ChlF1 is modulated by this compound and its intermediates, suggesting a feedback regulation mechanism.

  • ChlF2: A Streptomyces antibiotic regulatory protein (SARP)-family transcriptional activator. Overexpression of chlF2 has been shown to significantly increase the production of this compound. ChlF2 activates the transcription of key biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL.

The interplay between these regulators orchestrates the timely and efficient production of this compound. A comparative transcriptomics study would provide a global view of the genes under the control of these regulators and potentially uncover novel regulatory elements outside the known gene cluster.

Visualizations

The following diagrams illustrate the experimental workflow for the comparative transcriptomics study and the known regulatory pathway for this compound biosynthesis.

experimental_workflow strain_wt S. antibioticus (Wild-Type) cultivation Culture in Production Medium (Triplicates) strain_wt->cultivation strain_mut S. antibioticus (Non-producing Mutant) strain_mut->cultivation harvest Mycelia Harvest & Flash Freezing cultivation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 rrna_depletion rRNA Depletion qc1->rrna_depletion library_prep RNA-Seq Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Read Quality Control & Trimming sequencing->qc2 mapping Read Alignment to Reference Genome qc2->mapping dge Differential Gene Expression Analysis mapping->dge annotation Functional Annotation & Pathway Analysis dge->annotation result Identification of Key Genes and Pathways annotation->result

Caption: Experimental workflow for comparative transcriptomics.

chlorothricin_regulation chlF2 ChlF2 (SARP Activator) biosynthetic_genes This compound Biosynthetic Genes (chlA, chlB, chlC, etc.) chlF2->biosynthetic_genes activates chlF1 ChlF1 (TetR Repressor) chlF1->biosynthetic_genes represses This compound This compound & Intermediates biosynthetic_genes->this compound biosynthesis This compound->chlF1 inactivates

Caption: Regulation of this compound biosynthesis.

References

A Comparative Guide to the In Vitro Cytotoxicity of Chlorothricin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of the spirotetronate antibiotic, Chlorothricin, and its analogs. The information presented herein is intended to support research and drug development efforts by offering a concise overview of their cytotoxic potential against various cancer cell lines, detailed experimental methodologies, and insights into their mechanisms of action.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activities of this compound and its analog, deschloro-chlorothricin, have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundA549 (Lung Carcinoma) IC50 (µM)Calu-3 (Lung Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
This compound 2.55.04.83.2
deschloro-chlorothricin 4.28.57.86.5

Data sourced from cytotoxic assays performed on the respective human cancer cell lines. The error bars indicated the standard deviations of three independent experiments[1].

Another analog, demethylsalicycloyl this compound (DM-CHL), has been identified and shown to possess antibacterial activity, similar to this compound and deschloro-chlorothricin. However, specific cytotoxic data for DM-CHL against cancer cell lines is not currently available in the reviewed literature[2].

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay commonly used to assess cell viability and cytotoxicity.

MTT Assay Protocol

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and its analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Cell Seeding (96-well plate) B Compound Incubation (this compound & Analogs) A->B C MTT Reagent Addition B->C D Formazan Crystal Formation (in viable cells) C->D E Solubilization of Formazan D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Deschloro_Chlorothricin_Pathway Proposed Cytotoxic Signaling Pathway of Deschloro-chlorothricin cluster_0 Cellular Effects A Deschloro-chlorothricin B Inhibition of Pyruvate Carboxylase & Malate Dehydrogenase A->B Primary Target C Downregulation of Aurora A Kinase (AURKA) A->C D Disturbance of Microtubule Network C->D E G2/M Cell Cycle Arrest C->E F Apoptosis D->F E->F

References

A Comparative Guide to the In Vitro Cytotoxicity of Chlorothricin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of the spirotetronate antibiotic, Chlorothricin, and its analogs. The information presented herein is intended to support research and drug development efforts by offering a concise overview of their cytotoxic potential against various cancer cell lines, detailed experimental methodologies, and insights into their mechanisms of action.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activities of this compound and its analog, deschloro-chlorothricin, have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundA549 (Lung Carcinoma) IC50 (µM)Calu-3 (Lung Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
This compound 2.55.04.83.2
deschloro-chlorothricin 4.28.57.86.5

Data sourced from cytotoxic assays performed on the respective human cancer cell lines. The error bars indicated the standard deviations of three independent experiments[1].

Another analog, demethylsalicycloyl this compound (DM-CHL), has been identified and shown to possess antibacterial activity, similar to this compound and deschloro-chlorothricin. However, specific cytotoxic data for DM-CHL against cancer cell lines is not currently available in the reviewed literature[2].

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay commonly used to assess cell viability and cytotoxicity.

MTT Assay Protocol

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and its analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Cell Seeding (96-well plate) B Compound Incubation (this compound & Analogs) A->B C MTT Reagent Addition B->C D Formazan Crystal Formation (in viable cells) C->D E Solubilization of Formazan D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Deschloro_Chlorothricin_Pathway Proposed Cytotoxic Signaling Pathway of Deschloro-chlorothricin cluster_0 Cellular Effects A Deschloro-chlorothricin B Inhibition of Pyruvate Carboxylase & Malate Dehydrogenase A->B Primary Target C Downregulation of Aurora A Kinase (AURKA) A->C D Disturbance of Microtubule Network C->D E G2/M Cell Cycle Arrest C->E F Apoptosis D->F E->F

References

A Comparative Guide to the Quantitative Analysis of Chlorothricin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for the quantitative analysis of Chlorothricin in complex matrices such as fermentation broths: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a microbiological bioassay. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.

Method Comparison

The choice between a physicochemical method like HPLC-UV and a biological method like a bioassay depends on the specific requirements of the analysis, such as the need for high specificity and accuracy versus the need to assess biological activity.

Performance CharacteristicHPLC-UV MethodMicrobiological Bioassay
Principle Chromatographic separation followed by UV detectionInhibition of microbial growth
Specificity High (discriminates between structurally similar compounds)Moderate (may be affected by other antimicrobial compounds)
Linearity Range 1 - 200 µg/mL (R² > 0.99)10 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) ~0.5 µg/mL~5 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~10 µg/mL
Throughput High (amenable to automation)Low to moderate
Cost per Sample Higher (instrumentation and solvent costs)Lower (basic laboratory equipment)
Information Provided Concentration of the specific analyteBiological activity of the sample

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a highly specific and accurate means of quantifying this compound.

Sample Preparation (Fermentation Broth):

  • Harvest the Streptomyces antibioticus culture grown for 7 days at 28°C.[1]

  • Extract the harvested culture with an equal volume of methanol (B129727).

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the extracted this compound.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Instrument: Agilent 1100 HPLC system or equivalent.[1]

  • Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). A typical gradient could be a linear gradient of 15–95% acetonitrile over 7 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 222 nm.[1]

  • Injection Volume: 20 µL.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of purified this compound in methanol (e.g., 1, 5, 10, 25, 50, 100, 150, and 200 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.99.

  • Accuracy: Spike a blank fermentation broth matrix with known concentrations of this compound (low, medium, and high). Analyze the spiked samples and calculate the percent recovery.

  • Precision: Assess intra-day precision by analyzing replicate samples of low, medium, and high concentrations of this compound on the same day. Determine inter-day precision by repeating the analysis on three different days. The relative standard deviation (%RSD) should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

Microbiological Bioassay (Agar Diffusion Method)

This method assesses the biological activity of this compound and provides a semi-quantitative measure of its concentration.

Materials:

  • Test Organism: Bacillus subtilis.

  • Media: Luria-Bertani (LB) agar (B569324).

  • Equipment: Petri dishes, sterile cork borer (8 mm diameter), incubator.

Procedure:

  • Prepare LB agar plates and allow them to solidify.

  • Prepare an overnight culture of Bacillus subtilis in LB broth.

  • Inoculate fresh LB agar with the Bacillus subtilis culture to a final concentration of 1% (v/v).

  • Pour the seeded agar into the petri dishes to create a uniform layer.

  • Once the agar has solidified, use a sterile cork borer to create wells (8 mm in diameter) in the agar.

  • Prepare a series of this compound standards of known concentrations in methanol.

  • Add a fixed volume (e.g., 30 µL) of the standards and the test samples (fermentation broth extracts) into separate wells.

  • Incubate the plates at 37°C for 8-12 hours.

  • Measure the diameter of the inhibition zones around each well.

Data Analysis:

  • Construct a standard curve by plotting the diameter of the inhibition zone against the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the test samples by interpolating the diameter of their inhibition zones on the standard curve.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation Broth Methanol_Extraction Methanol Extraction Fermentation_Broth->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration 0.22 µm Filtration Supernatant_Collection->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (222 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Calibration Curve (Standard Solutions) Calibration_Curve->Quantification

Fig 1. Experimental workflow for HPLC-UV analysis of this compound.

Experimental_Workflow_Bioassay cluster_plate_prep Plate Preparation cluster_sample_application Sample Application cluster_incubation_analysis Incubation & Analysis Agar_Preparation Prepare LB Agar Inoculation Inoculate with B. subtilis Agar_Preparation->Inoculation Pouring Pour Plates Inoculation->Pouring Well_Creation Create Wells Pouring->Well_Creation Well_Loading Load Wells Well_Creation->Well_Loading Standard_Preparation Prepare Standards Standard_Preparation->Well_Loading Sample_Preparation Prepare Samples (Extracts) Sample_Preparation->Well_Loading Incubation Incubate at 37°C Well_Loading->Incubation Zone_Measurement Measure Inhibition Zones Incubation->Zone_Measurement Standard_Curve Plot Standard Curve Zone_Measurement->Standard_Curve Concentration_Determination Determine Concentration Standard_Curve->Concentration_Determination

Fig 2. Experimental workflow for the microbiological bioassay of this compound.

References

A Comparative Guide to the Quantitative Analysis of Chlorothricin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for the quantitative analysis of Chlorothricin in complex matrices such as fermentation broths: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a microbiological bioassay. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.

Method Comparison

The choice between a physicochemical method like HPLC-UV and a biological method like a bioassay depends on the specific requirements of the analysis, such as the need for high specificity and accuracy versus the need to assess biological activity.

Performance CharacteristicHPLC-UV MethodMicrobiological Bioassay
Principle Chromatographic separation followed by UV detectionInhibition of microbial growth
Specificity High (discriminates between structurally similar compounds)Moderate (may be affected by other antimicrobial compounds)
Linearity Range 1 - 200 µg/mL (R² > 0.99)10 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) ~0.5 µg/mL~5 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~10 µg/mL
Throughput High (amenable to automation)Low to moderate
Cost per Sample Higher (instrumentation and solvent costs)Lower (basic laboratory equipment)
Information Provided Concentration of the specific analyteBiological activity of the sample

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a highly specific and accurate means of quantifying this compound.

Sample Preparation (Fermentation Broth):

  • Harvest the Streptomyces antibioticus culture grown for 7 days at 28°C.[1]

  • Extract the harvested culture with an equal volume of methanol.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the extracted this compound.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Instrument: Agilent 1100 HPLC system or equivalent.[1]

  • Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be a linear gradient of 15–95% acetonitrile over 7 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 222 nm.[1]

  • Injection Volume: 20 µL.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of purified this compound in methanol (e.g., 1, 5, 10, 25, 50, 100, 150, and 200 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.99.

  • Accuracy: Spike a blank fermentation broth matrix with known concentrations of this compound (low, medium, and high). Analyze the spiked samples and calculate the percent recovery.

  • Precision: Assess intra-day precision by analyzing replicate samples of low, medium, and high concentrations of this compound on the same day. Determine inter-day precision by repeating the analysis on three different days. The relative standard deviation (%RSD) should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

Microbiological Bioassay (Agar Diffusion Method)

This method assesses the biological activity of this compound and provides a semi-quantitative measure of its concentration.

Materials:

  • Test Organism: Bacillus subtilis.

  • Media: Luria-Bertani (LB) agar.

  • Equipment: Petri dishes, sterile cork borer (8 mm diameter), incubator.

Procedure:

  • Prepare LB agar plates and allow them to solidify.

  • Prepare an overnight culture of Bacillus subtilis in LB broth.

  • Inoculate fresh LB agar with the Bacillus subtilis culture to a final concentration of 1% (v/v).

  • Pour the seeded agar into the petri dishes to create a uniform layer.

  • Once the agar has solidified, use a sterile cork borer to create wells (8 mm in diameter) in the agar.

  • Prepare a series of this compound standards of known concentrations in methanol.

  • Add a fixed volume (e.g., 30 µL) of the standards and the test samples (fermentation broth extracts) into separate wells.

  • Incubate the plates at 37°C for 8-12 hours.

  • Measure the diameter of the inhibition zones around each well.

Data Analysis:

  • Construct a standard curve by plotting the diameter of the inhibition zone against the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the test samples by interpolating the diameter of their inhibition zones on the standard curve.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation Broth Methanol_Extraction Methanol Extraction Fermentation_Broth->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration 0.22 µm Filtration Supernatant_Collection->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (222 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Calibration Curve (Standard Solutions) Calibration_Curve->Quantification

Fig 1. Experimental workflow for HPLC-UV analysis of this compound.

Experimental_Workflow_Bioassay cluster_plate_prep Plate Preparation cluster_sample_application Sample Application cluster_incubation_analysis Incubation & Analysis Agar_Preparation Prepare LB Agar Inoculation Inoculate with B. subtilis Agar_Preparation->Inoculation Pouring Pour Plates Inoculation->Pouring Well_Creation Create Wells Pouring->Well_Creation Well_Loading Load Wells Well_Creation->Well_Loading Standard_Preparation Prepare Standards Standard_Preparation->Well_Loading Sample_Preparation Prepare Samples (Extracts) Sample_Preparation->Well_Loading Incubation Incubate at 37°C Well_Loading->Incubation Zone_Measurement Measure Inhibition Zones Incubation->Zone_Measurement Standard_Curve Plot Standard Curve Zone_Measurement->Standard_Curve Concentration_Determination Determine Concentration Standard_Curve->Concentration_Determination

Fig 2. Experimental workflow for the microbiological bioassay of this compound.

References

A Comparative Analysis of Chlorothricin and Other Spirotetronate Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spirotetronate class of polyketide antibiotics, characterized by a unique spirocyclic tetronic acid moiety, represents a promising frontier in the discovery of novel therapeutic agents. Since the discovery of Chlorothricin, the archetypal member of this family, numerous other spirotetronates have been isolated, each with distinct structural features and biological activities. This guide provides a detailed comparative study of this compound with other notable spirotetronate antibiotics, focusing on their biosynthesis, mechanisms of action, and biological efficacy, supported by experimental data.

Introduction to Spirotetronate Antibiotics

Spirotetronate antibiotics are broadly classified into two major groups based on their structural complexity[1]:

  • Class I Spirotetronates: These compounds, such as Abyssomicin C, feature a macrocyclic ring that incorporates the spirotetronate core.

  • Class II Spirotetronates: This class, to which this compound belongs, is distinguished by an additional trans-decalin ring system fused to the macrocycle, often accompanied by glycosylation, which can be crucial for their biological activity.

This structural diversity underpins the varied mechanisms of action and therapeutic potential of these molecules, ranging from antibacterial to potent antitumor properties[2][3].

Comparative Biosynthesis

The biosynthesis of spirotetronate antibiotics is a complex process orchestrated by Type I polyketide synthases (PKS). While sharing a common biosynthetic origin, the pathways for Class I and Class II spirotetronates diverge, leading to their distinct chemical architectures.

This compound (Class II) Biosynthesis: The biosynthesis of this compound, produced by Streptomyces antibioticus, involves the assembly of a linear polyketide chain from acetate (B1210297) and propionate (B1217596) units.[4] A key step is an intramolecular Diels-Alder reaction that forms the characteristic trans-decalin system. Subsequent cyclization and modification steps, including glycosylation, lead to the final complex structure.

Abyssomicin C (Class I) Biosynthesis: The biosynthesis of Abyssomicin C in the marine actinomycete Verrucosispora maris also begins with a linear polyketide precursor.[5] However, it undergoes a different intramolecular Diels-Alder reaction to form its unique tricyclic core without the decalin moiety. The biosynthesis of atrop-abyssomicin C, a related compound, is proposed to involve the formation of the tetronate moiety followed by a Diels-Alder reaction and subsequent oxygenation.

Biosynthesis_Comparison cluster_this compound This compound (Class II) Biosynthesis cluster_abyssomicin Abyssomicin C (Class I) Biosynthesis PKS_II Type I PKS (Acetate + Propionate) Linear_Polyketide_II Linear Polyketide PKS_II->Linear_Polyketide_II Decalin_Formation Intramolecular Diels-Alder Linear_Polyketide_II->Decalin_Formation Macrocyclization_II Macrocyclization Decalin_Formation->Macrocyclization_II Glycosylation Glycosylation Macrocyclization_II->Glycosylation This compound This compound Glycosylation->this compound PKS_I Type I PKS (Acetate + Propionate) Linear_Polyketide_I Linear Polyketide PKS_I->Linear_Polyketide_I Tetronate_Formation Tetronate Formation Linear_Polyketide_I->Tetronate_Formation IMDA_I Intramolecular Diels-Alder Tetronate_Formation->IMDA_I Oxygenation Oxygenation IMDA_I->Oxygenation Abyssomicin_C Abyssomicin C Oxygenation->Abyssomicin_C

Figure 1. Comparative Biosynthetic Pathways.

Mechanism of Action: A Tale of Different Targets

A key differentiator among spirotetronate antibiotics is their distinct molecular targets, leading to different biological outcomes.

This compound: The primary mechanism of action of this compound is the inhibition of pyruvate (B1213749) carboxylase , a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle. By targeting this enzyme, this compound disrupts central carbon metabolism, leading to its antibacterial effects. The inhibition is non-competitive with respect to the substrates of pyruvate carboxylase.

Abyssomicin C: In contrast, Abyssomicin C is a potent inhibitor of p-aminobenzoic acid (pABA) biosynthesis , a critical pathway for folate synthesis in bacteria. It achieves this by covalently modifying and irreversibly inactivating the enzyme 4-amino-4-deoxychorismate synthase (ADCS), specifically the PabB subunit. This targeted inhibition of the folate pathway makes Abyssomicin C a highly selective antibacterial agent, as humans obtain folate from their diet.

Tetrocarcin A: Tetrocarcin A exhibits a distinct mechanism of action, primarily investigated in the context of its anticancer properties. It has been identified as an inhibitor of the anti-apoptotic function of Bcl-2 family proteins. By interfering with the mitochondrial functions regulated by Bcl-2, Tetrocarcin A promotes apoptosis in cancer cells, making it a promising candidate for oncology research.

Mechanism_of_Action cluster_this compound This compound cluster_abyssomicin Abyssomicin C cluster_tetrocarcin Tetrocarcin A Chlorothricin_node This compound PC Pyruvate Carboxylase Chlorothricin_node->PC inhibits Metabolism Disruption of Central Carbon Metabolism PC->Metabolism Abyssomicin_C_node Abyssomicin C PabB PabB (ADCS) Abyssomicin_C_node->PabB covalently binds and inhibits pABA pABA Biosynthesis PabB->pABA Folate Folate Synthesis pABA->Folate Tetrocarcin_A_node Tetrocarcin A Bcl2 Bcl-2 Tetrocarcin_A_node->Bcl2 inhibits anti-apoptotic function Mitochondria Mitochondrial Function Bcl2->Mitochondria Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Experimental_Workflow cluster_extraction Compound Preparation cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Activity Culture Bacterial Culture (e.g., Streptomyces sp.) Extraction Extraction & Purification of Spirotetronates Culture->Extraction MIC_Assay Broth Microdilution (MIC Determination) Extraction->MIC_Assay Cytotoxicity_Assay MTT Assay (IC50 Determination) Extraction->Cytotoxicity_Assay Inoculum_Prep_A Bacterial Inoculum Preparation Inoculum_Prep_A->MIC_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay

References

A Comparative Analysis of Chlorothricin and Other Spirotetronate Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spirotetronate class of polyketide antibiotics, characterized by a unique spirocyclic tetronic acid moiety, represents a promising frontier in the discovery of novel therapeutic agents. Since the discovery of Chlorothricin, the archetypal member of this family, numerous other spirotetronates have been isolated, each with distinct structural features and biological activities. This guide provides a detailed comparative study of this compound with other notable spirotetronate antibiotics, focusing on their biosynthesis, mechanisms of action, and biological efficacy, supported by experimental data.

Introduction to Spirotetronate Antibiotics

Spirotetronate antibiotics are broadly classified into two major groups based on their structural complexity[1]:

  • Class I Spirotetronates: These compounds, such as Abyssomicin C, feature a macrocyclic ring that incorporates the spirotetronate core.

  • Class II Spirotetronates: This class, to which this compound belongs, is distinguished by an additional trans-decalin ring system fused to the macrocycle, often accompanied by glycosylation, which can be crucial for their biological activity.

This structural diversity underpins the varied mechanisms of action and therapeutic potential of these molecules, ranging from antibacterial to potent antitumor properties[2][3].

Comparative Biosynthesis

The biosynthesis of spirotetronate antibiotics is a complex process orchestrated by Type I polyketide synthases (PKS). While sharing a common biosynthetic origin, the pathways for Class I and Class II spirotetronates diverge, leading to their distinct chemical architectures.

This compound (Class II) Biosynthesis: The biosynthesis of this compound, produced by Streptomyces antibioticus, involves the assembly of a linear polyketide chain from acetate and propionate units.[4] A key step is an intramolecular Diels-Alder reaction that forms the characteristic trans-decalin system. Subsequent cyclization and modification steps, including glycosylation, lead to the final complex structure.

Abyssomicin C (Class I) Biosynthesis: The biosynthesis of Abyssomicin C in the marine actinomycete Verrucosispora maris also begins with a linear polyketide precursor.[5] However, it undergoes a different intramolecular Diels-Alder reaction to form its unique tricyclic core without the decalin moiety. The biosynthesis of atrop-abyssomicin C, a related compound, is proposed to involve the formation of the tetronate moiety followed by a Diels-Alder reaction and subsequent oxygenation.

Biosynthesis_Comparison cluster_this compound This compound (Class II) Biosynthesis cluster_abyssomicin Abyssomicin C (Class I) Biosynthesis PKS_II Type I PKS (Acetate + Propionate) Linear_Polyketide_II Linear Polyketide PKS_II->Linear_Polyketide_II Decalin_Formation Intramolecular Diels-Alder Linear_Polyketide_II->Decalin_Formation Macrocyclization_II Macrocyclization Decalin_Formation->Macrocyclization_II Glycosylation Glycosylation Macrocyclization_II->Glycosylation This compound This compound Glycosylation->this compound PKS_I Type I PKS (Acetate + Propionate) Linear_Polyketide_I Linear Polyketide PKS_I->Linear_Polyketide_I Tetronate_Formation Tetronate Formation Linear_Polyketide_I->Tetronate_Formation IMDA_I Intramolecular Diels-Alder Tetronate_Formation->IMDA_I Oxygenation Oxygenation IMDA_I->Oxygenation Abyssomicin_C Abyssomicin C Oxygenation->Abyssomicin_C

Figure 1. Comparative Biosynthetic Pathways.

Mechanism of Action: A Tale of Different Targets

A key differentiator among spirotetronate antibiotics is their distinct molecular targets, leading to different biological outcomes.

This compound: The primary mechanism of action of this compound is the inhibition of pyruvate carboxylase , a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle. By targeting this enzyme, this compound disrupts central carbon metabolism, leading to its antibacterial effects. The inhibition is non-competitive with respect to the substrates of pyruvate carboxylase.

Abyssomicin C: In contrast, Abyssomicin C is a potent inhibitor of p-aminobenzoic acid (pABA) biosynthesis , a critical pathway for folate synthesis in bacteria. It achieves this by covalently modifying and irreversibly inactivating the enzyme 4-amino-4-deoxychorismate synthase (ADCS), specifically the PabB subunit. This targeted inhibition of the folate pathway makes Abyssomicin C a highly selective antibacterial agent, as humans obtain folate from their diet.

Tetrocarcin A: Tetrocarcin A exhibits a distinct mechanism of action, primarily investigated in the context of its anticancer properties. It has been identified as an inhibitor of the anti-apoptotic function of Bcl-2 family proteins. By interfering with the mitochondrial functions regulated by Bcl-2, Tetrocarcin A promotes apoptosis in cancer cells, making it a promising candidate for oncology research.

Mechanism_of_Action cluster_this compound This compound cluster_abyssomicin Abyssomicin C cluster_tetrocarcin Tetrocarcin A Chlorothricin_node This compound PC Pyruvate Carboxylase Chlorothricin_node->PC inhibits Metabolism Disruption of Central Carbon Metabolism PC->Metabolism Abyssomicin_C_node Abyssomicin C PabB PabB (ADCS) Abyssomicin_C_node->PabB covalently binds and inhibits pABA pABA Biosynthesis PabB->pABA Folate Folate Synthesis pABA->Folate Tetrocarcin_A_node Tetrocarcin A Bcl2 Bcl-2 Tetrocarcin_A_node->Bcl2 inhibits anti-apoptotic function Mitochondria Mitochondrial Function Bcl2->Mitochondria Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Experimental_Workflow cluster_extraction Compound Preparation cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Activity Culture Bacterial Culture (e.g., Streptomyces sp.) Extraction Extraction & Purification of Spirotetronates Culture->Extraction MIC_Assay Broth Microdilution (MIC Determination) Extraction->MIC_Assay Cytotoxicity_Assay MTT Assay (IC50 Determination) Extraction->Cytotoxicity_Assay Inoculum_Prep_A Bacterial Inoculum Preparation Inoculum_Prep_A->MIC_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay

References

Confirming the Structure of New Chlorothricin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chlorothricin derivatives is a critical step in the exploration of their therapeutic potential. This guide provides a comparative overview of analytical techniques and presents supporting experimental data for the confirmation of these complex spirotetronate antibiotics. By offering detailed methodologies and clear data presentation, this document aims to facilitate the research and development of this promising class of natural products.

Comparative Analysis of this compound Derivatives and Related Spirotetronates

The structural confirmation of new this compound derivatives relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While data for a comprehensive set of new this compound derivatives is distributed across various studies, the analysis of closely related, newly discovered spirotetronates provides a valuable framework for comparison.

Spectroscopic Data of Novel Spirotetronate Antibiotics

The following tables summarize the key NMR and MS data for recently identified spirotetronate antibiotics, Lobophorins H and I, and Decatromicins C and D, which share structural similarities with this compound. This data serves as a reference for the characterization of new derivatives.

Table 1: ¹H and ¹³C NMR Data for Lobophorins H (1) and I (2) in CDCl₃

Position Lobophorin H (δC, δH, J in Hz) Lobophorin I (δC, δH, J in Hz)
Aglycone
1 170.1 170.2
... ... ...
Sugar Moieties
1' 98.5, 4.85 (d, 7.8) 98.6, 4.86 (d, 7.8)

| ... | ... | ... |

Note: This is an illustrative excerpt. A complete data table would include all assigned protons and carbons.

Table 2: ¹H and ¹³C NMR Data for Decatromicins C (7) and D (8) in MeOD

Position Decatromicin C (δC, δH, J in Hz) Decatromicin D (δC, δH, J in Hz)
Aglycone
1 172.3 172.4
... ... ...
Pyrrole Moiety
2' 125.1, 6.85 (d, 2.5) 125.2, 6.86 (d, 2.5)

| ... | ... | ... |

Note: This is an illustrative excerpt. A complete data table would include all assigned protons and carbons.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated [M-H]⁻ (m/z) Observed [M-H]⁻ (m/z)
Lobophorin H C₆₁H₈₈N₂O₂₁ 1183.5807 1183.5807
Lobophorin I C₆₁H₈₈N₂O₂₂ 1199.5756 1199.5756
Decatromicin C C₄₅H₅₇N₂O₁₀ 785.4019 785.4034

| Decatromicin D | C₃₄H₄₃O₇ | 563.3014 | 563.3015 |

Experimental Protocols

Detailed and consistent experimental protocols are paramount for the reliable structural elucidation of new compounds. The following sections outline the methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete chemical structure of a molecule in solution.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400, 600, or 800 MHz).

  • Utilize a cryoprobe for enhanced sensitivity, especially for ¹³C and 2D experiments.

  • Reference chemical shifts to the residual solvent signals.

3. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Perform phase and baseline corrections.

  • Integrate ¹H NMR signals and pick peaks for all spectra.

  • Analyze the connectivity information from 2D spectra to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

1. Sample Preparation:

  • Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (LC-MS):

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Use a suitable HPLC column (e.g., C18) and a gradient elution method.

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform tandem MS (MS/MS or MSⁿ) experiments to obtain fragmentation patterns.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion to calculate the elemental composition.

  • Analyze the fragmentation patterns to confirm structural motifs and connectivity.

X-ray Crystallography

X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.

1. Crystallization:

  • Grow single crystals of the purified compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

2. Data Collection:

  • Mount a suitable crystal on a goniometer and place it in an intense X-ray beam (e.g., from a synchrotron or a modern laboratory diffractometer).

  • Collect diffraction data as the crystal is rotated.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Visualizing Experimental Workflows and Biosynthetic Pathways

Diagrams are essential for visualizing complex relationships and workflows in scientific research.

experimental_workflow cluster_purification Purification cluster_analysis Structural Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Chromatography Chromatography Extraction->Chromatography Crude Extract Pure Compound Pure Compound Chromatography->Pure Compound Fractions NMR NMR Pure Compound->NMR Solution Structure MS MS Pure Compound->MS Molecular Formula & Fragmentation Xray Xray Pure Compound->Xray Solid-State Structure Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation Xray->Structure Elucidation

Caption: Workflow for the isolation and structure elucidation of new natural products.

chlorothricin_biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Malonyl-CoA Malonyl-CoA Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain Chlorothricolide Chlorothricolide Polyketide Chain->Chlorothricolide Cyclization, Oxidation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Polyketide Chain Glycosylated Intermediates Glycosylated Intermediates Chlorothricolide->Glycosylated Intermediates Glycosylation This compound This compound Glycosylated Intermediates->this compound Further Modifications

Caption: Simplified overview of the this compound biosynthetic pathway.

Confirming the Structure of New Chlorothricin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chlorothricin derivatives is a critical step in the exploration of their therapeutic potential. This guide provides a comparative overview of analytical techniques and presents supporting experimental data for the confirmation of these complex spirotetronate antibiotics. By offering detailed methodologies and clear data presentation, this document aims to facilitate the research and development of this promising class of natural products.

Comparative Analysis of this compound Derivatives and Related Spirotetronates

The structural confirmation of new this compound derivatives relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While data for a comprehensive set of new this compound derivatives is distributed across various studies, the analysis of closely related, newly discovered spirotetronates provides a valuable framework for comparison.

Spectroscopic Data of Novel Spirotetronate Antibiotics

The following tables summarize the key NMR and MS data for recently identified spirotetronate antibiotics, Lobophorins H and I, and Decatromicins C and D, which share structural similarities with this compound. This data serves as a reference for the characterization of new derivatives.

Table 1: ¹H and ¹³C NMR Data for Lobophorins H (1) and I (2) in CDCl₃

Position Lobophorin H (δC, δH, J in Hz) Lobophorin I (δC, δH, J in Hz)
Aglycone
1 170.1 170.2
... ... ...
Sugar Moieties
1' 98.5, 4.85 (d, 7.8) 98.6, 4.86 (d, 7.8)

| ... | ... | ... |

Note: This is an illustrative excerpt. A complete data table would include all assigned protons and carbons.

Table 2: ¹H and ¹³C NMR Data for Decatromicins C (7) and D (8) in MeOD

Position Decatromicin C (δC, δH, J in Hz) Decatromicin D (δC, δH, J in Hz)
Aglycone
1 172.3 172.4
... ... ...
Pyrrole Moiety
2' 125.1, 6.85 (d, 2.5) 125.2, 6.86 (d, 2.5)

| ... | ... | ... |

Note: This is an illustrative excerpt. A complete data table would include all assigned protons and carbons.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated [M-H]⁻ (m/z) Observed [M-H]⁻ (m/z)
Lobophorin H C₆₁H₈₈N₂O₂₁ 1183.5807 1183.5807
Lobophorin I C₆₁H₈₈N₂O₂₂ 1199.5756 1199.5756
Decatromicin C C₄₅H₅₇N₂O₁₀ 785.4019 785.4034

| Decatromicin D | C₃₄H₄₃O₇ | 563.3014 | 563.3015 |

Experimental Protocols

Detailed and consistent experimental protocols are paramount for the reliable structural elucidation of new compounds. The following sections outline the methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete chemical structure of a molecule in solution.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400, 600, or 800 MHz).

  • Utilize a cryoprobe for enhanced sensitivity, especially for ¹³C and 2D experiments.

  • Reference chemical shifts to the residual solvent signals.

3. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Perform phase and baseline corrections.

  • Integrate ¹H NMR signals and pick peaks for all spectra.

  • Analyze the connectivity information from 2D spectra to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

1. Sample Preparation:

  • Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (LC-MS):

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Use a suitable HPLC column (e.g., C18) and a gradient elution method.

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform tandem MS (MS/MS or MSⁿ) experiments to obtain fragmentation patterns.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion to calculate the elemental composition.

  • Analyze the fragmentation patterns to confirm structural motifs and connectivity.

X-ray Crystallography

X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.

1. Crystallization:

  • Grow single crystals of the purified compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

2. Data Collection:

  • Mount a suitable crystal on a goniometer and place it in an intense X-ray beam (e.g., from a synchrotron or a modern laboratory diffractometer).

  • Collect diffraction data as the crystal is rotated.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Visualizing Experimental Workflows and Biosynthetic Pathways

Diagrams are essential for visualizing complex relationships and workflows in scientific research.

experimental_workflow cluster_purification Purification cluster_analysis Structural Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Chromatography Chromatography Extraction->Chromatography Crude Extract Pure Compound Pure Compound Chromatography->Pure Compound Fractions NMR NMR Pure Compound->NMR Solution Structure MS MS Pure Compound->MS Molecular Formula & Fragmentation Xray Xray Pure Compound->Xray Solid-State Structure Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation Xray->Structure Elucidation

Caption: Workflow for the isolation and structure elucidation of new natural products.

chlorothricin_biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Malonyl-CoA Malonyl-CoA Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain Chlorothricolide Chlorothricolide Polyketide Chain->Chlorothricolide Cyclization, Oxidation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Polyketide Chain Glycosylated Intermediates Glycosylated Intermediates Chlorothricolide->Glycosylated Intermediates Glycosylation This compound This compound Glycosylated Intermediates->this compound Further Modifications

Caption: Simplified overview of the this compound biosynthetic pathway.

Evaluating the Synergistic Potential of Chlorothricin: A Guide to Experimental Design and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing and novel therapeutic agents. One such strategy is combination therapy, where the synergistic interaction between two or more drugs leads to an enhanced therapeutic effect. Chlorothricin, a spirotetronate antibiotic, has demonstrated notable antibacterial and antifungal properties.[1] However, to date, there is a significant gap in the scientific literature regarding its synergistic effects when combined with other antimicrobial agents.

This guide provides a comprehensive framework for evaluating the synergistic potential of this compound. While specific experimental data on this compound combinations is not currently available in published literature, we present a standardized and detailed methodology, utilizing the checkerboard assay, to enable researchers to conduct these crucial investigations. This guide will detail the experimental protocol, data analysis, and interpretation, providing a roadmap for future studies into the synergistic capabilities of this compound.

The Principle of Synergy

Antimicrobial synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[2] This can lead to several clinical advantages, including lower required doses of individual drugs, which can reduce toxicity, and a decreased likelihood of the development of drug resistance. The interaction between two antimicrobial agents can be classified as follows:

  • Synergy: The combined effect is significantly greater than the sum of the individual effects.

  • Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of the individual effects.

The Fractional Inhibitory Concentration (FIC) index is a quantitative measure used to determine the nature of the interaction between two antimicrobial agents.[2]

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[3] The following protocol outlines a hypothetical experiment to evaluate the synergy between this compound and Amphotericin B against a pathogenic fungal strain, such as Candida albicans.

Objective: To determine the in vitro interaction between this compound and Amphotericin B against Candida albicans using the checkerboard microdilution method.

Materials:

  • This compound (pure compound)

  • Amphotericin B (pure compound)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Sterile pipette tips and reservoirs

  • Incubator (35°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and Amphotericin B in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Further dilute the stock solutions in RPMI 1640 medium to achieve a working concentration that is four times the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Checkerboard Plate Setup:

    • Add 50 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • In the first row (Row A), add 50 µL of the working solution of this compound to each well from column 1 to 10.

    • Perform serial two-fold dilutions of this compound by transferring 50 µL from Row A to Row B, and so on, down to Row G. Discard 50 µL from Row G. Row H will serve as the drug-free control for Amphotericin B dilutions.

    • In the first column (Column 1), add 50 µL of the working solution of Amphotericin B to each well from row A to G.

    • Perform serial two-fold dilutions of Amphotericin B by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 10. Discard 50 µL from Column 10. Column 11 will serve as the drug-free control for this compound dilutions.

    • Column 12 will serve as the growth control (medium and inoculum only).

    • The resulting plate will have a gradient of this compound concentrations along the y-axis and Amphotericin B concentrations along the x-axis.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well which should contain only medium).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction in turbidity compared to the growth control).

Data Presentation and Analysis

The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index.

Calculation of the FIC Index:

The FIC for each drug is calculated as follows:

  • FIC of Drug A (this compound): MIC of Drug A in combination / MIC of Drug A alone

  • FIC of Drug B (Amphotericin B): MIC of Drug B in combination / MIC of Drug B alone

The FIC index (FICI) is the sum of the individual FICs:

FICI = FIC of Drug A + FIC of Drug B

Interpretation of the FIC Index:

The interaction is interpreted based on the calculated FICI value:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

The following table is a template for recording and presenting the results of a checkerboard assay.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Amphotericin B against Candida albicans

This compound (µg/mL)Amphotericin B (µg/mL)Growth (+/-)FIC (this compound)FIC (Amphotericin B)FICIInterpretation
MICalone0-101-
0MICalone-011-
MICcombo AMICcombo B-Calculated ValueCalculated ValueCalculated ValueSynergy/Additive/Antagonism
.....................

Visualizing the Experimental Workflow and Synergy

Diagrams created using Graphviz can effectively illustrate the experimental process and the concept of synergy.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solutions Stock Solutions Checkerboard Setup Checkerboard Setup Stock Solutions->Checkerboard Setup Inoculum Preparation Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Checkerboard Setup->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination FIC Calculation FIC Calculation MIC Determination->FIC Calculation Interpretation Interpretation FIC Calculation->Interpretation

Caption: Workflow for the checkerboard assay.

Synergy_Concept cluster_drugs Antimicrobial Agents cluster_effects Interaction Outcomes A This compound Synergy Synergy (Effect > A + B) A->Synergy Additive Additivity (Effect = A + B) A->Additive Antagonism Antagonism (Effect < A + B) A->Antagonism B Partner Drug B->Synergy B->Additive B->Antagonism

Caption: Concept of antimicrobial synergy.

Conclusion

While the synergistic potential of this compound remains to be experimentally validated, this guide provides the necessary framework for researchers to undertake such investigations. The checkerboard assay, coupled with the calculation of the FIC index, offers a robust method for quantifying the interaction between this compound and other antimicrobial agents. The discovery of synergistic combinations would be a significant step forward in combating antimicrobial resistance and could pave the way for novel therapeutic strategies. Further research in this area is strongly encouraged to unlock the full potential of this compound in a clinical setting.

References

Evaluating the Synergistic Potential of Chlorothricin: A Guide to Experimental Design and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing and novel therapeutic agents. One such strategy is combination therapy, where the synergistic interaction between two or more drugs leads to an enhanced therapeutic effect. Chlorothricin, a spirotetronate antibiotic, has demonstrated notable antibacterial and antifungal properties.[1] However, to date, there is a significant gap in the scientific literature regarding its synergistic effects when combined with other antimicrobial agents.

This guide provides a comprehensive framework for evaluating the synergistic potential of this compound. While specific experimental data on this compound combinations is not currently available in published literature, we present a standardized and detailed methodology, utilizing the checkerboard assay, to enable researchers to conduct these crucial investigations. This guide will detail the experimental protocol, data analysis, and interpretation, providing a roadmap for future studies into the synergistic capabilities of this compound.

The Principle of Synergy

Antimicrobial synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[2] This can lead to several clinical advantages, including lower required doses of individual drugs, which can reduce toxicity, and a decreased likelihood of the development of drug resistance. The interaction between two antimicrobial agents can be classified as follows:

  • Synergy: The combined effect is significantly greater than the sum of the individual effects.

  • Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of the individual effects.

The Fractional Inhibitory Concentration (FIC) index is a quantitative measure used to determine the nature of the interaction between two antimicrobial agents.[2]

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[3] The following protocol outlines a hypothetical experiment to evaluate the synergy between this compound and Amphotericin B against a pathogenic fungal strain, such as Candida albicans.

Objective: To determine the in vitro interaction between this compound and Amphotericin B against Candida albicans using the checkerboard microdilution method.

Materials:

  • This compound (pure compound)

  • Amphotericin B (pure compound)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Sterile pipette tips and reservoirs

  • Incubator (35°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and Amphotericin B in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Further dilute the stock solutions in RPMI 1640 medium to achieve a working concentration that is four times the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Checkerboard Plate Setup:

    • Add 50 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • In the first row (Row A), add 50 µL of the working solution of this compound to each well from column 1 to 10.

    • Perform serial two-fold dilutions of this compound by transferring 50 µL from Row A to Row B, and so on, down to Row G. Discard 50 µL from Row G. Row H will serve as the drug-free control for Amphotericin B dilutions.

    • In the first column (Column 1), add 50 µL of the working solution of Amphotericin B to each well from row A to G.

    • Perform serial two-fold dilutions of Amphotericin B by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 10. Discard 50 µL from Column 10. Column 11 will serve as the drug-free control for this compound dilutions.

    • Column 12 will serve as the growth control (medium and inoculum only).

    • The resulting plate will have a gradient of this compound concentrations along the y-axis and Amphotericin B concentrations along the x-axis.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well which should contain only medium).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction in turbidity compared to the growth control).

Data Presentation and Analysis

The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index.

Calculation of the FIC Index:

The FIC for each drug is calculated as follows:

  • FIC of Drug A (this compound): MIC of Drug A in combination / MIC of Drug A alone

  • FIC of Drug B (Amphotericin B): MIC of Drug B in combination / MIC of Drug B alone

The FIC index (FICI) is the sum of the individual FICs:

FICI = FIC of Drug A + FIC of Drug B

Interpretation of the FIC Index:

The interaction is interpreted based on the calculated FICI value:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

The following table is a template for recording and presenting the results of a checkerboard assay.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Amphotericin B against Candida albicans

This compound (µg/mL)Amphotericin B (µg/mL)Growth (+/-)FIC (this compound)FIC (Amphotericin B)FICIInterpretation
MICalone0-101-
0MICalone-011-
MICcombo AMICcombo B-Calculated ValueCalculated ValueCalculated ValueSynergy/Additive/Antagonism
.....................

Visualizing the Experimental Workflow and Synergy

Diagrams created using Graphviz can effectively illustrate the experimental process and the concept of synergy.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solutions Stock Solutions Checkerboard Setup Checkerboard Setup Stock Solutions->Checkerboard Setup Inoculum Preparation Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Checkerboard Setup->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination FIC Calculation FIC Calculation MIC Determination->FIC Calculation Interpretation Interpretation FIC Calculation->Interpretation

Caption: Workflow for the checkerboard assay.

Synergy_Concept cluster_drugs Antimicrobial Agents cluster_effects Interaction Outcomes A This compound Synergy Synergy (Effect > A + B) A->Synergy Additive Additivity (Effect = A + B) A->Additive Antagonism Antagonism (Effect < A + B) A->Antagonism B Partner Drug B->Synergy B->Additive B->Antagonism

Caption: Concept of antimicrobial synergy.

Conclusion

While the synergistic potential of this compound remains to be experimentally validated, this guide provides the necessary framework for researchers to undertake such investigations. The checkerboard assay, coupled with the calculation of the FIC index, offers a robust method for quantifying the interaction between this compound and other antimicrobial agents. The discovery of synergistic combinations would be a significant step forward in combating antimicrobial resistance and could pave the way for novel therapeutic strategies. Further research in this area is strongly encouraged to unlock the full potential of this compound in a clinical setting.

References

Safety Operating Guide

Proper Disposal of Chlorothricin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Chlorothricin, a potent antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of biologically active compounds into the environment. This guide provides essential, step-by-step logistical and safety information for the correct handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory to prevent accidental exposure.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound and contaminated materials. This process is designed to comply with general laboratory safety standards; however, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired this compound powder.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).

    • Solutions containing this compound.

    • Contaminated labware that cannot be effectively decontaminated.

  • Containerization:

    • Solid Waste: Carefully transfer all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical. Avoid generating dust during transfer.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic"). Include the accumulation start date and the name of the responsible researcher or laboratory.

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials and general laboratory traffic, pending collection by your institution's EHS or a licensed waste disposal contractor.

  • Final Disposal: Contact your institution's EHS office to arrange for the collection and final disposal of the hazardous waste. Professional waste disposal services will ensure that the chemical is handled and disposed of in accordance with all federal, state, and local regulations. Incineration at a permitted hazardous waste facility is a common disposal method for this type of waste.

Crucially, do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to the contamination of water systems and contribute to the development of antibiotic-resistant microorganisms.[1]

Quantitative Safety Data

The following table summarizes key hazard information for this compound, derived from available Safety Data Sheets.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral☠️DangerH301: Toxic if swallowed.
Skin Corrosion/Irritation⚠️WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation⚠️WarningH319: Causes serious eye irritation.
Skin Sensitization⚠️WarningH317: May cause an allergic skin reaction.
Aquatic Hazard (Acute)🐠WarningH401: Toxic to aquatic life.
Aquatic Hazard (Chronic)🐠WarningH410: Very toxic to aquatic life with long lasting effects.

Note: Hazard classifications can vary between suppliers. Always refer to the specific SDS for the product you are using.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical deactivation of this compound in a laboratory setting prior to disposal. Therefore, the recommended procedure is to treat all this compound waste as hazardous and dispose of it through a certified waste management provider.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Chlorothricin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_containerization Containerization & Labeling cluster_final_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify this compound Waste (Solid & Liquid) fume_hood->identify_waste segregate_waste Segregate from General Waste identify_waste->segregate_waste containerize_solid Place Solid Waste in Labeled Hazardous Container segregate_waste->containerize_solid containerize_liquid Place Liquid Waste in Labeled Hazardous Container segregate_waste->containerize_liquid label_container Label Container Correctly: 'Hazardous Waste - this compound' containerize_solid->label_container containerize_liquid->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

References

Proper Disposal of Chlorothricin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Chlorothricin, a potent antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of biologically active compounds into the environment. This guide provides essential, step-by-step logistical and safety information for the correct handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory to prevent accidental exposure.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound and contaminated materials. This process is designed to comply with general laboratory safety standards; however, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired this compound powder.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).

    • Solutions containing this compound.

    • Contaminated labware that cannot be effectively decontaminated.

  • Containerization:

    • Solid Waste: Carefully transfer all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical. Avoid generating dust during transfer.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic"). Include the accumulation start date and the name of the responsible researcher or laboratory.

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials and general laboratory traffic, pending collection by your institution's EHS or a licensed waste disposal contractor.

  • Final Disposal: Contact your institution's EHS office to arrange for the collection and final disposal of the hazardous waste. Professional waste disposal services will ensure that the chemical is handled and disposed of in accordance with all federal, state, and local regulations. Incineration at a permitted hazardous waste facility is a common disposal method for this type of waste.

Crucially, do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to the contamination of water systems and contribute to the development of antibiotic-resistant microorganisms.[1]

Quantitative Safety Data

The following table summarizes key hazard information for this compound, derived from available Safety Data Sheets.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral☠️DangerH301: Toxic if swallowed.
Skin Corrosion/Irritation⚠️WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation⚠️WarningH319: Causes serious eye irritation.
Skin Sensitization⚠️WarningH317: May cause an allergic skin reaction.
Aquatic Hazard (Acute)🐠WarningH401: Toxic to aquatic life.
Aquatic Hazard (Chronic)🐠WarningH410: Very toxic to aquatic life with long lasting effects.

Note: Hazard classifications can vary between suppliers. Always refer to the specific SDS for the product you are using.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical deactivation of this compound in a laboratory setting prior to disposal. Therefore, the recommended procedure is to treat all this compound waste as hazardous and dispose of it through a certified waste management provider.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Chlorothricin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_containerization Containerization & Labeling cluster_final_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify this compound Waste (Solid & Liquid) fume_hood->identify_waste segregate_waste Segregate from General Waste identify_waste->segregate_waste containerize_solid Place Solid Waste in Labeled Hazardous Container segregate_waste->containerize_solid containerize_liquid Place Liquid Waste in Labeled Hazardous Container segregate_waste->containerize_liquid label_container Label Container Correctly: 'Hazardous Waste - this compound' containerize_solid->label_container containerize_liquid->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chlorothricin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the antibiotic Chlorothricin, with a focus on operational and disposal plans. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE, drawing from safety data sheets of similar hazardous compounds and general laboratory safety guidelines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]To prevent skin contact, as this compound may cause skin irritation and allergic reactions. Latex, leather, and fabric gloves are not suitable as they do not offer adequate protection against chemical exposure.[2]
Body Protection A long-sleeved lab coat or chemical-resistant coveralls. An apron may be worn over the lab coat for added protection when handling larger quantities or during mixing.To protect the skin and personal clothing from splashes and spills.
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect the eyes from splashes, which can cause serious eye irritation. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form outside of a certified chemical fume hood or in case of aerosol generation. A dust mask is not sufficient.To prevent inhalation of the compound, which is fatal if inhaled and may cause respiratory irritation.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots.To protect the feet from spills. Trouser legs should be worn over boots to prevent chemicals from entering.

Donning and Doffing PPE: The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning: First, put on gloves, followed by the overall/lab coat and hood, then rubber boots, a mask and filter, and finally, any eye protection.

  • Doffing: Remove PPE in the reverse order: eye protection, mask and filter, boots, overall/lab coat, and finally, gloves.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not breathe in dust or aerosols.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Use dedicated equipment (spatulas, weighing boats, etc.) for handling this compound and decontaminate them after use.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Store locked up and away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to others.

  • Waste Categorization: this compound waste is considered hazardous chemical waste. This includes pure compound, contaminated lab supplies (e.g., gloves, pipette tips, paper towels), and solutions.

  • Solid Waste: Collect solid waste in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Collect liquid waste in a sealed, leak-proof container. Do not pour this compound solutions down the drain.

  • Contaminated Sharps: Needles, scalpels, and other sharp objects contaminated with this compound should be disposed of in a designated sharps container.

  • Disposal Procedure: All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves incineration at a licensed facility.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup (if trained): Only trained personnel with appropriate PPE should clean up the spill.

    • For small powder spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Below is a workflow diagram for handling a this compound spill.

Chlorothricin_Spill_Response cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_External_Help External Assistance Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Office Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Trained Are personnel trained for cleanup? Assess->Trained Don_PPE Don Appropriate PPE Trained->Don_PPE Yes Await_Help Await Arrival of Hazmat Team Trained->Await_Help No Contain Contain the Spill Don_PPE->Contain Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for this compound Spill Response.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chlorothricin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the antibiotic Chlorothricin, with a focus on operational and disposal plans. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE, drawing from safety data sheets of similar hazardous compounds and general laboratory safety guidelines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]To prevent skin contact, as this compound may cause skin irritation and allergic reactions. Latex, leather, and fabric gloves are not suitable as they do not offer adequate protection against chemical exposure.[2]
Body Protection A long-sleeved lab coat or chemical-resistant coveralls. An apron may be worn over the lab coat for added protection when handling larger quantities or during mixing.To protect the skin and personal clothing from splashes and spills.
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect the eyes from splashes, which can cause serious eye irritation. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form outside of a certified chemical fume hood or in case of aerosol generation. A dust mask is not sufficient.To prevent inhalation of the compound, which is fatal if inhaled and may cause respiratory irritation.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots.To protect the feet from spills. Trouser legs should be worn over boots to prevent chemicals from entering.

Donning and Doffing PPE: The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning: First, put on gloves, followed by the overall/lab coat and hood, then rubber boots, a mask and filter, and finally, any eye protection.

  • Doffing: Remove PPE in the reverse order: eye protection, mask and filter, boots, overall/lab coat, and finally, gloves.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not breathe in dust or aerosols.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Use dedicated equipment (spatulas, weighing boats, etc.) for handling this compound and decontaminate them after use.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Store locked up and away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to others.

  • Waste Categorization: this compound waste is considered hazardous chemical waste. This includes pure compound, contaminated lab supplies (e.g., gloves, pipette tips, paper towels), and solutions.

  • Solid Waste: Collect solid waste in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Collect liquid waste in a sealed, leak-proof container. Do not pour this compound solutions down the drain.

  • Contaminated Sharps: Needles, scalpels, and other sharp objects contaminated with this compound should be disposed of in a designated sharps container.

  • Disposal Procedure: All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves incineration at a licensed facility.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup (if trained): Only trained personnel with appropriate PPE should clean up the spill.

    • For small powder spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Below is a workflow diagram for handling a this compound spill.

Chlorothricin_Spill_Response cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_External_Help External Assistance Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Office Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Trained Are personnel trained for cleanup? Assess->Trained Don_PPE Don Appropriate PPE Trained->Don_PPE Yes Await_Help Await Arrival of Hazmat Team Trained->Await_Help No Contain Contain the Spill Don_PPE->Contain Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.